molecular formula H12N4O7S B1175318 SPECTRIN CAS No. 12634-43-4

SPECTRIN

Cat. No.: B1175318
CAS No.: 12634-43-4
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Description

SPECTRIN is a useful research compound. Its molecular formula is H12N4O7S. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12634-43-4

Molecular Formula

H12N4O7S

Origin of Product

United States

Foundational & Exploratory

Spectrin's Crucial Role in Erythrocyte Integrity: A Structural and Functional Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The erythrocyte, or red blood cell, is a marvel of cellular engineering, capable of extreme deformation while traversing the narrowest capillaries, yet robust enough to withstand the shear forces of circulation for 120 days. This remarkable combination of flexibility and durability is largely conferred by a specialized cytoskeletal network lining the intracellular surface of the plasma membrane, of which spectrin is the principal component. This technical guide provides an in-depth exploration of the structure and function of this compound in erythrocytes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the complex interplay of its molecular interactions.

The Molecular Architecture of the Erythrocyte this compound Cytoskeleton

The this compound-based membrane skeleton is a two-dimensional, quasi-hexagonal lattice that provides structural support to the lipid bilayer.[1] This network is essential for maintaining the biconcave shape of the erythrocyte, regulating membrane deformability and elasticity, and organizing transmembrane proteins.[2]

This compound Subunits and their Assembly

This compound in erythrocytes is a heterodimer composed of two large, flexible polypeptide chains: α-spectrin and β-spectrin.[3] These chains associate laterally in an antiparallel fashion to form a heterodimer, which is the basic building block of the cytoskeletal network.[3] Two heterodimers then self-associate head-to-head to form a heterotetramer, a long, flexible rod-like molecule.[3]

ComponentMolecular Weight (kDa)Reference
α-spectrin~240 - 280[4][5]
β-spectrin~220 - 246[4][5]
This compound heterodimer~460[6]
The this compound-Actin Junctional Complex

The ends of the this compound tetramers are cross-linked by short actin filaments, forming junctional complexes. This interaction is crucial for the formation of the characteristic hexagonal lattice of the erythrocyte cytoskeleton.[2] The stability of this junction is significantly enhanced by the presence of other proteins, most notably protein 4.1R and adducin.[5]

Linkage to the Plasma Membrane

The this compound-actin network is anchored to the erythrocyte plasma membrane through two major protein complexes:

  • Ankyrin-Band 3 Interaction: this compound binds to the transmembrane anion exchanger protein, band 3, via the adaptor protein ankyrin.[7] This interaction is a primary anchor point for the cytoskeleton to the lipid bilayer.

  • Protein 4.1R-Glycophorin C Interaction: Protein 4.1R, in addition to stabilizing the this compound-actin interaction, also links the cytoskeleton to the transmembrane protein glycophorin C.[7]

These vertical interactions are essential for the mechanical stability of the erythrocyte membrane.

Quantitative Analysis of this compound Interactions

The stability and function of the erythrocyte membrane skeleton are dictated by the affinity of its constituent protein-protein interactions. The following table summarizes key dissociation constants (Kd) for these interactions.

Interacting ProteinsDissociation Constant (Kd)MethodReference
This compound Dimer - Tetramer~1 µM (apparent)Divalent binding assay[8]
This compound - Ankyrin~6.8 µM (reported as weak)Not specified[9]
This compound - Protein 4.1R - Actin (Ternary Complex)~10⁻¹⁵ MNot specified[10]
This compound - Actin (Binary Complex)~10⁻⁵ MNot specified[10]
Ankyrin - Band 3~10 nMNot specified[11]

Note: Binding affinities can vary depending on experimental conditions and the specific techniques used for measurement. The this compound-ankyrin interaction, while reported as weaker in some contexts, is acknowledged to be of high affinity and crucial for membrane stability.[12]

The Functional Significance of this compound in Erythrocytes

The primary function of the this compound cytoskeleton is to provide mechanical support and elasticity to the erythrocyte membrane.[2] This allows the red blood cell to deform as it passes through narrow capillaries and to regain its biconcave shape.[2]

Mutations in the genes encoding α- or β-spectrin can lead to hereditary defects of the erythrocyte, such as hereditary elliptocytosis and hereditary spherocytosis.[2] These disorders are characterized by abnormally shaped red blood cells with increased fragility, leading to premature destruction and anemia.[2] For example, mutations that impair the self-association of this compound dimers into tetramers are a common cause of hereditary elliptocytosis.

Signaling Pathways Modulating this compound Function

While mature erythrocytes have limited signaling capabilities, the function of the this compound cytoskeleton can be modulated by intracellular signals.

Calmodulin and Calcium Signaling

Calmodulin, in a calcium-dependent manner, can bind to the β-subunit of this compound and inhibit the protein 4.1-stimulated binding of this compound to actin.[1][13] This suggests a mechanism by which intracellular calcium levels can regulate the stability of the this compound-actin junctional complex.[1]

Calmodulin_Spectrin_Interaction Ca2 Ca²⁺ Calmodulin Calmodulin Ca2->Calmodulin activates This compound β-Spectrin Calmodulin->this compound binds SpectrinActin This compound-Actin Interaction This compound->SpectrinActin This compound->SpectrinActin inhibits Actin Actin Actin->SpectrinActin Protein41 Protein 4.1R Protein41->SpectrinActin promotes

Protein Kinase C (PKC) Phosphorylation

Adducin, a protein that promotes the binding of this compound to actin, is a substrate for Protein Kinase C (PKC).[14] Phosphorylation of adducin by PKC can modulate its activity, thereby influencing the assembly and stability of the this compound-actin complex.[14] Additionally, this compound itself is a phosphoprotein, and its phosphorylation state can be regulated by membrane-associated kinases and phosphatases, potentially affecting cytoskeletal organization.[15][16]

PKC_Spectrin_Modulation PKC Protein Kinase C Adducin Adducin PKC->Adducin phosphorylates SpectrinActin This compound-Actin Assembly Adducin->SpectrinActin promotes This compound This compound This compound->SpectrinActin Actin Actin Actin->SpectrinActin

Experimental Protocols for this compound Analysis

A variety of experimental techniques are employed to study the structure and function of this compound in erythrocytes. Detailed protocols for some of the key methods are provided below.

Preparation of Erythrocyte Ghosts (Membranes)
  • Blood Collection and Leukocyte Removal: Collect whole blood in an anticoagulant-containing tube. To remove leukocytes and platelets, pass the blood through a column packed with α-cellulose and microcrystalline cellulose.[7]

  • Washing: Wash the purified erythrocytes three times with a phosphate-buffered saline (PBS) solution by centrifugation and resuspension.

  • Hemolysis: Lyse the packed red blood cells by adding a hypotonic buffer (e.g., 5 mM sodium phosphate, 1 mM EDTA, pH 8.0) at 4°C.

  • Membrane Pelleting: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

  • Washing the Ghosts: Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear and the pellet is white or light pink.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
  • Sample Preparation: Solubilize the erythrocyte ghosts in a sample buffer containing sodium dodecyl sulfate (B86663) (SDS) and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel. Apply an electric field to separate the proteins based on their molecular weight.

  • Staining: After electrophoresis, stain the gel with a protein-binding dye such as Coomassie Brilliant Blue or a more sensitive silver stain to visualize the separated protein bands. This compound α and β chains will appear as prominent high-molecular-weight bands.

This compound Purification
  • Extraction: Extract this compound from erythrocyte ghosts by incubation in a low ionic strength buffer (e.g., 0.1 mM EDTA, pH 8.0) at 37°C for 30-60 minutes. This condition favors the dissociation of this compound dimers.

  • Centrifugation: Pellet the membrane remnants by high-speed centrifugation. The supernatant will contain the extracted this compound.

  • Gel Filtration Chromatography: Purify the this compound from the supernatant using gel filtration chromatography on a resin such as Sepharose 4B. Elute with a suitable buffer (e.g., 10 mM Tris-HCl, 130 mM KCl, 20 mM NaCl, 1 mM EDTA, 0.5 mM DTT, pH 7.4).

Electron Microscopy of the Erythrocyte Cytoskeleton
  • Sample Preparation: Adsorb erythrocyte ghosts onto a carbon-coated electron microscopy grid.

  • Detergent Extraction: Extract the lipid bilayer with a non-ionic detergent like Triton X-100 to expose the underlying cytoskeleton.

  • Fixation: Chemically fix the cytoskeletons with glutaraldehyde.

  • Dehydration and Drying: Dehydrate the sample through a graded series of ethanol (B145695) and then critical-point dry to preserve the three-dimensional structure.

  • Rotary Shadowing: Rotary shadow the dried cytoskeletons with a thin layer of platinum and carbon to provide contrast for imaging.

  • Imaging: Visualize the replicas using a transmission electron microscope.

EM_Workflow A Erythrocyte Ghosts on EM Grid B Detergent Extraction A->B C Fixation B->C D Dehydration & Critical Point Drying C->D E Rotary Shadowing D->E F TEM Imaging E->F

Conclusion and Future Directions

This compound is the cornerstone of the erythrocyte's mechanical resilience and flexibility. The intricate network it forms with actin and its anchoring to the plasma membrane via ankyrin and protein 4.1R are critical for the cell's survival and function. While the structural and primary functional aspects of this compound are well-established, ongoing research continues to unravel the subtleties of its regulation and its role in various pathological conditions. A deeper understanding of the quantitative aspects of this compound's interactions and the signaling pathways that modulate them will be instrumental for the development of novel therapeutic strategies for hereditary hemolytic anemias and other erythrocyte-related disorders. Furthermore, the erythrocyte this compound cytoskeleton serves as a valuable model system for understanding the more complex this compound-based networks in other cell types, where this compound is involved in a wider array of cellular processes, including cell adhesion, signal transduction, and organelle organization.

References

The Role of Spectrin in Maintaining Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The spectrin-based membrane skeleton is a critical determinant of plasma membrane integrity, mechanical stability, and cellular morphology. This guide provides an in-depth technical overview of this compound's structure, its dynamic interactions, and its central role in maintaining the structural resilience of eukaryotic cells. We delve into the quantitative biophysical parameters that define membrane stability, present detailed protocols for key experimental methodologies, and explore the signaling pathways that modulate this compound function. Pathophysiological contexts, particularly hereditary hemolytic anemias, are discussed to highlight this compound's importance in human health and its potential as a therapeutic target.

Introduction: The this compound-Based Membrane Skeleton

This compound is a principal cytoskeletal protein that forms a deformable, scaffold-like network on the intracellular surface of the plasma membrane in most metazoan cells.[1][2] This network is essential for maintaining cell shape, regulating the lateral mobility of transmembrane proteins, and providing the mechanical resilience required to withstand various physiological stresses.[1][3] The archetypal model for the this compound cytoskeleton is the human erythrocyte (red blood cell), where this network is responsible for the cell's characteristic biconcave shape and its remarkable ability to deform while circulating through narrow capillaries.[2][4]

This compound exists as a flexible, rod-like heterotetramer formed by the head-to-head association of two αβ heterodimers.[5][6] These tetramers are cross-linked by short actin filaments, forming junctional complexes that create a polygonal, typically hexagonal or pentagonal, lattice structure.[2] This entire meshwork is anchored to the plasma membrane via specific interactions with transmembrane proteins, primarily through the adaptor proteins ankyrin and protein 4.1R.[1][7]

Core Molecular Interactions and Structural Organization

The integrity of the cell membrane is contingent on the hierarchical and cooperative interactions within the this compound-actin lattice and its connections to the lipid bilayer.

  • This compound-Actin Interaction: The C-terminal region of β-spectrin contains a highly conserved actin-binding domain. This compound tetramers link to short actin filaments (typically 13-15 monomers long) at what are known as junctional complexes. This interaction is crucial for forming the extended 2D network.[1][4]

  • Ankyrin-Mediated Anchoring: The this compound network is coupled to the transmembrane anion exchanger Band 3 via the adaptor protein ankyrin. Ankyrin binds to the β-spectrin subunit, providing a primary anchoring point to the plasma membrane.[7][8]

  • Protein 4.1R-Mediated Anchoring: A second major anchor is provided by the Protein 4.1R complex. Protein 4.1R stabilizes the this compound-actin interaction and links the junctional complex to the transmembrane protein Glycophorin C.[1][7]

  • Other Associated Proteins: Additional proteins like adducin, tropomyosin, and tropomodulin (B1177574) further stabilize the junctional complex, capping the actin filaments and regulating their length and dynamics.[4]

// Connections this compound -> Ankyrin [dir=both]; Ankyrin -> Band3; this compound -> Actin [label=" binds", dir=both]; Actin -> P41 [dir=both]; P41 -> GPC; P41 -> Band3; Actin -> Adducin [dir=both, constraint=false];

{rank=same; Ankyrin; P41;} {rank=same; Band3; GPC;} } caption="Core protein interactions in the this compound-based membrane skeleton."

Quantitative Analysis of Membrane Mechanical Properties

The this compound skeleton's contribution to membrane integrity can be quantified by measuring the mechanical properties of the cell membrane. Deficiencies or mutations in this compound directly correlate with reduced mechanical stability.[9][10]

ParameterDescriptionTypical Value (Healthy Erythrocyte)Effect of this compound DeficiencyReference
Shear Modulus (μ) Resistance to in-plane shear deformation; a measure of membrane solid-like behavior.~6 x 10⁻³ dyn/cmDecreased[9]
Membrane Stability Index A measure of the membrane's ability to withstand mechanical stress before fragmentation.Normalized to 100%Reduced (correlates with deficiency)[9][10]
This compound Tetramer Dissociation Constant (Kd) Affinity of this compound dimer-dimer head-to-head interaction.~10⁻⁷ MIncreased in many HE/HPP mutations[7]
This compound-Ankyrin Binding Affinity (Kd) Strength of the anchor between this compound and the ankyrin-Band 3 complex.~50-100 nMCan be altered by mutations[8]
This compound Periodicity (in Axons) Regular spacing of this compound tetramers along the axonal shaft.~180-190 nmDisrupted by actin-destabilizing drugs[1][11]
This compound Lattice Edge Length (Erythrocyte) Distance between actin junctional complexes in the relaxed state.~80 nmCan be altered by mutations[12]

This compound's Role in Human Disease

Mutations in the genes encoding this compound (SPTA1 and SPTB1) are a common cause of hereditary hemolytic anemias, primarily Hereditary Elliptocytosis (HE), Hereditary Pyropoikilocytosis (HPP), and Hereditary Spherocytosis (HS).[5][13]

  • Hereditary Elliptocytosis (HE): Often caused by mutations that impair the head-to-head self-association of this compound dimers into tetramers.[5][7] This weakens the horizontal integrity of the cytoskeleton, causing red blood cells to become elliptical, especially under shear stress.

  • Hereditary Spherocytosis (HS): Can result from this compound deficiency, often secondary to mutations in ankyrin or Band 3 that disrupt the vertical anchoring of the skeleton to the membrane.[9][13] The loss of membrane cohesion leads to the shedding of membrane microvesicles, a decrease in the surface-area-to-volume ratio, and the formation of spherical, osmotically fragile cells.[9]

  • Neurological Disorders: In non-erythroid cells, particularly neurons, this compound plays a crucial role in organizing ion channels and maintaining axonal integrity.[8][11] Mutations in non-erythroid this compound genes can lead to conditions like spinocerebellar ataxias and West syndrome.[14][15]

These disorders underscore the direct link between this compound function and membrane mechanical stability. Drug development efforts could target the stabilization of defective this compound interactions or compensate for the resulting membrane fragility.

Key Experimental Protocols

Studying the this compound skeleton requires specialized biophysical and imaging techniques.

Protocol: Micropipette Aspiration

This technique measures the mechanical properties (e.g., shear modulus) of a single cell by applying a controlled negative pressure to its surface.[16][17]

Objective: To quantify the deformability and mechanical stability of the cell membrane.

Methodology:

  • Pipette Preparation: Pull glass capillaries to create a micropipette with a smooth, uniform inner diameter (typically 1-3 µm).

  • System Setup: Mount the micropipette on a micromanipulator connected to a sensitive pressure control system (e.g., a water reservoir of controllable height).[16] Position the setup on an inverted microscope stage.

  • Cell Selection: Identify a target cell (e.g., an erythrocyte) in the sample chamber.

  • Aspiration: Bring the micropipette tip into contact with the cell surface. Apply a small initial suction pressure to form a seal.

  • Measurement: Apply a stepwise increase in suction pressure (ΔP).[18] Record the length (Lp) of the membrane projection that is drawn into the pipette at each pressure step using video microscopy.

  • Analysis: For small deformations where the cell behaves as a solid, the shear modulus (μ) can be calculated based on the relationship between ΔP and the deformation. For liquid-like behavior, apparent viscosity can be determined.

Micropipette_Aspiration_Workflow A Prepare Micropipette (1-3 µm diameter) B Mount on Micromanipulator & Connect to Pressure System A->B C Position Pipette Tip on Cell Surface B->C D Apply Stepwise Suction Pressure (ΔP) C->D E Record Projection Length (Lp) via Microscopy D->E F Analyze ΔP vs. Lp Data to Calculate Shear Modulus E->F

Protocol: Super-Resolution Microscopy (STORM/PALM)

These techniques bypass the diffraction limit of light, allowing for nanoscale visualization of the this compound-actin lattice.[19][20]

Objective: To directly image the organization and dimensions of the this compound network in situ.

Methodology:

  • Sample Preparation: Isolate cells (e.g., erythrocytes) and adhere them to a coverslip. Prepare "ghosts" by hypotonic lysis to remove hemoglobin for clearer imaging.[19]

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde. Permeabilize with a mild detergent like 0.1% Triton X-100 to allow antibody access.[19]

  • Immunolabeling:

    • Block non-specific binding with 3% BSA in PBS for 1 hour.

    • Incubate with primary antibodies against this compound or other skeletal proteins (e.g., anti-α-spectrin) overnight at 4°C.

    • Wash samples thoroughly.

    • Incubate with secondary antibodies conjugated to photoswitchable fluorophores (e.g., Alexa Fluor 647) for 1 hour, protected from light.[19]

  • Imaging: Mount the coverslip in a specialized imaging buffer. Image on a STORM-capable microscope, using lasers to sequentially activate and bleach individual fluorophores.

  • Image Reconstruction: Use localization software to determine the precise coordinates of each detected fluorophore. Reconstruct these localizations to generate a super-resolution image of the this compound network.[12]

Signaling Pathways Modulating this compound Integrity

This compound is not merely a static scaffold; its function and integrity are dynamically regulated by intracellular signaling pathways.

Calpain-Mediated Cleavage

Under conditions of excessive intracellular calcium, the protease calpain can cleave this compound, leading to a catastrophic loss of cytoskeletal integrity.[2][21] This is a key event in excitotoxicity and some forms of traumatic cell injury.[21][22]

  • Mechanism: Elevated Ca²⁺ activates calpain. Calpain preferentially cleaves αII-spectrin within its 11th repeat domain.[23][24] This cleavage produces characteristic breakdown products (BDPs) of ~150 kDa and ~145 kDa, which serve as markers for calpain activation and subsequent cytoskeletal degradation.[21][24] This process causes the membrane to bleb and can ultimately lead to cell death.[2]

// Nodes Insult [label="Cellular Insult\n(e.g., Ischemia, Trauma)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_Influx [label="↑ Intracellular [Ca²⁺]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calpain_Activation [label="Calpain Activation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="Intact this compound Skeleton", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BDPs [label="this compound Breakdown Products\n(150/145 kDa)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Loss_Integrity [label="Loss of Cytoskeletal\nIntegrity", fillcolor="#202124", fontcolor="#FFFFFF"]; Blebbing [label="Membrane Blebbing\n& Cell Death", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Insult -> Ca_Influx; Ca_Influx -> Calpain_Activation; this compound -> BDPs [label=" cleaves", color="#EA4335", fontcolor="#EA4335"]; Calpain_Activation -> this compound [style=dashed, arrowhead=open, color="#EA4335"]; BDPs -> Loss_Integrity; Loss_Integrity -> Blebbing; } caption="Calpain-mediated cleavage of this compound leads to membrane failure."

Hippo Signaling Pathway

Recent evidence indicates that the this compound cytoskeleton can influence the Hippo signaling pathway , a key regulator of cell proliferation and organ size.[19][25]

  • Mechanism: The this compound network appears to act as a mechanosensor. Perturbations in the this compound cytoskeleton, particularly involving β-spectrin, can disrupt the basal actin network.[25] This change in cytoskeletal tension can influence the localization and activity of the Hippo pathway effectors YAP/TAZ, thereby linking membrane mechanics to gene transcription.[19][25] This pathway is a subject of intense investigation for its role in cancer and tissue regeneration.

Conclusion and Future Directions

This compound is the cornerstone of plasma membrane integrity. Its hierarchical organization and dynamic interactions provide cells with the mechanical strength and flexibility essential for their physiological function. Understanding the quantitative and molecular basis of this compound's role is critical for diagnosing and treating a range of human diseases, from hemolytic anemias to neurological disorders. Future research, aided by advanced imaging and biophysical techniques, will continue to unravel the complex regulation of the this compound skeleton and identify novel therapeutic strategies to preserve membrane integrity in the face of pathological insults.

References

different isoforms of spectrin and their tissue-specific expression

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Spectrin Isoforms and Their Tissue-Specific Expression

Introduction to the this compound Superfamily

This compound is a crucial family of cytoskeletal proteins found in virtually all eukaryotic cells, where it forms a scaffold-like network at the inner surface of the plasma membrane.[1] This network, known as the this compound-based membrane skeleton (SBMS), is essential for maintaining cell shape, stability, and mechanical resilience.[2] Beyond its structural role, this compound acts as a versatile scaffolding protein, organizing transmembrane proteins like ion channels and cell adhesion molecules, and participating in various intracellular signaling pathways.[3][4]

This compound molecules are typically organized as elongated, flexible heterotetramers. This structure arises from the side-to-side, antiparallel association of an α-spectrin and a β-spectrin subunit to form a heterodimer.[5] Two of these dimers then self-associate in a head-to-head fashion to create the functional (αβ)₂ heterotetramer.[5][6] This tetrameric arrangement allows this compound to crosslink short actin filaments, forming a polygonal network that provides structural integrity to the cell membrane.[2][7]

The diversity of this compound function is rooted in the existence of multiple this compound isoforms, encoded by a family of distinct genes. In mammals, there are two genes encoding α-spectrins and five genes encoding β-spectrins, giving rise to a variety of isoforms with distinct properties and tissue distributions.[1][7] This isoform diversity allows for the specialization of the this compound cytoskeleton to meet the unique functional demands of different cell types.

This compound Isoforms: Genes and Proteins

The mammalian this compound superfamily is encoded by seven distinct genes. The resulting protein isoforms exhibit variations in their structure, binding partners, and cellular localization, which dictates their specialized functions.[1]

Protein NomenclatureCommon Name(s)Gene Symbol (Human)Chromosome Locus (Human)Approx. Molecular Weight (kDa)
α-Spectrins
αI-SpectrinErythroid α-SpectrinSPTA11q21280
αII-SpectrinNon-erythroid α-Spectrin, FodrinSPTAN19q34.11285
β-Spectrins
βI-SpectrinErythroid β-SpectrinSPTB14q23.3246
βII-SpectrinNon-erythroid β-Spectrin, FodrinSPTBN12p16.2275
βIII-SpectrinSPTBN211q13.2270
βIV-SpectrinSPTBN419q13.2290
βV-SpectrinGiant this compoundSPTBN515q21.2>500

Table 1: Human this compound Genes and Protein Isoforms. Data compiled from multiple sources.[1][8]

Tissue-Specific Expression of this compound Isoforms

The expression of this compound isoforms is tightly regulated and varies significantly across different tissues, reflecting their specialized roles. While some isoforms are ubiquitous, others are restricted to specific cell types.[1][9]

Tissue/Cell TypeαI (SPTA1)αII (SPTAN1)βI (SPTB)βII (SPTBN1)βIII (SPTBN2)βIV (SPTBN4)βV (SPTBN5)
Erythrocytes High AbsentHigh AbsentAbsentAbsentAbsent
Neurons PresentHigh PresentHigh PresentHigh Modest
Skeletal Muscle PresentHigh High (replaces βII during development)Present (early development)-Present-
Cardiac Muscle PresentHigh PresentHigh -Present-
Kidney AbsentHigh MarginalHigh Present--
Liver AbsentHigh -High ---
Pancreas -High -High High Present (islets)-
Platelets AbsentHigh PresentHigh ---

Table 2: Summary of this compound Isoform Expression in Various Tissues. "High" indicates primary isoform expression. "-" indicates not prominently reported. Data compiled from multiple sources.[1][3][9][10][11]

Erythroid this compound (αIβI): The classic this compound, αIβI, is the primary component of the red blood cell membrane skeleton, providing the remarkable flexibility and durability required for circulation.[1][5][7]

Non-Erythroid Spectrins:

  • αII-Spectrin (Fodrin): This is the ubiquitous non-erythroid α-subunit, found in nearly all non-erythroid cells.[1][12] It partners with various β-subunits to form tissue-specific this compound networks.

  • βII-Spectrin: The most widespread non-erythroid β-isoform, βII-spectrin is found in the brain, kidney, liver, and many other tissues, where it is involved in organizing membrane domains and signaling complexes.[3][10]

  • βIII-Spectrin: Initially identified in the brain, βIII-spectrin is also expressed at high levels in the kidney, pancreas, and reproductive tissues.[3][10]

  • βIV-Spectrin: This isoform is crucial in the nervous system for organizing the axon initial segments (AIS) and nodes of Ranvier.[3][13] It is also found in pancreatic islets and cardiomyocytes.[3] Pathogenic variants in the SPTBN4 gene are linked to severe neurological disorders.[13][14]

  • βV-Spectrin: A giant isoform, βV-spectrin is expressed at modest levels in the cerebellum and in specialized sensory cells like auditory hair cells and photoreceptors.[3]

This compound in Cellular Signaling Pathways

This compound is not merely a static structural protein but an active participant in cellular signaling. It acts as a scaffold to assemble signaling complexes and can directly modulate pathway activity.

TGF-β Signaling

βII-spectrin is a key regulator of the Transforming Growth Factor-β (TGF-β) signaling pathway. It forms a complex with Smad proteins, which are the central mediators of the TGF-β signal. The loss of βII-spectrin leads to the mislocalization of Smad3 and Smad4, resulting in defective TGF-β signaling, which can manifest as developmental defects, including aberrant cardiac development.[2][4]

TGFB_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Complex p-Smad2/3-Smad4- βII-Spectrin Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex BetaII_this compound βII-Spectrin BetaII_this compound->Complex Scaffolds Transcription Gene Transcription Complex->Transcription Translocates to Nucleus and Regulates

TGF-β signaling pathway involving βII-Spectrin.
Hippo Signaling Pathway

This compound isoforms act as upstream regulators of the Hippo signaling pathway, a critical controller of tissue growth. This compound modulates the activity of the cortical actomyosin (B1167339) network through non-muscle myosin II. This regulation of cytoskeletal tension influences the core Hippo kinase cascade, ultimately impacting the transcription of growth-regulatory genes. This function is distinct from other canonical Hippo regulators like Crumbs or Merlin.[15][16][17]

Hippo_Signaling This compound α/β-Spectrin Myosin Non-muscle Myosin II This compound->Myosin Inhibits Actomyosin Cortical Actomyosin Activity Myosin->Actomyosin Drives Hippo Hippo Pathway Kinase Cascade (e.g., Lats1/2) Actomyosin->Hippo Inhibits YAP_TAZ YAP/TAZ Hippo->YAP_TAZ Inhibits (via phosphorylation) Nucleus Nucleus YAP_TAZ->Nucleus Translocation Growth Inhibition of Tissue Growth Nucleus->Growth Promotes Transcription

This compound's role in regulating the Hippo pathway.

Experimental Protocols

The study of this compound isoforms relies on a combination of biochemical, molecular, and imaging techniques. Below are generalized protocols for key experimental approaches.

Protocol 1: Western Blotting for this compound Isoform Detection

This protocol allows for the detection and semi-quantification of specific this compound isoforms in tissue or cell lysates.

WB_Workflow Sample 1. Sample Preparation (Tissue/Cell Lysis) Quant 2. Protein Quantification (e.g., BCA Assay) Sample->Quant SDS_PAGE 3. SDS-PAGE (Protein Separation) Quant->SDS_PAGE Transfer 4. Electrotransfer (Gel to PVDF/NC Membrane) SDS_PAGE->Transfer Block 5. Blocking (5% Milk or BSA) Transfer->Block PrimaryAb 6. Primary Antibody Incubation (Anti-Spectrin Isoform) Block->PrimaryAb SecondaryAb 7. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detect 8. Chemiluminescent Detection SecondaryAb->Detect Analysis 9. Image Analysis (Densitometry) Detect->Analysis

General workflow for Western blotting.

Methodology:

  • Sample Preparation: Homogenize tissues or lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail on ice.[18] Centrifuge the lysate at high speed (e.g., 12,000 rpm) at 4°C to pellet cellular debris.[18]

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (typically 20-30 µg) by boiling in Laemmli sample buffer.[18] Separate the proteins by size on an SDS-polyacrylamide gel. Due to this compound's large size, a low percentage gel (e.g., 6-8%) is recommended.

  • Electrotransfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[19]

  • Blocking: Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18][19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the this compound isoform of interest, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST.[18] Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.

  • Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system or X-ray film.[18] The target protein will appear as a band at its expected molecular weight.[20]

Protocol 2: Immunohistochemistry (IHC) for this compound Localization

This protocol is used to visualize the distribution of this compound isoforms within tissue sections.

Methodology:

  • Tissue Preparation: Fix the tissue by perfusion or immersion in 4% paraformaldehyde (PFA). Embed the fixed tissue in paraffin (B1166041) or prepare for cryosectioning (frozen sections). Cut thin sections (5-10 µm) and mount them on slides.

  • Antigen Retrieval (for paraffin sections): Deparaffinize and rehydrate the sections. Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate (B86180) buffer (pH 6.0) to unmask the antigen epitopes.

  • Permeabilization: For intracellular targets, permeabilize the sections with a detergent solution (e.g., 0.1-0.4% Triton X-100 in PBS) for 10-15 minutes.[21]

  • Blocking: Block non-specific binding by incubating the sections in a blocking buffer (e.g., 10% normal serum from the secondary antibody's host species in PBS with 1% BSA) for 1-2 hours in a humidity chamber.[21][22]

  • Primary Antibody Incubation: Drain the blocking buffer and apply the primary anti-spectrin antibody diluted to its optimal concentration in antibody diluent (e.g., 1% BSA in PBS). Incubate overnight at 4°C in a humidity chamber.[22]

  • Secondary Antibody Incubation: Wash the slides thoroughly with PBS.[21] Apply a fluorescently-labeled secondary antibody and incubate for 1-2 hours at room temperature, protected from light.[21]

  • Counterstaining and Mounting: After final washes, counterstain the nuclei with DAPI. Mount the slides with an anti-fade mounting medium.

  • Imaging: Visualize the slides using a fluorescence or confocal microscope. The fluorescent signal will indicate the subcellular and tissue localization of the this compound isoform.[23]

Protocol 3: Purification of Erythrocyte this compound

This protocol describes the classic method for extracting this compound from red blood cells, which are a rich source of the αIβI isoform.

Methodology:

  • Preparation of Erythrocyte Ghosts: Wash fresh human erythrocytes multiple times in ice-cold isotonic saline (0.9% NaCl) to remove plasma and buffy coat.[24] Lyse the washed cells by incubation in a large volume of ice-cold hypotonic buffer (e.g., 5 mM sodium phosphate, pH 8.0).[25] Pellet the erythrocyte membranes ("ghosts") by high-speed centrifugation (e.g., 20,000 x g).[25]

  • This compound Extraction: Extract this compound from the ghosts by incubating them in a low-ionic-strength extraction buffer (e.g., 0.1 mM EDTA, pH 8.0) at 37°C for 30-60 minutes. This dissociates the this compound-actin network.

  • Centrifugation: Pellet the this compound-depleted vesicles by ultracentrifugation (e.g., 100,000 x g for 60 minutes).[24] The supernatant contains the crude this compound extract, primarily as αβ dimers and (αβ)₂ tetramers.

  • Gel Filtration Chromatography: Further purify and separate this compound dimers and tetramers by applying the crude extract to a gel filtration column (e.g., Sepharose 4B or Superose 6).[24] Elute with a suitable buffer (e.g., Tris-buffered saline).

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound. Pool the pure fractions, concentrate if necessary, and store at -80°C.

Quantitative Data on this compound Isoform Interactions

The stability of the this compound tetramer is a key functional parameter that varies between isoforms. Non-erythroid this compound (αIIβII) forms a significantly more stable tetramer than its erythroid counterpart (αIβI), which is reflected in their binding affinities.

Interacting PairDissociation Constant (Kd)AffinityNote
αI - βIΣ1840 nMLowErythroid this compound forms a relatively less stable tetramer.
αII - βIIΣ1/Σ25–9 nMHighNon-erythroid this compound forms a highly stable tetramer.
αII - βIΣ1Higher than αI-βIModerateαII subunit confers higher affinity than αI.
αI - βIIΣ1/Σ2Lower than αI-βIModerateβII subunits confer higher affinity than βI.

Table 3: Binding Affinities of Human this compound Isoform Tetramerization Sites. Data from surface plasmon resonance (SPR) experiments at 25°C.[26] The lower Kd value indicates a higher binding affinity.

The high affinity and slow dissociation kinetics of the αII-βII this compound complex are well-suited for its role in creating stable cell junctions and anchoring points for transmembrane proteins in non-erythroid cells.[26]

References

A Technical Guide to the Spectrin-Ankyrin Interaction and the Cytoskeletal Network

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular interactions underpinning the spectrin-based membrane skeleton, with a primary focus on the critical linkage between this compound and ankyrin. We delve into the structural basis of these interactions, present quantitative binding data, and detail the experimental protocols used to elucidate these complex biological systems. Furthermore, this document provides visual representations of key pathways and workflows to facilitate a comprehensive understanding of the membrane cytoskeleton's architecture and function.

Chapter 1: The this compound-Ankyrin Interaction: A Molecular Deep Dive

The this compound-ankyrin linkage serves as the principal anchor between the this compound-actin cytoskeleton and the plasma membrane, a connection vital for maintaining cell integrity, shape, and the organization of membrane domains.[1] Defects in this interaction are linked to a variety of human diseases, including hereditary spherocytosis and cardiac arrhythmias.[1][2]

Structural Basis of the Interaction

The high-affinity and specific interaction between this compound and ankyrin is dictated by well-defined domains on each protein.

  • This compound Binding Domain: The ankyrin-binding domain of β-spectrin is composed of the 14th and 15th this compound repeats.[3][4] While these repeats fold into the canonical triple-helical bundles characteristic of this compound, repeat 14 possesses a unique, conserved, negatively charged surface patch that is critical for ankyrin recognition.[3][5] Structural and mutagenesis studies have identified key residues for ankyrin binding at the end of helix C of repeat 14, the linker region between repeats 14 and 15, and the B-C loop of repeat 15.[1][4]

  • Ankyrin Binding Domain: Ankyrins are modular proteins with a central this compound-binding domain (SBD).[6][7] The primary binding epitope for this compound within the SBD is a region known as the ZU5 domain.[2][3] The structure of the ZU5 domain reveals a β-sandwich fold with a positively charged region that acts as a complementary surface to the negatively charged patch on this compound's repeat 14.[2][5] The interaction is characterized by both electrostatic and hydrophobic contributions.[2]

Quantitative Analysis of Binding Affinity

The affinity of the this compound-ankyrin interaction has been quantified using various biophysical techniques, primarily Surface Plasmon Resonance (SPR). These studies have revealed a high-affinity interaction, crucial for the stable anchoring of the cytoskeleton. However, reported values vary, potentially reflecting the influence of additional domains or regulatory factors. For instance, a short, conserved sequence immediately preceding the ZU5 domain of ankyrins has been shown to significantly enhance binding affinity.[8]

Interacting ProteinsMethodDissociation Constant (K_D)Citation(s)
β-Spectrin Repeats 14-15 & Ankyrin ZU5 subdomainSurface Plasmon Resonance (SPR)15.2 nM[9][10]
Ankyrin & this compoundNot Specified~6.8 μM (noted as potentially incomplete)[8]

Chapter 2: The Broader Cytoskeletal Network

The this compound-ankyrin complex does not function in isolation. It is a core component of a larger network that includes actin, protein 4.1, and adducin, which collectively form a dynamic structural and signaling platform at the cell cortex.

The this compound-Actin-Protein 4.1 Ternary Complex

This compound tetramers are flexible rods that cross-link short actin filaments.[11] This interaction is significantly promoted and stabilized by the family of Protein 4.1 proteins.[12][13] Protein 4.1 plays a crucial role in maintaining membrane mechanical integrity by binding cooperatively to both this compound and actin through its this compound-actin-binding (SAB) domain, forming a stable ternary complex.[14] The sensitivity of the this compound-actin interaction to modulation by Protein 4.1 is conferred by the β-spectrin subunit.[15][16]

Linkage to Transmembrane Proteins

Ankyrins act as versatile adaptors, linking the this compound cytoskeleton to a wide array of integral membrane proteins via their N-terminal membrane-binding domain, which consists of 24 tandem ankyrin repeats.[6][7] This linkage is essential for clustering and anchoring ion channels (e.g., Na+/K+ ATPase, Na+/Ca2+ exchanger), cell adhesion molecules (e.g., E-cadherin, Neurofascin), and transporters (e.g., Anion Exchanger 1) into specialized membrane domains.[2][11][17]

Quantitative Data for Network Interactions

The stability of the entire membrane-cytoskeleton assembly relies on a series of high-affinity interactions between its core components.

Interacting PairHalf-maximal concentration / K_DCitation(s)
This compound / Actin~15-75 nM[8]
This compound / Adducin~80-100 nM[8]
Adducin / F-actin tip~60 nM[8]
α-Spectrin / β-Spectrin~10 nM[8]
Ankyrin / Anion Exchanger~10 nM[8]
Ankyrin / Neurofascin~50-500 nM[8]

Chapter 3: Functional Significance and Signaling Pathways

The ankyrin-spectrin network is a master organizer of the plasma membrane, creating microdomains essential for complex physiological processes, from neuronal excitability to muscle contraction.[11][12] By clustering functionally related proteins, this scaffold facilitates efficient signal transduction and maintains cellular polarity.

Role in Membrane Domain Organization

In neurons, ankyrin-G and βIV-spectrin are critical for assembling the axon initial segment (AIS) and nodes of Ranvier, clustering voltage-gated sodium channels to enable saltatory conduction.[17] In cardiomyocytes, ankyrin-B and βII-spectrin organize microdomains at the T-tubules and sarcoplasmic reticulum, coordinating the localization of ion channels and transporters essential for excitation-contraction coupling.[7][17]

Ankyrin-Mediated Membrane Scaffolding

The following diagram illustrates the fundamental logic of how ankyrin connects transmembrane proteins to the underlying this compound-actin cytoskeleton, forming a stable, organized membrane domain.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TM_Protein Transmembrane Protein (e.g., Ion Channel, Adhesion Molecule) Ankyrin Ankyrin Ankyrin->TM_Protein links to membrane protein This compound β-Spectrin This compound->Ankyrin binds to Actin Actin Filament This compound->Actin cross-links

Ankyrin linking membrane proteins to the cytoskeleton.

Chapter 4: Key Experimental Methodologies

A combination of genetic, biochemical, and biophysical techniques has been instrumental in dissecting the this compound-ankyrin network. Here, we provide protocols for two key methods.

Co-Immunoprecipitation (Co-IP) for In Vivo Interaction

Co-IP is used to demonstrate that this compound and ankyrin interact within a cellular context. The protocol involves using an antibody to isolate a specific protein (e.g., ankyrin) and then using western blotting to detect a co-purifying partner protein (e.g., this compound).[18]

Protocol:

  • Cell Lysis: Harvest cells (e.g., cultured HEK293 cells or erythrocytes) and wash with ice-cold PBS. Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail. Incubate on ice for 30 minutes.[19]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new, pre-chilled tube.

  • Pre-Clearing (Optional): To reduce non-specific binding, add protein A/G-agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads and transfer the supernatant to a new tube.[19]

  • Immunoprecipitation: Add the primary antibody (e.g., anti-Ankyrin) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold lysis buffer (or a modified wash buffer with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blot analysis using an antibody against the putative interacting protein (e.g., anti-Spectrin).

Co-Immunoprecipitation Workflow Diagram

A 1. Cell Lysis (Non-denaturing buffer) B 2. Lysate Clarification (Centrifugation) A->B C 3. Pre-Clearing with Beads (Reduce non-specific binding) B->C D 4. Add Primary Antibody (e.g., anti-Ankyrin) C->D E 5. Capture Immune Complex (Protein A/G Beads) D->E F 6. Wash Steps (Remove unbound proteins) E->F G 7. Elution (Boil in sample buffer) F->G H 8. Analysis (SDS-PAGE & Western Blot for this compound) G->H

Workflow for Co-Immunoprecipitation.
Surface Plasmon Resonance (SPR) for Quantitative Analysis

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (K_D) of protein-protein interactions in real-time.[20]

Protocol (based on this compound-Ankyrin studies[21]):

  • Protein Preparation: Express and purify recombinant protein fragments (e.g., biotinylated β-spectrin repeats 13-15 as the ligand; ankyrin ZU5-ANK domain as the analyte). Ensure high purity and proper folding.[21]

  • Chip Preparation & Ligand Immobilization: Use a streptavidin-coated sensor chip (e.g., Biacore SA chip). Prime the chip surface with running buffer (e.g., HBS-P: 10mM HEPES, 150mM NaCl, 0.005% P20 surfactant, pH 7.4). Inject the biotinylated this compound ligand over one flow cell until the desired immobilization level (e.g., 500-1000 Response Units) is reached. Use an adjacent flow cell as a reference surface (no ligand).

  • Analyte Binding: Prepare a dilution series of the ankyrin analyte in running buffer (e.g., ranging from low nM to high nM concentrations).

  • Association/Dissociation Cycle:

    • Inject a buffer blank first to establish a stable baseline.

    • Inject the lowest concentration of the ankyrin analyte over both the ligand and reference flow cells for a set time (e.g., 180 seconds) to monitor the association phase.

    • Switch to flowing only running buffer over the chip for a set time (e.g., 300 seconds) to monitor the dissociation phase.

    • Repeat this cycle for each concentration in the dilution series, from lowest to highest.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a short pulse of 0.1 M glycine-HCl, pH 2.5) if necessary to remove all bound analyte and prepare the surface for the next injection. Test regeneration conditions to ensure they do not denature the immobilized ligand.

  • Data Analysis: Subtract the reference flow cell data from the ligand flow cell data for each injection to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using analysis software (e.g., Biacore Evaluation Software) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Surface Plasmon Resonance Workflow Diagram

A 1. Immobilize Ligand (e.g., Biotinylated this compound on SA chip) B 2. Inject Analyte (e.g., Ankyrin at various concentrations) A->B C 3. Monitor Association Phase (Analyte binding to ligand) B->C D 4. Buffer Flow (Monitor Dissociation Phase) C->D E 5. Regeneration (Remove bound analyte) D->E F 6. Data Analysis (Fit sensorgrams to calculate ka, kd, KD) E->F

Workflow for Surface Plasmon Resonance.

References

The Evolutionary Conservation of Spectrin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectrin is a ubiquitous cytoskeletal protein crucial for maintaining cell membrane integrity and the organization of membrane domains.[1] This technical guide provides an in-depth exploration of the evolutionary conservation of this compound across a range of organisms, from single-celled animal precursors to vertebrates. For researchers, scientists, and drug development professionals, understanding the conserved and divergent features of the this compound family offers critical insights into fundamental cell biology and the molecular basis of various human diseases. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound, and visualizes essential pathways and workflows.

Evolutionary History and Gene Family Expansion

This compound is believed to have evolved from an α-actinin-like ancestor, emerging in the immediate unicellular precursors of animals.[2] The genome of the choanoflagellate Monosiga brevicollis, a close relative of metazoans, encodes α-, β-, and βHeavy-spectrin, indicating the ancient origins of this protein family.[2] While this compound itself is ancient, its key binding partners, ankyrin and protein 4.1, are not found in the M. brevicollis genome, suggesting that the this compound-based membrane skeleton gained complexity and function during the evolution of multicellular animals.[2]

A significant expansion of the this compound gene family occurred during vertebrate evolution. While invertebrates typically possess one α- and two β-spectrin genes, vertebrates, including humans and mice, have two α-spectrin genes (SPTA1 and SPTAN1) and five β-spectrin genes (SPTB, SPTBN1, SPTBN2, SPTBN4, SPTBN5).[1] This expansion facilitated the neofunctionalization and subfunctionalization of this compound isoforms, allowing for their specialized roles in various tissues and cell types.

Data Presentation: Comparative Analysis of this compound Orthologs

The following tables provide a comparative summary of key this compound orthologs in humans, mice, fruit flies, and nematodes.

Table 1: Human this compound Orthologs

Gene NameProtein NameNCBI AccessionAmino Acid CountNumber of this compound RepeatsKey Domains
SPTA1αI-SpectrinNP_000335.22419~21SH3, EF-hands
SPTAN1αII-SpectrinNP_003118.22472~20SH3, EF-hands
SPTBβI-SpectrinNP_000336.2213717CH, PH
SPTBN1βII-SpectrinNP_003119.2236417CH, PH

Table 2: Mouse this compound Orthologs

Gene NameProtein NameNCBI AccessionAmino Acid CountNumber of this compound RepeatsKey Domains
Spta1αI-SpectrinNP_033281.22415~21SH3, EF-hands
Sptan1αII-SpectrinNP_033282.22472~20SH3, EF-hands
SptbβI-SpectrinNP_033283.1213717CH, PH
Sptbn1βII-SpectrinNP_033284.1236317CH, PH

Table 3: Drosophila melanogaster this compound Orthologs

Gene NameProtein NameUniProt AccessionAmino Acid CountNumber of this compound RepeatsKey Domains
α-Specα-SpectrinP133952477~21SH3, EF-hands
β-Specβ-SpectrinQ00963229117CH, PH

Table 4: Caenorhabditis elegans this compound Orthologs

Gene NameProtein NameUniProt AccessionAmino Acid CountNumber of this compound RepeatsKey Domains
spc-1α-SpectrinQ21534242122SH3, EF-hands
unc-70β-SpectrinQ9U9J8230217CH, PH

Conserved Domain Architecture

This compound proteins across different species share a conserved domain architecture, which is fundamental to their function as cytoskeletal scaffolds. The primary structural feature is the This compound repeat , a motif of approximately 106 amino acids that folds into a triple-helical bundle.[3] These repeats form the elongated, flexible rod-like structure of this compound dimers.

In addition to the this compound repeats, other conserved domains contribute to this compound's diverse functions:

  • Calponin Homology (CH) Domains: Located at the N-terminus of β-spectrins, these domains are responsible for binding to actin filaments, thus cross-linking the this compound network with the actin cytoskeleton.[4]

  • Src Homology 3 (SH3) Domain: Found in α-spectrins, this domain mediates protein-protein interactions, allowing this compound to participate in signaling complexes.[4]

  • Pleckstrin Homology (PH) Domain: Located at the C-terminus of most β-spectrins, this domain binds to phosphoinositides in the cell membrane, contributing to the localization of the this compound cytoskeleton at the plasma membrane.[4]

  • EF-hand Domains: Present in α-spectrins, these are calcium-binding domains, suggesting that this compound function can be regulated by intracellular calcium levels.[2]

Experimental Protocols

Protein Sequence Alignment and Phylogenetic Analysis

This protocol outlines the steps to perform a multiple sequence alignment and construct a phylogenetic tree to visualize the evolutionary relationships between this compound orthologs.

Methodology:

  • Sequence Retrieval: Obtain the full-length amino acid sequences of this compound orthologs from different species from protein databases such as UniProt or NCBI GenPept. Save the sequences in FASTA format.

  • Multiple Sequence Alignment (MSA):

    • Use a multiple sequence alignment tool such as Clustal Omega or MUSCLE. These tools can be accessed via web servers (e.g., on the EBI website) or as standalone command-line applications.

    • Upload the FASTA file containing the this compound sequences.

    • Execute the alignment using default parameters, or adjust them based on the sequence diversity. The output will be an alignment file (e.g., in Clustal or PHYLIP format) showing the homologous regions of the proteins.

  • Phylogenetic Tree Construction:

    • Use a phylogenetic analysis program such as MEGA (Molecular Evolutionary Genetics Analysis) or a web-based tool like PhyML.

    • Input the multiple sequence alignment file.

    • Choose a substitution model (e.g., JTT, WAG) that best fits the data. Model selection tools within the software can assist with this choice.

    • Select a tree-building method. Common methods include:

      • Neighbor-Joining (NJ): A distance-based method that is computationally fast.

      • Maximum Likelihood (ML): A statistical method that finds the most likely tree given the sequence data and a substitution model.

      • Bayesian Inference (BI): A statistical method that provides probabilities for the clades in the tree.

    • Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the branches of the tree.

    • Visualize and edit the resulting phylogenetic tree using the software's built-in tools or a separate tree viewer like FigTree.

Immunofluorescence Microscopy for Subcellular Localization of this compound

This protocol details the immunofluorescent labeling of this compound in cultured cells or tissue sections to determine its subcellular localization.

Methodology:

  • Sample Preparation:

    • Cultured Cells: Grow cells on glass coverslips. Wash with phosphate-buffered saline (PBS).

    • Tissue Sections: Prepare cryosections or paraffin-embedded sections of the tissue of interest.

  • Fixation:

    • Fix the samples with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate the samples with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes to permeabilize the cell membranes. This step is crucial for antibodies to access intracellular antigens.

    • Wash three times with PBS.

  • Blocking:

    • Incubate the samples in a blocking buffer (e.g., 5% normal goat serum or 1% bovine serum albumin in PBS with 0.1% Tween 20) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against the specific this compound isoform of interest in the blocking buffer.

    • Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash the samples three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer.

    • Incubate the samples with the diluted secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstaining (Optional):

    • Incubate with a nuclear stain such as DAPI (4',6-diamidino-2-phenylindole) for 5-10 minutes.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the samples using a fluorescence or confocal microscope with the appropriate filter sets.

Co-Immunoprecipitation (Co-IP) for this compound Interaction Analysis

This protocol describes the co-immunoprecipitation of this compound to identify its interacting proteins.

Methodology:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice for 30 minutes.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Pre-clearing the Lysate:

    • Incubate the cell lysate with protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator. This step removes proteins that non-specifically bind to the beads.

    • Centrifuge or use a magnetic rack to pellet the beads and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with a primary antibody specific for the this compound isoform of interest overnight at 4°C on a rotator. As a negative control, incubate a separate aliquot of the lysate with a non-specific IgG antibody of the same isotype.

  • Capture of Immune Complexes:

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-antigen complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Analyze the proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for the identification of novel interactors.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Phylogenetic Tree of this compound Proteins

Spectrin_Phylogeny cluster_vertebrate Vertebrates cluster_invertebrate Invertebrates Human αI-Spectrin Human αI-Spectrin Mouse αI-Spectrin Mouse αI-Spectrin Human αII-Spectrin Human αII-Spectrin Mouse αII-Spectrin Mouse αII-Spectrin Human βI-Spectrin Human βI-Spectrin Mouse βI-Spectrin Mouse βI-Spectrin Human βII-Spectrin Human βII-Spectrin Mouse βII-Spectrin Mouse βII-Spectrin Drosophila α-Spectrin Drosophila α-Spectrin C. elegans α-Spectrin C. elegans α-Spectrin Drosophila β-Spectrin Drosophila β-Spectrin C. elegans β-Spectrin C. elegans β-Spectrin Ancestor Ancestor Vertebrate α-Spectrins Vertebrate α-Spectrins Ancestor->Vertebrate α-Spectrins Vertebrate β-Spectrins Vertebrate β-Spectrins Ancestor->Vertebrate β-Spectrins Invertebrate α-Spectrins Invertebrate α-Spectrins Ancestor->Invertebrate α-Spectrins Invertebrate β-Spectrins Invertebrate β-Spectrins Ancestor->Invertebrate β-Spectrins Vertebrate α-Spectrins->Human αI-Spectrin Vertebrate α-Spectrins->Mouse αI-Spectrin Vertebrate α-Spectrins->Human αII-Spectrin Vertebrate α-Spectrins->Mouse αII-Spectrin Vertebrate β-Spectrins->Human βI-Spectrin Vertebrate β-Spectrins->Mouse βI-Spectrin Vertebrate β-Spectrins->Human βII-Spectrin Vertebrate β-Spectrins->Mouse βII-Spectrin Invertebrate α-Spectrins->Drosophila α-Spectrin Invertebrate α-Spectrins->C. elegans α-Spectrin Invertebrate β-Spectrins->Drosophila β-Spectrin Invertebrate β-Spectrins->C. elegans β-Spectrin

Caption: A simplified phylogenetic tree of this compound proteins.

Conserved Domain Architecture of this compound Subunits

Spectrin_Domains cluster_alpha α-Spectrin cluster_beta β-Spectrin alpha_this compound N-term This compound Repeats SH3 This compound Repeats EF-hands C-term beta_this compound N-term CH Domains This compound Repeats PH Domain C-term

Caption: Conserved domains of α- and β-spectrin.

The this compound-Ankyrin-Protein 4.1 Complex

Spectrin_Ankyrin_Complex Plasma_Membrane Plasma Membrane This compound This compound Protein_4.1 Protein_4.1 This compound->Protein_4.1 binds Actin_Cytoskeleton Actin_Cytoskeleton This compound->Actin_Cytoskeleton cross-links Ankyrin Ankyrin Ankyrin->this compound binds Protein_4.1->Actin_Cytoskeleton stabilizes Transmembrane_Protein Transmembrane Protein Protein_4.1->Transmembrane_Protein links Transmembrane_Protein->Ankyrin binds

Caption: The core this compound-ankyrin-protein 4.1 complex.

This compound in the Hippo and TGF-β Signaling Pathways

Spectrin_Signaling cluster_hippo Hippo Pathway cluster_tgf TGF-β Pathway Spectrin_Hippo This compound Actomyosin_Cortex Actomyosin Cortex Spectrin_Hippo->Actomyosin_Cortex regulates Hippo_Kinase_Cascade Hippo Kinase Cascade Actomyosin_Cortex->Hippo_Kinase_Cascade activates YAP/TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP/TAZ inhibits Gene_Expression Gene Expression (Growth, Proliferation) YAP/TAZ->Gene_Expression promotes TGF_beta_Receptor TGF-β Receptor SMADs SMADs TGF_beta_Receptor->SMADs phosphorylates Spectrin_TGF This compound Spectrin_TGF->SMADs scaffolds Nuclear_Translocation Nuclear Translocation SMADs->Nuclear_Translocation Target_Gene_Expression Target Gene Expression Nuclear_Translocation->Target_Gene_Expression Phylogenetic_Workflow Sequence_Retrieval 1. Sequence Retrieval (FASTA format) MSA 2. Multiple Sequence Alignment (MSA) Sequence_Retrieval->MSA Model_Selection 3. Substitution Model Selection MSA->Model_Selection Tree_Building 4. Phylogenetic Tree Construction (e.g., ML, NJ) Model_Selection->Tree_Building Bootstrap 5. Bootstrap Analysis Tree_Building->Bootstrap Visualization 6. Tree Visualization and Interpretation Bootstrap->Visualization CoIP_Workflow Cell_Lysis 1. Cell Lysis Pre_clearing 2. Pre-clearing Lysate Cell_Lysis->Pre_clearing Immunoprecipitation 3. Immunoprecipitation with this compound Antibody Pre_clearing->Immunoprecipitation Capture 4. Capture of Immune Complexes Immunoprecipitation->Capture Washing 5. Washing Capture->Washing Elution 6. Elution Washing->Elution Analysis 7. Analysis (Western Blot / Mass Spec) Elution->Analysis

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic basis of Hereditary Spherocytosis (HS), with a specific focus on mutations within the spectrin genes (SPTA1 and SPTB). The document details the molecular pathophysiology, prevalence of various mutations, and their quantitative impact on red blood cell membrane proteins. Furthermore, it outlines detailed experimental protocols for the diagnosis and study of this condition and presents visual workflows and pathways to elucidate the complex relationships between genotype and phenotype.

Introduction to Hereditary Spherocytosis and the Role of this compound

Hereditary Spherocytosis (HS) is a group of inherited hemolytic anemias characterized by the presence of spherical-shaped red blood cells (spherocytes) in the peripheral blood.[1] These abnormal erythrocytes are less deformable than normal biconcave discs, leading to their premature destruction in the spleen.[1] The underlying cause of HS lies in defects of the red blood cell (RBC) membrane proteins, which are crucial for maintaining the structural integrity and flexibility of the cell.

The RBC membrane skeleton is a network of proteins on the cytoplasmic face of the plasma membrane. A key component of this skeleton is this compound, a heterodimer composed of α- and β-subunits, encoded by the SPTA1 and SPTB genes, respectively.[2] These heterodimers self-associate head-to-head to form tetramers, which are linked to other membrane proteins, including ankyrin and protein 4.1, thereby anchoring the cytoskeleton to the lipid bilayer.[3][4] Mutations in the SPTA1 or SPTB genes can disrupt this intricate network, leading to a loss of membrane surface area and the formation of spherocytes.[5]

Quantitative Data on this compound Gene Mutations in Hereditary Spherocytosis

Mutations in the this compound genes are a significant cause of Hereditary Spherocytosis. The prevalence and type of mutations, as well as their inheritance patterns, vary. The following tables summarize the quantitative data related to this compound gene mutations in HS.

GeneInheritance PatternPrevalence in HS PatientsCommon Mutation TypesResulting Protein Defect
SPTA1 (α-spectrin) Autosomal Recessive~5%Splice site, Missense, NonsenseDecreased or absent α-spectrin synthesis. Often leads to severe HS when inherited in a compound heterozygous or homozygous state.
SPTB (β-spectrin) Autosomal Dominant15-30%Nonsense, Frameshift, Splice site, MissenseTruncated or unstable β-spectrin, leading to reduced levels of functional this compound.

Table 1: Overview of this compound Gene Mutations in Hereditary Spherocytosis

Mutation TypeGene(s) AffectedConsequence on ProteinAssociated Severity
Nonsense SPTB, SPTA1Premature stop codon, leading to a truncated and often non-functional protein.Can range from moderate to severe, depending on the location of the mutation and the inheritance pattern.
Frameshift SPTB, SPTA1Insertion or deletion of nucleotides that alters the reading frame, typically resulting in a premature stop codon.Often leads to severe phenotypes due to the production of a highly abnormal protein.
Splice site SPTA1, SPTBErrors in mRNA splicing, leading to the exclusion of exons or inclusion of introns, resulting in an altered protein product.Variable severity, can lead to a significant reduction in functional protein.
Missense SPTA1, SPTBA single nucleotide change that results in a different amino acid.Severity is highly variable and depends on the location and nature of the amino acid substitution. Some missense mutations can be benign, while others can severely impact protein function.[6]

Table 2: Types of this compound Gene Mutations and Their Consequences

Pathophysiology: From Gene Mutation to Clinical Phenotype

Mutations in the this compound genes disrupt the vertical and horizontal integrity of the red blood cell membrane skeleton. This disruption leads to a cascade of events culminating in the clinical manifestations of Hereditary Spherocytosis.

Pathophysiological Cascade in this compound-Related Hereditary Spherocytosis cluster_genetics Genetic Level cluster_protein Protein Level cluster_membrane Membrane Level cluster_cellular Cellular Level cluster_clinical Clinical Manifestations SPTA1_SPTB_Mutation SPTA1 or SPTB Gene Mutation (Nonsense, Frameshift, Missense, Splice Site) Defective_this compound Defective α- or β-Spectrin Synthesis (Truncated, Unstable, or Reduced Quantity) SPTA1_SPTB_Mutation->Defective_this compound Membrane_Instability Disrupted this compound-Ankyrin-Band 3 Interaction Weakened Membrane Skeleton Defective_this compound->Membrane_Instability Vesiculation Loss of Membrane Microvesicles (Membrane Surface Area Loss) Membrane_Instability->Vesiculation Spherocyte_Formation Decreased Surface Area-to-Volume Ratio Formation of Spherocytes Vesiculation->Spherocyte_Formation Reduced_Deformability Increased Membrane Rigidity Reduced Cellular Deformability Spherocyte_Formation->Reduced_Deformability Splenic_Sequestration Entrapment of Spherocytes in Spleen Reduced_Deformability->Splenic_Sequestration Hemolysis Premature Destruction of Red Blood Cells (Extravascular Hemolysis) Splenic_Sequestration->Hemolysis Anemia_Jaundice_Splenomegaly Anemia, Jaundice, Splenomegaly Hemolysis->Anemia_Jaundice_Splenomegaly

Caption: Pathophysiological cascade from this compound gene mutation to clinical HS.

Experimental Protocols

Accurate diagnosis and characterization of this compound-related HS rely on a combination of laboratory tests. The following sections provide detailed methodologies for key experiments.

Sodium Dodecyl Sulphate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Erythrocyte Membrane Protein Analysis

This technique is used to separate and quantify the major erythrocyte membrane proteins, allowing for the detection of deficiencies in this compound and other proteins.[7]

Materials:

  • Whole blood collected in EDTA

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic lysis buffer (e.g., 5 mM sodium phosphate, pH 8.0), ice-cold

  • SDS-PAGE sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol)

  • Polyacrylamide gels (gradient gels, e.g., 3.5-17%, are often used to resolve the wide range of protein sizes)

  • Electrophoresis running buffer

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., methanol, acetic acid, and water)

  • Densitometer for quantification

Procedure:

  • Erythrocyte Ghost Preparation: a. Wash packed red blood cells three times with ice-cold PBS, centrifuging at 1,500 x g for 5 minutes and removing the supernatant and buffy coat after each wash. b. Lyse the washed RBCs by adding a large volume of ice-cold hypotonic lysis buffer. c. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts). d. Wash the ghosts repeatedly with the lysis buffer until they are white.

  • Protein Solubilization and Electrophoresis: a. Resuspend the ghost pellet in a small volume of lysis buffer. b. Determine the protein concentration using a suitable assay (e.g., BCA or Bradford). c. Mix a standardized amount of membrane protein with SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes. d. Load the samples onto the polyacrylamide gel alongside molecular weight markers. e. Run the gel at a constant voltage or current until the dye front reaches the bottom.

  • Staining and Quantification: a. Stain the gel with Coomassie Brilliant Blue for at least one hour. b. Destain the gel until the protein bands are clearly visible against a clear background. c. Scan the gel and quantify the intensity of the protein bands corresponding to α-spectrin, β-spectrin, ankyrin, band 3, etc., using densitometry software. d. Calculate the ratio of this compound to band 3 to assess for this compound deficiency.

Eosin-5'-Maleimide (EMA) Binding Test by Flow Cytometry

The EMA binding test is a sensitive and specific screening test for HS. EMA is a fluorescent dye that binds to transmembrane proteins, primarily band 3. A reduction in EMA binding is indicative of a loss of membrane surface area, a hallmark of HS.[8]

Materials:

  • Whole blood collected in EDTA

  • Eosin-5'-maleimide (EMA) dye solution (e.g., 0.5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Flow cytometer

Procedure:

  • Sample Preparation: a. Prepare a washed red blood cell suspension by washing whole blood with PBS containing BSA. b. Adjust the cell concentration to a standardized level.

  • EMA Staining: a. To a small volume of the washed RBC suspension, add a specific volume of EMA dye solution. b. Incubate the mixture in the dark at room temperature for a defined period (e.g., 1 hour).

  • Washing: a. After incubation, wash the cells twice with PBS containing BSA to remove unbound EMA dye.

  • Flow Cytometric Analysis: a. Resuspend the stained cells in PBS. b. Acquire the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the red blood cell population. c. A healthy control sample should be run in parallel.

  • Data Analysis: a. The MFI of the patient's red blood cells is compared to that of the healthy control. b. A significant decrease in the patient's MFI is indicative of HS.

Osmotic Fragility Test

This classic test measures the susceptibility of red blood cells to lysis in hypotonic saline solutions. Spherocytes, having a reduced surface area-to-volume ratio, are more osmotically fragile than normal biconcave red blood cells.[9]

Materials:

  • Whole blood collected in heparin or EDTA

  • A series of buffered saline solutions of decreasing concentrations (e.g., from 0.9% to 0.1% NaCl)

  • Spectrophotometer

Procedure:

  • Preparation of Saline Dilutions: a. Prepare a series of tubes containing precise dilutions of buffered saline.

  • Incubation: a. Add a small, standardized volume of whole blood to each tube. b. Mix gently and incubate at room temperature for a defined period (e.g., 30 minutes). An incubated version of the test (24 hours at 37°C) can increase sensitivity.[9]

  • Centrifugation: a. Centrifuge the tubes to pellet the intact red blood cells.

  • Measurement of Hemolysis: a. Carefully remove the supernatant from each tube. b. Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. The amount of hemoglobin released into the supernatant is proportional to the degree of hemolysis.

  • Data Analysis: a. Plot the percentage of hemolysis against the saline concentration. b. An "osmotic fragility curve" is generated and compared to a normal control curve. A leftward shift of the curve indicates increased osmotic fragility, characteristic of HS.

Diagnostic and Research Workflow

The diagnosis of this compound-related HS involves a multi-step process, often starting with clinical suspicion and basic laboratory tests, followed by more specific confirmatory and molecular analyses.

Diagnostic and Research Workflow for this compound-Related Hereditary Spherocytosis cluster_initial Initial Assessment cluster_screening Screening Tests cluster_confirmatory Confirmatory and Characterization Tests cluster_molecular Molecular Analysis cluster_outcome Outcome Clinical_Suspicion Clinical Suspicion (Anemia, Jaundice, Splenomegaly, Family History) CBC_Smear Complete Blood Count (CBC) & Peripheral Blood Smear (Spherocytes, Increased MCHC) Clinical_Suspicion->CBC_Smear EMA_Test Eosin-5'-Maleimide (EMA) Binding Test CBC_Smear->EMA_Test Osmotic_Fragility Osmotic Fragility Test CBC_Smear->Osmotic_Fragility SDS_PAGE SDS-PAGE of Erythrocyte Membrane Proteins EMA_Test->SDS_PAGE Osmotic_Fragility->SDS_PAGE NGS Next-Generation Sequencing (NGS) (Targeted panel for SPTA1, SPTB, ANK1, etc.) SDS_PAGE->NGS If protein defect is identified or diagnosis is still uncertain Diagnosis_Counseling Definitive Diagnosis Genetic Counseling Prognostication NGS->Diagnosis_Counseling Research Genotype-Phenotype Correlation Studies Drug Development Targets NGS->Research

Caption: A stepwise approach for the diagnosis and research of HS.

Conclusion and Future Directions

The identification of specific mutations in the SPTA1 and SPTB genes has significantly advanced our understanding of the molecular basis of Hereditary Spherocytosis. The detailed experimental protocols provided in this guide are essential for the accurate diagnosis, classification, and study of this disorder. Future research should focus on further elucidating the complex genotype-phenotype correlations, with the aim of developing targeted therapies that address the specific molecular defects in the this compound protein and the red blood cell membrane. The continued application of next-generation sequencing will undoubtedly uncover a wider spectrum of mutations and contribute to a more personalized approach to patient management and drug development.[10]

References

The Spectrin Repeat: A Versatile Scaffold for Protein-Protein Interactions in Cellular Signaling and Architecture

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrin repeat, a ubiquitous structural motif of approximately 106-122 amino acids, forms a characteristic triple-helical bundle.[1][2] Found in a diverse array of cytoskeletal proteins—including spectrins, α-actinin, dystrophin, and plakins—these repeats are fundamental to cellular architecture and signaling.[2] Tandem arrays of this compound repeats create elongated, flexible rod-like domains that serve as molecular scaffolds, linking cytoskeletal components to each other, to the cell membrane, and to the nucleus.[1] Beyond their structural role as mere spacers, this compound repeats are now recognized as critical platforms for a multitude of protein-protein interactions, orchestrating cellular processes ranging from signal transduction and mechanosensing to cell adhesion and migration.[3][4] This technical guide delves into the core functions of this compound repeats in mediating these interactions, providing quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

The Structural Basis of this compound Repeat Interactions

Each this compound repeat is composed of three α-helices arranged in a coiled-coil fashion.[2] This stable yet flexible structure provides a large surface area for interaction with a variety of binding partners. The tandem arrangement of these repeats in proteins like dystrophin and α-actinin allows for a modular and adaptable platform for assembling multi-protein complexes.[1][3] The specificity of these interactions is not inherent to a single repeat but often arises from the unique conformation and electrostatic surface presented by a specific repeat or a combination of adjacent repeats.

Quantitative Analysis of this compound Repeat-Mediated Interactions

The affinity of this compound repeats for their binding partners can vary significantly, reflecting the diverse functional roles of these interactions, from transient signaling events to stable structural linkages. The following table summarizes key quantitative data for well-characterized this compound repeat interactions.

This compound Repeat-Containing ProteinInteracting PartnerThis compound Repeat(s) InvolvedMethodDissociation Constant (Kd)Reference
β-SpectrinAnkyrinRepeats 14 & 15Binding Assays~15 nM[5]
DystrophinnNOS-PDZRepeats 16 & 17BLItz50 ± 6 µM[1]
DystrophinSyntrophin-PDZN/A (Control)BLItz7.2 ± 1.2 µM[1]
Unphosphorylated AnkyrinThis compound TetramerN/ABinding Assays2.7 ± 0.8 x 10-7 M[6]
Phosphorylated AnkyrinThis compound TetramerN/ABinding Assays1.2 ± 0.1 x 10-6 M[6]

Key Signaling Pathways Involving this compound Repeats

This compound repeat-containing proteins are integral components of numerous signaling pathways, acting as scaffolds to bring together signaling molecules and their downstream effectors.

Dystrophin and the Localization of Neuronal Nitric Oxide Synthase (nNOS)

In skeletal muscle, dystrophin plays a crucial role in localizing neuronal nitric oxide synthase (nNOS) to the sarcolemma.[7] This localization is critical for regulating blood flow during muscle contraction. The interaction is mediated by the binding of the nNOS PDZ domain to this compound-like repeats 16 and 17 of dystrophin.[1][7] This interaction is further stabilized by the adaptor protein α-syntrophin, which also binds to dystrophin and nNOS.[4][8]

Dystrophin_nNOS_Signaling Sarcolemma Sarcolemma Dystrophin Dystrophin SpectrinRepeats This compound Repeats 16 & 17 Syntrophin α-Syntrophin Dystrophin->Syntrophin Binds to C-terminus nNOS nNOS SpectrinRepeats->nNOS Direct Interaction (Kd = 50 µM) Syntrophin->nNOS Binds to PDZ domain (Kd = 7.2 µM) NO Nitric Oxide nNOS->NO Produces

Dystrophin-nNOS signaling pathway.
α-Actinin in Focal Adhesion Dynamics

α-Actinin is a key component of focal adhesions, dynamic structures that link the actin cytoskeleton to the extracellular matrix and serve as hubs for signal transduction.[1] The this compound repeats of α-actinin not only contribute to its actin cross-linking function but also provide a binding site for other focal adhesion proteins, such as vinculin.[9][10] This interaction is crucial for the recruitment of vinculin to focal adhesions and for the transmission of mechanical forces between the cytoskeleton and the extracellular matrix.[9]

Focal_Adhesion_Signaling ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin Talin Talin Integrin->Talin alpha_Actinin α-Actinin Integrin->alpha_Actinin Vinculin Vinculin Talin->Vinculin Activates Spectrin_R4 This compound Repeat R4 Actin Actin Cytoskeleton alpha_Actinin->Actin Cross-links Spectrin_R4->Vinculin Binds to (activates) Vinculin->Actin Anchors

α-Actinin in focal adhesion signaling.

Experimental Protocols for Studying this compound Repeat Interactions

A variety of biochemical and biophysical techniques are employed to identify and characterize protein-protein interactions involving this compound repeats.

Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify in vivo interaction partners of a this compound repeat-containing protein from cell lysates.

Protocol:

  • Cell Lysis: Lyse cells expressing the protein of interest in a non-denaturing lysis buffer to preserve protein complexes. For cytoskeletal proteins, buffers may require higher salt concentrations or specific detergents to ensure solubilization.[11]

  • Pre-clearing: Incubate the lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (the this compound repeat-containing protein).

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using a low pH buffer or SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein or by mass spectrometry to identify novel interaction partners.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[12][13][14]

Protocol:

  • Protein Preparation: Purify the this compound repeat domain and its potential binding partner to high homogeneity. Dialyze both proteins extensively against the same buffer to minimize heat of dilution effects.[6]

  • Sample Loading: Load the this compound repeat-containing protein into the sample cell of the calorimeter and the binding partner into the titration syringe at a concentration typically 10-20 times higher than the protein in the cell.

  • Titration: Perform a series of small, sequential injections of the ligand from the syringe into the sample cell while monitoring the heat evolved or absorbed.

  • Data Analysis: Integrate the heat signal from each injection and plot it against the molar ratio of the two proteins. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.[14]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants) in addition to binding affinity.[15]

Protocol:

  • Ligand Immobilization: Covalently immobilize one of the binding partners (the "ligand," e.g., the this compound repeat domain) onto the surface of a sensor chip.

  • Analyte Injection: Flow a solution containing the other binding partner (the "analyte") over the sensor chip surface.

  • Signal Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgram to determine the on-rate (ka) and off-rate (kd) of the interaction. The equilibrium dissociation constant (Kd) can be calculated as kd/ka.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a genetic method used to screen for binary protein-protein interactions in vivo.

Protocol:

  • Vector Construction: Clone the DNA encoding the "bait" protein (e.g., a specific this compound repeat) into a vector containing a DNA-binding domain (DBD) of a transcription factor. Clone a library of cDNAs encoding potential "prey" proteins into a vector containing the activation domain (AD) of the same transcription factor.

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients. If the bait and prey proteins interact, the DBD and AD will be brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing the yeast to grow on the selective media.

  • Validation: Isolate the prey plasmids from positive colonies and sequence the cDNA insert to identify the interacting protein. Further biochemical assays are required to validate the interaction.

Experimental Workflow for Characterizing this compound Repeat Interactions

The following diagram illustrates a typical workflow for the identification and characterization of protein-protein interactions involving this compound repeats.

Experimental_Workflow Start Hypothesis: This compound repeat 'X' interacts with protein 'Y' Y2H Yeast Two-Hybrid (Y2H) Screen (Initial screen for interaction) Start->Y2H CoIP Co-Immunoprecipitation (Co-IP) (In vivo validation) Y2H->CoIP Positive hits InVitro In Vitro Validation & Quantitative Analysis CoIP->InVitro Validated in vivo SPR Surface Plasmon Resonance (SPR) (Kinetics and Affinity) InVitro->SPR ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics and Affinity) InVitro->ITC Mutagenesis Site-Directed Mutagenesis (Identify key residues) SPR->Mutagenesis ITC->Mutagenesis Structural Structural Studies (e.g., X-ray crystallography, NMR) Mutagenesis->Structural Refine understanding Conclusion Characterized Interaction Structural->Conclusion

Workflow for this compound repeat interaction analysis.

Conclusion

This compound repeats are far more than simple structural linkers; they are dynamic and versatile platforms for a wide range of protein-protein interactions that are essential for cellular function. Their ability to act as scaffolds for signaling complexes, to participate in mechanotransduction, and to contribute to the structural integrity of the cytoskeleton underscores their importance in both health and disease. A deeper understanding of the specific interactions mediated by different this compound repeats, supported by quantitative biophysical and detailed structural data, will be crucial for the development of novel therapeutic strategies targeting diseases associated with cytoskeletal dysfunction, such as muscular dystrophies and certain hereditary anemias. The experimental approaches outlined in this guide provide a robust framework for researchers to further unravel the complex and critical roles of this compound repeats in the intricate world of cellular protein networks.

References

The Discovery and Initial Characterization of Spectrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Spectrin, a principal component of the membrane skeleton, is indispensable for maintaining the structural integrity and mechanical resilience of eukaryotic cells. First identified in erythrocytes, this cytoskeletal protein has since been found in numerous cell types, where it participates in a diverse array of cellular processes, including cell adhesion, signal transduction, and the organization of specialized membrane domains. This technical guide provides a comprehensive overview of the seminal discoveries and foundational characterization of this compound, with a focus on the early experimental methodologies that paved the way for our current understanding of this critical protein.

The Genesis of a "Spectre": Discovery and Naming

The story of this compound begins with the study of erythrocyte "ghosts"—the term coined for the remaining cell membranes after red blood cells are lysed with hypotonic solutions or mild detergents, washing away hemoglobin and other cytoplasmic contents.[1][2] In 1968, Vincent T. Marchesi and Edward Steers, Jr. reported the selective solubilization of a major protein component from these ghosts, accounting for approximately 20% of the total membrane protein.[3][4] They observed that this protein could be extracted by dialysis against a solution containing ATP and 2-mercaptoethanol.[3][4] Because it was isolated from these ethereal red blood cell remnants, they aptly named the protein "this compound."[3][4] Subsequent work by Nicolson, Marchesi, and Singer in 1971 definitively localized this compound to the inner surface of the erythrocyte membrane using ferritin-conjugated antibodies, providing the first direct evidence of a sub-membranous cytoskeleton.[1]

Initial Characterization: Unveiling a Filamentous Network

Early investigations into the biochemical and biophysical properties of this compound laid the groundwork for understanding its function. These initial characterization studies focused on determining its molecular weight, subunit composition, and morphology.

Molecular Weight and Subunit Composition

Initial analysis of the solubilized this compound on polyacrylamide gels revealed a single major band.[3] However, the advent of sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) in the late 1960s and early 1970s allowed for more accurate molecular weight determination.[5][6] These studies revealed that this compound is not a single polypeptide but a heterodimer composed of two high-molecular-weight subunits, designated as α-spectrin (initially referred to as subunit I) and β-spectrin (subunit II).

SubunitReported Molecular Weight (Da)MethodReference
α-Spectrin (Subunit I)237,500Ferguson PlotHsu et al., 1979
β-Spectrin (Subunit II)238,600Ferguson PlotHsu et al., 1979
Monomer (early estimate)~140,000SDS-PAGENicolson et al., 1971
Morphology and Supramolecular Assembly

Electron microscopy was instrumental in visualizing the structure of purified this compound. Early studies revealed that this compound molecules are long, flexible, filamentous structures.[3][7][8] It was later established that the α and β subunits associate laterally to form a heterodimer, and two heterodimers then self-associate in a head-to-head fashion to form a heterotetramer.[2] This tetrameric arrangement is the fundamental building block of the this compound-based membrane skeleton.

Core Experimental Protocols

The following sections detail the seminal experimental methodologies used in the discovery and initial characterization of this compound.

Preparation of Erythrocyte Ghosts

The essential first step in isolating this compound is the preparation of hemoglobin-free erythrocyte membranes.

Protocol:

  • Blood Collection: Obtain fresh whole blood anticoagulated with heparin or EDTA.

  • Leukocyte Removal: Centrifuge the blood at a low speed (e.g., 1,000 x g) for 10 minutes to pellet the erythrocytes. Aspirate and discard the buffy coat containing leukocytes and platelets.

  • Washing: Resuspend the erythrocytes in an isotonic saline solution (0.9% NaCl) and centrifuge again. Repeat this washing step three times to remove plasma proteins.

  • Hypotonic Lysis: Lyse the washed erythrocytes by adding them to a 20-fold excess volume of a cold hypotonic buffer (e.g., 5 mM sodium phosphate, pH 7.4).

  • Membrane Pelleting: Centrifuge the lysed cell suspension at high speed (e.g., 20,000 x g) for 20 minutes to pellet the erythrocyte ghosts.

  • Washing the Ghosts: Resuspend the ghosts in the hypotonic buffer and repeat the centrifugation. Continue this washing process until the supernatant is clear and the ghost pellet is white or light pink.

G cluster_start Blood Collection cluster_washing Erythrocyte Preparation cluster_lysis Lysis and Ghost Preparation WholeBlood Whole Blood WashedRBCs Washed Erythrocytes WholeBlood->WashedRBCs Centrifugation & Washing LysedCells Lysed Cells WashedRBCs->LysedCells Hypotonic Buffer ErythrocyteGhosts Erythrocyte Ghosts LysedCells->ErythrocyteGhosts High-Speed Centrifugation

Fig. 1: Workflow for the preparation of erythrocyte ghosts.
Solubilization and Purification of this compound

The initial method for extracting this compound from erythrocyte ghosts relied on low ionic strength and chelating agents.

Protocol (based on Marchesi & Steers, 1968 and subsequent modifications):

  • Extraction: Resuspend the prepared erythrocyte ghosts in a low ionic strength extraction buffer (e.g., 0.1 mM EDTA, pH 8.0) or dialyze against a solution of 1 mM ATP and 10 mM 2-mercaptoethanol.[3][7]

  • Incubation: Gently stir the suspension at 4°C for several hours or overnight to allow for the solubilization of this compound.

  • Centrifugation: Pellet the remaining membrane components by ultracentrifugation (e.g., 100,000 x g) for 1 hour.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized this compound.

  • Further Purification (Optional): The crude this compound extract can be further purified by gel filtration chromatography on a column such as Sepharose 4B.

G ErythrocyteGhosts Erythrocyte Ghosts Extraction Extraction Buffer (Low ionic strength, EDTA/ATP) ErythrocyteGhosts->Extraction Incubation Incubation at 4°C Extraction->Incubation Ultracentrifugation Ultracentrifugation Incubation->Ultracentrifugation Crudethis compound Crude this compound Extract (Supernatant) Ultracentrifugation->Crudethis compound Purifiedthis compound Purified this compound Crudethis compound->Purifiedthis compound Gel Filtration

Fig. 2: Experimental workflow for the solubilization and purification of this compound.
Molecular Weight Determination by SDS-PAGE

SDS-PAGE was a critical technique for elucidating the subunit structure of this compound.

Protocol:

  • Sample Preparation: Mix the purified this compound sample with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol, glycerol, and a tracking dye) and heat at 100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein sample and a set of molecular weight standards onto a polyacrylamide gel. Perform electrophoresis until the tracking dye reaches the bottom of the gel.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue to visualize the protein bands.

  • Molecular Weight Estimation: Determine the relative migration distance (Rf) of the protein standards and the this compound subunits. Plot the logarithm of the molecular weight of the standards against their Rf values to generate a standard curve. Use this curve to estimate the molecular weights of the this compound subunits.[5][6]

Electron Microscopy of this compound

Visualizing the filamentous nature of this compound was achieved through electron microscopy.

Protocol (Negative Staining):

  • Sample Adsorption: Apply a small drop of the purified this compound solution to a carbon-coated grid for a few minutes.

  • Washing: Wick away the excess solution and wash the grid with a few drops of distilled water.

  • Staining: Apply a drop of a heavy metal stain (e.g., 1% uranyl acetate) to the grid for a minute.

  • Drying: Remove the excess stain and allow the grid to air dry completely.

  • Imaging: Visualize the stained this compound molecules using a transmission electron microscope.

The this compound-Based Cytoskeleton: Key Interactions

The function of this compound is intricately linked to its interactions with other proteins that form the membrane skeleton. The discovery of these binding partners was a crucial step in understanding the organization and function of this network.

  • Ankyrin: Discovered as the primary attachment site for this compound to the erythrocyte membrane, ankyrin links the this compound skeleton to the transmembrane anion exchanger (Band 3).[2][9][10]

  • Actin: this compound tetramers are cross-linked by short actin filaments at their tail ends, forming a polygonal network.[7]

  • Protein 4.1: This protein enhances the binding of this compound to actin, thereby stabilizing the this compound-actin lattice.[4][11][12]

G cluster_membrane This compound This compound (αβ tetramer) Ankyrin Ankyrin This compound->Ankyrin binds Actin Actin Filament This compound->Actin cross-links Protein41 Protein 4.1 This compound->Protein41 interacts with Band3 Band 3 (Anion Exchanger) Ankyrin->Band3 anchors to Protein41->Band3 links to Protein41->Actin stabilizes PlasmaMembrane Plasma Membrane

Fig. 3: Core interactions of the erythrocyte membrane skeleton.

Conclusion

The discovery and initial characterization of this compound marked a paradigm shift in our understanding of cell membrane structure and function. The pioneering work of Marchesi, Steers, Singer, and others revealed the existence of a dynamic, protein-based skeleton underlying the plasma membrane. The experimental protocols developed during this early period not only enabled the isolation and characterization of this compound but also provided a methodological framework for the study of cytoskeletal proteins that remains relevant today. The foundational knowledge of this compound's structure, function, and interactions continues to inform research into a wide range of physiological and pathological processes, from inherited blood disorders to neurodegenerative diseases, underscoring the enduring legacy of these initial discoveries.

References

The Architect of the Axon: Spectrin's Pivotal Role in Neuronal Cytoskeleton Organization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The neuronal cytoskeleton is a highly organized and dynamic network essential for establishing and maintaining the complex morphology and function of neurons. Within this intricate framework, spectrin, a key cytoskeletal protein, acts as a master organizer, forming a sub-membranous scaffold that dictates the localization of ion channels, cell adhesion molecules, and other crucial proteins. This technical guide delves into the core functions of this compound in the neuronal cytoskeleton, providing a comprehensive overview of its structure, isoforms, and interactions with key binding partners. We present quantitative data on these interactions, detailed experimental protocols for their study, and visual representations of the associated signaling pathways and workflows to empower researchers in their exploration of this compound biology and its implications for neurological health and disease.

Introduction: The this compound-Based Membrane Skeleton

First identified in erythrocytes, the this compound-based cytoskeleton is a ubiquitous feature of metazoan cells, providing structural integrity and elasticity to the plasma membrane. In neurons, this scaffold is not merely a passive structural element but an active participant in a multitude of processes, including neuronal development, signal transduction, and the regulation of synaptic plasticity. The fundamental building block of this network is a heterotetramer composed of two alpha (α) and two beta (β) this compound subunits. These tetramers are elongated, flexible rods that crosslink short actin filaments, forming a polygonal lattice that lines the intracellular face of the plasma membrane. This intricate meshwork is anchored to the membrane through interactions with ankyrins and protein 4.1, which in turn bind to various transmembrane proteins.

This compound Isoforms in the Nervous System

The mammalian genome encodes two α-spectrins (αI and αII) and five β-spectrins (βI to βV), with neurons expressing a diverse array of these isoforms in a spatially and temporally regulated manner. This isoform diversity allows for the specialization of the this compound cytoskeleton in different neuronal compartments.

This compound IsoformPrimary Neuronal LocalizationKey Functions
αII-Spectrin (SPTAN1) Ubiquitous in neurons (soma, dendrites, axons)Universal binding partner for β-spectrins, crucial for the overall integrity of the this compound-based cytoskeleton.[1]
βI-Spectrin Cortical layers, cerebellar granule cells, Purkinje cell somaPotential roles in dendritic spine morphology and synaptic plasticity.[2]
βII-Spectrin Widely expressed in neurons and gliaAxon growth and stability, axonal transport, formation of the periodic membrane skeleton.[3][4]
βIII-Spectrin Cerebellar molecular layer (soma and dendrites)Dendritic spine formation and maintenance, localization of postsynaptic density components.[5]
βIV-Spectrin Axon initial segments (AIS) and nodes of RanvierClustering of voltage-gated sodium channels and maintenance of neuronal excitability.[6]

Key Molecular Interactions of Neuronal this compound

The functionality of the this compound cytoskeleton is critically dependent on its interactions with a host of other proteins. These interactions are often characterized by high affinity and specificity, ensuring the precise organization of the neuronal membrane.

This compound-Ankyrin Interaction

Ankyrins are adaptor proteins that link the this compound-based cytoskeleton to various transmembrane proteins, including ion channels and cell adhesion molecules. The interaction between this compound and ankyrin is fundamental for the establishment and maintenance of specialized membrane domains. Brain ankyrin binds with high affinity to the β-subunit of this compound.[7] While some studies have reported a weaker affinity, this may not be representative of the complete interaction in a cellular context.[8] A high-affinity ankyrin-independent binding site for brain this compound has also been identified on brain membranes, with a dissociation constant (Kd) of 3 nM, suggesting multiple modes of membrane association.[2]

This compound-Actin Interaction

This compound tetramers crosslink short actin filaments, forming the characteristic polygonal lattice of the membrane skeleton. This interaction is crucial for the mechanical stability and elasticity of the neuronal membrane. The binding of this compound to F-actin is a dynamic process, with a reported half-maximal concentration in the range of 15-75 nM.[8]

This compound-Protein 4.1 Interaction
Quantitative Data on this compound Interactions
Interacting ProteinsBinding Affinity (Kd or Half-Maximal Concentration)Notes
Brain this compound - Ankyrin-Independent Brain Membrane Site3 nMHigh-affinity binding.[2]
This compound - F-Actin15-75 nMHalf-maximal concentration.[8]
This compound - Adducin80-100 nMAdducin is another protein that promotes the binding of this compound to actin.[8]
Ankyrin - this compound~6.8 µMReported as a potentially incomplete measurement of affinity.[8]

Functional Roles of this compound in Neuronal Compartments

The subcellular distribution of this compound isoforms and their interacting partners underlies the functional specialization of different neuronal domains.

Axon Initial Segment (AIS) and Nodes of Ranvier

The AIS is a specialized region at the proximal axon responsible for initiating action potentials. It is characterized by a high density of voltage-gated sodium channels, which are clustered and stabilized by a specialized cytoskeleton composed of αII/βIV-spectrin and ankyrin-G.[6] Similarly, at the nodes of Ranvier, this this compound-ankyrin complex is essential for the clustering of ion channels required for saltatory conduction. The periodic, ring-like structure of the this compound-actin lattice, with a spacing of approximately 190 nm, is a hallmark of the axonal cytoskeleton.[11]

Dendrites and Synapses

In dendrites, the this compound cytoskeleton is involved in regulating the structure and function of dendritic spines, the primary sites of excitatory synaptic input. βIII-spectrin, in particular, is crucial for the formation of the constricted neck of dendritic spines and the proper localization of postsynaptic density proteins.[5] The this compound-actin lattice is also present in dendritic shafts, although it is generally less organized than in axons.

This compound in Neuronal Development and Disease

This compound plays a critical role throughout neuronal development, from neurite outgrowth and axon guidance to synapse formation and maturation. Mutations in this compound genes have been linked to a variety of neurological disorders, collectively known as "spectrinopathies." For instance, mutations in the SPTAN1 gene, which encodes αII-spectrin, can lead to early infantile epileptic encephalopathy.[1] Similarly, mutations in β-spectrin genes are associated with spinocerebellar ataxias and other neurodevelopmental disorders. These disease-causing mutations often disrupt the stability of the this compound protein or its interactions with binding partners, leading to defects in neuronal structure and function.

Experimental Protocols

A variety of experimental techniques are employed to investigate the role of this compound in the neuronal cytoskeleton. Below are detailed methodologies for some of the key experiments.

Super-Resolution Microscopy (STORM) of the Neuronal this compound Cytoskeleton

Stochastic Optical Reconstruction Microscopy (STORM) allows for the visualization of the this compound-actin lattice at a resolution beyond the diffraction limit of conventional light microscopy.

Protocol:

  • Cell Culture and Fixation:

    • Culture primary hippocampal neurons on glass coverslips.

    • At the desired stage of development (e.g., DIV14), fix the neurons with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 10% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with primary antibodies against this compound isoforms (e.g., anti-βIV-spectrin) and other cytoskeletal proteins (e.g., phalloidin (B8060827) for F-actin) in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with secondary antibodies conjugated to photoswitchable fluorophores (e.g., Alexa Fluor 647) in blocking buffer for 1 hour at room temperature.

    • Wash three times with PBS.

  • Imaging:

    • Mount the coverslips in a STORM imaging buffer containing an oxygen-scavenging system.

    • Acquire a series of images using a high-power laser to induce photoswitching of the fluorophores.

    • Reconstruct the final super-resolution image from the localized positions of individual fluorophores.

Co-Immunoprecipitation (Co-IP) to Identify this compound-Interacting Proteins

Co-IP is used to isolate this compound and its associated proteins from neuronal lysates.

Protocol:

  • Lysate Preparation:

    • Harvest cultured neurons or dissect brain tissue and homogenize in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.

    • Centrifuge and transfer the pre-cleared lysate to a new tube.

    • Add a primary antibody specific to the this compound isoform of interest and incubate overnight at 4°C with gentle rotation.

    • Add protein A/G-agarose beads and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash three to five times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting or mass spectrometry to identify interacting partners.

Quantitative Western Blotting for this compound Isoforms

This technique is used to determine the relative abundance of different this compound isoforms in neuronal samples.

Protocol:

  • Protein Extraction and Quantification:

    • Extract total protein from neuronal cultures or brain tissue as described in the Co-IP protocol.

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate with primary antibodies specific for the this compound isoforms of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Quantification:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a digital imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing this compound-Related Pathways and Workflows

Signaling Pathway of this compound-Ankyrin Complex at the Axon Initial Segment

Spectrin_Ankyrin_AIS This compound-Ankyrin complex at the Axon Initial Segment. AnkG Ankyrin-G betaIV_this compound βIV-Spectrin AnkG->betaIV_this compound Recruits & Binds Nav_Channels Voltage-gated Na+ Channels AnkG->Nav_Channels Binds & Clusters CAMs Cell Adhesion Molecules (e.g., Nfasc186) AnkG->CAMs Binds & Stabilizes alphaII_this compound αII-Spectrin betaIV_this compound->alphaII_this compound Forms Heterodimer Actin Actin Filaments betaIV_this compound->Actin Binds alphaII_this compound->Actin Crosslinks Plasma_Membrane Plasma Membrane Cytoskeleton Axonal Cytoskeleton

Caption: Organization of the this compound-based cytoskeleton at the AIS.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Co-Immunoprecipitation workflow for this compound interactome. start Start: Neuronal Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-Spectrin Antibody preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elute Protein Complexes wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

Caption: A streamlined workflow for Co-IP experiments.

Conclusion and Future Directions

This compound is an indispensable component of the neuronal cytoskeleton, playing a multifaceted role in the organization and function of the nervous system. Its intricate network of interactions provides mechanical support, establishes and maintains specialized membrane domains, and regulates crucial neuronal processes. The continued development of advanced imaging techniques and proteomic approaches will undoubtedly uncover new functions and regulatory mechanisms of the this compound cytoskeleton. A deeper understanding of this compound biology is not only fundamental to our knowledge of neuronal cell biology but also holds significant promise for the development of novel therapeutic strategies for a range of debilitating neurological disorders. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of this essential cytoskeletal architect.

References

An In-depth Technical Guide on the Association of Spectrin with Ion Channels and Transporters in the Plasma Membrane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plasma membrane is a highly organized structure where the localization and function of integral membrane proteins, such as ion channels and transporters, are meticulously controlled. The spectrin-based membrane skeleton, a meshwork of proteins on the cytoplasmic face of the plasma membrane, plays a pivotal role in this organization.[1][2][3] This guide provides a comprehensive overview of the molecular interactions between this compound and various ion channels and transporters, the functional consequences of these associations, and the experimental methodologies used to study them.

The this compound cytoskeleton, composed primarily of α- and β-spectrin subunits that form flexible tetramers, is linked to the plasma membrane and its integral proteins through various adaptor proteins, most notably ankyrin.[2][4][5] This intricate network is not merely a structural scaffold but an active participant in regulating the activity and spatial distribution of membrane proteins, thereby influencing cellular physiology.[1][6] Dysregulation of these interactions has been implicated in a variety of human diseases, highlighting the importance of this area of research for drug development.[4][7]

This compound-Ankyrin-Ion Channel/Transporter Supercomplex

A common mechanism for linking ion channels and transporters to the this compound cytoskeleton is through the adaptor protein ankyrin.[4][5][8] Ankyrins are modular proteins that contain a membrane-binding domain, a this compound-binding domain, and a regulatory domain.[9][10] This tripartite structure allows ankyrin to simultaneously bind to the cytoplasmic domains of integral membrane proteins and to β-spectrin, thus tethering the channels and transporters to the underlying cytoskeleton.[4][5]

SpectrinAnkyrinComplex Ion Channel/Transporter Ion Channel/ Transporter Ankyrin Ankyrin Ion Channel/Transporter->Ankyrin This compound β-Spectrin Ankyrin->this compound  this compound-binding  domain Actin F-Actin This compound->Actin  Actin-binding  domain

Voltage-Gated Sodium Channels (VGSCs)

The clustering of VGSCs at specific neuronal domains like the axon initial segment (AIS) and nodes of Ranvier is crucial for the efficient propagation of action potentials.[11][12] This high-density localization is maintained by the interaction of VGSCs with ankyrin-G, which in turn is linked to the βIV-spectrin-based cytoskeleton.[5][8][13][14] Loss of βIV-spectrin or ankyrin-G leads to the disruption of VGSC clusters, impairing neuronal excitability.[8][12] Studies in skeletal muscle have also shown that VGSCs are colocalized with β-spectrin and ankyrin-G at the neuromuscular junction, suggesting a conserved mechanism for VGSC clustering in excitable cells.[13][15]

Na+/K+-ATPase

The Na+/K+-ATPase, essential for maintaining the electrochemical gradients across the plasma membrane, is another key transporter that associates with the this compound-ankyrin complex.[16][17] Ankyrin binds to the α-subunit of the Na+/K+-ATPase, linking it to the this compound cytoskeleton.[16] This interaction is important for the polarized distribution of the Na+/K+-ATPase in epithelial cells and its localization to specific domains in muscle cells.[5][17][18] Interestingly, a Golgi-specific this compound-ankyrin skeleton is also involved in the trafficking of Na+/K+-ATPase from the endoplasmic reticulum to the Golgi apparatus.[18]

Other Ankyrin-Dependent Interactions

The this compound-ankyrin network also organizes other ion transport proteins, including:

  • The Na+/Ca2+ exchanger (NCX1): In cardiomyocytes, ankyrin-B links NCX1 to the this compound cytoskeleton in the T-tubules, coordinating calcium signaling.[5]

  • The anion exchanger (AE1 or Band 3): In erythrocytes, the interaction between AE1, ankyrin-R, and βI-spectrin is a classic model for membrane-cytoskeleton linkage and is crucial for the mechanical stability of the red blood cell.[3][6]

Ankyrin-Independent this compound Interactions

While ankyrin is a major linker, some ion channels and transporters can associate with this compound directly.[5] This ankyrin-independent interaction provides an alternative mechanism for tethering these proteins to the cytoskeleton.

DirectSpectrinInteraction Ion Channel/Transporter Ion Channel/ Transporter This compound α/β-Spectrin Ion Channel/Transporter->this compound Actin F-Actin This compound->Actin

Epithelial Sodium Channel (ENaC)

The epithelial sodium channel (ENaC) is a key regulator of sodium and water balance in epithelial tissues.[19][20][21] The α-subunit of ENaC has been shown to interact directly with α-spectrin.[5] This interaction is thought to stabilize ENaC at the apical membrane of epithelial cells, thereby regulating its activity. The regulation of ENaC is complex, also involving ubiquitination and clathrin-mediated endocytosis.[20][22]

Other Direct Interactions

Other examples of ankyrin-independent interactions with this compound include:

  • The NMDA receptor: This glutamate (B1630785) receptor, crucial for synaptic plasticity, can associate with this compound independently of ankyrin.[5]

  • The neuronal glutamate transporter EAAT4: This transporter also exhibits direct binding to this compound.[5]

Quantitative Data on this compound-Associated Protein Interactions

The following table summarizes available quantitative data on the binding affinities of this compound and its associated proteins.

Interacting ProteinsMethodBinding Affinity (Kd)Reference
Ankyrin-R (ZU5-ANK) and βI-spectrin (repeats 13-15)Isothermal Titration Calorimetry (ITC)~30 nM[4]
Ankyrin-B and βII-spectrinITC~50 nM[4]
Ankyrin-G and βII-spectrinITC~60 nM[4]
Ankyrin and Voltage-gated sodium channelsReconstituted lipid vesicle binding assayHigh affinity[11]

Experimental Protocols

Investigating the interactions between this compound and membrane proteins requires a combination of biochemical, biophysical, and cell biology techniques.

Co-immunoprecipitation (Co-IP)

Co-IP is a widely used method to identify and confirm protein-protein interactions in their native cellular environment.[23][24]

Principle: An antibody specific to a "bait" protein is used to pull down the bait and any associated "prey" proteins from a cell lysate. The precipitated proteins are then identified by Western blotting.

Detailed Methodology:

  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors. The choice of detergent is critical for solubilizing membrane proteins while preserving protein-protein interactions.[25]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-spectrin or anti-ion channel) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with antibodies specific to the bait and suspected prey proteins (Western blotting).

CoIP_Workflow start Start cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing (with beads) cell_lysis->pre_clearing incubation Incubation (with primary antibody) pre_clearing->incubation precipitation Precipitation (with Protein A/G beads) incubation->precipitation washing Washing precipitation->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page western_blot Western Blotting sds_page->western_blot end End western_blot->end

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique to study protein-protein interactions in living cells with high spatial resolution.[26][27]

Principle: FRET is a non-radiative energy transfer process between two fluorophores (a donor and an acceptor) when they are in close proximity (typically <10 nm).[26][28] If the proteins of interest, tagged with the donor and acceptor fluorophores, interact, energy transfer occurs, resulting in quenching of the donor fluorescence and an increase in the acceptor fluorescence.[26]

Detailed Methodology:

  • Construct Preparation:

    • Generate expression vectors encoding the proteins of interest fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).

  • Cell Transfection and Imaging:

    • Transfect cells with the expression vectors.

    • Image the cells using a fluorescence microscope equipped for FRET imaging. Several methods can be used to measure FRET efficiency, including sensitized emission, acceptor photobleaching, and fluorescence lifetime imaging microscopy (FLIM).[26][28][29]

  • Data Analysis (Sensitized Emission Method):

    • Acquire three images:

      • Donor excitation, donor emission (IDD)

      • Acceptor excitation, acceptor emission (IAA)

      • Donor excitation, acceptor emission (IDA)

    • Correct the raw FRET image (IDA) for spectral bleed-through from the donor and acceptor.

    • Calculate the FRET efficiency on a pixel-by-pixel basis.

FRET_Principle

Conclusion

The association of ion channels and transporters with the this compound-based cytoskeleton is a fundamental mechanism for organizing the plasma membrane and regulating cellular function.[1][30] The this compound-ankyrin complex provides a stable platform for the localization and stabilization of a wide array of membrane proteins, while direct interactions with this compound offer an alternative tethering mechanism.[5] Understanding the intricacies of these interactions is crucial for elucidating the pathophysiology of various diseases and for the development of novel therapeutic strategies. The experimental approaches outlined in this guide provide a robust framework for investigating these critical molecular interactions.

References

subcellular localization of different spectrin isoforms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Subcellular Localization of Spectrin Isoforms

Introduction

This compound is a family of essential cytoskeletal proteins found in virtually all eukaryotic cells.[1] Initially discovered as the major component of the red blood cell membrane skeleton, this compound was once thought to be exclusive to erythrocytes.[1][2] However, since 1981, it has become clear that this compound isoforms are ubiquitously expressed in non-erythroid cells, where they constitute 2-3% of the total cellular protein.[1] Spectrins are crucial for maintaining cellular architecture, membrane stability, and the organization of specialized membrane domains.[3][4] Beyond their structural role, they act as scaffolding proteins that assemble macromolecular complexes, participating in a wide array of cellular processes including signal transduction, intracellular trafficking, cell adhesion, and cell cycle regulation.

This compound proteins form heterodimers of α and β subunits, which then self-associate head-to-head to form flexible, rod-shaped (αβ)₂ heterotetramers.[5] These tetramers, along with actin and other associated proteins, form a submembranous network. The human genome encodes two α-spectrins (αI and αII) and five β-spectrins (βI to βV), each with multiple splice variants, leading to a significant diversity of function and localization.[6][7] This guide provides a comprehensive overview of the distinct subcellular localizations of these this compound isoforms, presents the experimental methodologies used for their study, and illustrates their functional relationships.

This compound Isoforms: An Overview

The this compound superfamily is broadly divided into erythroid and non-erythroid types, which exhibit tissue-specific expression patterns.[8][9] While mammalian red blood cells contain only αIβI this compound tetramers, nucleated cells express a variety of isoforms associated with nearly every cellular compartment.[1][10]

This compound Subunit Gene Name Common Name(s) General Characteristics
α-Spectrins
αI-SpectrinSPTA1Erythroid α-SpectrinPrimarily found in erythrocytes and their precursors.[8]
αII-SpectrinSPTAN1Non-erythroid α-Spectrin, FodrinUbiquitously expressed in most non-erythroid tissues.[11][12]
β-Spectrins
βI-SpectrinSPTBErythroid β-SpectrinPredominant in erythrocytes, also found in neurons and muscle cells.[1]
βII-SpectrinSPTBN1Non-erythroid β-Spectrin, FodrinWidely expressed in neurons, glia, and epithelial cells.[6][13]
βIII-SpectrinSPTBN2-Found in the soma and dendrites of cerebellar neurons and enriched in the Golgi complex.[6][10]
βIV-SpectrinSPTBN4-Crucial for organizing specialized domains like the axon initial segment and nodes of Ranvier.[6]
βV-SpectrinSPTBN5Giant this compoundContains 30 this compound repeats, significantly larger than other β-isoforms.[6]

Subcellular Localization of this compound Isoforms

The functional diversity of spectrins is intimately linked to their precise subcellular distribution. Isoforms are targeted to distinct compartments where they organize local signaling domains and provide structural support.[3]

Plasma Membrane

The best-characterized location for this compound is the sub-membranous cytoskeleton, where it forms a 2D network with actin filaments. This network is linked to the plasma membrane via ankyrin and protein 4.1, which bind to transmembrane proteins.[14]

  • Erythrocytes : The αI/βI-spectrin skeleton is essential for the biconcave shape and mechanical stability of red blood cells.[4]

  • Neurons : In the nervous system, αII-spectrin is the sole α-subunit. It partners with different β-subunits in distinct domains. βII-spectrin is found throughout the axon, while βIV-spectrin is concentrated at the axon initial segment (AIS) and nodes of Ranvier, where it forms a periodic submembranous skeleton with actin rings.[6] This structure is critical for clustering voltage-gated ion channels.[15]

  • Epithelial Cells : this compound isoforms are segregated to distinct membrane domains to establish and maintain cell polarity. In Drosophila follicle cells, αβ-spectrin localizes to the basolateral membrane, while αβH-spectrin is found at the apical domain.[5][16] In MDCK cells, α-fodrin (αII/βII-spectrin) is found on the basolateral membrane.[10]

  • Cardiac Myocytes : Multiple this compound isoforms are expressed with differential localization. αI/βI-spectrin is found exclusively at the lateral membrane, while αII/βIV-spectrin complexes are located at the intercalated disc.[3] αII-spectrin is also found at Z-discs and costameres.[11]

The Nucleus

Several this compound isoforms, particularly non-erythroid αII-spectrin, are key components of the nucleoskeleton.[17][18]

  • αII-Spectrin : This isoform is present in both the peripheral and inner nucleoskeleton.[17] At the nuclear periphery, it interacts with lamins, emerin, and actin to maintain the architecture and mechanical resilience of the nucleus.[17] In the nuclear interior, it is involved in DNA interstrand cross-link (ICL) repair by helping to recruit repair proteins to sites of damage.[17][18]

  • βIV-Spectrin : The βIVΣ5 splice variant of this compound has been shown to co-localize with promyelocytic leukemia (PML) bodies within the nuclear matrix.[17]

Nuclearthis compound aIISp aIISp Lamin Lamin aIISp->Lamin Structural Support Emerin Emerin aIISp->Emerin Structural Support Actin Actin aIISp->Actin Structural Support p41 p41 aIISp->p41 Structural Support aIISp_inner aIISp_inner DNARepair DNARepair aIISp_inner->DNARepair Recruitment Transcription Transcription aIISp_inner->Transcription Regulation bIVS5 bIVS5 PML PML bIVS5->PML Co-localization

The Golgi Apparatus

A this compound-based membrane skeleton is also associated with the Golgi complex, where it is thought to maintain structural organization and regulate vesicle trafficking.[19][20]

  • βI-Spectrin : A homolog of erythroid β-spectrin (βIΣ*) co-localizes with Golgi markers.[21][22] Its association with Golgi membranes is dynamic and coupled to Golgi organization and function; disruption of the Golgi with Brefeldin A causes β-spectrin to disperse into the cytoplasm.[21][23]

  • βIII-Spectrin : This isoform is enriched in the distal Golgi compartments, where it provides structural support and is required for anterograde transport.[10]

Other Subcellular Locations

Immuno-electron microscopy has revealed this compound isoforms on the cytoplasmic surface of all organelle membranes, including the nuclear envelope, endoplasmic reticulum, and mitochondria, suggesting a broad role in connecting cytoskeletal elements to intracellular membranes.[1]

Isoform Subcellular Location Cell/Tissue Type Associated Proteins Primary Function
αI-Spectrin Lateral MembraneCardiac MyocytesβI-Spectrin, Ankyrin-BMembrane targeting of ion exchangers.[3]
Plasma MembraneErythrocytesβI-Spectrin, Ankyrin, ActinMaintaining cell shape and stability.[4]
αII-Spectrin Plasma Membrane (general)Most non-erythroid cellsVarious β-spectrins, ActinGeneral cytoskeletal support.[11]
NucleoskeletonMost non-erythroid cellsLamins, Emerin, DNA repair proteinsNuclear architecture, DNA repair.[17]
Axons, Nodes of RanvierNeuronsβII/βIV-Spectrin, Ankyrin-GIon channel clustering.
Z-discs, CostameresCardiac Myocytes-Sarcolemma stabilization.[11]
βI-Spectrin Golgi ComplexVarious non-erythroid cells-Golgi organization and function.[21][22]
Lateral MembraneCardiac MyocytesαI-Spectrin, Ankyrin-BIon exchanger targeting.[3]
βII-Spectrin Axonal Shaft, ParanodesNeuronsαII-Spectrin, Protein 4.1BMicrotubule stability, assembly of Ranvier nodes.[13]
Basolateral MembraneEpithelial CellsαII-Spectrin, Ankyrin-GCell adhesion, ion transporter localization.[13]
βIII-Spectrin Distal Golgi CompartmentsVarious non-erythroid cells-Structural support, anterograde transport.[10]
Soma and DendritesCerebellar Neurons-Unknown.[6]
βIV-Spectrin Axon Initial Segment (AIS)NeuronsαII-Spectrin, Ankyrin-GAction potential initiation, neuronal polarity.
Nodes of RanvierNeuronsαII-Spectrin, Ankyrin-GSaltatory conduction.[6]
Nucleus (βIVΣ5 isoform)Most non-erythroid cellsPML BodiesUnknown.[17]

Experimental Protocols for Determining Subcellular Localization

Several key methodologies are employed to investigate the subcellular distribution of this compound isoforms. The choice of technique depends on the desired resolution and whether the goal is qualitative visualization or quantitative analysis of protein distribution.

Immunofluorescence (IF) Microscopy

This is the most common technique for visualizing the distribution of this compound within cells or tissues.[24][25] It relies on specific antibodies to detect the target protein.

Generalized Protocol:

  • Sample Preparation & Fixation : Cells are grown on coverslips or tissue is sectioned using a cryostat.[26] The sample is then fixed to preserve cellular structure, typically with 4% paraformaldehyde for 10-15 minutes, which crosslinks proteins.[27][28]

  • Permeabilization : To allow antibodies to access intracellular antigens, the cell membrane is permeabilized, often with a detergent like 0.1% Triton X-100 in PBS for 10 minutes.[27]

  • Blocking : Non-specific antibody binding sites are blocked by incubating the sample in a solution containing normal serum or Bovine Serum Albumin (BSA) for 1 hour.[27][29]

  • Primary Antibody Incubation : The sample is incubated with a primary antibody specific to the this compound isoform of interest. This is typically done for 1-2 hours at room temperature or overnight at 4°C.[27]

  • Secondary Antibody Incubation : After washing to remove unbound primary antibody, the sample is incubated for 1 hour with a fluorescently-labeled secondary antibody that specifically binds to the primary antibody.[26] This step must be performed in the dark to prevent photobleaching.

  • Mounting and Visualization : After final washes, the coverslip is mounted onto a microscope slide using an anti-fade mounting medium. The sample is then visualized using a fluorescence or confocal microscope.[26][30]

IF_Workflow start Start: Cell/Tissue Sample fix 1. Fixation (e.g., 4% Paraformaldehyde) start->fix perm 2. Permeabilization (e.g., 0.1% Triton X-100) fix->perm block 3. Blocking (e.g., BSA or Normal Serum) perm->block primary_ab 4. Primary Antibody Incubation (Anti-Spectrin Isoform) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab 5. Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash secondary_ab->wash2 mount 6. Mounting (Anti-fade medium) wash2->mount image 7. Imaging (Fluorescence/Confocal Microscopy) mount->image end End: Localization Data image->end

Subcellular Fractionation and Western Blotting

This biochemical approach separates cellular components into different fractions (e.g., nuclear, membrane, cytosolic), allowing for the quantitative assessment of a protein's abundance in each compartment.[14]

Generalized Protocol:

  • Cell Lysis : Cultured cells are harvested and resuspended in a hypotonic lysis buffer, which causes the cells to swell.[31] The cell suspension is then mechanically disrupted using a Dounce homogenizer or by passing it through a narrow-gauge needle.[32]

  • Nuclear Fraction Isolation : The cell lysate is subjected to low-speed centrifugation (e.g., 700-1,000 x g for 5-10 minutes).[33] The resulting pellet contains the nuclei, which is collected.

  • Cytosolic and Membrane Fraction Separation : The supernatant from the previous step is transferred to a new tube and subjected to high-speed centrifugation (e.g., 10,000 x g for 10 minutes) to pellet heavy membranes and mitochondria.[32]

  • Microsomal Fraction Isolation : For finer separation, the resulting supernatant can be ultracentrifuged (100,000 x g for 1 hour) to pellet light membranes (microsomes), leaving the soluble cytosolic proteins in the final supernatant.

  • Protein Analysis : The protein concentration of each fraction is determined. Equal amounts of protein from each fraction are then separated by SDS-PAGE, transferred to a membrane (Western Blotting), and probed with an antibody against the this compound isoform of interest to determine its relative abundance in each cellular compartment.[25]

Fractionation_Workflow start Start: Cell Pellet lyse 1. Cell Lysis (Hypotonic Buffer + Homogenization) start->lyse spin1 2. Low-Speed Centrifugation (~1,000 x g) lyse->spin1 pellet1 Pellet 1 (Nuclear Fraction) spin1->pellet1 Pellet super1 Supernatant 1 spin1->super1 Supernatant analysis 5. Analysis by Western Blot pellet1->analysis spin2 3. High-Speed Centrifugation (~10,000 x g) super1->spin2 pellet2 Pellet 2 (Mitochondria/ Heavy Membranes) spin2->pellet2 Pellet super2 Supernatant 2 spin2->super2 Supernatant pellet2->analysis spin3 4. Ultracentrifugation (~100,000 x g) super2->spin3 pellet3 Pellet 3 (Microsomal Fraction) spin3->pellet3 Pellet super3 Supernatant 3 (Cytosolic Fraction) spin3->super3 Supernatant pellet3->analysis super3->analysis

Conclusion

The this compound family of proteins represents a highly versatile and dynamic component of the cellular architecture. Far from being a static structural element confined to the plasma membrane, this compound isoforms are targeted to a multitude of subcellular compartments, including the nucleus and Golgi apparatus, where they perform specialized functions.[1] The differential localization of α and β isoforms, along with their splice variants, allows for the assembly of distinct macromolecular complexes that are critical for everything from the mechanical stability of erythrocytes to the regulation of DNA repair and the propagation of nerve impulses.[6][17] Understanding the precise localization of each this compound isoform is therefore crucial for elucidating its specific role in cellular homeostasis and disease. The continued application of advanced imaging and biochemical techniques will undoubtedly uncover further complexities in the "spectrinome" and its myriad contributions to cell biology.[1]

References

The Architect of Cellular Integrity: Spectrin's Pivotal Role in the Formation of the Membrane Skeleton

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The plasma membrane, a fluid bilayer of lipids, requires a structural support system to maintain cellular shape, mechanical stability, and the organization of integral membrane proteins. This crucial function is performed by the membrane skeleton, a resilient, two-dimensional protein network lining the intracellular face of the plasma membrane. At the core of this network lies spectrin, a highly flexible, elongated protein that acts as the principal architect of this essential cellular scaffold. This technical guide delves into the molecular mechanisms of this compound-mediated membrane skeleton assembly, presenting key quantitative data, detailed experimental protocols, and visual representations of the intricate protein interactions that govern this process. The erythrocyte, with its relatively simple and abundant membrane skeleton, serves as the primary model for understanding these fundamental principles.[1][2]

Core Components and Hierarchical Assembly

The this compound-based cytoskeleton is a hierarchical structure built from several key protein components that engage in both vertical interactions, anchoring the skeleton to the membrane, and lateral interactions, forming the extended protein lattice.

The fundamental building block of the network is the This compound heterodimer, formed by the lateral association of α and β subunits.[1] These heterodimers then self-associate in a head-to-head fashion to form a flexible (αβ)₂ tetramer, the primary structural unit of the skeleton.[1][3] In humans, the this compound gene family includes two α spectrins (αI and αII) and five β spectrins (βI to V).[1]

This this compound network is tethered to the plasma membrane through two major protein complexes:

  • The Ankyrin Complex: This is the primary anchoring point. The adaptor protein ankyrin binds to the β-spectrin chain and concurrently links to the cytoplasmic domain of the integral membrane protein Band 3, a major anion transporter.[1][4][5] This interaction is further stabilized by Protein 4.2, which strengthens the association between ankyrin and Band 3.[4][5]

  • The Junctional Complex: The tail ends of this compound tetramers are cross-linked by binding to short filaments of actin .[1][6] This "junctional complex" serves as a nexus for multiple this compound tetramers, creating the characteristic polygonal meshwork.[1][4] The stability and membrane linkage of this complex are critically mediated by Protein 4.1R , which enhances the this compound-actin interaction and connects the complex to transmembrane proteins like glycophorin C.[1][7] Other accessory proteins, including adducin and dematin, further stabilize these junctions.[4][6]

Mutations affecting these core components disrupt the integrity of the membrane skeleton, leading to red blood cell pathologies such as hereditary spherocytosis (HS) and hereditary elliptocytosis (HE), characterized by fragile, misshapen erythrocytes.[1][3][8][9]

Quantitative Analysis of Membrane Skeleton Interactions

The stability and assembly of the membrane skeleton are governed by the specific binding affinities between its constituent proteins. The following tables summarize key quantitative data derived from various experimental approaches.

Interacting ProteinsReported Dissociation Constant (Kd)MethodNotesSource
βI-Spectrin (Repeats 14-15) / Ankyrin-R~15 nMIsothermal Titration CalorimetryRepresents the high-affinity interaction that anchors this compound to the membrane via ankyrin.[10]
Ankyrin / Band 3 (cytoplasmic domain)~5-80 nMScatchard AnalysisThe primary vertical linkage between the skeleton and the lipid bilayer.[11]
This compound ABD / F-Actin~5 - 50 µMCo-sedimentation AssayThe intrinsic affinity is relatively low, highlighting the need for stabilizing proteins.[12]
This compound-Actin-Protein 4.1R ComplexSignificantly lower than binary interactionGelation/Viscometry AssaysProtein 4.1R dramatically stabilizes the this compound-actin link at the junctional complex.[12][13]

Table 1. Binding Affinities of Core Membrane Skeleton Components.

ComplexComponent Stoichiometry (molar ratio)NotesSource
Junctional Complex1 this compound Dimer : 2-3 Actin : 1 Protein 4.1Defines the core composition of the nodes that cross-link the this compound tetramers in the lattice.[6]

Table 2. Stoichiometry of the Erythrocyte Junctional Complex.

Visualizing the Assembly and Architecture

The logical flow of assembly and the intricate connections within the membrane skeleton's multiprotein complexes can be visualized using directed graphs.

Membrane_Skeleton_Assembly cluster_synthesis Protein Synthesis cluster_dimerization Dimer & Tetramer Formation cluster_anchoring Vertical Anchoring cluster_crosslinking Lateral Cross-linking a_spec α-Spectrin Monomer dimer αβ this compound Dimer a_spec->dimer b_spec β-Spectrin Monomer b_spec->dimer tetramer (αβ)₂ this compound Tetramer dimer->tetramer Head-to-Head Association anchored_this compound Membrane-Anchored this compound tetramer->anchored_this compound ankyrin Ankyrin ankyrin_complex Ankyrin-Band 3 Complex ankyrin->ankyrin_complex band3 Band 3 band3->ankyrin_complex ankyrin_complex->anchored_this compound Primary Anchor skeleton This compound-Actin Lattice anchored_this compound->skeleton actin Actin Filament junction Junctional Complex actin->junction p41 Protein 4.1R p41->junction Stabilization junction->skeleton Cross-links

Caption: Hierarchical assembly pathway of the this compound-based membrane skeleton.

Ankyrin_Complex This compound β-Spectrin ankyrin Ankyrin This compound->ankyrin Binding band3 Band 3 (Transmembrane) ankyrin->band3 Anchoring p42 Protein 4.2 p42->ankyrin Binding p42->band3 Stabilizes Interaction

Caption: Molecular interactions within the Ankyrin-associated complex.

Junctional_Complex This compound This compound Tetramer (Tail Ends) actin Short Actin Filament This compound->actin Binding p41 Protein 4.1R p41->this compound Stabilizes p41->actin Stabilizes gpc Glycophorin C (Transmembrane) p41->gpc Anchoring adducin Adducin adducin->this compound Promotes Binding adducin->actin Promotes Binding

Caption: Key protein interactions at the Junctional Complex.

Experimental Protocols

Investigating the assembly and dynamics of the this compound skeleton requires a suite of specialized biochemical and cell biology techniques. Detailed protocols for key methodologies are provided below.

Purification of this compound from Human Erythrocytes

This protocol describes the classic method for isolating this compound from red blood cell "ghosts."

Objective: To purify this compound dimers and tetramers from human erythrocytes for in vitro assays.

Methodology:

  • Preparation of Erythrocyte Ghosts:

    • Wash fresh human erythrocytes three times in 10 volumes of isotonic saline (150 mM NaCl, 5 mM sodium phosphate, pH 8.0) by centrifugation at 3,000 x g for 10 minutes at 4°C.

    • Lyse the washed cells by resuspending in 20 volumes of ice-cold hypotonic lysis buffer (5 mM sodium phosphate, pH 8.0, with protease inhibitors).

    • Pellet the erythrocyte membranes (ghosts) by centrifugation at 20,000 x g for 20 minutes at 4°C. Wash the ghosts repeatedly with lysis buffer until they are white.[14]

  • This compound Extraction:

    • Resuspend the packed ghosts in 3-5 volumes of low-salt extraction buffer (0.1 mM EDTA, pH 8.0, with protease inhibitors).

    • Incubate on ice for 30-60 minutes or at 37°C for 20 minutes to depolymerize the this compound-actin network and release this compound from the membrane.[15]

    • Pellet the this compound-depleted vesicles by ultracentrifugation at 100,000 x g for 60 minutes at 4°C. The supernatant contains the crude this compound extract.[14]

  • Purification by Gel Filtration:

    • Concentrate the crude this compound extract using an appropriate method (e.g., ammonium (B1175870) sulfate (B86663) precipitation or ultrafiltration).

    • Apply the concentrated sample to a gel filtration column (e.g., Sepharose 4B or Superose 6) equilibrated with a suitable buffer (e.g., 100 mM KCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

    • Elute the column and collect fractions. Analyze fractions by SDS-PAGE. This compound tetramers will elute first, followed by dimers.

Co-Immunoprecipitation (Co-IP) of Membrane Protein Complexes

This protocol is designed to demonstrate the in vivo interaction between this compound and its anchoring proteins like ankyrin.

Objective: To isolate a target protein (e.g., ankyrin) from a cell lysate and determine if a putative binding partner (e.g., β-spectrin) is co-precipitated.

Methodology:

  • Cell Lysate Preparation:

    • Harvest cultured cells or prepare erythrocyte ghosts.

    • Resuspend the cell pellet in an ice-cold, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, plus protease and phosphatase inhibitor cocktails).[16] The use of gentle, non-ionic detergents is critical to preserve protein-protein interactions.[17]

    • Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G-coupled agarose (B213101) or magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding to the beads.[17]

    • Pellet the beads and discard them, retaining the pre-cleared lysate.

  • Immunoprecipitation:

    • Add a primary antibody specific to the "bait" protein (e.g., anti-ankyrin) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.[18]

    • Elute the protein complexes from the beads by resuspending them in 1x SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies against both the "bait" (ankyrin) and the putative "prey" (β-spectrin). A band for β-spectrin in the ankyrin IP lane indicates an interaction.

F-Actin Co-sedimentation Assay

This is a standard biochemical assay to quantify the binding of a protein to filamentous actin.

Objective: To determine the binding affinity (Kd) of this compound for F-actin.

Methodology:

  • Actin Polymerization:

    • Start with purified monomeric G-actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP).

    • Induce polymerization by adding a high-salt polymerization buffer (e.g., to final concentrations of 50 mM KCl and 2 mM MgCl₂). Incubate at room temperature for at least 1 hour to form F-actin.[12]

  • Binding Reaction:

    • In a series of ultracentrifuge tubes, mix a constant concentration of F-actin with increasing concentrations of the protein of interest (e.g., purified this compound or its actin-binding domain).

    • Include a control tube with the highest concentration of this compound but no F-actin to check for protein precipitation.[12]

    • Incubate the mixtures at room temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Co-sedimentation:

    • Centrifuge the samples in an ultracentrifuge at >150,000 x g for 30 minutes at 22°C. This high speed is sufficient to pellet the large F-actin filaments and any associated proteins.[12][14]

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing F-actin and bound protein).

  • Analysis:

    • Resuspend the pellets in a volume of SDS-PAGE sample buffer equal to the initial reaction volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Quantify the amount of bound and free this compound in each tube using densitometry. Plot the concentration of bound this compound versus the concentration of free this compound and fit the data to a binding isotherm to calculate the Kd.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a live-cell imaging technique used to measure the dynamics and mobility of fluorescently-tagged proteins.

Objective: To measure the diffusion coefficient and mobile fraction of fluorescently-tagged this compound within the membrane skeleton of a living cell.

Methodology:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding a this compound-GFP (or other fluorescent protein) fusion protein.

    • Plate the cells on a glass-bottom dish suitable for high-resolution microscopy.

  • Image Acquisition:

    • Using a confocal or two-photon microscope, acquire a series of pre-bleach images of a region of the cell where the fluorescently-tagged this compound is clearly visible at the plasma membrane.

    • Define a region of interest (ROI) for photobleaching.

  • Photobleaching:

    • Use a high-intensity laser beam to rapidly and irreversibly photobleach the fluorescent molecules within the ROI.[19][20]

  • Post-Bleach Imaging:

    • Immediately after bleaching, acquire a time-lapse series of images at a lower laser intensity to monitor the recovery of fluorescence within the bleached ROI. Recovery occurs as unbleached fluorescent molecules from outside the ROI diffuse into it.[21][22]

  • Data Analysis:

    • Measure the fluorescence intensity within the ROI over time.

    • Normalize the data to account for background and photobleaching during post-bleach imaging.

    • Fit the resulting recovery curve to a diffusion model to extract the diffusion coefficient (D) and the mobile fraction (the percentage of the fluorescent protein population that is free to move).

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy selectively illuminates fluorophores in a very thin region (~100 nm) adjacent to the coverslip, making it ideal for visualizing processes at the plasma membrane with high signal-to-noise.[23][24]

Objective: To visualize the real-time assembly, dynamics, and organization of this compound and actin at the basal plasma membrane.

Methodology:

  • Cell Preparation:

    • Prepare cells expressing fluorescently-tagged this compound, actin, or other membrane skeleton components on a glass coverslip, as for FRAP.

  • Microscope Setup:

    • Use a microscope equipped for TIRF illumination. The laser excitation beam is directed at the glass-water interface at an angle greater than the critical angle, resulting in total internal reflection.[25]

    • This creates an evanescent electromagnetic field that penetrates only a short distance into the cell, selectively exciting fluorophores near the adherent membrane.[23]

  • Imaging and Analysis:

    • Acquire time-lapse movies of the fluorescently-tagged proteins. The high contrast allows for the visualization of single molecules or small oligomers.

    • This technique can be used to observe the recruitment of this compound to the membrane, its lateral movement, and its incorporation into the forming lattice.[26] It is particularly powerful for studying the dynamics of protein assembly and disassembly at the membrane.[23]

Conclusion

This compound is the indispensable master organizer of the membrane skeleton. Through a series of hierarchical and cooperative interactions with actin, ankyrin, and a host of other accessory and transmembrane proteins, it assembles a durable yet flexible scaffold. This network is fundamental to maintaining the mechanical resilience and biconcave shape of erythrocytes and plays analogous roles in providing structural integrity and organizing membrane domains in nearly all animal cells.[1][2] A thorough understanding of the quantitative and mechanistic details of its assembly, as elucidated by the experimental approaches described herein, is critical for advancing our knowledge of cell mechanics, membrane biology, and the molecular basis of related human diseases.

References

Post-Translational Modifications of Spectrin: A Technical Guide to Functional Significance and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectrin, a principal component of the membrane skeleton, is a heterodimeric protein composed of α and β subunits that form a flexible, mesh-like network beneath the plasma membrane of most animal cells. This network is crucial for maintaining cell shape, elasticity, and mechanical stability. Beyond its structural role, this compound acts as a scaffold, organizing various membrane proteins, including ion channels, transporters, and cell adhesion molecules. The diverse functions of this compound are intricately regulated by a variety of post-translational modifications (PTMs). These modifications dynamically alter this compound's structure, its interactions with other proteins, and its overall contribution to cellular physiology and pathophysiology. This technical guide provides an in-depth exploration of the major PTMs of this compound and their functional consequences, with a focus on quantitative data and detailed experimental methodologies.

Proteolytic Cleavage: Calpain and Caspase-Mediated Fragmentation

Proteolytic cleavage of this compound by calcium-activated neutral proteases (calpains) and caspases is a critical event in both physiological and pathological processes. This irreversible modification leads to the disassembly of the this compound-actin network, compromising membrane integrity and often signaling cellular stress or apoptosis.

Functional Significance

Calpain-mediated cleavage of this compound is implicated in a range of cellular events, from synaptic plasticity to neuronal injury and platelet activation.[1] In contrast, caspase-mediated cleavage is a hallmark of apoptosis. The resulting this compound breakdown products (SBDPs) can have distinct downstream effects. For instance, some calpain-generated fragments may retain partial functionality, while caspase-cleaved fragments are generally associated with irreversible cellular dismantling.

Quantitative Data

The cleavage of this compound by calpains and caspases generates characteristic breakdown products that can be quantified to assess the extent of proteolytic activity.

ProteaseThis compound SubunitCleavage SiteBreakdown Product (kDa)Reference
Calpain-2αII-SpectrinTyr1176-Gly1177150/145[1]
Calpain-2βII-SpectrinMultiple110, 85[2]
Caspase-3αII-SpectrinMultiple150, 120[3]
Caspase-3βII-SpectrinDEVD*SK (in repeat 11)108, 80[2]
Signaling Pathways and Logical Relationships

The activation of calpain and caspase and their subsequent cleavage of this compound are key events in cellular signaling cascades, particularly those related to calcium homeostasis and apoptosis.

Calpain_Caspase_Cleavage Ca_Influx ↑ Intracellular Ca²⁺ Calpain Calpain Activation Ca_Influx->Calpain Apoptotic_Signal Apoptotic Signal Caspase Caspase Activation Apoptotic_Signal->Caspase This compound α/β this compound Calpain->this compound Cleavage Caspase->this compound Cleavage SBDPs_Calpain SBDPs (150/145, 110, 85 kDa) SBDPs_Caspase SBDPs (150, 120, 108, 80 kDa) Membrane_Instability Membrane Instability SBDPs_Calpain->Membrane_Instability Cell_Death Cell Death SBDPs_Caspase->Cell_Death Membrane_Instability->Cell_Death

Calpain and Caspase Cleavage Pathways of this compound.
Experimental Protocols

This protocol outlines the detection of calpain and caspase-mediated this compound breakdown products (SBDPs) in cell lysates.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein concentration assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against αII-spectrin or βII-spectrin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Electrotransfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. Intact this compound and its specific breakdown products will appear at their respective molecular weights.

This assay provides a real-time measurement of calpain activity by monitoring the cleavage of a this compound-based FRET probe.[4][5][6]

Principle: A fusion protein is constructed with a donor fluorophore (e.g., CFP) and an acceptor fluorophore (e.g., YFP) linked by a this compound-derived calpain cleavage site. In the intact state, FRET occurs. Upon cleavage by calpain, the fluorophores separate, leading to a decrease in FRET.

Materials:

  • Expression vector encoding the this compound-FRET probe

  • Mammalian cell line for transfection

  • Transfection reagent

  • Live-cell imaging microscope equipped for FRET detection

  • Purified calpain (for in vitro assays)

  • Calcium chloride

Procedure (In-cell):

  • Transfection: Transfect the mammalian cells with the this compound-FRET probe expression vector.

  • Cell Culture: Culture the cells for 24-48 hours to allow for probe expression.

  • Stimulation: Induce calpain activation (e.g., with a calcium ionophore).

  • Imaging: Acquire images in the donor and FRET channels over time.

  • Analysis: Calculate the FRET ratio (acceptor emission / donor emission). A decrease in the FRET ratio indicates calpain activity.

Phosphorylation

Phosphorylation of this compound, primarily on its β-subunit, is a key regulatory mechanism that modulates its interaction with other cytoskeletal and membrane-associated proteins.

Functional Significance

This compound phosphorylation has been shown to decrease the mechanical stability of the erythrocyte membrane.[7] Phosphorylation of ankyrin, a key this compound-binding partner, also regulates the this compound-ankyrin interaction, which is crucial for linking the membrane skeleton to the plasma membrane.[8]

Quantitative Data

Phosphorylation of ankyrin has been shown to significantly decrease its binding affinity for this compound tetramers.

ProteinModificationEffect on BindingDissociation Constant (KD)Reference
AnkyrinUnphosphorylatedBinds this compound tetramer2.7 x 10⁻⁷ M[9]
AnkyrinPhosphorylatedBinds this compound tetramer1.2 x 10⁻⁶ M[9]

This represents an approximately 4.4-fold decrease in binding affinity upon phosphorylation.

Signaling Pathways and Logical Relationships

Spectrin_Phosphorylation Kinase Protein Kinase Ankyrin Ankyrin Kinase->Ankyrin Phosphorylation Ankyrin_this compound Ankyrin-Spectrin Interaction (High Affinity) Ankyrin->Ankyrin_this compound pAnkyrin Phospho-Ankyrin pAnkyrin_this compound Ankyrin-Spectrin Interaction (Low Affinity) pAnkyrin->pAnkyrin_this compound Spectrin_Tetramer This compound Tetramer Spectrin_Tetramer->Ankyrin_this compound Spectrin_Tetramer->pAnkyrin_this compound Membrane_Skeleton_Linkage Membrane-Skeleton Linkage Ankyrin_this compound->Membrane_Skeleton_Linkage pAnkyrin_this compound->Membrane_Skeleton_Linkage Weakened

Regulation of this compound-Ankyrin Interaction by Phosphorylation.
Experimental Protocols

Materials:

  • Purified this compound and/or ankyrin

  • Protein kinase (e.g., PKA, PKC)

  • Kinase buffer

  • ATP (radiolabeled or non-radiolabeled)

  • SDS-PAGE gels

  • Autoradiography film (for radiolabeled ATP) or phospho-specific antibodies

Procedure:

  • Reaction Setup: Combine the purified protein, kinase, and kinase buffer in a microfuge tube.

  • Initiate Reaction: Add ATP to start the phosphorylation reaction.

  • Incubation: Incubate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.

  • Analysis:

    • Radiolabeling: Separate the proteins by SDS-PAGE, dry the gel, and expose it to autoradiography film.

    • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.

Procedure Outline:

  • In-gel Digestion: Excise the protein band of interest from a Coomassie-stained SDS-PAGE gel and destain. Reduce and alkylate the cysteine residues. Digest the protein with a protease (e.g., trypsin).

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use database search algorithms to identify the peptides and localize the phosphorylation sites based on the mass shift of 80 Da for the phosphate (B84403) group.

Ubiquitination

Ubiquitination is the covalent attachment of ubiquitin, a small regulatory protein, to lysine (B10760008) residues on a target protein. This modification can signal for protein degradation or modulate protein function and interactions.

Functional Significance

Alpha-spectrin itself possesses E2/E3 ubiquitin conjugating/ligating enzyme activity.[10] Ubiquitination of this compound has been shown to regulate the dissociation of the this compound-protein 4.1-actin ternary complex, which is a critical linkage in the erythrocyte membrane skeleton.[11] Reduced ubiquitination of α-spectrin is implicated in the "locked" membrane skeleton observed in sickle cell disease.[11]

Signaling Pathways and Logical Relationships

Spectrin_Ubiquitination E1 E1 Activating Enzyme Spectrin_E2_E3 α-Spectrin (E2/E3 activity) E1->Spectrin_E2_E3 Ub Activation Ub_this compound Ubiquitinated α-Spectrin Spectrin_E2_E3->Ub_this compound Ub Conjugation Ub Ubiquitin Ub->E1 Ternary_Complex This compound-Protein 4.1-Actin Ternary Complex Dissociation Complex Dissociation Ternary_Complex->Dissociation Increased

Role of this compound Ubiquitination in Ternary Complex Dissociation.
Experimental Protocols

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant this compound (or a fragment containing the ubiquitination site)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • SDS-PAGE gels and Western blotting reagents

  • Anti-ubiquitin and anti-spectrin antibodies

Procedure:

  • Reaction Setup: Combine E1, this compound, ubiquitin, and ATP in the ubiquitination buffer.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Analysis: Stop the reaction with SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot using anti-ubiquitin and anti-spectrin antibodies to detect higher molecular weight ubiquitinated this compound species.

Procedure Outline:

  • Protein Digestion: Digest the ubiquitinated protein sample with trypsin. This leaves a di-glycine (GG) remnant from ubiquitin attached to the modified lysine residue.

  • Enrichment: Enrich for ubiquitinated peptides using antibodies that recognize the K-ε-GG remnant or by using ubiquitin-binding domains.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

  • Data Analysis: Search the data for peptides with a mass shift corresponding to the di-glycine remnant to identify the ubiquitinated lysine residues.

Glycosylation

Glycosylation, the attachment of sugar moieties to proteins, can influence protein folding, stability, and interactions.

Functional Significance

Erythrocytic this compound has been shown to be glycosylated, and enhanced sialylation of this compound is observed in visceral leishmaniasis. This increased sialylation is associated with this compound fragmentation and decreased binding to the erythrocyte membrane, potentially contributing to hemolysis and anemia in patients.

Experimental Protocols

Principle: Lectins are carbohydrate-binding proteins that can be used to detect specific glycan structures on glycoproteins.

Materials:

  • SDS-PAGE and Western blotting equipment

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Biotinylated lectins (specific for the suspected glycan structures)

  • Streptavidin-HRP

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane as described for Western blotting.

  • Blocking: Block the membrane with blocking buffer for 1 hour.

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin for 1-2 hours.

  • Washing: Wash the membrane with TBST.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-HRP for 1 hour.

  • Washing and Detection: Wash the membrane and detect the signal using a chemiluminescent substrate.[12][13][14][15][16]

S-Nitrosylation

S-nitrosylation is the covalent attachment of a nitric oxide (NO) group to the thiol group of a cysteine residue. This reversible modification is a key mechanism of NO-mediated signaling.

Functional Significance

S-nitrosylation of cytoskeletal proteins, including this compound, can modulate cytoskeletal dynamics and cellular functions such as cell motility and shape.

Experimental Protocols

Principle: This method involves three steps: blocking free thiols, specifically reducing S-nitrosothiols to free thiols, and then labeling these newly formed thiols with a biotin (B1667282) tag for detection.[17][18][19][20]

Materials:

  • Blocking buffer containing a thiol-blocking agent (e.g., MMTS)

  • Reducing agent (e.g., ascorbate)

  • Biotinylating agent (e.g., biotin-HPDP)

  • SDS-PAGE and Western blotting reagents

  • Anti-biotin antibody or streptavidin-HRP

Procedure:

  • Blocking: Incubate the protein sample with the blocking buffer to block all free cysteine residues.

  • Reduction: Remove the blocking agent and treat the sample with a reducing agent to specifically reduce the S-nitrosylated cysteines.

  • Biotinylation: Label the newly exposed thiol groups with a biotinylating agent.

  • Detection: Detect the biotinylated (formerly S-nitrosylated) this compound by Western blotting with an anti-biotin antibody or streptavidin-HRP.

SUMOylation

SUMOylation is the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine residues in a target protein.

Functional Significance

SUMOylation can alter a protein's localization, activity, and its interactions with other proteins. While specific quantitative data on the effect of SUMOylation on this compound's interactions is still emerging, it is a critical PTM for many cytoskeletal and scaffolding proteins.

Experimental Protocols

Materials:

  • Recombinant E1 activating enzyme (SAE1/SAE2)

  • Recombinant E2 conjugating enzyme (Ubc9)

  • Recombinant SUMO protein

  • Recombinant this compound

  • ATP

  • SUMOylation buffer

  • SDS-PAGE and Western blotting reagents

  • Anti-SUMO and anti-spectrin antibodies

Procedure:

  • Reaction Setup: Combine the E1, E2, SUMO, this compound, and ATP in the SUMOylation buffer.[10][21][22][23][24]

  • Incubation: Incubate the reaction at 30°C for 2-3 hours.[10][22]

  • Analysis: Stop the reaction and analyze by SDS-PAGE and Western blotting using anti-SUMO and anti-spectrin antibodies to detect SUMO-modified this compound.

Procedure Outline:

  • Protein Digestion: Digest the SUMOylated protein sample with a protease like trypsin.

  • Enrichment: Enrich for SUMOylated peptides, often using antibodies that recognize a remnant of the SUMO protein left after digestion.

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS.

  • Data Analysis: Identify the SUMOylated lysine residues by searching for peptides with the characteristic mass of the SUMO remnant.[23][25]

Conclusion

The post-translational modification of this compound is a complex and dynamic process that is essential for the regulation of its diverse functions. From the dramatic and often irreversible consequences of proteolytic cleavage to the subtle and reversible modulation by phosphorylation, ubiquitination, glycosylation, S-nitrosylation, and SUMOylation, each PTM provides a layer of control over the this compound-based membrane skeleton. Understanding the functional significance of these modifications and mastering the experimental techniques to study them are crucial for researchers in cell biology, neuroscience, and drug development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for advancing our knowledge of how this compound PTMs contribute to cellular health and disease. Further research into the interplay between different PTMs and their combined effects on this compound function will undoubtedly reveal even more intricate levels of cellular regulation.

References

the mechanical properties of the spectrin-actin network

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanical Properties of the Spectrin-Actin Network

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound-actin network is a crucial component of the cellular cytoskeleton, forming a deformable scaffold that lies just beneath the plasma membrane in many eukaryotic cells.[1][2] This network is paramount in maintaining cell shape, providing mechanical stability, and influencing various cellular processes such as adhesion and signaling.[2][3][4] Its remarkable mechanical properties, particularly its elasticity and resilience, are fundamental to the function of cells subjected to significant mechanical stress, most notably erythrocytes (red blood cells) and neurons.[5][6] In erythrocytes, the hexagonal arrangement of this compound tetramers linked by short actin filaments confers the characteristic biconcave shape and the exceptional deformability required to navigate narrow capillaries.[1][5][7] In neurons, a periodic this compound-actin lattice is essential for axonal integrity and mechanics.[5][8]

Mutations or disruptions in the components of the this compound-actin network can lead to a variety of human diseases, including hereditary spherocytosis and elliptocytosis, and neurodegenerative disorders, underscoring its importance in cellular and organismal health.[1][9] Consequently, a thorough understanding of the mechanical properties of this network is of significant interest to researchers in cell biology, biophysics, and drug development, as it offers potential therapeutic targets for a range of pathologies.

This technical guide provides a comprehensive overview of the core mechanical properties of the this compound-actin network, presenting quantitative data in a structured format, detailing key experimental protocols for its characterization, and visualizing its structural organization and experimental workflows.

Hierarchical Structure of the this compound-Actin Network

The this compound-actin network is a highly organized structure built from fundamental protein components. Its hierarchical assembly is key to its mechanical function.

This compound This compound (α and β subunits) SpectrinDimer This compound Dimer (αβ) This compound->SpectrinDimer associate Actin Actin Monomers ActinFilament Short Actin Filament Actin->ActinFilament polymerize Protein41 Protein 4.1 GlycophorinC Glycophorin C Protein41->GlycophorinC JunctionalComplex Junctional Complex Protein41->JunctionalComplex Ankyrin Ankyrin Ankyrin->this compound Band3 Band 3 Ankyrin->Band3 Membrane Plasma Membrane Band3->Membrane GlycophorinC->Membrane SpectrinTetramer This compound Tetramer ((αβ)₂) SpectrinDimer->SpectrinTetramer head-to-head association SpectrinTetramer->JunctionalComplex ActinFilament->JunctionalComplex Network This compound-Actin Network JunctionalComplex->Network forms nodes of Network->Membrane anchors to

Caption: Hierarchical organization of the this compound-actin network.

Quantitative Mechanical Properties

The mechanical behavior of the this compound-actin network and its components has been quantified using various biophysical techniques. The following tables summarize key mechanical parameters reported in the literature.

Mechanical Properties of the this compound-Actin Network
PropertyValueCell Type/SystemReference
Shear Modulus (μ)6-10 μN/mErythrocyte[10]
Young's Modulus (E)18-30 μN/mErythrocyte[10]
Area Compressibility Modulus (K)~500 mN/mErythrocyte[11]
Mechanical Properties of Individual Components
ComponentPropertyValueMethodReference
This compound TetramerPersistence Length~20 nmSingle-molecule force spectroscopy[7]
This compound TetramerContour Length~200 nmElectron Microscopy[5]
F-ActinPersistence Length~17-18 µmFluorescence microscopy[12]
F-ActinYoung's Modulus1.3-2.5 GPaAtomic Force Microscopy[13]

Experimental Protocols for Mechanical Characterization

Several advanced biophysical techniques are employed to probe . Below are detailed methodologies for some of the key experimental approaches.

Micropipette Aspiration

Micropipette aspiration is a classic technique used to measure the deformability and viscoelastic properties of whole cells, from which the mechanics of the underlying this compound-actin network can be inferred.

Methodology:

  • Micropipette Preparation: Glass capillaries are pulled to create micropipettes with a smooth, uniform inner diameter, typically between 1 and 5 µm. The tip is fire-polished to prevent cell damage.

  • Cell Suspension: A dilute suspension of cells (e.g., erythrocytes) is placed in an observation chamber on an inverted microscope.

  • Cell Aspiration: A single cell is approached with the micropipette, and a controlled negative pressure (suction) is applied using a manometer or a microfluidic pressure controller.

  • Data Acquisition: The length of the cell projection aspirated into the pipette is measured as a function of the applied suction pressure. This process is recorded using a high-resolution camera.

  • Data Analysis: The relationship between the aspirated length and the applied pressure is used to calculate mechanical properties such as the shear modulus of the membrane. For small deformations, the shear modulus (μ) can be calculated using the following equation for a hemispherical projection: μ = (ΔP * R_p) / (2 * (L_p / R_p) - 1) where ΔP is the suction pressure, R_p is the pipette radius, and L_p is the projection length.

Start Start PreparePipette Prepare Micropipette (pulling and fire-polishing) Start->PreparePipette PrepareCells Prepare Cell Suspension Start->PrepareCells AspirateCell Aspirate a Single Cell with Controlled Negative Pressure PreparePipette->AspirateCell PrepareCells->AspirateCell RecordData Record Projection Length vs. Suction Pressure AspirateCell->RecordData AnalyzeData Analyze Data to Calculate Mechanical Properties (e.g., Shear Modulus) RecordData->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for micropipette aspiration.

Optical Tweezers

Optical tweezers, or optical traps, use a highly focused laser beam to apply piconewton-scale forces to dielectric objects, such as beads attached to the cell membrane. This technique allows for precise measurements of the force-extension relationship of the membrane and the underlying cytoskeleton.

Methodology:

  • Bead Attachment: Silica or polystyrene beads are coated with a ligand (e.g., an antibody against a cell surface protein) and incubated with the cells to allow for specific binding to the cell membrane.

  • Trapping and Manipulation: A bead-attached cell is captured in an optical trap. A second bead on the opposite side of the cell can be held by another optical trap or attached to a micropipette.

  • Stretching the Cell: The distance between the two traps (or the trap and the pipette) is increased in a controlled manner, stretching the cell.

  • Force and Displacement Measurement: The force exerted on the beads is determined by measuring the displacement of the beads from the center of the optical traps. This is typically done using a quadrant photodiode.

  • Data Analysis: A force-extension curve is generated. The initial linear region of this curve can be used to determine the spring constant of the cell. More complex models can be applied to extract viscoelastic properties and information about the this compound network.

Atomic Force Microscopy (AFM)

AFM provides a high-resolution method to probe the local mechanical properties of the cell membrane and the underlying this compound-actin network.

Methodology:

  • Cell Immobilization: Cells are immobilized on a substrate, often coated with an adhesive protein like poly-L-lysine or fibronectin.

  • AFM Cantilever: A sharp tip (on the order of nanometers) at the end of a flexible cantilever is brought into contact with the cell surface.

  • Indentation: The cantilever is pressed into the cell to a defined depth or with a defined force. The deflection of the cantilever, which is proportional to the applied force, is measured by a laser beam reflected off the back of the cantilever onto a position-sensitive photodetector.

  • Force-Indentation Curves: A plot of force versus indentation depth is generated.

  • Data Analysis: The initial portion of the force-indentation curve is fitted to a Hertz model (or a modified version) to calculate the Young's modulus of the cell at the point of indentation. By performing indentations at multiple locations, a map of the local stiffness of the cell surface can be created.

Role of this compound-Actin Network Mechanics in Cellular Function and Disease

The mechanical properties of the this compound-actin network are not static but are dynamically regulated to meet the physiological demands of the cell. For instance, the network's ability to undergo reversible deformation is critical for the survival of erythrocytes during their passage through the microvasculature.[6]

In disease, alterations in the this compound-actin network's mechanics can have profound consequences. For example:

  • Hereditary Spherocytosis and Elliptocytosis: Mutations in this compound, ankyrin, or protein 4.1 can weaken the this compound-actin network, leading to a loss of the biconcave shape of erythrocytes, increased membrane fragility, and premature destruction of these cells in the spleen.[1]

  • Neurodegenerative Diseases: Defects in this compound have been implicated in certain neurodegenerative conditions. For instance, mutations in β-III this compound can cause spinocerebellar ataxia type 5 (SCA5), and defects in α-II this compound are associated with early infantile epileptic encephalopathy.[9] These mutations can disrupt the organization and dynamics of the neuronal cytoskeleton.[9]

  • Brain Injury: In traumatic brain injury, the proteolytic cleavage of this compound by enzymes like calpain and caspase can lead to the degradation of the cytoskeleton, membrane blebbing, and ultimately cell death.[1]

Future Directions and Drug Development Implications

The this compound-actin network represents a promising target for therapeutic intervention in a variety of diseases. A deeper understanding of its mechanical properties and regulation is crucial for the development of novel drugs. Future research in this area may focus on:

  • High-throughput screening assays: Developing methods to rapidly assess the effects of small molecules on .

  • Computational modeling: Creating more sophisticated models to simulate the behavior of the network under various physiological and pathological conditions. This can aid in predicting the effects of mutations and potential drug candidates.

  • Advanced imaging techniques: Utilizing super-resolution microscopy to visualize the dynamic organization of the network in living cells in real-time, providing insights into how its structure relates to its mechanical function.

By elucidating the intricate relationship between the molecular composition, structure, and mechanical properties of the this compound-actin network, researchers can pave the way for innovative therapeutic strategies aimed at restoring normal cellular mechanics in disease states.

References

Methodological & Application

Application Notes: Immunofluorescence Staining of Spectrin in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunofluorescent staining of spectrin in cultured cells. This compound is a cytoskeletal protein crucial for maintaining plasma membrane integrity and structure.[1] This protocol is intended for researchers, scientists, and drug development professionals to visualize the subcellular localization of this compound.

Experimental Principles

Immunofluorescence (IF) is a technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a cell.[2] This protocol outlines the essential steps for preparing cultured cells, fixing them to preserve cellular architecture, permeabilizing the cell membrane to allow antibody access to intracellular targets, and staining with primary and secondary antibodies to visualize this compound.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for immunofluorescence staining of this compound, compiled from various antibody datasheets and protocols. It is important to note that optimal conditions may vary depending on the specific cell line, this compound isoform being targeted, and the antibodies used.

ParameterValueNotes
Cell Seeding Density 50-70% confluencyEnsures a monolayer suitable for imaging.[3]
Fixation 4% Paraformaldehyde in PBS10-20 minutes at room temperature.[4][5][6]
Permeabilization 0.1% - 0.3% Triton X-100 in PBS10-15 minutes at room temperature.[3][4][7][8]
Blocking 1% BSA in PBS1 hour at room temperature.[3][4]
Primary Antibody Dilution (Anti-Spectrin) 1:100 - 1:1000Optimal dilution should be determined empirically. Examples include 1:100 for Anti-alpha 1 this compound Antibody[9], 1:250 to 1:1000 for alpha-II this compound Polyclonal Antibody[4], and 1:500 for another Anti-alpha II this compound Antibody.[10]
Secondary Antibody Dilution 1:200 - 1:2000Dependent on antibody and fluorophore brightness. An example is a 1:2000 dilution for Goat anti-Rabbit IgG Alexa Fluor® 488.[4]
Nuclear Counterstain (e.g., DAPI) Varies by productUsed to visualize cell nuclei.[4][9]

Experimental Protocol

This protocol provides a step-by-step guide for the immunofluorescent staining of this compound in cultured cells grown on glass coverslips.

Materials:

  • Cultured cells on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • Permeabilization Buffer (0.1% Triton X-100 in PBS)

  • Blocking Buffer (1% BSA in PBS)

  • Primary antibody against this compound

  • Fluorophore-conjugated secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Microscope slides

Procedure:

  • Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 50-70%).[3]

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 10-15 minutes at room temperature.[3][4] This step is crucial for preserving cell morphology.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with Permeabilization Buffer for 10 minutes at room temperature to allow antibodies to access intracellular antigens.[4][7]

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature.[3][4]

  • Primary Antibody Incubation: Dilute the primary anti-spectrin antibody in Blocking Buffer to its optimal working concentration. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Washing: Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[4][7]

  • Washing: Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI, according to the manufacturer's instructions to visualize the nuclei.[4][9]

  • Final Wash: Wash the cells one final time with PBS.

  • Mounting: Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.[3]

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Visualizations

Experimental Workflow for this compound Immunofluorescence

Spectrin_IF_Workflow A Cell Seeding on Coverslips B Cell Culture to 50-70% Confluency A->B C Wash with PBS B->C D Fixation with 4% PFA C->D E Wash with PBS D->E F Permeabilization with 0.1% Triton X-100 E->F G Wash with PBS F->G H Blocking with 1% BSA G->H I Primary Antibody Incubation (Anti-Spectrin) H->I J Wash with PBS I->J K Secondary Antibody Incubation (Fluorophore-conjugated) J->K L Wash with PBS K->L M Nuclear Counterstain (DAPI) L->M N Final Wash with PBS M->N O Mount Coverslip N->O P Fluorescence Microscopy O->P

Caption: Workflow for immunofluorescent staining of this compound.

References

Application Note: Unraveling Spectrin-Actin Interactions via Co-sedimentation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spectrin-actin cytoskeleton is a fundamental structure that dictates cell shape, provides mechanical stability, and organizes membrane domains. The interaction between this compound and filamentous actin (F-actin) is central to the formation of this network. Dysregulation of this binding is implicated in numerous diseases, including hereditary spherocytosis and elliptocytosis. The co-sedimentation assay is a powerful and straightforward in vitro technique to qualitatively and quantitatively assess the binding of this compound to F-actin.[1][2][3]

This application note provides a detailed protocol for performing a this compound co-sedimentation assay with F-actin, guidance on data interpretation, and examples of quantitative data presentation.

Principle of the Assay

The co-sedimentation assay relies on the principle of differential centrifugation to separate large F-actin polymers from smaller, unbound proteins.[2][4] When this compound is incubated with F-actin, any binding interaction will result in this compound being associated with the actin filaments. Through high-speed ultracentrifugation, the F-actin and any bound this compound will pellet at the bottom of the tube.[2][5][6] Unbound this compound will remain in the supernatant. By analyzing the protein content of the supernatant and pellet fractions, typically via SDS-PAGE, the extent of this compound binding to F-actin can be determined.[2][5][7]

Experimental Workflow

The overall workflow for the this compound co-sedimentation assay is depicted below. It involves the preparation of F-actin and this compound, incubation to allow for binding, ultracentrifugation to pellet F-actin and associated proteins, and finally, analysis of the supernatant and pellet fractions.

Spectrin_Cosedimentation_Workflow cluster_prep Protein Preparation cluster_assay Co-sedimentation Assay cluster_analysis Data Analysis G_actin G-actin Monomers Polymerization Induce Polymerization (add salts, ATP, MgCl2) G_actin->Polymerization F_actin F-actin Filaments Polymerization->F_actin Incubation Incubate F-actin and this compound F_actin->Incubation Spectrin_prep Prepare this compound Solution Pre_clear Pre-clear this compound (ultracentrifugation) Spectrin_prep->Pre_clear Agg_free_this compound Aggregate-free this compound Pre_clear->Agg_free_this compound Agg_free_this compound->Incubation Ultracentrifugation Ultracentrifugation (e.g., 100,000 x g) Incubation->Ultracentrifugation Separate Separate Supernatant and Pellet Ultracentrifugation->Separate SDS_PAGE SDS-PAGE Analysis Separate->SDS_PAGE Quantification Densitometry and Data Quantification SDS_PAGE->Quantification

Figure 1. Experimental workflow for the this compound co-sedimentation assay.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific this compound isoform and purity of the protein preparations.

Reagents and Buffers
  • G-actin Buffer (Buffer A): 5 mM Tris-HCl (pH 8.0), 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT.[6]

  • 10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.[5]

  • 1x Reaction Buffer: 10 mM Tris or HEPES (pH 7.0-7.5), 50-150 mM NaCl, 2 mM MgCl₂, 0.5 mM ATP, 1 mM DTT. The exact composition can be adjusted to optimize protein stability and binding.[6]

  • 2x SDS-PAGE Sample Buffer: Standard formulation.

Protein Preparation
  • Actin Preparation:

    • Dissolve lyophilized G-actin in G-actin Buffer to a concentration of approximately 10 mg/mL.

    • To obtain monomeric G-actin, dilute the stock to 0.4 mg/mL in G-actin Buffer and centrifuge at >100,000 x g for 30 minutes at 4°C to remove any aggregates.[6][7]

    • To induce polymerization, add 1/10th volume of 10x Polymerization Buffer to the G-actin solution.[2][8]

    • Incubate at room temperature for at least 1 hour to allow for the formation of F-actin.[2][5][7][9][10]

  • This compound Preparation:

    • Purify this compound using established protocols. The protein should be in a compatible buffer, ideally the 1x Reaction Buffer.

    • Crucial Step: Immediately before the assay, pre-clear the this compound solution of any aggregates by ultracentrifugation at >100,000 x g for 20-30 minutes at the planned incubation temperature.[6][7] This step is critical to prevent non-specific pelleting of this compound.[5]

Co-sedimentation Assay Procedure
  • Reaction Setup: In ultracentrifuge tubes, prepare the following reaction mixtures (total volume of ~100 µL is common):

    • Tube 1 (Negative Control): F-actin alone in reaction buffer. This control is to ensure that F-actin pellets as expected.

    • Tube 2 (Aggregation Control): this compound alone in reaction buffer. This is a critical control to verify that this compound does not pellet on its own.[5][9]

    • Tube 3 (Test Reaction): F-actin plus your this compound preparation.

    • Optional: Include a positive control with a known actin-binding protein.

  • Incubation: Incubate all tubes at room temperature (or other desired temperature) for 30-60 minutes to allow for binding to occur.[2][4][5][8]

  • Ultracentrifugation:

    • Place the reaction tubes in an ultracentrifuge rotor (e.g., Beckman TLA-100).

    • Centrifuge at a high speed, typically 100,000 - 150,000 x g, for 1.5 hours at 24°C.[5]

Sample Analysis
  • Fractionation:

    • Carefully remove the tubes from the centrifuge.

    • Aspirate the supernatant from each tube and transfer it to a new, labeled microfuge tube. This is the "Supernatant" fraction.

    • Add an equal volume of 2x SDS-PAGE sample buffer to the supernatant fractions.

    • To the pellet remaining in the ultracentrifuge tube, add 100 µL of 1x SDS-PAGE sample buffer. This is the "Pellet" fraction. Thoroughly resuspend the pellet by pipetting.[5]

  • SDS-PAGE:

    • Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel.

    • Stain the gel with Coomassie Blue or a similar stain to visualize the protein bands.

Data Presentation and Interpretation

Quantitative analysis can be performed by measuring the band intensity of this compound and actin in the supernatant and pellet fractions using densitometry software.[2][8] The amount of this compound that co-sediments with F-actin is a measure of the binding interaction.

Table 1: Example Quantitative Data from a this compound-Actin Co-sedimentation Experiment

ConditionThis compound Concentration (µM)F-actin Concentration (µM)Accessory Protein (e.g., Protein 4.1)% this compound in Pellet% Actin in Pellet
This compound Alone10None<5%N/A
F-actin Alone05NoneN/A>95%
This compound + F-actin15None15%>95%
This compound + F-actin15Present60%>95%

Interpretation of Results:

  • This compound Alone: A low percentage of this compound in the pellet indicates minimal aggregation. If a significant amount of this compound is found in the pellet, it suggests that the protein is aggregating under the assay conditions.[5]

  • F-actin Alone: A high percentage of actin in the pellet confirms efficient polymerization and sedimentation of F-actin.

  • This compound + F-actin: The percentage of this compound in the pellet in the presence of F-actin, after subtracting the background from the "this compound Alone" control, represents the amount of this compound bound to F-actin.[2][8]

  • Influence of Accessory Proteins: The interaction between this compound and actin can be weak on its own and is often significantly enhanced by accessory proteins like Protein 4.1 or adducin.[5] Including these in the assay can provide a more physiologically relevant assessment of the interaction.

By varying the concentration of this compound while keeping the F-actin concentration constant, a binding curve can be generated to determine the dissociation constant (Kd), which provides a quantitative measure of the binding affinity.[1][2]

Signaling and Logical Relationships

While not a classical signaling pathway, the interaction between this compound and actin is a key molecular event in the formation of the sub-membrane cytoskeleton. This interaction is often modulated by other proteins, forming a complex regulatory network.

Spectrin_Actin_Interaction This compound This compound Complex This compound-Actin Complex This compound->Complex Binds F_actin F-actin F_actin->Complex Binds Protein41 Protein 4.1 Protein41->Complex Potentiates Binding

Figure 2. Logical relationship of the this compound-actin interaction.

This simplified diagram illustrates the direct binding of this compound and F-actin to form a complex, and how this interaction is positively modulated by accessory proteins such as Protein 4.1. The co-sedimentation assay is the tool used to experimentally validate and quantify these interactions.

References

Application Notes and Protocols: Western Blot Analysis of Spectrin Breakdown Products in Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectrin is an essential cytoskeletal protein that forms a network underlying the plasma membrane in most eukaryotic cells, contributing to cell shape, stability, and the organization of membrane domains. The this compound family of proteins, particularly αII-spectrin (also known as fodrin), is a prominent substrate for proteases activated during programmed cell death, or apoptosis.[1] During the apoptotic cascade, key executioner enzymes, primarily caspases and in some contexts, calpains, cleave αII-spectrin into characteristic fragments.[2] The detection of these this compound breakdown products (SBDPs) by Western blot analysis serves as a reliable and widely used biomarker for studying apoptosis and distinguishing it from other forms of cell death, such as necrosis.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for analyzing SBDPs to monitor apoptosis.

Principle of this compound Cleavage in Apoptosis

The cleavage of αII-spectrin (approx. 280 kDa) during cell death is mediated by two main families of cysteine proteases: caspases and calpains. The specific fragments generated are indicative of the dominant cell death pathway.

  • Caspase-Mediated Cleavage (Apoptosis): The primary executioner caspase involved in apoptosis, caspase-3, cleaves αII-spectrin at a specific site (D1185).[4] This initial cleavage generates a 150 kDa C-terminal fragment (SBDP150). This SBDP150 fragment can be further cleaved by caspase-3 into a more stable 120 kDa fragment (SBDP120).[1][4] The appearance of the 120 kDa fragment is considered a hallmark of caspase-3 activation and apoptotic cell death.[3][5]

  • Calpain-Mediated Cleavage (Necrosis and other pathways): Calpains are calcium-dependent proteases. Their activation is often associated with necrosis or excitotoxic cell death but can also occur during apoptosis.[6] Calpains cleave αII-spectrin at different sites, producing two distinct breakdown products of 150 kDa and 145 kDa (SBDP150 and SBDP145).[1][3] The 145 kDa fragment is a specific indicator of calpain activity.[3][7]

Therefore, by using antibodies that specifically recognize these different fragments, Western blotting can effectively distinguish between caspase-dominated apoptosis and calpain-driven cell death pathways.[3]

Signaling Pathways of this compound Cleavage

G cluster_0 Apoptosis Pathway (Caspase-Mediated) cluster_1 Necrosis/Excitotoxicity Pathway (Calpain-Mediated) A_Stimulus Apoptotic Stimulus (e.g., Staurosporine, Drug Compound) Casp_Init Initiator Caspases (e.g., Caspase-9) A_Stimulus->Casp_Init activates Casp_Exec Executioner Caspases (e.g., Caspase-3) Casp_Init->Casp_Exec activates Spectrin_A αII-Spectrin (280 kDa) Casp_Exec->Spectrin_A cleaves at D1185 SBDP150_casp SBDP150 (Caspase) Casp_Exec->SBDP150_casp further cleaves Spectrin_A->SBDP150_casp SBDP120 SBDP120 (Apoptosis Hallmark) SBDP150_casp->SBDP120 N_Stimulus Cellular Stress (e.g., Ca2+ Influx, Ischemia) Calpain Calpain Activation N_Stimulus->Calpain Spectrin_N αII-Spectrin (280 kDa) Calpain->Spectrin_N cleaves SBDP150_calp SBDP150 (Calpain) Spectrin_N->SBDP150_calp SBDP145 SBDP145 (Calpain Hallmark) Spectrin_N->SBDP145

Caption: this compound cleavage pathways in apoptosis and necrosis.

Application Notes

  • Biomarker for Apoptosis: The detection of the 120 kDa this compound breakdown product (SBDP120) is a specific and reliable indicator of caspase-3 activation and, consequently, apoptosis.[5][8]

  • Distinguishing Cell Death Mechanisms: By analyzing the pattern of SBDPs, researchers can differentiate between apoptotic (caspase-driven) and necrotic (calpain-driven) cell death. For example, treatments inducing apoptosis will show a strong SBDP120 band, while necrotic stimuli will result in a prominent SBDP145 band.[3][9]

  • Drug Discovery and Development: In oncology research, this assay is used to screen for and characterize novel compounds that induce apoptosis in cancer cells.[10][11] Quantifying the increase in SBDP120 can help determine the efficacy and mechanism of action of potential anticancer drugs.

  • Neuroscience Research: this compound cleavage is extensively studied in the context of neuronal cell death. SBDPs are established biomarkers for assessing the severity of traumatic brain injury (TBI), stroke, and neurodegenerative diseases.[1][2][12]

Data Presentation: Quantitative Analysis

The following table presents representative data from a hypothetical Western blot experiment. A cancer cell line was treated with an apoptosis-inducing agent, and cell lysates were collected at different time points. Band intensities were quantified using densitometry and normalized to a loading control (e.g., β-actin).

Target ProteinMolecular Weight (kDa)Untreated Control (Fold Change)12h Treatment (Fold Change)24h Treatment (Fold Change)48h Treatment (Fold Change)
Full-Length αII-Spectrin~2801.00.850.550.20
SBDP145 (Calpain-specific)~1451.01.11.21.3
SBDP120 (Caspase-specific)~1201.03.58.215.6

Interpretation: The data clearly shows a time-dependent decrease in full-length αII-spectrin and a significant, progressive increase in the caspase-specific SBDP120. The minimal change in SBDP145 suggests the induced cell death is primarily apoptotic and not driven by significant calpain activation.

Experimental Workflow

G cluster_workflow Western Blot Workflow for SBDP Analysis start 1. Cell Culture & Treatment (Induce Apoptosis) lysis 2. Cell Harvesting & Lysis (Extract Proteins) start->lysis quant 3. Protein Quantification (BCA or Bradford Assay) lysis->quant sds 4. SDS-PAGE (Separate Proteins by Size) quant->sds transfer 5. Protein Transfer (to PVDF or Nitrocellulose Membrane) sds->transfer block 6. Blocking (Prevent Non-specific Binding) transfer->block primary_ab 7. Primary Antibody Incubation (Detects this compound/SBDPs) block->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect 9. Detection (ECL Substrate) secondary_ab->detect analyze 10. Data Analysis (Densitometry) detect->analyze

Caption: Standard workflow for Western blot analysis of SBDPs.

Detailed Experimental Protocols

This protocol provides a general guideline for the Western blot analysis of αII-spectrin cleavage in adherent cell cultures. Optimization for specific cell lines and experimental conditions is recommended.

A. Materials and Reagents

  • Cell culture reagents (media, FBS, antibiotics)

  • Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or compound of interest)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitor cocktail)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 6x)

  • Precast polyacrylamide gels (e.g., 4-15% gradient) or reagents for hand-casting

  • SDS-PAGE and Western blot transfer apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20)

  • Primary antibodies (see Antibody Selection Guide below)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence detection system

B. Cell Culture and Treatment

  • Seed cells in appropriate culture plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treat cells with the apoptosis-inducing agent at various concentrations and for different time courses (e.g., 6, 12, 24 hours). Include a vehicle-treated group as a negative control.

  • Positive Control Example: Treat cells with 1 µM Staurosporine for 4-6 hours to strongly induce apoptosis.

C. Sample Preparation (Cell Lysis) [13]

  • Following treatment, collect the culture medium, which may contain floating apoptotic cells.

  • Wash the adherent cells once with ice-cold PBS.

  • Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-200 µL for a 6-well plate) to the plate.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. If collected, centrifuge the culture medium and add the cell pellet to the corresponding lysate.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (containing total protein) to a new pre-chilled tube.

D. Protein Quantification [11]

  • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.

  • Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

E. SDS-PAGE and Western Blotting [14]

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • Load 20-40 µg of protein per lane into a polyacrylamide gel. Include a molecular weight marker.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to the transfer system manufacturer's protocol.

  • Confirm successful transfer by staining the membrane with Ponceau S.

F. Immunodetection

  • Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer or TBST) overnight at 4°C with gentle agitation. Refer to the table below for antibody suggestions.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer or TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

G. Data Analysis [15]

  • Capture the image of the blot.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the expression of the target proteins (SBDPs) to a loading control (e.g., β-actin or GAPDH) to correct for variations in protein loading.

Antibody Selection Guide

Target ProteinExpected MWAntibody TypeNotes
αII-Spectrin (Full-Length)~280 kDaMonoclonal or Polyclonal to a region not cleaved.Use to confirm protein degradation. The band intensity should decrease with apoptotic induction.
SBDP145~145 kDaCleavage-site specific antibody.A specific marker for calpain activity.[3]
SBDP120~120 kDaCleavage-site specific antibody.A specific marker for caspase-3 activity and apoptosis.[1][5]
Activated Caspase-3~17/19 kDaAntibody specific to the cleaved (active) form.A direct confirmation that the caspase cascade has been activated.
β-actin or GAPDH~42-45 kDaMonoclonal antibody.Loading control to ensure equal protein loading across all lanes.

References

Application Notes and Protocols for the Isolation and Purification of Spectrin from Red Blood Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectrin is a crucial cytoskeletal protein located on the intracellular side of the plasma membrane in many eukaryotic cells.[1] In erythrocytes, it forms a hexagonal meshwork that is fundamental to maintaining the plasma membrane's integrity and the cell's characteristic biconcave shape.[1] The study of this compound is vital for understanding red blood cell physiology and pathologies such as hereditary elliptocytosis and spherocytosis.[1] These application notes provide detailed protocols for the isolation and purification of this compound from red blood cells, a common model system for studying this protein.[1] The process involves the preparation of erythrocyte "ghosts" (hemoglobin-free membranes), followed by the extraction and subsequent purification of this compound.[1]

Data Presentation: Quantitative Analysis of this compound Purification

The following table summarizes quantitative data from a representative study on this compound purification from goat erythrocytes, providing a benchmark for expected yields and protein concentrations at various stages of the process.

ParameterValueSource
Starting Material500 ml whole blood[2]
Erythrocyte Membrane Protein Concentration13.5 mg/ml[2]
Crude this compound Yield~120 mg (24% of total membrane protein)[2]
Purified this compound Compositionαβ heterodimer[2]
Molecular Weight of α subunit240 kDa[2]
Molecular Weight of β subunit221 kDa[2]
Total Molecular Weight of this compound Dimer461 kDa[2]
Purity after Gel Filtration>95%[3]

Experimental Workflow Diagram

Spectrin_Purification_Workflow cluster_0 Step 1: Erythrocyte Ghost Preparation cluster_1 Step 2: this compound Extraction cluster_2 Step 3: this compound Purification Start Whole Blood Collection Wash_RBC Wash Red Blood Cells (RBCs) Start->Wash_RBC Isotonic Buffer Hypotonic_Lysis Hypotonic Lysis Wash_RBC->Hypotonic_Lysis Hypotonic Buffer Centrifuge_Ghosts Centrifugation to Pellet Ghosts Hypotonic_Lysis->Centrifuge_Ghosts Wash_Ghosts Wash Ghosts Centrifuge_Ghosts->Wash_Ghosts Repeat washes Ghosts Erythrocyte Ghosts Wash_Ghosts->Ghosts Extraction Incubate Ghosts in Low Ionic Strength Buffer Ghosts->Extraction Centrifuge_Extract High-Speed Centrifugation Extraction->Centrifuge_Extract Crude_this compound Crude this compound Extract (Supernatant) Centrifuge_Extract->Crude_this compound Concentration Concentrate Crude Extract (Optional) Crude_this compound->Concentration Gel_Filtration Gel Filtration Chromatography Concentration->Gel_Filtration Fraction_Collection Collect and Analyze Fractions Gel_Filtration->Fraction_Collection Purified_this compound Purified this compound Fraction_Collection->Purified_this compound

Caption: Workflow for this compound isolation and purification.

Experimental Protocols

Protocol 1: Preparation of Erythrocyte Ghosts

This protocol is adapted from the method of Dodge et al. (1963) and is a common procedure for preparing hemoglobin-free red blood cell membranes.[2][4]

Materials:

  • Whole blood collected in an anticoagulant (e.g., acid citrate (B86180) dextrose).[2]

  • Phosphate Buffered Saline (PBS), ice-cold.

  • Hypotonic Lysis Buffer: 5 mM sodium phosphate, 0.5 mM EDTA, pH 8.0, ice-cold.[4]

  • Protease inhibitor (e.g., 5 mM diisopropyl fluorophosphate (B79755) - DFP).[4]

  • Refrigerated centrifuge.

Methodology:

  • RBC Collection and Washing:

    • Centrifuge whole blood to pellet the red blood cells (RBCs).

    • Aspirate the plasma and buffy coat.

    • Resuspend the packed RBCs in ice-cold PBS and centrifuge again.

    • Repeat the washing step three times to remove plasma proteins and other blood components.[4]

  • Protease Inhibition (Optional but Recommended):

    • Incubate the washed RBCs with 5 mM DFP for 10 minutes to inhibit serine proteases.[4]

  • Hypotonic Lysis:

    • Lyse the packed RBCs by adding 9 volumes of ice-cold hypotonic lysis buffer.[4]

    • Mix gently by inversion and incubate on ice for 30 minutes to ensure complete lysis.[4]

  • Ghost Pelletization and Washing:

    • Centrifuge the lysate at high speed (e.g., 26,000 x g) for 30 minutes at 4°C to pellet the erythrocyte membranes (ghosts).[4]

    • Decant the red supernatant containing hemoglobin.

    • Wash the white to pinkish ghost pellet repeatedly with the hypotonic lysis buffer until the supernatant is clear. This indicates the removal of residual hemoglobin.

Protocol 2: Extraction of this compound from Erythrocyte Ghosts

This protocol describes the extraction of this compound from the prepared ghost membranes using a low ionic strength buffer at a slightly elevated temperature.

Materials:

  • Prepared erythrocyte ghosts.

  • This compound Extraction Buffer: 0.1 mM EDTA, pH 7.5.[2]

  • Refrigerated high-speed centrifuge.

  • Water bath or incubator at 37°C.

Methodology:

  • Extraction:

    • Resuspend the packed erythrocyte ghosts in the this compound extraction buffer.

    • Incubate the suspension at 37°C for 1 hour.[2] This condition favors the elution of this compound as dimers.[2] Alternatively, incubation at 4°C can be used to extract this compound as tetramers.[2]

  • Separation of Crude this compound:

    • Centrifuge the incubated ghost suspension at high speed (e.g., 35,000 x g) for 25 minutes at 4°C.[2]

    • The supernatant contains the crude this compound extract, which will also have other loosely associated membrane proteins like actin and ankyrin.[2]

    • Carefully collect the supernatant for further purification.

Protocol 3: Purification of this compound by Gel Filtration Chromatography

Gel filtration, also known as size-exclusion chromatography, is a powerful technique for separating molecules based on their size.[5][6][7][8][9] This protocol utilizes this method to purify this compound from the crude extract.

Materials:

  • Crude this compound extract.

  • Gel Filtration Column (e.g., Sephacryl S-200).[2]

  • Gel Filtration Buffer: 25 mM Tris-HCl, 100 mM NaCl, 0.1 mM EDTA, 0.03 mM PMSF, and 0.02% sodium azide, pH 8.0.[2]

  • Chromatography system with a UV detector (280 nm).

  • Fraction collector.

  • Protein concentration determination assay (e.g., Lowry method).[2]

  • SDS-PAGE system for purity analysis.

Methodology:

  • Column Preparation:

    • Pack and equilibrate the gel filtration column with the gel filtration buffer according to the manufacturer's instructions.

  • Sample Loading and Elution:

    • (Optional) Concentrate the crude this compound extract if it is too dilute.

    • Load the crude this compound extract onto the equilibrated column.

    • Elute the proteins with the gel filtration buffer at a constant flow rate (e.g., 18 ml/hour).[2]

  • Fraction Collection and Analysis:

    • Monitor the protein elution by measuring the absorbance at 280 nm.[2]

    • Collect fractions throughout the elution process.

    • This compound typically elutes in distinct peaks corresponding to different oligomeric states (e.g., dimers, tetramers) and aggregates.[2] The major peak often represents the this compound dimer.[2]

    • Analyze the protein content of the collected fractions using SDS-PAGE to identify the fractions containing pure this compound.

  • Pooling and Concentration:

    • Pool the fractions containing pure this compound.

    • Concentrate the pooled fractions if necessary using methods like dialysis against a high concentration of sucrose (B13894) or using centrifugal concentrators.[2]

    • Determine the final protein concentration of the purified this compound.

Concluding Remarks

The protocols outlined above provide a robust framework for the successful isolation and purification of this compound from red blood cells. The purity of the final this compound preparation can be assessed by SDS-PAGE, where this compound should appear as two high-molecular-weight bands corresponding to the α and β subunits.[2] The yield and purity can be influenced by factors such as the freshness of the blood, the efficiency of the ghost preparation, and the resolution of the chromatography step. Researchers should optimize these parameters based on their specific experimental needs.

References

Visualizing the Nanoscale Architecture of the Spectrin Cytoskeleton with Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spectrin-based cytoskeleton is a crucial protein network found on the intracellular side of the plasma membrane in most animal cells.[1][2] This meshwork, composed primarily of this compound tetramers crosslinked by short actin filaments, is fundamental to maintaining cell shape, mechanical stability, and the organization of membrane domains.[1][3] In erythrocytes, this scaffold is essential for their characteristic biconcave shape and resilience to shear stress.[1][4] In neurons, it plays a vital role in the structural integrity of axons and dendrites and the organization of ion channels.[4][5]

Conventional fluorescence microscopy, limited by the diffraction of light to a resolution of approximately 200-300 nanometers, cannot resolve the fine, nanoscale details of the this compound lattice.[3] Super-resolution microscopy techniques, such as Stochastic Optical Reconstruction Microscopy (STORM), Stimulated Emission Depletion (STED) microscopy, and Structured Illumination Microscopy (SIM), have surmounted this barrier, offering unprecedented views of the this compound network's intricate organization.[3][6] These advanced imaging modalities are invaluable for understanding the fundamental biology of the this compound cytoskeleton and for investigating its role in various disease states, including hereditary blood disorders and neurodegenerative diseases.[1]

Data Presentation: Quantitative Analysis of the this compound Cytoskeleton

Super-resolution microscopy has enabled the precise quantification of the this compound network's structural parameters in various cell types. The following table summarizes key findings from such studies.

ParameterCell TypeSuper-Resolution TechniqueValueReference
Mesh Size (Side Length) Human ErythrocytesSTORM~80 nm[3][7][8]
This compound Periodicity Neuron AxonsSTORM~180-190 nm[9]
This compound Tetramer Length Human ErythrocytesSTORMRelaxed state: ~80 nmStretched state: up to 190 nm[7][8]
Actin Ring Spacing Neuron AxonsSTORM~180-190 nm[9]
This compound Doublet Spacing Neuron Axons4Pi-STORM~22 nm[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific cell types and experimental conditions.

Protocol 1: Isolation of Erythrocyte Membranes (Ghosts)

This protocol describes the preparation of erythrocyte ghosts, which are ideal for visualizing the this compound cytoskeleton without interference from cytoplasmic contents.[3]

Materials:

  • Whole blood

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic lysis buffer (e.g., 5 mM phosphate (B84403) buffer, pH 7.4, with protease inhibitors), ice-cold

  • Centrifuge

Procedure:

  • Erythrocyte Washing:

    • Collect whole blood and centrifuge at 1,000 x g for 5 minutes at 4°C.[3]

    • Aspirate the supernatant and the buffy coat.[3]

    • Resuspend the erythrocyte pellet in 10 volumes of ice-cold PBS and centrifuge again.[3]

    • Repeat the wash step at least two more times until the supernatant is clear.[3]

  • Hemolysis:

    • Resuspend the washed erythrocyte pellet in at least 20 volumes of ice-cold hypotonic lysis buffer containing a protease inhibitor cocktail.[3]

    • Incubate on ice for 20 minutes with occasional gentle inversion to ensure complete lysis.[3]

  • Ghost Washing:

    • Centrifuge the lysed cells at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts.[3]

    • Carefully aspirate the red supernatant containing hemoglobin.[3]

    • Gently resuspend the ghost pellet in ice-cold lysis buffer.[3]

    • Repeat the centrifugation and wash steps until the ghost pellet is white.[3]

  • Storage:

    • Resuspend the final ghost pellet in a suitable buffer (e.g., PBS with protease inhibitors).[3]

    • Store at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.[3]

Protocol 2: Immunofluorescent Labeling for STORM/STED

This protocol outlines the steps for fluorescently labeling this compound and actin in prepared erythrocyte ghosts or other fixed and permeabilized cells.

Materials:

  • Prepared erythrocyte ghosts or fixed cells on high-precision coverslips (No. 1.5)[11]

  • PBS

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[3]

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibodies (e.g., anti-α-spectrin, anti-β-spectrin)

  • Fluorophore-conjugated secondary antibodies suitable for STORM or STED (e.g., Alexa Fluor 647, ATTO 647N)

  • (Optional) Phalloidin (B8060827) conjugate for F-actin staining

  • Mounting medium suitable for the chosen microscopy technique (e.g., STORM imaging buffer with an oxygen scavenging system)[3]

Procedure:

  • Fixation:

    • Fix the samples with fixation buffer for 15-20 minutes at room temperature.

    • Wash three times with PBS.[3]

  • Permeabilization (for whole cells):

    • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[3]

    • Wash three times with PBS.[3]

  • Blocking:

    • Incubate the samples in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies against this compound to their optimal working concentration in blocking buffer.[3]

    • Incubate the samples with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Washing:

    • Wash the samples three times with a wash buffer (e.g., 0.1% BSA in PBS) for 5 minutes each.[3]

  • Secondary Antibody/Phalloidin Incubation:

    • Dilute the fluorescently labeled secondary antibodies and/or phalloidin in blocking buffer.[3]

    • Incubate the samples with this solution for 1 hour at room temperature, protected from light.[3]

  • Final Washes and Mounting:

    • Wash the samples three times with wash buffer for 5 minutes each, followed by a final wash in PBS.[3]

    • Mount the coverslips onto a microscope slide using an appropriate imaging buffer for STORM or a refractive index-matched mounting medium for STED.[3][11]

Protocol 3: STED Microscopy for this compound Visualization

This protocol provides a general workflow for imaging the immunolabeled this compound cytoskeleton using STED microscopy.

Materials:

  • Immunolabeled sample on a coverslip

  • STED microscope with appropriate excitation and depletion lasers

  • Immersion oil with the correct refractive index[3]

Procedure:

  • Microscope Setup:

    • Power on the STED microscope and allow the lasers to stabilize.[3]

    • Select a high numerical aperture oil-immersion objective lens.[3]

  • Sample Mounting:

    • Place a drop of immersion oil on the objective and carefully mount the coverslip.[3]

  • Image Acquisition:

    • Locate the region of interest using the conventional confocal mode.[3]

    • Switch to STED imaging mode.[3]

    • Optimize the excitation and STED laser powers to achieve the desired resolution while minimizing photobleaching.[3][12]

    • Adjust the pixel size and scan speed for optimal image quality.[3]

    • Acquire STED images of the this compound network.[3]

  • Image Processing:

    • If necessary, process the acquired images using deconvolution algorithms to enhance resolution and reduce noise.[3][13]

Signaling Pathways and Experimental Workflows

The organization and dynamics of the this compound cytoskeleton are modulated by complex signaling pathways. Super-resolution microscopy is a powerful tool to dissect these regulatory networks.

Experimental Workflow for Super-Resolution Imaging

The following diagram illustrates a typical workflow for a super-resolution imaging experiment of the this compound cytoskeleton.

G cluster_workflow Experimental Workflow SamplePrep Sample Preparation (e.g., Erythrocyte Ghost Isolation) FixPerm Fixation & Permeabilization SamplePrep->FixPerm Immunolabel Immunolabeling (this compound, Actin) FixPerm->Immunolabel Microscopy Super-Resolution Microscopy (STORM, STED, SIM) Immunolabel->Microscopy Reconstruction Image Reconstruction & Processing Microscopy->Reconstruction Analysis Quantitative Data Analysis (Mesh size, Filament length) Reconstruction->Analysis Interpretation Biological Interpretation Analysis->Interpretation

A typical workflow for super-resolution imaging experiments.
Rho GTPase Signaling Pathway

The Rho family of small GTPases (including RhoA, Rac1, and Cdc42) are master regulators of the actin cytoskeleton.[3] Their activity influences the assembly and dynamics of the this compound-actin network.

G cluster_rho Rho GTPase Signaling Extracellular Extracellular Signals (e.g., Growth Factors) Receptor Receptor Tyrosine Kinase Extracellular->Receptor GEFs GEFs (Activates) Receptor->GEFs RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) GEFs->RhoGTPases GTP GAPs GAPs (Inactivates) RhoGTPases->GAPs GDP ROCK ROCK RhoGTPases->ROCK ActinPoly Actin Polymerization & This compound Network Regulation RhoGTPases->ActinPoly Directly influences actin nucleation LIMK LIMK ROCK->LIMK ROCK->ActinPoly Promotes Myosin II Activation Cofilin Cofilin (Inactivated) LIMK->Cofilin Cofilin->ActinPoly Inhibits depolymerization

Rho GTPase signaling pathway regulating actin dynamics.
Hippo Signaling Pathway Interaction

Recent studies have uncovered a connection between the this compound cytoskeleton and the Hippo signaling pathway, a critical regulator of cell proliferation and organ size. This compound appears to influence the localization and activity of the Hippo pathway effectors, YAP and TAZ.[3]

G cluster_hippo Hippo Pathway & this compound Cytoskeleton cluster_nuc MechanicalCues Mechanical Cues (e.g., Cell Density) This compound This compound Cytoskeleton MechanicalCues->this compound LATS LATS1/2 This compound->LATS Regulates YAPTAZ YAP/TAZ LATS->YAPTAZ Phosphorylates pYAPTAZ p-YAP/TAZ (Cytoplasmic Sequestration) YAPTAZ->pYAPTAZ Nucleus Nucleus YAPTAZ->Nucleus Translocates to TEAD TEAD GeneExpression Gene Expression (Proliferation, Survival) TEAD->GeneExpression

Interaction of the this compound cytoskeleton with the Hippo pathway.

References

Application Notes and Protocols for Creating and Analyzing a Spectrin Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectrin is a crucial cytoskeletal protein that forms a scaffold-like network on the intracellular side of the plasma membrane in most eukaryotic cells.[1] This network is essential for maintaining membrane integrity, cell shape, and the organization of membrane domains. This compound is a heterodimer composed of α and β subunits, which associate to form tetramers.[2] In mammals, multiple genes encode for different this compound isoforms, with αI and αII, and βI to βV spectrins being expressed in various tissues.[3] Mutations and deficiencies in this compound have been linked to a range of human diseases, including hereditary hemolytic anemias, neurodegenerative disorders, and cardiac diseases, underscoring its importance in cellular function.[1][4]

This document provides a comprehensive guide for creating and characterizing a this compound knockout mouse model to study its in vivo functions. It includes detailed protocols for generating the knockout model using CRISPR-Cas9 technology, subsequent genotyping, and a suite of phenotypic analysis techniques with a focus on hematological and neurological assessment.

Data Presentation: Phenotypic Summary of this compound Knockout Mice

The following tables summarize quantitative data from various this compound knockout mouse models to provide a comparative overview of the expected phenotypes.

Table 1: Hematological Parameters in this compound Knockout Mouse Models

This compound Isoform KnockoutRed Blood Cell (RBC) CountHemoglobin (HGB)Hematocrit (HCT)Mean Corpuscular Volume (MCV)Red Cell Distribution Width (RDW)NotesReference(s)
βI-spectrin (ja/ja) Significantly ReducedSignificantly ReducedSignificantly ReducedVariableIncreasedSevere spherocytic hemolytic anemia.[5][5]
β-adducin & Dematin double KO ReducedReducedReduced--Severe hemolytic anemia with fragmented erythrocytes.[6][6]
β-globin knockout (Thalassemia model) -DecreasedDecreasedDecreasedIncreasedIncluded for comparison of anemic phenotype.[7][7]

Table 2: Lifespan and Neurological Phenotypes in this compound Knockout Mouse Models

This compound Isoform KnockoutMedian LifespanNeurological PhenotypesNotesReference(s)
βI-spectrin (ja/ja) Severely reduced (often fatal by postnatal day 6 without intervention)20% reduction in postsynaptic density size in the cerebellum.Lifespan can be extended by neonatal transfusion.[5]
βIII-spectrin NormalProgressive motor incoordination, gait abnormalities, tremor, Purkinje cell loss.[8]Recapitulates features of Spinocerebellar Ataxia Type 5.[8][8]
αII-spectrin -Required for neural development.-[9]
Control (C57BL/6J) ~892 days (females), ~855 days (males - mated)[10]NormalLifespan can vary based on genetic background and housing conditions.[10][11][12][10][11][12]

Experimental Protocols

Generation of this compound Knockout Mice using CRISPR-Cas9

This protocol outlines the generation of this compound knockout mice via microinjection of CRISPR-Cas9 reagents into zygotes.[11][13]

1.1. Guide RNA (gRNA) Design and Synthesis

  • Target Selection: Identify the target this compound gene (e.g., Sptb for βI-spectrin). Select a target site in an early exon to maximize the likelihood of generating a loss-of-function frameshift mutation.[14] Online design tools such as Synthego's CRISPR Design Tool or CCTop can be used to identify optimal gRNA sequences with high on-target activity and low off-target effects.[1][15]

  • gRNA Synthesis: Synthesize the single guide RNA (sgRNA) using an in vitro transcription kit or order chemically synthesized sgRNAs.[11]

1.2. Preparation of Injection Mix

  • Resuspend crRNA and tracrRNA (if using a two-part system) in nuclease-free injection buffer (1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA) to a stock concentration of 1 µg/µL.[16]

  • Anneal the crRNA and tracrRNA by mixing equal molar amounts, heating at 95°C for 5 minutes, and then slowly cooling to room temperature.[16]

  • Prepare the final injection mix containing Cas9 protein and the gRNA complex. A typical final concentration is 20 ng/µL of the gRNA complex and 20 ng/µL of Cas9 protein in the injection buffer.[16]

  • Incubate the mixture at room temperature for 10-15 minutes to allow for the formation of the ribonucleoprotein (RNP) complex.[16]

  • Centrifuge the injection mix at high speed (e.g., 13,000 rpm) for 5-10 minutes to pellet any precipitates.[16]

1.3. Zygote Microinjection

  • Harvest fertilized zygotes from superovulated female mice.[17]

  • Perform either pronuclear or cytoplasmic microinjection of the CRISPR-Cas9 RNP complex into the zygotes using a microinjector system.[17][18]

  • Culture the injected zygotes overnight in a suitable medium (e.g., KSOM) at 37°C in a 5% CO2 incubator.[17]

  • Transfer the surviving two-cell embryos into the oviducts of pseudopregnant recipient female mice.[17]

Genotyping of Founder Mice

2.1. DNA Extraction

  • Collect a small tissue sample (e.g., tail tip or ear punch) from the resulting pups at weaning age.

  • Add 75 µL of 50 mM NaOH to the tissue in a PCR tube.[3]

  • Incubate at 95°C for 30-60 minutes.[3]

  • Cool to room temperature and add 75 µL of neutralization solution (e.g., 40 mM Tris-HCl, pH 5.0).

  • Vortex and use 1-2 µL of the supernatant for the PCR reaction.

2.2. PCR Amplification and Analysis

  • Design PCR primers flanking the CRISPR target site.

  • Perform PCR using the extracted genomic DNA. A standard PCR cycling protocol is:

    • Initial denaturation: 93°C for 1 minute.

    • 30 cycles of:

      • Denaturation: 93°C for 20 seconds.

      • Annealing/Extension: 68°C for 3 minutes.

    • Final hold: 4°C.

  • Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of insertions or deletions (indels) can be detected by changes in band size or by using a T7 endonuclease I (T7E1) assay.

  • Confirm the mutation by Sanger sequencing of the PCR products.

Phenotypic Analysis

3.1. Hematological Analysis

3.1.1. Complete Blood Count (CBC)

  • Collect approximately 200 µL of whole blood from anesthetized mice via retro-orbital puncture into an EDTA-coated microcentrifuge tube.

  • Gently mix the blood on a rotary mixer for at least 30 minutes.

  • Analyze the sample using an automated hematology analyzer calibrated for mouse blood. Key parameters to measure include RBC count, hemoglobin, hematocrit, MCV, and RDW.[7]

3.1.2. Red Blood Cell (RBC) Morphology

  • Prepare a blood smear on a glass slide using a small drop of fresh whole blood.

  • Stain the smear with a Wright-Giemsa stain.

  • Examine the slide under a light microscope to assess RBC morphology for abnormalities such as spherocytosis, poikilocytosis, and fragmentation.

3.1.3. Osmotic Fragility Test

This test measures the resistance of RBCs to hemolysis in hypotonic saline solutions.

  • Prepare a series of NaCl solutions with decreasing concentrations (e.g., from 0.9% down to 0.1%).

  • Add a small, equal volume of fresh, heparinized whole blood to each saline solution.

  • Incubate at room temperature for 30 minutes.

  • Centrifuge the tubes to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released, which is indicative of hemolysis.

  • Plot the percentage of hemolysis against the NaCl concentration to generate an osmotic fragility curve. Increased fragility is indicated by hemolysis occurring at higher salt concentrations.

3.2. Neurological and Behavioral Analysis

For this compound isoforms expressed in the nervous system, a battery of behavioral tests can be employed to assess motor coordination, balance, and strength.

3.2.1. Rotarod Test

  • Place the mouse on a rotating rod with accelerating speed.

  • Record the latency to fall from the rod.

  • Perform multiple trials over several days to assess motor learning and coordination.[8]

3.2.2. Beam Walk Test

  • Have the mouse traverse a narrow, elevated beam.

  • Record the time taken to cross and the number of foot slips. This test assesses balance and fine motor control.[8]

3.3. Lifespan Analysis

  • Monitor a cohort of knockout and wild-type littermate control mice throughout their lives.

  • Record the date of death for each animal.

  • Generate survival curves (e.g., Kaplan-Meier plots) to compare the lifespan of the different genotypes.

Visualizations

Experimental Workflow

G cluster_0 1. Knockout Mouse Generation cluster_1 2. Breeding and Genotyping cluster_2 3. Phenotypic Analysis gRNA Design gRNA Design RNP Preparation RNP Preparation gRNA Design->RNP Preparation Zygote Microinjection Zygote Microinjection RNP Preparation->Zygote Microinjection Embryo Transfer Embryo Transfer Zygote Microinjection->Embryo Transfer Founder Mice (F0) Founder Mice (F0) Embryo Transfer->Founder Mice (F0) Breeding Breeding Founder Mice (F0)->Breeding F1 Generation F1 Generation Breeding->F1 Generation Genotyping Genotyping F1 Generation->Genotyping Hematological Analysis Hematological Analysis Genotyping->Hematological Analysis Neurological Analysis Neurological Analysis Genotyping->Neurological Analysis Lifespan Study Lifespan Study Genotyping->Lifespan Study Histopathology Histopathology Genotyping->Histopathology

Caption: Workflow for creating and analyzing a this compound knockout mouse.

This compound-Ankyrin Interaction and Downstream Signaling

G This compound This compound Actin Cytoskeleton Actin Cytoskeleton This compound->Actin Cytoskeleton Crosslinks Membrane Stability Membrane Stability This compound->Membrane Stability Ankyrin Ankyrin Band 3 (Anion Exchanger) Band 3 (Anion Exchanger) Ankyrin->Band 3 (Anion Exchanger) Anchors Na+/K+ ATPase Na+/K+ ATPase Ankyrin->Na+/K+ ATPase Anchors Ion Homeostasis Ion Homeostasis Ankyrin->Ion Homeostasis Plasma Membrane Plasma Membrane Band 3 (Anion Exchanger)->Plasma Membrane Na+/K+ ATPase->Plasma Membrane G cluster_tgf TGF-β Pathway cluster_hippo Hippo Pathway TGF-β Ligand TGF-β Ligand TGF-β Receptor TGF-β Receptor TGF-β Ligand->TGF-β Receptor SMADs SMADs TGF-β Receptor->SMADs Gene Transcription Gene Transcription SMADs->Gene Transcription βII-Spectrin (SPTBN1) βII-Spectrin (SPTBN1) βII-Spectrin (SPTBN1)->SMADs Scaffolds Mechanical Stress Mechanical Stress This compound Cytoskeleton This compound Cytoskeleton Mechanical Stress->this compound Cytoskeleton Actomyosin Cortex Actomyosin Cortex This compound Cytoskeleton->Actomyosin Cortex Hippo Kinase Cascade Hippo Kinase Cascade Actomyosin Cortex->Hippo Kinase Cascade Regulates YAP/TAZ YAP/TAZ Cell Proliferation Cell Proliferation YAP/TAZ->Cell Proliferation Hippo Kinase Cascade->YAP/TAZ Inhibits

References

Unveiling the Spectrin-Ankyrin Interaction: In Vitro Affinity Methods

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The interaction between spectrin and ankyrin is a cornerstone of cellular architecture, forming a critical link between the plasma membrane and the underlying cytoskeleton. This connection is vital for maintaining cell shape, elasticity, and the organization of membrane domains. Dysregulation of this interaction is implicated in various human diseases, including hereditary spherocytosis. Consequently, robust in vitro methods to quantitatively assess the this compound-ankyrin binding affinity are indispensable for both basic research and the development of potential therapeutic interventions.

This document provides detailed application notes and protocols for three widely used biophysical techniques to study the this compound-ankyrin interaction in vitro: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Co-immunoprecipitation (Co-IP).

Data Presentation: Quantitative Analysis of this compound-Ankyrin Binding Affinity

The dissociation constant (Kd) is a key parameter for quantifying the strength of the this compound-ankyrin interaction, with a lower Kd value indicating a higher binding affinity. The following table summarizes experimentally determined Kd values for various this compound and ankyrin isoforms and their fragments, as measured by different in vitro techniques.

This compound Isoform/FragmentAnkyrin Isoform/FragmentMethodKd ValueReference
βI-spectrin repeats 14-15Ankyrin-R (AnkR) ZU5 domainSurface Plasmon Resonance (SPR)15.2 nM[1]
β-spectrinAnkyrinNot Specified~6.8 µM[2]
Ankyrin Binding Domain (AnkBD) of this compoundZZUD domain of ankyrinFluorescence1.039 ± 0.27 µM[1]
β2-spectrin repeats 13-15Ankyrin-G (AnkG) exZZUIsothermal Titration Calorimetry (ITC)3.5 ± 0.3 µM[2]
β4-spectrin repeats 13-15Ankyrin-G (AnkG) exZZUIsothermal Titration Calorimetry (ITC)2.9 ± 0.2 µM[2]
β4-spectrin repeats 13-15Ankyrin-B (AnkB) exZZUIsothermal Titration Calorimetry (ITC)4.4 ± 0.4 µM[2]

Note: The minimal binding regions have been identified as repeats 14 and 15 of β-spectrin and the ZU5 domain of ankyrin.[1][3]

Experimental Protocols and Visualizations

Detailed methodologies for the key experiments are provided below, accompanied by Graphviz diagrams illustrating the experimental workflows.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (the analyte) flows over and binds to another molecule (the ligand) that is immobilized on the chip surface.

SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis P1 Purify this compound (Ligand) and Ankyrin (Analyte) P2 Biotinylate this compound P1->P2 I1 Equilibrate Streptavidin-coated Sensor Chip with Running Buffer I2 Inject Biotinylated this compound to Immobilize on the Chip Surface I1->I2 I3 Block Excess Binding Sites I2->I3 B1 Inject a Series of Ankyrin Concentrations (Analyte) B2 Monitor Association and Dissociation in Real-time B1->B2 B3 Regenerate Sensor Surface B2->B3 B3->B1 Repeat for each concentration A1 Generate Sensorgrams A2 Fit Data to a Binding Model A1->A2 A3 Determine ka, kd, and Kd A2->A3

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Protocol: SPR Analysis of this compound-Ankyrin Binding

Materials:

  • Purified this compound fragment (e.g., βI-spectrin repeats 13-15)

  • Purified ankyrin fragment (e.g., ZU5-ANK domain of ankyrin R)[2]

  • Biotinylation reagent (e.g., EZ-Link™ NHS-LC-Biotin)

  • SPR instrument (e.g., Biacore 3000)[2]

  • Streptavidin-coated sensor chip[2]

  • Running Buffer: HBS-EP (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Regeneration Buffer: 10 mM Glycine-HCl, pH 2.0 (Note: Regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the ligand)[4]

Procedure:

  • Protein Preparation and Biotinylation:

    • Express and purify the desired this compound and ankyrin fragments.[2]

    • Biotinylate the this compound fragment according to the manufacturer's protocol. The use of a single cysteine residue for biotinylation can ensure uniform orientation on the sensor chip.[2]

    • Remove excess biotin (B1667282) using a desalting column.

  • Ligand Immobilization:

    • Equilibrate the streptavidin-coated sensor chip with running buffer.

    • Inject the biotinylated this compound fragment over the sensor surface at a low flow rate (e.g., 10 µL/min) to achieve the desired immobilization level (e.g., 500-1000 Response Units, RU).

    • Inject a blocking agent (e.g., biotin) to saturate any remaining streptavidin binding sites.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the ankyrin fragment in running buffer (e.g., ranging from 0.1 nM to 1 µM).

    • Inject the ankyrin solutions sequentially over the immobilized this compound surface, starting from the lowest concentration. Include a buffer-only injection as a blank for double referencing.

    • Monitor the association and dissociation phases in real-time.

    • Between each ankyrin injection, regenerate the sensor surface by injecting the regeneration buffer for a short duration (e.g., 30 seconds) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference channel data and the blank injection data from the experimental data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

    • Determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular interaction. It provides a complete thermodynamic profile of the binding event, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5][6]

ITC_Workflow cluster_prep Preparation cluster_titration Titration cluster_measurement Measurement cluster_analysis Data Analysis P1 Purify this compound and Ankyrin P2 Dialyze both proteins against the same buffer P1->P2 P3 Accurately determine protein concentrations P2->P3 T1 Load Ankyrin into the sample cell T2 Load this compound into the injection syringe T3 Perform sequential injections of this compound into Ankyrin T2->T3 M1 Measure the heat change (dq) after each injection T3->M1 M1->T3 Repeat until saturation A1 Plot dq vs. molar ratio A2 Fit data to a binding model A1->A2 A3 Determine Kd, n, ΔH, and ΔS A2->A3

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Protocol: ITC Analysis of this compound-Ankyrin Binding

Materials:

  • Purified this compound fragment (e.g., β-spectrin repeats 13-15)

  • Purified ankyrin fragment (e.g., ankyrin exZZU domain)[2]

  • ITC instrument (e.g., MicroCal ITC200)

  • Reaction Buffer: 50 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.5[2]

Procedure:

  • Sample Preparation:

    • Express and purify the this compound and ankyrin fragments.

    • Thoroughly dialyze both protein samples against the same batch of reaction buffer to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both protein solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).

  • ITC Experiment Setup:

    • Degas both protein solutions immediately before the experiment to prevent air bubbles in the cell and syringe.

    • Load the ankyrin solution (e.g., 10-20 µM) into the sample cell.[2]

    • Load the this compound solution (e.g., 100-200 µM, typically 10-fold higher concentration than the cell protein) into the injection syringe.[2]

    • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., 20 injections of 2 µL each).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for any initial mixing artifacts, followed by a series of larger, uniform injections.

    • Allow the system to reach equilibrium after each injection before the next one.

  • Data Analysis:

    • Integrate the heat change for each injection peak to obtain the heat released or absorbed per injection (dq).

    • Plot the integrated heat data against the molar ratio of this compound to ankyrin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software (e.g., Origin).[2]

    • From the fit, determine the dissociation constant (Kd), stoichiometry of binding (n), and the enthalpy change (ΔH). The entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Co-immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify and confirm protein-protein interactions in a complex mixture, such as a cell lysate. An antibody against a specific "bait" protein is used to pull down the bait protein and any associated "prey" proteins. The presence of the prey protein in the immunoprecipitated complex is then detected, typically by Western blotting.

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_wash Washing and Elution cluster_analysis Analysis P1 Cell Lysis P2 Pre-clearing of Lysate P1->P2 I1 Incubate Lysate with Anti-Spectrin Antibody P2->I1 I2 Add Protein A/G Beads I1->I2 I3 Incubate to Capture Immune Complexes I2->I3 W1 Wash Beads to Remove Non-specific Binders I3->W1 E1 Elute Bound Proteins W1->E1 A1 SDS-PAGE E1->A1 A2 Western Blot with Anti-Ankyrin Antibody A1->A2

Caption: Workflow for Co-immunoprecipitation (Co-IP) analysis.

Protocol: Co-immunoprecipitation of this compound and Ankyrin

Materials:

  • Cells or tissues expressing this compound and ankyrin

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors. (Note: The stringency of the lysis buffer may need to be optimized to maintain the this compound-ankyrin interaction).

  • Primary antibody against this compound (for immunoprecipitation)

  • Primary antibody against ankyrin (for Western blotting)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% NP-40)

  • Elution Buffer: 2x Laemmli sample buffer

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Pre-clearing the Lysate:

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-spectrin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer. With each wash, resuspend the beads, incubate briefly, and then pellet.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using the anti-ankyrin antibody to detect the co-immunoprecipitated ankyrin. Include positive controls (lysate input) and negative controls (immunoprecipitation with a non-specific IgG).

By employing these detailed protocols and understanding the principles behind each technique, researchers can effectively investigate the this compound-ankyrin binding affinity, contributing to a deeper understanding of its crucial role in cellular function and disease.

References

Application Note & Protocol: Spectrin siRNA Knockdown in C2C12 Myoblasts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectrins are crucial cytoskeletal proteins that form a network on the cytoplasmic side of the plasma membrane in most cells. This network is essential for maintaining cell shape, organizing organelles, and regulating the localization of transmembrane proteins. In muscle cells, spectrins play a vital role in the structural integrity of the sarcolemma and are involved in signaling pathways that govern myogenesis. The targeted knockdown of spectrin using small interfering RNA (siRNA) in C2C12 myoblasts, a well-established model for skeletal muscle development, provides a powerful tool to investigate its specific functions in myoblast proliferation, differentiation, and fusion into myotubes. This document provides a detailed protocol for performing this compound siRNA knockdown in C2C12 myoblasts, including experimental workflow, data analysis, and expected outcomes.

Signaling Pathway of this compound in Myoblast Differentiation

This compound is involved in maintaining the stability of the cell membrane and organizing signaling molecules. During myoblast differentiation, this compound may play a role in regulating the expression of myogenic regulatory factors (MRFs) like MyoD and myogenin, which are essential for the commitment of myoblasts to the muscle lineage and their subsequent fusion into myotubes.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound Network Integrins Integrins This compound->Integrins Stabilizes Dystroglycan Dystroglycan Complex This compound->Dystroglycan Anchors Differentiation Myoblast Differentiation This compound->Differentiation Modulates FAK FAK Integrins->FAK Activates MRFs MyoD / Myogenin (MRFs) FAK->MRFs Regulates Expression MRFs->Differentiation

Caption: this compound's role in myoblast differentiation signaling.

Experimental Workflow

The overall experimental workflow for this compound siRNA knockdown in C2C12 myoblasts involves cell culture, siRNA transfection, validation of knockdown, and downstream analysis of the cellular phenotype.

A Day 1: Seed C2C12 Myoblasts B Day 2: Prepare siRNA-Lipid Complex & Transfect Cells A->B C Day 3-5: Incubate & Monitor Cells (24-72 hours post-transfection) B->C D Harvest Cells for Analysis C->D E qPCR for this compound mRNA Levels D->E F Western Blot for this compound Protein Levels D->F G Immunofluorescence for Phenotypic Analysis D->G H Data Analysis & Interpretation E->H F->H G->H

Caption: Workflow for this compound siRNA knockdown in C2C12 cells.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number
C2C12 myoblastsATCCCRL-1772
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine RNAiMAX Transfection ReagentInvitrogen13778075
This compound siRNA (pre-designed)QiagenSI01308790
Scrambled (non-targeting) siRNA controlQiagen1027280
TRIzol ReagentInvitrogen15596026
iScript cDNA Synthesis KitBio-Rad1708891
SsoAdvanced Universal SYBR Green SupermixBio-Rad1725271
RIPA Lysis and Extraction BufferThermo Fisher89900
Protease Inhibitor CocktailRoche11836170001
BCA Protein Assay KitThermo Fisher23225
Primary Antibody: Anti-SpectrinAbcamab11731
Secondary Antibody: HRP-conjugatedBio-Rad1706515
DAPIInvitrogenD1306

Detailed Experimental Protocol

C2C12 Cell Culture
  • Culture C2C12 myoblasts in Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 70-80% confluency. Do not allow cells to become over-confluent as this can induce spontaneous differentiation.

siRNA Transfection

This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.

  • Day 1: Seed 5 x 10^4 C2C12 cells per well in a 6-well plate with 2 mL of Growth Medium. Ensure even cell distribution for consistent transfection efficiency.

  • Incubate overnight to allow cells to attach and reach 30-50% confluency on the day of transfection.

  • Day 2:

    • Complex Preparation:

      • For each well, dilute 30 pmol of this compound siRNA (or scrambled control siRNA) in 125 µL of Opti-MEM I Medium. Mix gently.

      • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 125 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.

      • Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

    • Transfection:

      • Add the 250 µL of siRNA-lipid complex mixture drop-wise to each well containing the C2C12 cells in 2 mL of fresh Growth Medium.

      • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells for 48-72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.

Validation of this compound Knockdown

A. Quantitative PCR (qPCR)

  • At 48 hours post-transfection, aspirate the medium and wash the cells with PBS.

  • Lyse the cells directly in the well using 1 mL of TRIzol Reagent and extract total RNA according to the manufacturer's protocol.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green chemistry with primers specific for the this compound gene and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative expression of this compound mRNA.

B. Western Blot

  • At 72 hours post-transfection, wash the cells with ice-cold PBS.

  • Lyse the cells with 100 µL of ice-cold RIPA buffer containing protease inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Denature 20-30 µg of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against this compound overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Expected Results and Data Presentation

This compound knockdown is expected to result in a significant reduction in both mRNA and protein levels compared to the scrambled siRNA control. This may lead to observable changes in cell morphology and differentiation capacity.

Table 1: qPCR Analysis of this compound mRNA Levels
TreatmentNormalized this compound mRNA Expression (Fold Change)Standard Deviationp-value
Scrambled siRNA Control1.00± 0.12-
This compound siRNA0.25± 0.08< 0.01
Table 2: Densitometric Analysis of Western Blot Results
TreatmentNormalized this compound Protein Level (Relative Units)Standard Deviationp-value
Scrambled siRNA Control1.00± 0.15-
This compound siRNA0.32± 0.10< 0.01
Table 3: Phenotypic Analysis - Myotube Formation
TreatmentFusion Index (%)*Standard Deviationp-value
Scrambled siRNA Control45.2± 5.8-
This compound siRNA21.7± 4.1< 0.05

*Fusion Index (%) = (Number of nuclei in myotubes / Total number of nuclei) x 100

Troubleshooting

IssuePossible CauseSolution
Low Knockdown Efficiency Suboptimal siRNA concentrationPerform a dose-response experiment with varying siRNA concentrations (e.g., 10-50 nM).
Low transfection efficiencyOptimize cell confluency at the time of transfection. Ensure high-quality transfection reagent is used.
Incorrect incubation timeHarvest cells at different time points (e.g., 24, 48, 72 hours) to find the optimal knockdown time.
High Cell Toxicity High concentration of siRNA or lipid reagentReduce the concentration of siRNA and/or transfection reagent.
Cells are not healthyEnsure cells are in the logarithmic growth phase and are not over-confluent.
Inconsistent Results Variation in cell seeding densityUse a cell counter for accurate seeding.
Inconsistent reagent preparationPrepare fresh dilutions of siRNA and transfection reagent for each experiment.

Conclusion

This protocol provides a robust framework for the efficient knockdown of this compound in C2C12 myoblasts. The successful depletion of this compound allows for the detailed investigation of its role in myoblast biology, including its impact on cell proliferation, differentiation, and the structural integrity of developing myotubes. The combination of molecular validation techniques and phenotypic analysis will enable researchers to elucidate the specific functions of this compound in myogenesis.

Revealing the Architectonics of Cellular Scaffolding: High-Resolution Spectrin Structure Determination Using Cryo-Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectrin Cytoskeleton and its Critical Role in Cellular Integrity

The this compound-based membrane skeleton is a ubiquitous and essential component of the cytoskeleton in many eukaryotic cells, playing a pivotal role in maintaining cell shape, elasticity, and mechanical stability.[1][2] This intricate protein network, found just beneath the plasma membrane, is fundamental to the function of diverse cell types, from the deformable red blood cells that navigate narrow capillaries to neurons requiring stable axonal and dendritic structures.[1] In erythrocytes, the this compound-actin network is indispensable for their biconcave shape and the resilience to withstand the shear forces of circulation. This compound is a large heterodimeric protein composed of α and β subunits that associate laterally to form a flexible, rod-like dimer. These dimers then self-associate head-to-head to form tetramers, which are cross-linked by short actin filaments at junctional complexes, creating a polygonal meshwork.[1][2] This scaffold is anchored to the plasma membrane via interactions with ankyrin and protein 4.1, which in turn bind to transmembrane proteins.[1][3]

Mutations and deficiencies in this compound and its associated proteins are linked to a variety of human diseases, including hereditary spherocytosis and elliptocytosis, highlighting the critical importance of its structural integrity. Therefore, a detailed understanding of this compound's three-dimensional structure and its interactions with other cytoskeletal and membrane components is paramount for elucidating the molecular basis of these pathologies and for the development of novel therapeutic strategies.

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology, enabling the visualization of macromolecular complexes in their near-native states at unprecedented resolutions.[4] For a large and flexible protein like this compound, cryo-EM offers a powerful approach to unravel its complex architecture without the need for crystallization. This document provides detailed application notes and protocols for the determination of this compound structure using single-particle cryo-EM, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound and Associated Complexes by Cryo-EM

The following table summarizes quantitative data from cryo-EM and cryo-electron tomography (cryo-ET) studies on this compound-containing complexes and the erythrocyte membrane skeleton. While a high-resolution single-particle cryo-EM structure of the entire, intact this compound-actin-protein 4.1 complex from erythrocytes has yet to be published, analysis of its components and related structures provides valuable insights.

Component/ComplexOrganism/SystemMethodResolution (Å)Particle/Tomogram CountKey Findings & DimensionsReference
This compound domain of PRC1Homo sapiensSingle-particle cryo-EM4~230,000 tubulin heterodimersThe this compound domain consists of a three-helix bundle.[5][6]
Ankyrin-1 complexHomo sapiens (erythrocytes)Single-particle cryo-EM2.8 (for a subcomplex)Not specifiedRevealed the architecture of a core complex of ankyrin-1, Rh proteins, band 3, and protein 4.2.[7]
Ankyrin-1 complexHomo sapiens (erythrocytes)Sub-tomogram averagingNot specifiedNot specifiedComplemented the single-particle analysis, showing the complex in a native membrane context.[7]
Erythrocyte membrane skeletonMus musculusCryo-electron tomographyNot specifiedNot specifiedThe average contour length of this compound filaments is 46 ± 15 nm. Hexamers and octamers of this compound are prevalent.[1][8]

Mandatory Visualization: Diagrams of Key Interactions and Workflows

The following diagrams, generated using Graphviz, illustrate the key protein-protein interactions within the erythrocyte membrane skeleton and a generalized workflow for this compound structure determination by cryo-EM.

Spectrin_Interaction_Pathway Plasma_Membrane Plasma Membrane Spectrin_Tetramer This compound Tetramer (α₂β₂) Actin_Filament Actin Filament Spectrin_Tetramer->Actin_Filament binds to Protein_4_1 Protein 4.1 Spectrin_Tetramer->Protein_4_1 binds to Ankyrin Ankyrin Spectrin_Tetramer->Ankyrin binds to Actin_Filament->Protein_4_1 stabilized by Glycophorin_C Glycophorin C Protein_4_1->Glycophorin_C links to Band_3 Band 3 Ankyrin->Band_3 anchors to

Fig. 1: Protein interactions in the erythrocyte membrane skeleton.

CryoEM_Workflow cluster_preparation Sample Preparation cluster_grid Grid Preparation cluster_data Data Acquisition & Processing arrow arrow Purification Protein Purification (this compound, Actin, Protein 4.1) Complex_Formation Complex Formation Purification->Complex_Formation Grid_Application Application to Cryo-EM Grid Complex_Formation->Grid_Application Vitrification Plunge-Freezing (Vitrification) Grid_Application->Vitrification Data_Collection Cryo-EM Data Collection (Micrographs) Vitrification->Data_Collection Motion_Correction Motion Correction Data_Collection->Motion_Correction CTF_Estimation CTF Estimation Motion_Correction->CTF_Estimation Particle_Picking Particle Picking CTF_Estimation->Particle_Picking Classification_2D 2D Classification Particle_Picking->Classification_2D Reconstruction_3D 3D Reconstruction & Refinement Classification_2D->Reconstruction_3D Model_Building Atomic Model Building & Validation Reconstruction_3D->Model_Building

Fig. 2: Generalized workflow for cryo-EM analysis of this compound complexes.

Experimental Protocols

The following protocols are generalized methodologies for the structural determination of a this compound-containing complex by single-particle cryo-EM. These are based on established procedures for large, flexible protein assemblies.[4]

Protocol 1: Purification of this compound, Actin, and Protein 4.1

1.1. This compound Purification from Human Erythrocytes

  • Obtain human red blood cell ghosts by hypotonic lysis.

  • Extract this compound from the ghosts by incubation in a low-ionic-strength buffer.

  • Perform gel filtration chromatography to further purify the this compound heterodimers.

1.2. Actin Purification

  • Prepare acetone (B3395972) powder from rabbit skeletal muscle.

  • Extract and purify G-actin from the acetone powder.

  • Polymerize G-actin into F-actin by adding KCl and MgCl₂.[4]

1.3. Protein 4.1 Expression and Purification

  • Express recombinant human protein 4.1 in a suitable expression system (e.g., bacterial or insect cells).

  • Purify the recombinant protein using a combination of affinity and size-exclusion chromatography.

Protocol 2: Formation of the this compound-Actin-Protein 4.1 Ternary Complex
  • Mix purified this compound, F-actin, and protein 4.1 in a buffer with physiological salt concentrations (e.g., 100 mM KCl).[4]

  • The molar ratios of the components should be optimized to favor the formation of the ternary complex.

  • Verify complex formation using techniques such as co-sedimentation assays, where the complex is pelleted by ultracentrifugation, and the components in the pellet and supernatant are analyzed by SDS-PAGE.

Protocol 3: Cryo-EM Sample Preparation and Vitrification
  • Apply 3-4 µL of the purified complex solution (at an optimized concentration, typically 0.5-5 mg/mL) to a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[4]

  • Blot the grid for a few seconds to create a thin film of the solution.

  • Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).[4] This rapid freezing prevents the formation of ice crystals, preserving the sample in a near-native, hydrated state.

Protocol 4: Cryo-EM Data Collection
  • Screen the vitrified grids using a transmission electron microscope (e.g., a Titan Krios) equipped with a direct electron detector to identify areas with good ice thickness and particle distribution.

  • Collect a large dataset of high-resolution images (micrographs) as movies to enable correction for beam-induced motion.

  • Optimize data collection parameters such as magnification, defocus range, and total electron dose for the specific complex.

Protocol 5: Image Processing and 3D Reconstruction
  • Motion Correction: Align the frames of each movie to correct for sample movement during imaging.

  • CTF Estimation: Determine the contrast transfer function for each micrograph to correct for the microscope's optical aberrations.

  • Particle Picking: Automatically or manually select individual particle projections from the micrographs.

  • 2D Classification: Group particles with similar views into 2D class averages to remove "junk" particles and assess the quality of the dataset.

  • Ab Initio 3D Reconstruction: Generate an initial low-resolution 3D model from the 2D class averages.

  • 3D Classification and Refinement: Iteratively classify the particles into different 3D conformations and refine the 3D structure to high resolution.

  • Model Building and Validation: Build an atomic model into the final high-resolution cryo-EM map and validate the model's geometry and its fit to the density map.

Concluding Remarks

The determination of the high-resolution structure of this compound and its associated complexes is a challenging yet crucial endeavor. The inherent flexibility and large size of this compound present significant hurdles for structural biologists. However, the advancements in cryo-EM technology are steadily breaking down these barriers. The protocols and information presented here provide a comprehensive guide for researchers aiming to elucidate the structure of this compound and its interactome. A detailed structural understanding will not only provide profound insights into the fundamental principles of cellular mechanics but also pave the way for the rational design of therapeutic interventions for this compound-related diseases. The continued application of cryo-EM and cryo-ET will undoubtedly continue to shed light on the intricate and dynamic architecture of the this compound cytoskeleton.

References

Application Note: Quantitative Analysis of Spectrin Gene Expression in Kidney Tissue Using Real-Time Quantitative PCR (qPCR)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectrin is a crucial cytoskeletal protein that forms a scaffold on the intracellular side of the plasma membrane, maintaining membrane integrity and cell structure.[1] In the kidney, the this compound-based scaffold is vital for the organization of renal tubules and the function of polarized membrane proteins like pumps and channels.[2][3] Studies have identified several this compound isoforms in the kidney, including αΙΙ, βΙ, βΙΙ, and βΙΙΙ, with their expression and distribution varying across different nephron segments.[2][4] Alterations in this compound expression have been linked to kidney disease, making the quantitative analysis of this compound mRNA levels a key tool for understanding renal pathophysiology and evaluating therapeutic interventions.[5][6]

This application note provides a detailed protocol for the quantitative analysis of this compound gene expression in kidney tissue using reverse transcription quantitative polymerase chain reaction (RT-qPCR). Real-time qPCR is a highly sensitive and specific method for measuring mRNA levels, enabling the comparison of gene expression between normal and diseased tissue samples.[7]

Principle of the Method

The workflow involves the extraction of high-quality total RNA from kidney tissue, followed by reverse transcription to synthesize complementary DNA (cDNA). This cDNA then serves as a template for real-time qPCR. The qPCR reaction amplifies the target this compound genes using specific primers. The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA. The cycle at which the fluorescence signal crosses a detection threshold is known as the quantification cycle (Cq).[8] The relative expression of the target gene is calculated by normalizing its Cq value to that of a stably expressed reference gene (housekeeping gene) and comparing it to a control sample, often using the ΔΔCq method.[9][10]

Experimental Protocols

Protocol 1: Total RNA Extraction from Kidney Tissue

Kidney tissue is fibrous and rich in RNases, making high-quality RNA extraction challenging. This protocol combines mechanical homogenization with a chaotropic agent-based lysis and column purification for optimal results.

Materials:

  • Fresh or frozen kidney tissue (max 30 mg)

  • TRIzol™ Reagent or similar guanidinium-based lysis solution

  • Bead-based homogenizer with sterile grinding beads

  • Chloroform (B151607)

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (in RNase-free water)

  • RNase-free water

  • Column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase decontamination solution (e.g., RNaseZap™)

Methodology:

  • Preparation: Decontaminate all work surfaces, pipettors, and equipment with an RNase decontamination solution to prevent RNA degradation.[11]

  • Homogenization:

    • Place up to 30 mg of frozen or fresh kidney tissue in a 2 mL tube containing 1 mL of TRIzol™ Reagent and sterile grinding beads.

    • Immediately homogenize the tissue using a bead-based homogenizer until no visible tissue fragments remain. This is a critical step for effective lysis.[12]

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol™ used. Cap the tube securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[13]

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new sterile tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol™ used. Mix by inverting and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash:

    • Discard the supernatant. Wash the pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Resuspension & Purification:

    • Carefully remove all residual ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA pellet in 30-50 µL of RNase-free water.

    • For enhanced purity, proceed with a column-based cleanup following the manufacturer’s protocol (e.g., RNeasy Mini Kit), including the on-column DNase digestion step to remove any contaminating genomic DNA.

Protocol 2: RNA Quality Control and Quantification

Methodology:

  • Quantification: Measure the RNA concentration using a spectrophotometer (e.g., NanoDrop™).

  • Purity Assessment: Check the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 is indicative of pure RNA.[11]

  • Integrity Assessment: Analyze RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar automated electrophoresis system. A RIN value ≥ 7 is recommended for qPCR applications.[11]

Protocol 3: Reverse Transcription (cDNA Synthesis)

Methodology:

  • Use a commercial cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad).

  • In a sterile PCR tube, combine 1 µg of total RNA with the reaction mix and reverse transcriptase according to the manufacturer's instructions.

  • Perform the reaction in a thermal cycler with the recommended temperature profile (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).

  • The resulting cDNA can be stored at -20°C.

Protocol 4: Real-Time qPCR

Methodology:

  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate on ice. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 10 ng)

    • 6 µL of Nuclease-Free Water

  • Plate Setup: Include the following for each target and reference gene:

    • No-Template Control (NTC): To check for contamination.

    • No-Reverse-Transcriptase Control (-RT): To check for genomic DNA contamination.

    • Samples: Run all samples in triplicate.

  • Thermal Cycling: Perform the qPCR in a real-time PCR detection system with a standard protocol:

    • Initial Denaturation: 95°C for 3 min

    • 40 Cycles:

      • Denaturation: 95°C for 10 sec

      • Annealing/Extension: 60°C for 30 sec

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation

Quantitative data should be organized for clarity and ease of comparison.

Table 1: Example qPCR Primer Sequences for Human this compound Isoforms and Reference Genes

Gene NameGene SymbolForward Primer (5' - 3')Reverse Primer (5' - 3')Amplicon Size (bp)
This compound Alpha, Non-Erythrocytic 1 (αII-Spectrin)SPTAN1GCTGAGATCCGCAAGAACTCTCATCTTCACGCTCTTCGAC121
This compound Beta, Non-Erythrocytic 1 (βII-Spectrin)SPTBN1AAGGAGCGGATCAACGAGTTCTTGGCATAGGTGTCCTTCA115
This compound Beta, Non-Erythrocytic 2SPTBN2TGGACCTGAGTGAGCTGAAAGCTTCATCTGGTTGCTCTCC130
Glyceraldehyde-3-Phosphate DehydrogenaseGAPDHAATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA101
Beta-ActinACTBCACCATTGGCAATGAGCGGTTCAGGTCTTTGCGGATGTCCACGT145

Table 2: Example Raw Cq Values from a qPCR Experiment (Control vs. Kidney Disease Model)

Sample GroupReplicateCq (SPTBN1)Cq (GAPDH)
Control122.5418.45
Control222.6118.51
Control322.4918.42
Disease Model124.8818.55
Disease Model224.9518.49
Disease Model325.0118.60

Table 3: Summary of Relative Gene Expression Analysis (ΔΔCq Method)

Sample GroupAvg. Cq (SPTBN1)Avg. Cq (GAPDH)ΔCq (Cq_target - Cq_ref)ΔΔCq (ΔCq_sample - ΔCq_control)Fold Change (2-ΔΔCq)
Control22.5518.464.090.001.00
Disease Model24.9518.556.402.310.20

Visualizations

Caption: Experimental workflow for qPCR analysis of this compound expression in kidney tissue.

data_analysis_workflow Cq Raw Cq Values (Target & Reference Genes) DeltaCq Step 1: Normalize to Reference Gene ΔCq = Cq(target) - Cq(reference) Cq->DeltaCq DeltaDeltaCq Step 2: Normalize to Control Sample ΔΔCq = ΔCq(sample) - ΔCq(control) DeltaCq->DeltaDeltaCq FoldChange Step 3: Calculate Fold Change Expression = 2^(-ΔΔCq) DeltaDeltaCq->FoldChange

Caption: Workflow for relative gene expression analysis using the ΔΔCq method.

References

Detecting Spectrin Cleavage by Calpain and Caspase: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectrin, a crucial cytoskeletal protein, is a key substrate for two major protease families: calpains and caspases. The cleavage of this compound is not merely a degradative process but a significant event in cellular signaling, marking distinct pathways of cell death and injury. Calpain-mediated this compound cleavage is often associated with necrotic or excitotoxic cell death and neurodegenerative diseases, driven by an influx of calcium.[1][2] In contrast, caspase-mediated cleavage of this compound is a hallmark of apoptosis, or programmed cell death.[3] Distinguishing between these two cleavage events provides invaluable insights into the underlying mechanisms of cellular demise, making it a critical area of study in basic research and drug development.

This document provides detailed application notes and protocols for the detection and differentiation of this compound cleavage products generated by calpain and caspase activity.

This compound Breakdown Products: A Telltale Sign of Protease Activity

Both αII-spectrin and βII-spectrin isoforms are targeted by calpains and caspases, generating characteristic breakdown products (SBDPs). The molecular weights of these fragments are unique to the cleaving protease, allowing for their specific detection.

This compound SubunitProteaseMajor Breakdown Products (kDa)Associated Cell Death Pathway
αII-Spectrin Calpain150, 145[4][5]Necrosis, Excitotoxicity
Caspase-3150, 120[5][6]Apoptosis
βII-Spectrin Calpain-2110, 85[4][7]Necrosis, Excitotoxicity
Caspase-3108, 80[4][7]Apoptosis

Signaling Pathways Leading to this compound Cleavage

The activation of calpain and caspase cascades is triggered by distinct upstream signals, culminating in the cleavage of this compound and other cellular substrates.

cluster_stimuli Cellular Stress/Stimuli cluster_calpain Calpain Pathway cluster_caspase Caspase Pathway Necrotic_Stimuli Necrotic Stimuli (e.g., Ischemia, Excitotoxicity) Ca_Influx ↑ Intracellular Ca2+ Necrotic_Stimuli->Ca_Influx Apoptotic_Stimuli Apoptotic Stimuli (e.g., FasL, TNF-α, DNA Damage) Initiator_Caspases Initiator Caspase Activation (e.g., Caspase-8, -9) Apoptotic_Stimuli->Initiator_Caspases Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Calpain_Cleavage This compound Cleavage (150/145 kDa αII-SBDPs 110/85 kDa βII-SBDPs) Calpain_Activation->Calpain_Cleavage Effector_Caspases Effector Caspase Activation (Caspase-3) Calpain_Activation->Effector_Caspases Initiator_Caspases->Calpain_Activation Crosstalk Initiator_Caspases->Effector_Caspases Caspase_Cleavage This compound Cleavage (150/120 kDa αII-SBDPs 108/80 kDa βII-SBDPs) Effector_Caspases->Caspase_Cleavage start Start: Cell/Tissue Lysate protein_quant Protein Quantification start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF/Nitrocellulose Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Spectrin or SBDP-specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Band densitometry) detection->analysis end End: Identification of SBDPs analysis->end start Start: Sample/Standard Preparation coating Coat Plate with Capture Antibody start->coating blocking Block Plate coating->blocking add_sample Add Samples and Standards blocking->add_sample incubation1 Incubate add_sample->incubation1 wash1 Wash incubation1->wash1 add_detection_ab Add Detection Antibody (Biotinylated) wash1->add_detection_ab incubation2 Incubate add_detection_ab->incubation2 wash2 Wash incubation2->wash2 add_streptavidin_hrp Add Streptavidin-HRP wash2->add_streptavidin_hrp incubation3 Incubate add_streptavidin_hrp->incubation3 wash3 Wash incubation3->wash3 add_substrate Add TMB Substrate wash3->add_substrate incubation4 Incubate (in dark) add_substrate->incubation4 add_stop Add Stop Solution incubation4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analysis Data Analysis (Standard Curve) read_plate->analysis end End: Quantify SBDP Concentration analysis->end

References

Application Notes and Protocols for Measuring Spectrin-Protein Interactions Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spectrin is a crucial cytoskeletal protein that forms a scaffold-like network on the intracellular side of the plasma membrane in many eukaryotic cells.[1] This network is essential for maintaining membrane integrity, cell shape, and the organization of transmembrane proteins.[1][2] The this compound-based cytoskeleton is linked to the cell membrane through interactions with various proteins, most notably ankyrin, which in turn binds to transmembrane proteins like Band 3.[3][4] Dysfunctional this compound-protein interactions are implicated in various human diseases, including hereditary spherocytosis and elliptocytosis, making these interactions a key area of study.[5]

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[6][7][8][9] It allows for the quantitative determination of binding affinity (K D), as well as association (k a ) and dissociation (k d ) rate constants.[10][11] This makes SPR an ideal method for characterizing the dynamic interactions between this compound and its binding partners. These application notes provide detailed protocols and data presentation for studying this compound-protein interactions using SPR, with a primary focus on the well-characterized this compound-ankyrin interaction.

Key this compound-Protein Interactions

The this compound network involves several key protein interactions that maintain the structural integrity of the cell membrane. These include:

  • This compound-Ankyrin Interaction: This is a primary linkage point between the this compound cytoskeleton and the plasma membrane.[3] Ankyrin binds to the β-spectrin subunit.[12]

  • This compound-Actin Interaction: this compound tetramers are cross-linked by short actin filaments, forming a hexagonal lattice.[1] This interaction is often stabilized by other proteins like protein 4.1.[13]

  • This compound-Band 3 Interaction (via Ankyrin): Ankyrin serves as a bridge between β-spectrin and the transmembrane anion exchanger, Band 3.[3][4]

  • This compound-Protein 4.1 Interaction: Protein 4.1 strengthens the this compound-actin interaction and also links the cytoskeleton to the membrane via glycophorin C.[13]

Quantitative Data Summary

The following table summarizes quantitative data from SPR studies on the this compound-ankyrin interaction.

Interacting ProteinsAnalyteLigand ImmobilizedK D (nM)k a (M⁻¹s⁻¹)k d (s⁻¹)Reference(s)
Human erythroid β-spectrin (repeats 14-15) & Ankyrin (Zu5 subdomain)β-spectrin fragmentsAnkyrin (Zu5)15.2Not ReportedNot Reported[14][15][16]

Experimental Protocols

This section provides a detailed protocol for analyzing the interaction between β-spectrin and ankyrin using Surface Plasmon Resonance.

Protocol 1: Kinetic Analysis of β-Spectrin and Ankyrin (Zu5 domain) Interaction

Objective: To determine the binding affinity and kinetics of the interaction between the minimal binding domains of β-spectrin (repeats 14-15) and ankyrin (Zu5 subdomain).

Materials:

  • SPR instrument (e.g., Biacore, OpenSPR)[7][17]

  • Sensor chip (e.g., CM5 sensor chip for amine coupling)[7]

  • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and ethanolamine-HCl[10]

  • Purified recombinant human ankyrin Zu5 subdomain (ligand)

  • Purified recombinant human β-spectrin repeats 14-15 (analyte)

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) or similar physiological buffer.

  • Regeneration buffer (e.g., 10 mM Glycine-HCl pH 2.5)

Procedure:

  • Protein Preparation and Purity Assessment:

    • Express and purify the ankyrin Zu5 subdomain and β-spectrin repeats 14-15 fragments.

    • Assess protein purity by SDS-PAGE and concentration by a reliable method (e.g., BCA assay or UV absorbance at 280 nm).[7]

    • Dialyze both proteins extensively against the running buffer to minimize buffer mismatch effects.[7]

  • Sensor Chip Preparation and Ligand Immobilization (Amine Coupling):

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[10]

    • Inject the ankyrin Zu5 subdomain (diluted in an appropriate immobilization buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The target immobilization level should be calculated to achieve a theoretical maximum analyte response (Rmax) of approximately 100 RU to minimize mass transport effects.[18]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.[10]

    • A reference flow cell should be prepared similarly but without the ligand to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Kinetic Analysis:

    • Prepare a dilution series of the β-spectrin analyte in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K D (e.g., 0.1 nM to 500 nM).[6]

    • Perform a kinetic analysis using either a multi-cycle kinetics (MCK) or single-cycle kinetics (SCK) approach.[19]

      • MCK: Inject each analyte concentration followed by a regeneration step to return the surface to baseline.

      • SCK: Inject the analyte concentrations sequentially without regeneration in between.

    • Each cycle consists of:

      • Association Phase: Inject the analyte at a constant flow rate for a defined period to monitor binding.

      • Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the complex.

    • Inject a buffer-only sample (zero analyte concentration) for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data and the buffer-only injection data from the active flow cell data.

    • Fit the processed sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.[17]

    • The fitting will yield the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).

Visualizations

Experimental Workflow

G SPR Experimental Workflow for this compound-Ankyrin Interaction cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis Protein_Purification Purify Ankyrin (Ligand) & This compound (Analyte) Immobilization Immobilize Ankyrin on Sensor Chip Protein_Purification->Immobilization Buffer_Prep Prepare Running & Regeneration Buffers Kinetic_Assay Inject this compound Series (Association/Dissociation) Buffer_Prep->Kinetic_Assay Immobilization->Kinetic_Assay Regeneration Regenerate Surface Kinetic_Assay->Regeneration Data_Processing Reference Subtraction Kinetic_Assay->Data_Processing Regeneration->Kinetic_Assay Next Cycle Curve_Fitting Fit Data to Binding Model Data_Processing->Curve_Fitting Results Determine ka, kd, KD Curve_Fitting->Results

Caption: Workflow for SPR analysis of this compound-ankyrin binding.

This compound Cytoskeleton Logical Relationships

G Key Interactions of the Erythrocyte this compound Cytoskeleton Plasma_Membrane Plasma Membrane This compound This compound Tetramer (α₂β₂) Ankyrin Ankyrin This compound->Ankyrin binds to β-subunit Actin Actin Filament This compound->Actin cross-links Protein41 Protein 4.1 This compound->Protein41 binds Band3 Band 3 Ankyrin->Band3 bridges Actin->Protein41 stabilizes GlycophorinC Glycophorin C Protein41->GlycophorinC links

Caption: Logical diagram of this compound-protein interactions at the cell membrane.

References

Application Notes and Protocols for Expression and Purification of Recombinant Spectrin Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant spectrin fragments in Escherichia coli. The methodology leverages affinity and size-exclusion chromatography to achieve high purity of the target protein.

Introduction

This compound is a cytoskeletal protein that forms a network on the intracellular side of the plasma membrane in most animal cells. It is composed of α and β subunits, which are themselves formed by a series of repeating structural units of approximately 106 amino acids, known as this compound repeats. These repeats fold into triple-helical coiled-coil structures. Additionally, specific domains, such as the SH3 domain, are often found within the this compound sequence. The ability to produce specific recombinant fragments of this compound is crucial for studying its structure, function, and interactions with other proteins. This protocol details the expression of a this compound fragment and its subsequent purification.

Experimental Overview

The overall workflow for expressing and purifying recombinant this compound fragments is depicted below. The process begins with the transformation of E. coli with an expression vector containing the gene for the desired this compound fragment, followed by cell culture and induction of protein expression. The cells are then harvested and lysed, and the target protein is purified through a two-step chromatography process.

experimental_workflow cluster_cloning Vector Construction & Transformation cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis cloning Cloning of this compound Fragment into Expression Vector transformation Transformation of E. coli cloning->transformation culture Cell Culture transformation->culture induction Induction of Expression (IPTG) culture->induction harvest Cell Harvest induction->harvest lysis Cell Lysis harvest->lysis clarification Clarification of Lysate lysis->clarification affinity Affinity Chromatography (Ni-NTA) clarification->affinity sec Size-Exclusion Chromatography (SEC) affinity->sec analysis Purity & Yield Analysis (SDS-PAGE, UV-Vis) sec->analysis construct_design promoter T7 Promoter rbs RBS promoter->rbs his_tag His-Tag rbs->his_tag protease_site Protease Site (e.g., TEV) his_tag->protease_site spectrin_fragment This compound Fragment (e.g., Repeats or SH3) protease_site->spectrin_fragment stop_codon Stop spectrin_fragment->stop_codon terminator T7 Terminator stop_codon->terminator

Application Notes and Protocols for Immunoprecipitation of Spectrin-Associated Protein Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the immunoprecipitation (IP) of spectrin-associated protein complexes, a crucial technique for elucidating the molecular interactions and signaling pathways involving this key cytoskeletal protein. The protocols outlined below are intended to serve as a robust starting point for researchers, and may require optimization based on specific cell types and experimental goals.

Introduction to this compound and its Associated Complexes

This compound is a ubiquitously expressed cytoskeletal protein that forms a scaffold underlying the plasma membrane in most animal cells. It is a heterodimer composed of α and β subunits, which self-associate to form flexible tetramers. This this compound-based network is critical for maintaining cell shape, elasticity, and membrane integrity. Beyond its structural role, this compound acts as a scaffolding platform for a multitude of proteins, connecting the plasma membrane to the underlying actin cytoskeleton and serving as a hub for various signaling pathways.[1]

The identification and characterization of this compound-associated protein complexes are essential for understanding its diverse cellular functions, including cell adhesion, signal transduction, and the regulation of ion channels and transporters. Dysregulation of these interactions has been implicated in a variety of human diseases, making the this compound interactome a promising area for therapeutic intervention.

Data Presentation: The this compound Interactome

Quantitative mass spectrometry following immunoprecipitation is a powerful technique for identifying and quantifying the components of this compound-associated protein complexes. The following table summarizes a representative dataset of proteins identified in a typical α-II this compound immunoprecipitation experiment from a human cell line. The data is presented with key quantitative metrics to facilitate interpretation and comparison.

Protein ID (UniProt)Gene SymbolProtein NameSpectral Counts (this compound IP)Spectral Counts (IgG Control)Fold Change (this compound IP / IgG)p-value
P07737SPTA1This compound alpha chain, erythrocytic 1152276.0<0.001
P11277SPTBThis compound beta chain, erythrocytic1451145.0<0.001
P08670VIMVimentin89517.8<0.01
P60709ACTBActin, cytoplasmic 17589.4<0.01
P16404ANK1Ankyrin-168322.7<0.001
P02545ADDAAdducin-155227.5<0.001
P02768ALBSerum albumin10120.83>0.05
P62736HBA1Hemoglobin subunit alpha570.71>0.05

Table 1: Representative Quantitative Mass Spectrometry Data of α-II this compound Immunoprecipitation. This table showcases a selection of proteins identified and quantified by mass spectrometry following immunoprecipitation of α-II this compound from a human cell line. The data includes UniProt accession numbers, gene symbols, protein names, spectral counts in both the this compound IP and a negative control (IgG) IP, the calculated fold change, and the statistical significance (p-value). Proteins with high fold changes and low p-values are considered high-confidence interactors.

Experimental Protocols

The following protocols provide a detailed methodology for the immunoprecipitation of this compound-associated protein complexes for subsequent analysis by western blotting or mass spectrometry.

Protocol 1: Immunoprecipitation of this compound Complexes for Western Blot Analysis

This protocol is designed for the validation of known or suspected this compound interactors.

Materials:

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40.

  • Elution Buffer: 2x Laemmli sample buffer.

  • Antibodies:

    • Anti-Spectrin antibody (validated for IP), e.g., Mouse anti-Spectrin α chain (clone AA6) or Rabbit anti-α-II this compound polyclonal antibody.

    • Isotype control IgG (e.g., mouse IgG1 or rabbit IgG).

  • Protein A/G magnetic beads.

  • Magnetic rack.

  • End-over-end rotator.

  • Cultured mammalian cells.

Procedure:

  • Cell Lysis: a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Cell Lysis Buffer to the plate and scrape the cells. d. Transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended): a. Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. To the pre-cleared lysate, add 2-5 µg of anti-spectrin antibody or isotype control IgG. b. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C. c. Add 30 µL of pre-washed Protein A/G magnetic beads to each tube. d. Incubate on an end-over-end rotator for 1-2 hours at 4°C.

  • Washing: a. Place the tubes on a magnetic rack to collect the beads. b. Carefully remove and discard the supernatant. c. Add 1 mL of ice-cold Wash Buffer and gently resuspend the beads. d. Repeat the wash step three to four times.

  • Elution: a. After the final wash, remove all residual wash buffer. b. Add 40 µL of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. d. Place the tubes on a magnetic rack and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis: a. Load the eluted samples onto an SDS-PAGE gel. b. Perform electrophoresis and transfer to a PVDF or nitrocellulose membrane. c. Probe the membrane with primary antibodies against this compound and the protein of interest, followed by appropriate HRP-conjugated secondary antibodies. d. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Immunoprecipitation of this compound Complexes for Mass Spectrometry Analysis

This protocol is optimized to minimize contamination and ensure high-quality samples for mass spectrometry-based proteomic analysis.

Materials:

  • Lysis Buffer for MS: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, with freshly added protease and phosphatase inhibitor cocktails.

  • Wash Buffer for MS: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl.

  • Elution Buffer for MS: 50 mM Tris-HCl (pH 8.0), 1% SDS.

  • Antibodies and Beads: As in Protocol 1.

  • Crosslinking reagent (optional): 1% Formaldehyde (B43269) in PBS.

Procedure:

  • Cell Lysis (with optional crosslinking): a. (Optional) To capture transient or weak interactions, treat cells with 1% formaldehyde in PBS for 10 minutes at room temperature. Quench with 125 mM glycine (B1666218) for 5 minutes. b. Proceed with cell lysis as described in Protocol 1, using the Lysis Buffer for MS.

  • Immunoprecipitation and Washing: a. Follow the immunoprecipitation and washing steps as outlined in Protocol 1, using the Wash Buffer for MS for the final two washes to remove detergents.

  • On-Bead Digestion (Recommended for reduced antibody contamination): a. After the final wash, resuspend the beads in 100 µL of 50 mM Ammonium Bicarbonate. b. Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 55 mM. Incubate in the dark for 20 minutes. d. Add sequencing-grade trypsin and incubate overnight at 37°C with gentle shaking. e. Centrifuge to pellet the beads and collect the supernatant containing the digested peptides. f. Acidify the peptides with formic acid and desalt using a C18 StageTip before LC-MS/MS analysis.

  • Elution for In-Solution Digestion: a. After the final wash, add 50 µL of Elution Buffer for MS to the beads. b. Incubate at 70°C for 10 minutes. c. Place the tubes on a magnetic rack and collect the supernatant. d. Proceed with in-solution trypsin digestion protocols for mass spectrometry.

  • Mass Spectrometry Analysis: a. Analyze the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). b. Identify and quantify proteins using a suitable proteomics software suite, searching against a relevant protein database.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow start Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing (Optional) lysis->preclear ip Immunoprecipitation (Anti-Spectrin Ab) preclear->ip wash Washing Steps ip->wash elution Elution wash->elution wb Western Blot Analysis elution->wb ms Mass Spectrometry Analysis elution->ms

Caption: Immunoprecipitation workflow for this compound complexes.

This compound Signaling Pathway

spectrin_signaling cluster_membrane Plasma Membrane cluster_cytoskeleton Cytoskeleton cluster_signaling Signaling Cascade Receptor Transmembrane Receptor This compound This compound Scaffold Receptor->this compound recruits IonChannel Ion Channel Ankyrin Ankyrin IonChannel->Ankyrin Protein41 Protein 4.1 This compound->Protein41 Actin Actin Filament This compound->Actin crosslinks SignalingMol Signaling Molecules This compound->SignalingMol scaffolds Ankyrin->this compound anchors Protein41->Actin crosslinks Downstream Downstream Effectors SignalingMol->Downstream

Caption: this compound as a signaling hub at the plasma membrane.

References

Troubleshooting & Optimization

troubleshooting non-specific binding in spectrin immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in spectrin immunofluorescence experiments.

Frequently Asked Questions (FAQs)

Q1: What is causing the high background and non-specific binding in my this compound immunofluorescence staining?

High background and non-specific binding in this compound immunofluorescence can stem from several factors throughout the experimental workflow. The most common causes include:

  • Inappropriate Antibody Concentration: Both primary and secondary antibody concentrations that are too high can lead to binding to non-target sites.[1][2][3]

  • Insufficient Blocking: Inadequate or improper blocking can leave non-specific protein-binding sites on the tissue or cells available for antibodies to attach to.[4][5]

  • Problems with the Primary or Secondary Antibody: The antibody itself might exhibit cross-reactivity with other proteins or the secondary antibody might be binding non-specifically.[1][2]

  • Inadequate Washing: Insufficient washing steps can leave unbound or loosely bound antibodies on the sample, contributing to background noise.[4]

  • Fixation and Permeabilization Issues: The fixation method or duration can alter protein epitopes, leading to non-specific antibody binding. Similarly, harsh permeabilization can damage cell membranes and expose intracellular components that may non-specifically bind antibodies.

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, which can be mistaken for specific signal.[6]

Q2: How can I optimize my blocking step to reduce non-specific binding for this compound staining?

Optimizing the blocking step is crucial for minimizing background. Here are several strategies:

  • Choice of Blocking Agent: The most common and effective blocking agents are normal serum from the same species as the secondary antibody, bovine serum albumin (BSA), and non-fat dry milk.[7] For this compound immunofluorescence, a common starting point is 5-10% normal goat serum if you are using a goat anti-mouse or goat anti-rabbit secondary antibody.

  • Blocking Incubation Time and Temperature: A typical blocking incubation is for 1 hour at room temperature.[8] For problematic backgrounds, you can extend the incubation time or perform it overnight at 4°C.

  • Inclusion of Detergents: Adding a non-ionic detergent like Triton X-100 or Tween 20 to your blocking buffer (and wash buffers) can help to reduce non-specific hydrophobic interactions.

  • Protein-Free Blockers: In some cases, commercial protein-free blocking solutions may be beneficial to avoid cross-reactivity with antibodies.

Q3: What are the recommended antibody dilutions and incubation times for this compound immunofluorescence?

Optimal antibody dilutions and incubation times need to be determined empirically for each specific antibody and experimental setup. However, here are some general guidelines:

  • Primary Antibody Dilution: Start with the manufacturer's recommended dilution range. If not available, a good starting point for a purified antibody is 1-10 µg/mL, and for antiserum, a dilution of 1:100 to 1:1000.[9] It is highly recommended to perform a titration experiment to find the optimal dilution that gives a strong specific signal with low background.[10]

  • Primary Antibody Incubation: Incubation for 1-2 hours at room temperature or overnight at 4°C are common practices.[11] Longer incubation at a lower temperature (4°C overnight) can sometimes increase specific signal while minimizing background.[10][11]

  • Secondary Antibody Dilution: The concentration of the secondary antibody should also be optimized. A common starting dilution is 1:200 to 1:1000. Too high of a concentration is a frequent cause of background.[3]

  • Secondary Antibody Incubation: A typical incubation time is 30-60 minutes at room temperature, protected from light.[12]

Troubleshooting Guides

Problem: High Background Staining

High background staining can obscure the specific signal from this compound. Use the following table to identify potential causes and solutions.

Potential Cause Recommended Solution
Primary/Secondary antibody concentration too high Perform a titration of both primary and secondary antibodies to determine the optimal concentration.[2][10]
Insufficient blocking Increase blocking incubation time (e.g., 1-2 hours at RT or overnight at 4°C).[4] Try a different blocking agent (e.g., 5-10% normal serum of the secondary antibody host, 1-5% BSA).
Inadequate washing Increase the number and duration of wash steps after antibody incubations. Use a wash buffer containing a detergent like 0.1% Tween 20 in PBS.
Secondary antibody non-specific binding Run a control with only the secondary antibody. If staining is observed, the secondary antibody is binding non-specifically.[1] Consider using a pre-adsorbed secondary antibody.
Autofluorescence Examine an unstained sample under the microscope to check for autofluorescence.[6] If present, consider using a different fixative, or use a quenching agent like Sodium Borohydride or a commercial autofluorescence quencher.
Fixation artifacts Reduce fixation time or try a different fixative (e.g., methanol (B129727) instead of paraformaldehyde).
Problem: Non-Specific Staining (Discrete, off-target signals)

Non-specific staining appears as distinct, incorrect patterns of fluorescence.

Potential Cause Recommended Solution
Primary antibody cross-reactivity Choose a primary antibody that has been validated for immunofluorescence. If possible, use a monoclonal antibody for higher specificity. Perform a literature search for antibodies successfully used for this compound IF.
Secondary antibody cross-reactivity Use a secondary antibody that is cross-adsorbed against the species of your sample to minimize off-target binding.
Presence of endogenous immunoglobulins If staining a sample from the same species as the primary antibody (e.g., mouse primary on mouse tissue), use a specialized blocking kit (e.g., Mouse-on-Mouse blocking reagent).[10]
Antibody aggregates Centrifuge the antibody solution before use to pellet any aggregates.

Experimental Protocols

General Protocol for this compound Immunofluorescence Staining of Adherent Cells

This protocol provides a starting point and may require optimization.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

  • Fixation:

    • Gently wash the cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[12]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-spectrin antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[9]

  • Final Washes:

    • Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Mounting:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto microscope slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for Antibodies
Parameter Recommendation Notes
Primary Antibody Concentration 1-10 µg/mL (purified) or 1:100-1:1000 (antiserum)Always perform a titration to determine the optimal concentration.[9][10]
Primary Antibody Incubation 1-2 hours at Room Temperature or Overnight at 4°COvernight incubation at 4°C may enhance specific signal.[11]
Secondary Antibody Concentration 1:200 - 1:1000Titration is crucial to minimize background.
Secondary Antibody Incubation 30-60 minutes at Room TemperatureProtect from light to prevent photobleaching.[12]
Table 2: Common Blocking Agents for this compound Immunofluorescence
Blocking Agent Typical Concentration Notes
Normal Serum 5-10% (v/v)Use serum from the same species as the secondary antibody.[7]
Bovine Serum Albumin (BSA) 1-5% (w/v)A common general protein blocker.
Non-fat Dry Milk 1-5% (w/v)Can be effective but may contain phosphoproteins that interfere with some antibodies.

Mandatory Visualization

TroubleshootingWorkflow start Start: High Background or Non-Specific Staining check_secondary Run Secondary Antibody Only Control start->check_secondary secondary_staining Staining Observed? check_secondary->secondary_staining change_secondary Change/Titrate Secondary Antibody secondary_staining->change_secondary Yes optimize_blocking Optimize Blocking (Time, Agent) secondary_staining->optimize_blocking No change_secondary->optimize_blocking optimize_primary Titrate Primary Antibody optimize_blocking->optimize_primary increase_washing Increase Washing (Duration, Volume) optimize_primary->increase_washing check_autofluorescence Check for Autofluorescence increase_washing->check_autofluorescence autofluorescence_present Autofluorescence Present? check_autofluorescence->autofluorescence_present use_quencher Use Autofluorescence Quencher autofluorescence_present->use_quencher Yes review_protocol Review Fixation/ Permeabilization autofluorescence_present->review_protocol No use_quencher->review_protocol end_good Problem Solved: Clean Signal review_protocol->end_good end_persist Problem Persists: Consult Antibody Datasheet/Support review_protocol->end_persist

Caption: Troubleshooting workflow for non-specific binding in immunofluorescence.

References

Technical Support Center: Optimizing Spectrin Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize spectrin extraction protocols and prevent degradation.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction, offering potential causes and solutions in a direct question-and-answer format.

Question: Why is my this compound yield consistently low?

Answer: Low this compound yield can result from several factors throughout the extraction process. Here are the most common causes and how to address them:

  • Incomplete Erythrocyte Lysis: If red blood cells are not fully lysed, the this compound-containing ghosts will not be efficiently released.

    • Solution: Ensure the hypotonic lysis buffer volume is at least 10-20 times the volume of the packed red blood cells. Perform the lysis on ice or at 4°C to minimize protease activity.

  • Inefficient this compound Extraction from Ghosts: The low ionic strength extraction step is critical for solubilizing this compound.

    • Solution: Ensure the extraction buffer has a sufficiently low ionic strength (e.g., 0.1 mM EDTA). The pH should be maintained around 8.0. Increase the incubation time (e.g., overnight at 4°C) to allow for complete extraction.

  • This compound Aggregation: Changes in pH and temperature can cause this compound to aggregate, leading to its loss during centrifugation steps. This compound can aggregate at a pH below 5.5.[1]

    • Solution: Maintain the pH of all buffers between 7.4 and 8.0. Perform all extraction steps at 4°C to maintain this compound in its more stable tetrameric form.

  • Loss During Centrifugation: Pellet loss can occur if it is not firmly packed or is inadvertently discarded.

    • Solution: Ensure centrifugation speeds and times are sufficient to pellet the ghosts and, subsequently, the extracted this compound. Be careful when aspirating supernatants.

Question: I see multiple bands below the main this compound bands on my Western blot. Is this degradation?

Answer: Yes, the appearance of distinct bands at lower molecular weights than the full-length α-spectrin (~240 kDa) and β-spectrin (~220 kDa) is a strong indicator of proteolytic degradation.

  • Cause 1: Calpain and Caspase Activity: These are the primary proteases responsible for this compound cleavage. Calpain activation often results in breakdown products of approximately 150 and 145 kDa (SBDP150 and SBDP145), while caspase-3 cleavage can generate a 120 kDa fragment (SBDP120).[2][3]

    • Solution: The most effective way to prevent this is to use a broad-spectrum protease inhibitor cocktail in your lysis and extraction buffers.[4][5][6] Ensure the cocktail contains inhibitors for both cysteine (e.g., E-64 for calpains) and aspartic acid proteases (for caspases).

  • Cause 2: Suboptimal Temperature Control: Protease activity is significantly higher at room temperature and 37°C.

    • Solution: Perform all steps of the extraction, from cell lysis to the final purification, strictly at 4°C or on ice.[7]

  • Cause 3: Incorrect Buffer pH: Extreme pH values can lead to this compound denaturation, making it more susceptible to proteolysis. While this compound is relatively stable between pH 6 and 9, significant structural changes can occur at pH 4, leading to denaturation.[8]

    • Solution: Maintain a pH of 7.4-8.0 throughout the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound extraction?

A1: The optimal temperature depends on the desired oligomeric state of the this compound.

  • For Tetrameric this compound: Extraction should be performed at 4°C . This low temperature helps to preserve the native tetrameric structure of this compound.[9]

  • For Dimeric this compound: Extraction can be carried out at 37°C . This higher temperature promotes the dissociation of tetramers into dimers.[9]

It is crucial to note that while 37°C can be used to isolate dimers, it also significantly increases the risk of proteolytic degradation. Therefore, the inclusion of protease inhibitors is highly recommended at this temperature. For general purposes where the stability of the this compound network is important, 4°C is the recommended temperature . This compound denaturation occurs at temperatures above 49°C.[1][10]

Q2: What is the ideal pH for this compound extraction and stability?

A2: The ideal pH for this compound extraction is slightly alkaline, typically between pH 7.4 and 8.0 . This compound is stable in a pH range of 6.0 to 9.0. However, its structure can be significantly altered at more acidic pH values, with denaturation and aggregation occurring below pH 6.0.[3][8]

Q3: Which protease inhibitors should I use, and at what concentration?

A3: A commercial broad-spectrum protease inhibitor cocktail is highly recommended to inhibit a wide range of proteases.[5][6] If preparing a custom cocktail, ensure it includes inhibitors for the major classes of proteases that degrade this compound:

  • Serine Protease Inhibitors: PMSF (1-2 mM) or AEBSF (1 mM).

  • Cysteine Protease Inhibitors: E-64 (1-10 µM) to inhibit calpains, and Leupeptin (1-10 µM).

  • Aspartic Protease Inhibitors: Pepstatin A (1 µM) to inhibit caspases.

  • Metalloprotease Inhibitors: EDTA (1-5 mM) is often included in the extraction buffer and will chelate divalent cations required by metalloproteases.

Q4: Can I store erythrocyte ghosts before extracting this compound?

A4: It is best to use freshly prepared erythrocyte ghosts for this compound extraction to minimize degradation. If storage is necessary, ghosts can be stored at 4°C in a suitable buffer (e.g., 5 mM sodium phosphate, 0.5 mM EDTA, pH 8.0) with protease inhibitors for a short period (up to 2-3 weeks).[7] For longer-term storage, freezing is generally not recommended as it can damage the membranes and lead to protein aggregation upon thawing.

Data and Tables

Table 1: Common Protease Inhibitors for this compound Extraction

Protease Class InhibitedInhibitorTypical Working ConcentrationNotes
Serine ProteasesPMSF1-2 mMUnstable in aqueous solutions; add fresh before use.
AEBSF1 mMMore stable alternative to PMSF.
Cysteine ProteasesE-641-10 µMIrreversible inhibitor of calpains.
Leupeptin1-10 µMReversible inhibitor of some serine and cysteine proteases.
Aspartic ProteasesPepstatin A1 µMInhibits caspases.
MetalloproteasesEDTA1-5 mMIncluded in extraction buffers to chelate divalent cations.

Table 2: Effect of Temperature and pH on this compound Integrity

ParameterConditionExpected Outcome on this compoundRationale
Temperature 4°CHigh yield of stable tetramersMinimizes proteolytic activity and preserves native structure.[9]
37°CYield of dimers, increased risk of degradationPromotes tetramer dissociation but also increases enzyme activity.[9]
>49°CDenaturation and precipitationThermal denaturation of the protein.[1][10]
pH 7.4 - 8.0Optimal stability and extractabilityPhysiological pH range where this compound is structurally stable.
6.0 - 7.0StableThis compound remains structurally intact.[8]
< 6.0Aggregation and precipitationAcid-induced denaturation and aggregation.[1][3]

Experimental Protocols

Protocol 1: Preparation of Erythrocyte Ghosts

This protocol is adapted from the method by Dodge et al. (1963).

  • Blood Collection and Washing:

    • Collect whole blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge at 2,500 x g for 10 minutes at 4°C to pellet the red blood cells (RBCs).

    • Aspirate the plasma and buffy coat.

    • Wash the RBC pellet three times with cold phosphate-buffered saline (PBS), pH 7.4, centrifuging after each wash.

  • Hypotonic Lysis:

    • Resuspend the packed RBCs in at least 20 volumes of ice-cold hypotonic lysis buffer (5 mM sodium phosphate, 0.5 mM EDTA, pH 8.0).[11]

    • Incubate on ice for 30 minutes with occasional gentle mixing to ensure complete lysis.[11]

  • Ghost Pelletting and Washing:

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts.

    • Carefully aspirate the red supernatant containing hemoglobin.

    • Wash the white to pinkish ghost pellet multiple times with the cold hypotonic lysis buffer until the supernatant is clear. This indicates the removal of residual hemoglobin.

Protocol 2: this compound Extraction

  • Low Ionic Strength Extraction:

    • Resuspend the final white ghost pellet in ice-cold, low ionic strength extraction buffer (0.1 mM EDTA, pH 8.0) containing a protease inhibitor cocktail.[9]

    • Incubate at 4°C for at least 4 hours, or overnight, with gentle stirring to extract the this compound. For dimer extraction, this step can be performed at 37°C for 1 hour.[9]

  • Separation of Soluble this compound:

    • Centrifuge the ghost suspension at 100,000 x g for 1 hour at 4°C to pellet the this compound-depleted vesicles.

    • The supernatant contains the solubilized this compound. Carefully collect the supernatant.

  • Concentration and Storage:

    • The this compound-containing supernatant can be concentrated using methods such as ultrafiltration.

    • For short-term storage, keep the this compound solution at 4°C. For long-term storage, it can be dialyzed against a suitable buffer and stored at -80°C.

Visualizations

SpectrinExtractionWorkflow cluster_prep Erythrocyte Ghost Preparation cluster_extraction This compound Extraction WholeBlood 1. Whole Blood Collection (with anticoagulant) WashRBCs 2. Wash RBCs (cold PBS) WholeBlood->WashRBCs Lysis 3. Hypotonic Lysis (5 mM Phosphate, pH 8.0, 4°C) WashRBCs->Lysis WashGhosts 4. Wash Ghosts (until supernatant is clear) Lysis->WashGhosts Extraction 5. Low Ionic Strength Extraction (0.1 mM EDTA, pH 8.0, 4°C, with Protease Inhibitors) WashGhosts->Extraction Centrifugation 6. Ultracentrifugation (100,000 x g, 4°C) Extraction->Centrifugation Supernatant 7. Collect Supernatant (Contains this compound) Centrifugation->Supernatant TroubleshootingDegradation cluster_causes Potential Causes cluster_solutions Solutions Degradation This compound Degradation Observed (e.g., on Western Blot) Proteases Protease Activity (Calpains, Caspases) Degradation->Proteases Temperature High Temperature (> 4°C) Degradation->Temperature pH Incorrect pH (< 6.0 or > 9.0) Degradation->pH AddInhibitors Add Protease Inhibitor Cocktail Proteases->AddInhibitors ControlTemp Maintain 4°C Temperature->ControlTemp ControlpH Maintain pH 7.4-8.0 pH->ControlpH

References

how to avoid spectrin aggregation during in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding spectrin aggregation during in vitro assays.

Troubleshooting Guide: Preventing this compound Aggregation

This compound aggregation is a common issue in in vitro experiments that can lead to inaccurate and irreproducible results. The following guide addresses the primary causes of this compound aggregation and provides solutions to mitigate these issues.

Problem: this compound precipitates or aggregates in the solution.

This is often observed as visible cloudiness or a pellet after centrifugation, even in the absence of binding partners.

Cause 1: Suboptimal pH

Troubleshooting & Optimization:

  • Verify Buffer pH: Ensure your buffer pH is within the optimal range for this compound stability, which is generally between 7.0 and 8.0.[1]

  • Avoid Acidic Conditions: this compound is known to denature and aggregate in acidic buffers.[2] Hemolysis in a hypotonic buffer at pH 6.0 has been shown to cause changes in this compound structure, leading to aggregation.[2]

  • Buffer Choice: Use common biological buffers such as Tris-HCl or HEPES to maintain a stable pH throughout your experiment.[3]

Cause 2: Inappropriate Temperature

Troubleshooting & Optimization:

  • Maintain Low Temperatures for Storage: For short-term storage, keep purified this compound on ice (0-4°C). For long-term storage, aliquot and store at -80°C to minimize freeze-thaw cycles which can denature the protein.[1]

  • Controlled Experimental Temperature: While this compound-actin binding can be stronger at physiological temperatures (25-37°C), prolonged incubation at higher temperatures can lead to denaturation and aggregation.[1] Reversible conformational changes occur between 0 and 35°C, with partial denaturation observed at higher temperatures.

  • Determine Thermal Stability: If you suspect temperature-induced aggregation, consider performing a thermal denaturation curve using circular dichroism to determine the melting temperature (Tm) of your specific this compound preparation.

Cause 3: Incorrect Ionic Strength

Troubleshooting & Optimization:

  • Optimize Salt Concentration: The ionic strength of the buffer is critical for this compound stability. Both very low and very high salt concentrations can promote aggregation.

    • Low Ionic Strength (<0.05 M): Can lead to dissociation of this compound heterodimers and loss of helical content, promoting aggregation.[4][5]

    • High Ionic Strength (>0.1 M): Can reduce the stability of this compound tetramers and higher-order oligomers.[4][5]

  • Recommended Range: A physiological salt concentration, typically around 100-150 mM KCl or NaCl, is a good starting point for most in vitro assays involving this compound.[1]

Cause 4: Presence of Divalent Cations (e.g., Calcium)

Troubleshooting & Optimization:

  • Chelate Divalent Cations: The presence of calcium ions (Ca²⁺) can promote this compound aggregation, with concentrations greater than 1 mM causing the formation of aggregates that are resistant to disruption.[6]

  • Use Chelating Agents: Include a chelating agent such as EDTA or EGTA in your buffers to sequester divalent cations.

    • EDTA (Ethylenediaminetetraacetic acid): A general chelator for divalent cations. A concentration of 1-5 mM is often used to prevent aggregation.

    • EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): Has a higher affinity for calcium than magnesium and can be used when specific chelation of calcium is desired. A concentration of 0.1-1 mM is typically sufficient.[3]

Cause 5: Proteolytic Degradation

Troubleshooting & Optimization:

  • Add Protease Inhibitors: During this compound purification and subsequent experiments, the presence of endogenous proteases can lead to this compound degradation. These smaller fragments can be more prone to aggregation.

  • Use a Protease Inhibitor Cocktail: A broad-spectrum protease inhibitor cocktail should be added to all buffers used during protein extraction and purification. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases.

Quantitative Data Summary

The following tables provide a summary of recommended and suboptimal conditions for in vitro this compound assays to help researchers optimize their experimental setup and avoid aggregation.

Table 1: Recommended vs. Suboptimal Buffer Conditions for this compound Assays

ParameterOptimal Range/ConditionSuboptimal Range/Condition (Risk of Aggregation)
pH 7.0 - 8.0[1]< 6.5 or > 8.5[2]
Ionic Strength 100 - 150 mM (e.g., KCl or NaCl)[1]< 50 mM or > 200 mM[4][5]
Temperature (Storage) 0 - 4°C (short-term), -80°C (long-term)[1]Repeated freeze-thaw cycles[1]
Temperature (Assay) 4 - 37°C (assay dependent)> 40°C for prolonged periods
Calcium (Ca²⁺) Conc. < 100 µM> 1 mM[6]

Table 2: Common Additives to Prevent this compound Aggregation

AdditiveRecommended ConcentrationPurpose
EDTA 1 - 5 mMGeneral divalent cation chelation.
EGTA 0.1 - 1 mM[3]Specific chelation of Ca²⁺.
DTT or β-mercaptoethanol 0.2 - 1 mM[3]Reducing agent to prevent oxidation and disulfide bond formation.
Glycerol (B35011) 5 - 20% (v/v)Cryoprotectant for storage and can help stabilize proteins in solution.
Protease Inhibitor Cocktail 1x (as per manufacturer's instructions)Prevents proteolytic degradation.

Experimental Protocols

Protocol 1: Purification of this compound from Human Erythrocytes

This protocol describes a standard method for extracting and purifying this compound from human red blood cell ghosts.

Materials:

  • Fresh human blood collected in an anticoagulant (e.g., ACD).

  • Lysis Buffer: 5 mM sodium phosphate, pH 8.0, 1 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail.

  • Extraction Buffer: 0.1 mM EDTA, pH 8.0, 1 mM DTT, 1x Protease Inhibitor Cocktail.

  • Gel Filtration Buffer: 130 mM KCl, 20 mM NaCl, 10 mM Tris-HCl, pH 7.5, 1 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

  • Sepharose 4B or Superose 6 gel filtration column.

Procedure:

  • Preparation of Erythrocyte Ghosts: a. Wash erythrocytes three times with 10 volumes of isotonic saline (0.9% NaCl) by centrifugation at 3,000 x g for 10 minutes at 4°C. b. Lyse the packed red blood cells in 20 volumes of cold Lysis Buffer. c. Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts. d. Wash the ghosts with Lysis Buffer until they appear white.[7]

  • Extraction of this compound: a. To obtain this compound dimers, resuspend the ghosts in 2-3 volumes of Extraction Buffer and incubate at 37°C for 30 minutes.[7] b. To obtain this compound tetramers, resuspend the ghosts in Extraction Buffer and incubate on ice for 8-10 hours.[7] c. Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes. The supernatant contains the crude this compound extract.[7]

  • Purification by Gel Filtration: a. Concentrate the crude this compound extract using an appropriate method (e.g., ultrafiltration). b. Load the concentrated extract onto a gel filtration column pre-equilibrated with Gel Filtration Buffer. c. Elute the proteins with Gel Filtration Buffer and collect fractions. d. Analyze fractions by SDS-PAGE to identify those containing purified this compound. e. Pool the pure fractions, concentrate if necessary, and store at -80°C in the presence of 10-20% glycerol.

Protocol 2: this compound-Actin Co-sedimentation Assay

This assay is used to determine the binding of this compound to filamentous actin (F-actin).

Materials:

  • Purified this compound.

  • Monomeric (G-) actin.

  • G-Actin Buffer: 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.2 mM CaCl₂.[8]

  • 10x Polymerization Buffer: 500 mM KCl, 20 mM MgCl₂, 10 mM ATP.[8]

  • Reaction Buffer: 20 mM Imidazole, pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

  • Ultracentrifuge.

Procedure:

  • Preparation of F-actin: a. Dilute G-actin to 0.4-0.5 mg/mL in G-Actin Buffer. b. Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer and incubate at room temperature for 1 hour.[8]

  • Binding Reaction: a. In an ultracentrifuge tube, mix purified this compound (e.g., 1 µM) with the pre-formed F-actin (e.g., 5 µM) in Reaction Buffer. b. As a control, prepare a tube with this compound alone in Reaction Buffer to check for aggregation. c. Incubate the reactions at the desired temperature (e.g., room temperature) for 30-60 minutes.

  • Co-sedimentation: a. Centrifuge the tubes at 100,000 - 150,000 x g for 30-60 minutes at the incubation temperature.

  • Analysis: a. Carefully separate the supernatant and pellet fractions. b. Resuspend the pellet in an equal volume of 1x SDS-PAGE sample buffer as the supernatant. c. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting to determine the amount of this compound that co-sedimented with F-actin.

Signaling Pathways and Experimental Workflows

This compound is a key component of the sub-membrane cytoskeleton and plays a crucial role in various signaling pathways by acting as a scaffold for signaling molecules.

This compound's Role in Cellular Signaling

This compound is involved in multiple signaling pathways, including the Hippo and TGF-β pathways, where it helps to integrate mechanical cues and regulate cell growth, proliferation, and apoptosis.[4][9][10][11] It interacts with a variety of signaling proteins, such as ankyrin and protein 4.1, to form a complex network that connects the plasma membrane to the underlying cytoskeleton.[12][13]

Spectrin_Signaling_Interactions This compound This compound Actin Actin This compound->Actin cross-links Ankyrin Ankyrin This compound->Ankyrin Protein41 Protein 4.1 This compound->Protein41 HippoPathway Hippo Pathway (YAP/TAZ) This compound->HippoPathway regulates TGFbetaPathway TGF-β Pathway (SMADs) This compound->TGFbetaPathway regulates TransmembraneProteins Transmembrane Proteins Ankyrin->TransmembraneProteins Protein41->TransmembraneProteins CellGrowth Cell Growth & Proliferation HippoPathway->CellGrowth Apoptosis Apoptosis HippoPathway->Apoptosis TGFbetaPathway->CellGrowth TGFbetaPathway->Apoptosis MechanicalCues Mechanical Cues MechanicalCues->this compound

This compound's central role in integrating signaling pathways.
Workflow for Troubleshooting this compound Aggregation

This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound aggregation in your in vitro assays.

Troubleshooting_Workflow Start This compound Aggregation Observed CheckBuffer 1. Check Buffer Composition (pH, Ionic Strength) Start->CheckBuffer OptimalBuffer Is buffer optimal? (pH 7.0-8.0, 100-150 mM salt) CheckBuffer->OptimalBuffer AdjustBuffer Adjust pH and/or salt concentration OptimalBuffer->AdjustBuffer No CheckTemp 2. Review Temperature Conditions (Storage & Assay) OptimalBuffer->CheckTemp Yes AdjustBuffer->CheckBuffer OptimalTemp Are temperatures optimal? CheckTemp->OptimalTemp AdjustTemp Optimize storage and assay temperatures OptimalTemp->AdjustTemp No CheckCalcium 3. Check for Divalent Cations (e.g., Ca²⁺) OptimalTemp->CheckCalcium Yes AdjustTemp->CheckTemp ChelatorPresent Is a chelator present? (EDTA/EGTA) CheckCalcium->ChelatorPresent AddChelator Add EDTA (1-5 mM) or EGTA (0.1-1 mM) ChelatorPresent->AddChelator No CheckProteolysis 4. Consider Proteolysis ChelatorPresent->CheckProteolysis Yes AddChelator->CheckCalcium ProteaseInhibitor Are protease inhibitors used? CheckProteolysis->ProteaseInhibitor AddProteaseInhibitor Add protease inhibitor cocktail to all buffers ProteaseInhibitor->AddProteaseInhibitor No Success Aggregation Resolved ProteaseInhibitor->Success Yes AddProteaseInhibitor->CheckProteolysis

A step-by-step workflow for troubleshooting this compound aggregation.

Frequently Asked Questions (FAQs)

Q1: My purified this compound looks fine on an SDS-PAGE gel, but it still aggregates. What could be the issue?

A1: Even if this compound appears as distinct bands on a denaturing SDS-PAGE gel, it can be misfolded or in an aggregation-prone state in its native conformation. The most likely culprits are suboptimal buffer conditions (pH, ionic strength), temperature stress, or the presence of divalent cations. Refer to the troubleshooting guide to systematically check these factors.

Q2: Can I use any buffer for my this compound assay as long as the pH is correct?

A2: While maintaining the correct pH is crucial, the buffering species itself can sometimes influence protein stability. Tris-HCl and HEPES are commonly used and generally well-tolerated by this compound. However, if you continue to experience aggregation, you might consider trying a different buffering agent as part of your optimization process.

Q3: Is it better to use this compound dimers or tetramers for my in vitro assay?

A3: The choice between this compound dimers and tetramers depends on your specific research question. This compound tetramers are the functional unit that forms the cytoskeletal network and are more effective at cross-linking actin filaments.[1] However, this compound dimers can be useful for studying self-association or the initial steps of network formation. Be aware that the stability of dimers and tetramers can be differentially affected by buffer conditions.

Q4: How can I be sure that what I'm seeing is aggregation and not just the formation of higher-order this compound oligomers?

A4: This is an important distinction. Higher-order oligomers are typically part of the normal, reversible self-association of this compound, while aggregation is usually an irreversible process leading to non-functional protein clumps. Techniques like size-exclusion chromatography (SEC) or dynamic light scattering (DLS) can help you distinguish between these species. Aggregates will typically appear as very large, heterogeneous peaks or particles.

Q5: I've tried all the suggestions in the troubleshooting guide, but my this compound still aggregates. What else can I try?

A5: If you have exhausted the common troubleshooting steps, consider the following:

  • Protein Concentration: High protein concentrations can promote aggregation. Try performing your assay at a lower this compound concentration.

  • Additives: Including stabilizing additives like glycerol (5-20%) or non-denaturing detergents (e.g., 0.01% Tween-20) in your buffer can sometimes help.

  • Re-purification: The issue might stem from the initial protein purification. Consider re-purifying your this compound, ensuring that fresh protease inhibitors and optimal buffers are used at every step.

  • Construct Design: If you are working with a recombinant this compound fragment, it's possible that the construct itself is inherently unstable. You may need to consider redesigning the construct, for example, by including adjacent this compound repeats to improve stability.

References

challenges with spectrin antibody specificity and cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with spectrin antibodies. It addresses common challenges related to antibody specificity and cross-reactivity to ensure the generation of reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: My anti-spectrin antibody is detecting a band at an unexpected molecular weight in my Western blot. What could be the cause?

A1: This could be due to several factors:

  • Cross-reactivity: The antibody may be cross-reacting with another protein that shares a similar epitope. For instance, some anti-spectrin antibodies have been observed to cross-react with proteins like elongation factor 2 and Hsp70 in certain organisms.[1]

  • Isoform non-specificity: this compound exists in multiple isoforms, such as erythroid (e.g., αI and βI) and non-erythroid (e.g., αII and βII, also known as fodrin), which have different molecular weights. Your antibody may be detecting an isoform you were not expecting.

  • Protein degradation or modification: The target this compound protein in your sample may be degraded or post-translationally modified, leading to a shift in its molecular weight.

  • Splice variants: Different splice variants of this compound may exist in your sample, resulting in bands of varying sizes.

We recommend performing validation experiments, such as a knockout/knockdown experiment, to confirm the specificity of the band.

Q2: I am seeing high background staining in my immunofluorescence (IF) experiment with a this compound antibody. How can I reduce this?

A2: High background in IF can be caused by several factors. Here are some troubleshooting steps:

  • Optimize antibody concentration: Using too high a concentration of the primary or secondary antibody is a common cause of high background. Titrate your antibodies to find the optimal dilution that provides a good signal-to-noise ratio.

  • Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody or bovine serum albumin) for a sufficient amount of time (e.g., 1-2 hours at room temperature).

  • Washing: Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.

  • Secondary antibody control: Perform a control experiment where you omit the primary antibody to check for non-specific binding of the secondary antibody.

  • Autofluorescence: Your cells or tissue may have endogenous fluorescence. Image an unstained sample to assess the level of autofluorescence.

Q3: How can I be sure that my this compound antibody is specific to the isoform I am studying?

A3: Validating isoform specificity is crucial. Here are some recommended approaches:

  • Use knockout/knockdown models: The gold standard for antibody validation is to test the antibody in a cell line or animal model where the specific this compound isoform has been knocked out or knocked down (e.g., using CRISPR or siRNA). A specific antibody should show a significantly reduced or absent signal in the knockout/knockdown sample compared to the wild-type control.

  • Use positive and negative control cell lines/tissues: Use cell lines or tissues known to express only the this compound isoform of interest as a positive control, and ones that do not express it as a negative control.

  • Peptide competition assay: Pre-incubate the antibody with a peptide corresponding to the immunogen sequence. This should block the antibody from binding to the target protein in your sample, thus confirming specificity.

  • Consult the manufacturer's data: Reputable antibody suppliers provide validation data, often including tests on different isoforms. For example, some anti-alpha I this compound antibodies are specifically tested for lack of cross-reactivity with the alpha II isoform.

Q4: Can I use an antibody raised against this compound from one species to detect this compound in another species?

A4: This depends on the sequence homology of the this compound protein between the two species. You can use a tool like NCBI BLAST to align the immunogen sequence of the antibody with the this compound sequence of your species of interest. A high degree of sequence identity (typically >85%) suggests that the antibody is likely to cross-react. However, experimental validation is always necessary to confirm this.

Troubleshooting Guides

Guide 1: Troubleshooting Poor Signal in Western Blotting

Problem: Weak or no band corresponding to this compound is detected.

Possible Cause Troubleshooting Step
Inefficient protein extraction Ensure your lysis buffer is appropriate for extracting cytoskeletal proteins like this compound. Consider using a buffer containing detergents like RIPA and protease/phosphatase inhibitors.
Low this compound expression Increase the amount of total protein loaded onto the gel. Use a positive control lysate from a cell line known to have high this compound expression (e.g., erythrocytes for erythroid this compound).
Poor antibody-antigen binding Optimize the primary antibody concentration by performing a titration. Increase the incubation time (e.g., overnight at 4°C). Ensure the blocking buffer is not interfering with antibody binding.
Inefficient protein transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer conditions (time, voltage) for a large protein like this compound (~240-280 kDa).
Inactive secondary antibody or substrate Use a fresh batch of secondary antibody and detection substrate. Ensure the secondary antibody is appropriate for the primary antibody's host species.
Guide 2: Troubleshooting Non-Specific Bands in Western Blotting

Problem: Multiple bands are detected in addition to the expected this compound band.

Possible Cause Troubleshooting Step
High antibody concentration Titrate the primary antibody to a lower concentration.
Non-specific secondary antibody binding Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody.
Insufficient blocking Increase the blocking time and/or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
Cross-reactivity with other proteins Perform a BLAST search of the immunogen sequence to identify potential off-target proteins. Validate the antibody using siRNA/knockout models.
Protein degradation Prepare fresh lysates with protease inhibitors.
Quantitative Data Summary: Illustrative Performance of Commercial Anti-Spectrin Antibodies

The following table presents hypothetical but realistic performance data for commercially available anti-spectrin antibodies to aid in antibody selection. This data is for illustrative purposes and users should always refer to the manufacturer's datasheet and perform their own validation.

Antibody IDHost SpeciesTarget IsoformApplicationKD (nM)Cross-Reactivity (vs. other this compound isoforms)Signal-to-Noise Ratio (IF)Notes
Ab-SP-01RabbitαII-SpectrinWB, IF5.2<5% with αI-Spectrin15:1Good performance in both WB and IF. Low cross-reactivity.
Ab-SP-02Mousepan-β-SpectrinWB12.5High with βI and βIIN/ARecognizes multiple β-spectrin isoforms. Not suitable for isoform-specific studies.
Ab-SP-03GoatαI-SpectrinIHC8.9~10% with αII-Spectrin10:1Optimized for immunohistochemistry on paraffin-embedded tissues.
Ab-SP-04RabbitβII-SpectrinWB, IP3.5<2% with βI-Spectrin12:1High affinity and specificity. Validated for immunoprecipitation.
Ab-SP-05Mouseα-SpectrinWB25.0High with αI and αIIN/APolyclonal antibody with broad reactivity. May show non-specific bands.

*KD (Dissociation Constant): A measure of binding affinity; a lower KD indicates higher affinity. *Cross-Reactivity: Estimated percentage of binding to other this compound isoforms. *Signal-to-Noise Ratio (IF): Ratio of the fluorescence intensity of the specific signal to the background fluorescence in immunofluorescence.

Experimental Protocols

Protocol 1: Western Blotting for this compound Antibody Validation
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel (6-8% acrylamide (B121943) is suitable for the high molecular weight of this compound).

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-spectrin primary antibody at its optimal dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: Immunofluorescence for this compound Localization
  • Cell Culture and Fixation: Grow cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: If targeting an intracellular epitope of this compound, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA and 22.52 mg/mL glycine (B1666218) in PBST (PBS with 0.1% Tween-20) for 30 minutes.

  • Primary Antibody Incubation: Incubate with the anti-spectrin primary antibody at its optimal dilution in 1% BSA in PBST in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the coverslips three times for 5 minutes each with PBS.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody in 1% BSA in PBST for 1-2 hours at room temperature in the dark.

  • Washing: Repeat the washing step as in step 5.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope.

Protocol 3: siRNA-Mediated Knockdown for Specificity Validation
  • siRNA Transfection: Transfect cells with a this compound-specific siRNA and a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target protein.

  • Protein Extraction: Harvest the cells and prepare protein lysates as described in the Western blotting protocol.

  • Western Blot Analysis: Perform Western blotting on the lysates from the this compound siRNA-treated cells and the control siRNA-treated cells. A specific antibody will show a significant reduction in the band intensity in the this compound siRNA lane compared to the control lane.

Visualizations

Logical Workflow for Troubleshooting this compound Antibody Specificity

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Optimization cluster_3 Specificity Validation cluster_4 Resolution start Unexpected Result (e.g., wrong band size, high background) check_protocol Review Protocol (concentrations, incubation times) start->check_protocol check_reagents Check Reagents (antibody storage, buffer prep) start->check_reagents titrate_ab Titrate Primary and Secondary Antibodies check_protocol->titrate_ab check_reagents->titrate_ab optimize_blocking Optimize Blocking (agent, duration) titrate_ab->optimize_blocking optimize_washing Optimize Washing Steps optimize_blocking->optimize_washing controls Positive/Negative Cell Line Controls optimize_washing->controls If issue persists knockdown siRNA/CRISPR Knockdown/Knockout controls->knockdown competition Peptide Competition Assay knockdown->competition resolved Issue Resolved competition->resolved Specificity Confirmed new_ab Select New Antibody competition->new_ab Non-Specific G cluster_0 Plasma Membrane cluster_1 Cytoskeleton band3 Band 3 glycophorinC Glycophorin C This compound This compound Tetramer (α₂β₂) ankyrin Ankyrin This compound->ankyrin protein41 Protein 4.1 This compound->protein41 actin Actin Filament This compound->actin ankyrin->band3 protein41->glycophorinC protein41->actin G This compound This compound myosin Non-muscle Myosin II This compound->myosin inhibits actomyosin Cortical Actomyosin Tension myosin->actomyosin promotes hippo_pathway Hippo Pathway Kinase Cascade (e.g., Warts/LATS) actomyosin->hippo_pathway inhibits yap_taz YAP/TAZ (Yorkie in Drosophila) hippo_pathway->yap_taz phosphorylates and inhibits nuclear entry transcription Inhibition of Growth Gene Transcription yap_taz->transcription cannot promote

References

improving the resolution of spectrin imaging in dense tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Advanced Spectrin Imaging. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges in achieving high-resolution visualization of this compound in dense tissues.

Troubleshooting and FAQs

This section addresses common issues encountered during this compound imaging experiments, from basic immunofluorescence to advanced super-resolution and tissue clearing techniques.

General Immunofluorescence
QuestionPossible Cause(s)Suggested Solution(s)
Why is my this compound signal weak or absent? 1. Poor Antibody Penetration: Dense tissue limits antibody access. 2. Epitope Masking: Fixation (especially with paraformaldehyde) can cross-link proteins, hiding the antibody's target site.[1] 3. Low Antibody Concentration: Insufficient primary or secondary antibody.[2] 4. Photobleaching: Fluorophores have faded due to excessive light exposure.[3]1. Improve Permeabilization: Increase the duration or concentration of the permeabilizing agent (e.g., Triton X-100). For deep imaging, a full tissue clearing protocol is required.[1] 2. Antigen Retrieval: Perform heat-induced or proteolytic antigen retrieval after fixation to unmask epitopes.[3] 3. Optimize Antibody Dilution: Test a range of higher antibody concentrations and consider increasing the incubation time (e.g., overnight at 4°C).[4] 4. Use Antifade Reagents: Mount the sample in a commercial antifade mounting medium. Minimize light exposure during handling and storage.[3]
Why is my background signal high? 1. Non-specific Antibody Binding: Primary or secondary antibodies are binding to off-target sites.[5] 2. High Antibody Concentration: Excess antibody can increase background noise.[4] 3. Tissue Autofluorescence: Dense tissues, especially when fixed, can emit their own fluorescence.[3]1. Optimize Blocking: Increase the blocking incubation time. Use a blocking serum from the same species as the secondary antibody was raised in.[2] 2. Titrate Antibodies: Perform a dilution series to find the optimal concentration that maximizes signal-to-noise ratio.[5] 3. Quench Autofluorescence: Treat samples with quenching agents like sodium borohydride (B1222165) or Sudan Black.[3] Some clearing protocols (e.g., iDISCO+) include bleaching steps that reduce autofluorescence.[6]
Super-Resolution Microscopy (STORM/STED)
QuestionPossible Cause(s)Suggested Solution(s)
Why is my STORM image resolution poor? 1. Suboptimal Labeling Density: The density of photoswitchable dyes is too low or too high for accurate reconstruction. 2. Incorrect Imaging Buffer: The buffer's chemical composition is critical for inducing the "blinking" of fluorophores.[7] 3. Low Photon Yield: The chosen fluorophore is not bright enough for precise localization.[8]1. Optimize Staining: Carefully titrate primary and secondary antibody concentrations to achieve dense but discrete labeling.[7] 2. Use Fresh Buffer: Prepare the STORM imaging buffer (containing an oxygen scavenging system and a thiol) immediately before use.[7] 3. Select Bright Dyes: Use fluorophores known for high performance in STORM, such as Alexa Fluor 647.[8]
Why am I seeing phototoxicity or rapid bleaching in my STED experiment? 1. High Laser Power: The depletion (STED) laser power is too high, damaging the sample or bleaching the fluorophore.[9] 2. Suboptimal Dye: The chosen fluorophore is not resistant enough to the high intensity of the STED laser.1. Optimize Laser Power: Use the lowest possible excitation and STED laser powers that still provide the desired resolution enhancement.[9] 2. Choose STED-compatible Dyes: Use fluorophores specifically validated for STED microscopy that are photostable. 3. Use Antifade Reagents: Mount in a medium that helps reduce photobleaching.
Tissue Clearing & Expansion Microscopy
QuestionPossible Cause(s)Suggested Solution(s)
Why is my tissue sample not clearing completely or clearing unevenly with CLARITY? 1. Incomplete Hydrogel Infusion: The hydrogel monomer solution did not fully penetrate the tissue before polymerization.[10] 2. Insufficient Lipid Removal: The electrophoretic clearing time was too short, or the SDS buffer was exhausted.[10] 3. Sample Too Large: Very large or dense samples are difficult to clear homogenously.[11]1. Extend Infusion Time: Ensure the tissue is incubated in the hydrogel solution long enough for complete saturation, especially for larger samples.[10] 2. Optimize Electrophoresis: Increase the duration of electrophoretic tissue clearing (ETC) and exchange the clearing buffer periodically.[11] 3. Reduce Sample Size: If possible, work with smaller tissue blocks or slices for more uniform clearing.[11]
Why is my sample distorted or expanding anisotropically in Expansion Microscopy (ExM)? 1. Incomplete Homogenization: The proteinase digestion step was insufficient, leaving mechanical constraints within the sample.[12] 2. Non-uniform Gelation: The hydrogel did not polymerize evenly throughout the tissue.[13]1. Optimize Digestion: Ensure the proteinase K solution fully penetrates the sample and incubate for the recommended time to completely digest proteins.[12] 2. Degas Monomer Solution: Remove dissolved oxygen from the gelation solution before polymerization to ensure a uniform reaction.[14] 3. Verify Expansion Factor: Measure the expansion factor to ensure it is isotropic and consistent with expected values.[15]

Quantitative Data Summary

Super-resolution and expansion microscopy techniques have provided unprecedented quantitative data on the nanoscale organization of the this compound-actin network.

Comparison of High-Resolution Imaging Techniques
TechniqueTypical ResolutionKey AdvantagesKey Considerations
Confocal Microscopy ~200-300 nmWidely accessible, good for optical sectioning.Insufficient to resolve the fine this compound meshwork.[9]
STED Microscopy ~30-80 nmProvides direct optical super-resolution; compatible with live-cell imaging.[16]Requires high laser powers, potential for phototoxicity; specialized equipment.[17]
STORM ~20-50 nmAchieves very high resolution by localizing single molecules.[16][18]Requires specific photoswitchable dyes and imaging buffers; computationally intensive.[7][8]
Expansion Microscopy (ExM) Effective resolution of ~70 nm (with ~4x expansion)Uses conventional microscopes; enables 3D and multicolor imaging.[15]Sample preparation is complex; potential for artifacts if expansion is not isotropic.[13]
Structural Parameters of the this compound Cytoskeleton
ParameterMeasured ValueTechnique(s) UsedReference(s)
Junction-to-Junction Distance (Erythrocyte) ~80 nmSTORM[18][19]
This compound Periodicity (Neuron Axon) ~190 nmSTED, STORM, ExM[15][18][20]
This compound Tetramer Length (Erythrocyte) ~70 nm (average)Super-Resolution Microscopy[21]

Experimental Protocols & Visualizations

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions.

Workflow for Super-Resolution Imaging of this compound

This diagram illustrates a typical workflow for a super-resolution imaging experiment targeting the this compound-actin network.[9]

G cluster_prep Sample Preparation cluster_img Imaging & Analysis Sample Tissue/Cell Sample Fix Fixation & Permeabilization Sample->Fix Block Blocking Fix->Block Pri_Ab Primary Antibody Incubation (anti-Spectrin) Block->Pri_Ab Sec_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Pri_Ab->Sec_Ab Microscope Super-Resolution Microscope (e.g., STORM, STED) Sec_Ab->Microscope Acquire Image Acquisition Microscope->Acquire Process Image Reconstruction & Analysis Acquire->Process G A 1. Tissue Perfusion & Fixation B 2. Hydrogel Monomer Infusion (4°C, 24h) A->B C 3. Hydrogel Polymerization (37°C, 3-4h, vacuum) B->C D 4. Electrophoretic Tissue Clearing (ETC) (Remove lipids with SDS buffer) C->D E 5. Washing & Blocking D->E F 6. Immunostaining (anti-Spectrin) E->F G 7. Refractive Index Matching F->G H 8. 3D Imaging G->H

References

Technical Support Center: Best Practices for Long-Term Storage of Purified Spectrin Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage of purified spectrin protein. Adherence to these best practices is critical for maintaining protein integrity, functionality, and ensuring the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of purified this compound?

For long-term storage, it is recommended to store purified this compound at ultra-low temperatures. Storage at -80°C is ideal for minimizing enzymatic activity and degradation. For even longer-term preservation, flash-freezing aliquots in liquid nitrogen and subsequent storage at -80°C or in a liquid nitrogen freezer is the best practice. Storage at -20°C is suitable for short-to-medium-term storage. Avoid storing this compound at 4°C for extended periods, as this can lead to degradation and microbial growth.[1] Repeated freeze-thaw cycles should be avoided as they can cause protein denaturation.[1]

Q2: What are the recommended buffer conditions for storing this compound?

The choice of buffer is crucial for maintaining the stability of purified this compound. A buffer with a pH between 7.0 and 8.0 is generally recommended.[2] The buffer concentration should be sufficient to maintain buffering capacity, typically in the range of 20-50 mM.[3] It is also beneficial to include a physiological salt concentration, such as 100-150 mM KCl or NaCl, to mimic the cellular environment and prevent aggregation.[2]

Q3: Should I add any supplements to my this compound storage buffer?

Yes, several additives can enhance the long-term stability of this compound:

  • Cryoprotectants: To prevent the formation of ice crystals during freezing, which can denature the protein, the addition of a cryoprotectant is highly recommended.[1] Glycerol (B35011) at a final concentration of 10-50% is commonly used.[1][4]

  • Protease Inhibitors: this compound is susceptible to cleavage by various proteases, such as calpains and caspases.[5][6][7] Including a protease inhibitor cocktail in the storage buffer is essential to prevent proteolytic degradation.

  • Reducing Agents: To prevent oxidation of sulfhydryl groups, a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (β-ME) can be included, especially if the this compound-actin binding functionality needs to be preserved.[8]

Q4: My purified this compound is aggregating. What could be the cause and how can I prevent it?

This compound aggregation can be caused by several factors, including improper buffer conditions (non-optimal pH or salt concentration), high protein concentration, and repeated freeze-thaw cycles.[2][9] To prevent aggregation, ensure your storage buffer is optimized as described above. Store the protein at a concentration of at least 1 mg/mL to minimize surface adsorption losses, but be aware that very high concentrations can promote aggregation.[9] Aliquoting the purified protein into single-use volumes is a critical step to avoid repeated freezing and thawing.[1]

Troubleshooting Guides

Issue 1: this compound Degradation Observed on SDS-PAGE

Symptom: Appearance of lower molecular weight bands on an SDS-PAGE gel after storage.

Potential Causes and Solutions:

CauseSolution
Proteolytic Cleavage Add a broad-spectrum protease inhibitor cocktail to the storage buffer. This compound is a known substrate for calpains and caspases, so ensure your cocktail is effective against these protease families.[5][6][7]
Oxidation Include a reducing agent such as DTT (1-5 mM) in your storage buffer to prevent oxidative damage.[8] Prepare fresh reducing agent stocks regularly.
Incorrect Storage Temperature Store purified this compound at -80°C or in liquid nitrogen for long-term stability. Avoid prolonged storage at -20°C or 4°C.
Repeated Freeze-Thaw Cycles Aliquot the protein into single-use volumes immediately after purification to minimize the number of times the sample is frozen and thawed.[1]
Issue 2: Loss of this compound Functionality (e.g., reduced actin-binding)

Symptom: Purified this compound shows decreased activity in functional assays after storage.

Potential Causes and Solutions:

CauseSolution
Protein Denaturation Ensure the presence of a cryoprotectant like glycerol (10-50%) in the storage buffer to prevent denaturation during freezing.[1][4] Avoid harsh buffer conditions (extreme pH or ionic strength).
Oxidation of Critical Residues The this compound-actin interaction can be sensitive to oxidation.[8] The inclusion of a reducing agent (e.g., DTT) in the storage buffer is recommended to maintain the protein in a reduced state.
Improper Refolding after Thawing Thaw frozen aliquots rapidly in a water bath at room temperature and immediately place them on ice. Avoid slow thawing at 4°C, which can promote aggregation and misfolding.

Data Presentation

Table 1: Recommended Storage Conditions for Purified this compound

ParameterShort-Term Storage (Days to Weeks)Long-Term Storage (Months to Years)
Temperature 4°C (with antimicrobial agent) or -20°C-80°C or Liquid Nitrogen
Buffer pH 7.0 - 8.07.0 - 8.0
Salt Concentration 100-150 mM KCl or NaCl100-150 mM KCl or NaCl
Cryoprotectant Not essential for 4°C, recommended for -20°C (10-20% glycerol)Essential (20-50% glycerol)
Protease Inhibitors RecommendedMandatory
Reducing Agent Optional, depending on downstream applicationRecommended for functional studies
Protein Concentration > 1 mg/mL> 1 mg/mL
Aliquoting RecommendedMandatory (single-use aliquots)

Table 2: Recommended Protease Inhibitor Cocktail for this compound Storage

Inhibitor ClassExample InhibitorTypical Working Concentration
Serine ProteasesAEBSF or PMSF0.1 - 1 mM
Cysteine ProteasesE-64, Leupeptin1 - 10 µM
CalpainsCalpain Inhibitor I or II1 - 10 µM
Aspartic ProteasesPepstatin A1 µM
MetalloproteasesEDTA (if compatible with downstream applications)1 - 5 mM

Experimental Protocols

Protocol 1: Assessment of this compound Integrity by SDS-PAGE

Objective: To evaluate the degradation of purified this compound after long-term storage.

Materials:

  • Stored this compound sample

  • Laemmli sample buffer (2X) with a reducing agent (e.g., β-mercaptoethanol or DTT)

  • Polyacrylamide gels (e.g., 4-15% gradient gel)

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue stain or other protein stain

  • Destaining solution

Procedure:

  • Thaw the stored this compound aliquot rapidly and keep it on ice.

  • Mix an appropriate amount of the this compound sample with an equal volume of 2X Laemmli sample buffer.

  • Heat the mixture at 95-100°C for 5-10 minutes to denature the protein.

  • Load the denatured sample, along with molecular weight standards, onto a polyacrylamide gel.

  • Perform electrophoresis according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

  • Destain the gel until the protein bands are clearly visible against a clear background.

  • Analyze the gel for the presence of the intact this compound bands (α-spectrin ~240 kDa, β-spectrin ~220 kDa) and any lower molecular weight degradation products.

Protocol 2: Functional Assessment of this compound by Actin Co-sedimentation Assay

Objective: To determine the actin-binding activity of stored this compound.

Materials:

  • Stored this compound sample

  • Purified F-actin

  • Actin polymerization buffer (e.g., 10 mM Tris pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

  • High-speed ultracentrifuge

  • SDS-PAGE materials (as described in Protocol 1)

Procedure:

  • Thaw the stored this compound aliquot and dialyze against the actin polymerization buffer to remove any interfering substances.

  • Prepare a solution of F-actin by incubating G-actin in polymerization buffer.

  • Mix the stored this compound with the pre-formed F-actin at desired molar ratios.

  • Incubate the mixture at room temperature for 30-60 minutes to allow for binding.

  • Centrifuge the mixture at high speed (e.g., >100,000 x g) for 30-60 minutes to pellet the F-actin and any bound this compound.

  • Carefully separate the supernatant from the pellet.

  • Resuspend the pellet in a volume of buffer equal to the supernatant volume.

  • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

  • Quantify the amount of this compound in the pellet and supernatant fractions by densitometry to determine the percentage of this compound that bound to F-actin. A decrease in the amount of this compound in the pellet compared to a fresh sample indicates a loss of functionality.

Mandatory Visualization

Spectrin_Storage_Workflow Purification Purified this compound Buffer_Exchange Buffer Exchange (pH 7-8, 100-150 mM Salt) Purification->Buffer_Exchange Additives Addition of Cryoprotectant (Glycerol) & Protease Inhibitors Buffer_Exchange->Additives Aliquoting Aliquoting into Single-Use Volumes Additives->Aliquoting Freezing Flash Freezing (Liquid Nitrogen) Aliquoting->Freezing Storage Long-Term Storage (-80°C or Liquid Nitrogen) Freezing->Storage Thawing Rapid Thawing Storage->Thawing QC_Check Quality Control Assessment Thawing->QC_Check SDS_PAGE SDS-PAGE for Integrity QC_Check->SDS_PAGE Check Integrity Functional_Assay Functional Assay (e.g., Actin Binding) QC_Check->Functional_Assay Check Functionality Experiment Downstream Experiment SDS_PAGE->Experiment Discard Discard if Degraded SDS_PAGE->Discard Functional_Assay->Experiment Functional_Assay->Discard

Caption: Recommended workflow for the long-term storage and quality control of purified this compound.

Troubleshooting_Spectrin_Degradation start Degradation Observed on SDS-PAGE q1 Protease Inhibitors Added? start->q1 q2 Stored at -80°C? q1->q2 Yes solution1 Add Broad-Spectrum Protease Inhibitor Cocktail q1->solution1 No a1_yes Yes a1_no No q3 Single-Use Aliquots? q2->q3 Yes solution2 Store at -80°C or in Liquid Nitrogen q2->solution2 No a2_yes Yes a2_no No solution3 Prepare Single-Use Aliquots to Avoid Freeze-Thaw q3->solution3 No check_oxidation Consider Oxidation: Add Reducing Agent (DTT) q3->check_oxidation Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for addressing this compound degradation.

References

Technical Support Center: Visualizing the Spectrin Cytoskeleton by Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize artifacts during the electron microscopy of the spectrin cytoskeleton.

Troubleshooting Guides

This section provides solutions to common problems encountered during sample preparation and imaging of the this compound cytoskeleton.

ProblemPossible Cause(s)Suggested Solution(s)
Distorted or collapsed this compound network structure. Inadequate chemical fixation.Optimize fixation conditions. Test different fixatives (e.g., glutaraldehyde (B144438), paraformaldehyde) and combinations. Ensure appropriate pH and osmolarity of the fixation buffer to match the sample.[1][2]
Shrinkage during dehydration.Use a graded series of ethanol (B145695) or acetone (B3395972) for dehydration to minimize osmotic shock. Critical point drying can also help preserve the three-dimensional structure.[1][3][4][5]
Flattening during negative staining.This is a common artifact of air-drying.[3][6] Consider cryo-electron microscopy to observe the sample in a near-native, hydrated state.[7]
Poor contrast of this compound filaments. Insufficient staining.Increase the concentration of the heavy metal stain (e.g., uranyl acetate (B1210297), phosphotungstic acid) or the staining time. Ensure the stain has a pH that provides optimal contrast for your sample.
Thick sample or embedding resin.Prepare thinner sections if using transmission electron microscopy (TEM) on embedded samples.[8] For whole-mount techniques, ensure the cell is sufficiently spread or extracted.[3]
Precipitates or aggregates in the image. Contamination from buffers or stains.Use freshly prepared, filtered buffers and stains. Centrifuge stains at high speed before use to pellet any aggregates.[1][9]
Incomplete resin infiltration.Ensure complete dehydration and proper infiltration times with the embedding resin.[1]
Protein aggregation during purification.Optimize protein purification protocols. Consider including detergents or adjusting salt concentrations to maintain protein solubility.[10]
Charging effects (bright spots or image drift) in SEM. Poor sample conductivity.Ensure a continuous, even coating of a conductive material (e.g., gold, platinum) on the sample.[11][12] For uncoated samples, use low accelerating voltages and low probe currents.
Beam damage to the this compound network. High electron dose.Use a low electron dose, especially for cryo-EM.[11][12] For cryo-EM, using movie mode during data collection allows for motion correction.[13]
Sensitive sample.For sensitive biological samples, cryo-EM at liquid nitrogen or helium temperatures can help mitigate beam damage.[14]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the most critical steps for minimizing artifacts during chemical fixation of the this compound cytoskeleton?

A1: The most critical steps are the choice of fixative, fixation time, temperature, and buffer composition. Aldehydes like glutaraldehyde and paraformaldehyde are commonly used to cross-link proteins, stabilizing the cytoskeleton.[2] It is crucial to use a buffer with a physiological pH and osmolarity to prevent distortion of the cell structure.[1] The fixation time should be optimized; too short may result in incomplete fixation, while too long can lead to excessive cross-linking and epitope masking for immunolabeling.[2]

Q2: How can I prevent contamination of my samples?

A2: Contamination can arise from various sources, including dust, dirty glassware, and precipitates in solutions.[1][11] Always use high-purity reagents and freshly prepared, filtered buffers and stains.[1][9] Work in a clean environment and ensure all tools and containers are thoroughly cleaned.

Q3: What causes shrinkage artifacts and how can I avoid them?

A3: Shrinkage artifacts primarily occur during the dehydration step when water is removed from the sample.[1] To minimize this, use a graded series of a dehydrating agent like ethanol (e.g., 30%, 50%, 70%, 90%, 100%) to gradually remove water.[3][4][5] For scanning electron microscopy, critical point drying after dehydration is a common method to preserve the three-dimensional structure of the cytoskeleton.[3][4][5]

Imaging Techniques

Q4: What are the common artifacts associated with negative staining of the this compound cytoskeleton?

A4: Negative staining can introduce several artifacts, including flattening of the three-dimensional structure as the sample air-dries on the grid.[3][6] The stain may not penetrate all crevices of the sample, leading to incomplete staining.[6] Additionally, the this compound filaments may adopt a preferred orientation on the grid, which can complicate three-dimensional reconstruction.[6][15]

Q5: How does cryo-electron microscopy (cryo-EM) help in reducing artifacts when imaging the this compound cytoskeleton?

A5: Cryo-EM allows for the visualization of the this compound cytoskeleton in a near-native, hydrated state by rapidly freezing the sample in vitreous ice.[7][14] This avoids the artifacts associated with chemical fixation, dehydration, and staining.[7] However, cryo-EM has its own set of potential artifacts, such as sample denaturation at the air-water interface and damage from the electron beam.[15][16]

Q6: What are "charging effects" in scanning electron microscopy (SEM) and how can they be minimized?

A6: Charging occurs when a non-conductive sample, like a biological specimen, accumulates electrons from the electron beam.[11][12] This can lead to bright spots, image drift, and distortion.[11] To minimize charging, samples are typically coated with a thin layer of a conductive metal, such as gold or platinum.[3][4][5] Alternatively, using a low accelerating voltage and a low beam current can reduce the accumulation of charge.

Experimental Protocols

Protocol 1: Preparation of Erythrocyte Ghosts for this compound Cytoskeleton Visualization

This protocol describes the isolation of erythrocyte ghosts, which are red blood cells that have had their hemoglobin removed, leaving the membrane and associated cytoskeleton.

  • Blood Collection and Washing:

    • Collect fresh human blood in a tube containing an anticoagulant (e.g., ACD - acid-citrate-dextrose).

    • Wash the erythrocytes three times in 10 volumes of isotonic saline (0.9% NaCl) by centrifugation at 3,000 x g for 10 minutes at 4°C.[10]

  • Lysis and Ghost Preparation:

    • Lyse the packed red blood cells in at least 20 volumes of ice-cold hypotonic lysis buffer (5 mM sodium phosphate, pH 8.0, 1 mM EDTA, 1 mM DTT, 0.1 mM PMSF).[10][17]

    • Incubate on ice for 20 minutes with occasional gentle inversion.[18]

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts.[10][18]

    • Wash the ghosts with the lysis buffer until they appear white.[10]

Protocol 2: Negative Staining of the this compound Cytoskeleton

This protocol provides a general procedure for negative staining, a technique used to visualize isolated proteins or cytoskeletal networks.

  • Sample Application:

    • Place a drop of the purified this compound-actin complex or isolated erythrocyte ghosts onto a glow-discharged, carbon-coated EM grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Washing:

    • Blot away the excess sample with filter paper.

    • Wash the grid by floating it, sample side down, on a drop of distilled water or a suitable buffer for a few seconds.

  • Staining:

    • Blot the grid again and immediately float it on a drop of a heavy metal stain solution (e.g., 2% uranyl acetate or 2% phosphotungstic acid, pH 7.0).

    • Stain for 30-60 seconds.

  • Drying:

    • Blot the grid to remove excess stain.

    • Allow the grid to air-dry completely before viewing in the TEM.

Protocol 3: Cryo-Electron Microscopy (Cryo-EM) Sample Preparation

This protocol outlines the basic steps for preparing a vitrified sample for cryo-EM.

  • Grid Preparation:

    • Use a glow-discharged cryo-EM grid (e.g., Quantifoil R1.2/1.3).[13]

  • Sample Application and Blotting:

    • Apply 3-4 µL of the purified this compound-actin complex solution (typically 0.5-5 mg/mL) to the grid.[13]

    • Blot the grid for a few seconds to create a thin film of the solution. The blotting time is a critical parameter to optimize.[13]

  • Vitrification:

    • Plunge-freeze the grid into liquid ethane (B1197151) using a vitrification apparatus (e.g., Vitrobot).[13] This process must be rapid to prevent the formation of crystalline ice.

Visualizations

cluster_prep Sample Preparation cluster_imaging Imaging Technique cluster_analysis Data Acquisition & Analysis start Isolate this compound/Actin or Erythrocyte Ghosts fixation Chemical Fixation (e.g., Glutaraldehyde) start->fixation Optional for some techniques cryo_em Cryo-EM Vitrification start->cryo_em Directly for Cryo-EM dehydration Graded Dehydration (e.g., Ethanol Series) fixation->dehydration drying Critical Point Drying (for SEM) or Resin Embedding (for TEM) dehydration->drying neg_stain Negative Staining drying->neg_stain If TEM with staining sem SEM Coating (e.g., Sputter Coating) drying->sem If SEM tem_acq TEM Data Acquisition neg_stain->tem_acq cryo_acq Cryo-EM Data Acquisition (Low Dose) cryo_em->cryo_acq sem_acq SEM Data Acquisition sem->sem_acq recon Image Processing and 3D Reconstruction tem_acq->recon sem_acq->recon cryo_acq->recon

Caption: Experimental workflow for electron microscopy of the this compound cytoskeleton.

cluster_source Potential Source of Artifact cluster_specifics Specific Cause artifact Artifact Observed prep Sample Preparation artifact->prep imaging Imaging Conditions artifact->imaging sample Inherent Sample Properties artifact->sample fix Improper Fixation prep->fix dehy Harsh Dehydration prep->dehy stain Stain Precipitation prep->stain cont Contamination prep->cont charge Charging imaging->charge beam Beam Damage imaging->beam orient Preferred Orientation sample->orient collapse Structural Collapse sample->collapse

Caption: Logical relationships between observed artifacts and their potential sources.

References

Technical Support Center: Controlling Spectrin Proteolysis During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control spectrin proteolysis during their experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound proteolysis and why is it a problem in my samples?

This compound is a crucial cytoskeletal protein that maintains the integrity of the plasma membrane.[1] During sample preparation, cell lysis can activate endogenous proteases, primarily calpains and caspases, which rapidly degrade this compound.[1][2][3] This degradation, known as this compound proteolysis, can compromise the structural integrity of your samples and lead to inaccurate experimental results, particularly in studies involving cytoskeletal architecture, cell death pathways, or neurological damage.[4][5]

Q2: What are the main enzymes responsible for this compound degradation?

The two main families of proteases responsible for this compound breakdown are:

  • Calpains: These are calcium-activated cysteine proteases. Their activation is often associated with necrosis and excitotoxicity.[2][6] Calpain-mediated cleavage of αII-spectrin (a common isoform in neurons) produces characteristic breakdown products of approximately 150 kDa and 145 kDa.[4][7][8]

  • Caspases: This family of cysteine proteases are key mediators of apoptosis (programmed cell death).[1] Caspase-3 is a primary executioner caspase that cleaves αII-spectrin to produce a distinct 120 kDa breakdown product.[4][7]

Q3: How can I prevent this compound proteolysis during my sample preparation?

Preventing this compound proteolysis requires a multi-faceted approach focused on inhibiting protease activity. Key strategies include:

  • Working at low temperatures: Perform all steps of your sample preparation on ice or in a cold room to reduce enzymatic activity.[4][9]

  • Using protease inhibitors: Add a cocktail of protease inhibitors to your lysis buffer immediately before use.[2][9] For targeted inhibition, use specific calpain and caspase inhibitors.

  • Optimizing your lysis buffer: The composition of your lysis buffer can significantly impact protease activity. Using denaturing agents and maintaining an appropriate pH can help inactivate proteases.[10][11]

  • Minimizing processing time: Work quickly to reduce the exposure of your proteins to active proteases.[4]

Troubleshooting Guide

Issue: I'm still observing this compound breakdown products on my Western blots despite using a general protease inhibitor cocktail.

Possible Cause & Solution:

Your general protease inhibitor cocktail may not be sufficient to inhibit the specific activity of calpains and caspases, which are the primary drivers of this compound degradation.

Recommended Action:

Supplement your lysis buffer with specific inhibitors for calpains and caspases. The table below provides a list of commonly used inhibitors and their recommended working concentrations.

Inhibitor TargetInhibitor NameRecommended Working ConcentrationReference(s)
CalpainsSNJ-194530 µM[2]
CalpainsCalpeptinVaries (Follow manufacturer's instructions)[12]
CalpainsE-64Varies (Follow manufacturer's instructions)[12]
CalpainsLeupeptinVaries (Follow manufacturer's instructions)[12]
CaspasesIDN-655620 µM[2]
Pan-CaspaseZ-VAD-FMKVaries (Follow manufacturer's instructions)[12]
Serine ProteasesPMSF1 mM[9]

Table 1: Specific Protease Inhibitors for this compound Proteolysis Control.

Experimental Protocols

Protocol 1: Optimized Lysis Buffer for Minimizing this compound Proteolysis

This protocol provides a lysis buffer formulation designed to inhibit calpain and caspase activity effectively.

Materials:

  • RIPA buffer (or other suitable lysis buffer base)

  • Protease Inhibitor Cocktail (commercial cocktail)

  • SNJ-1945 (calpain inhibitor)

  • IDN-6556 (caspase-3 inhibitor)

  • PMSF (serine protease inhibitor)

  • Dithiothreitol (DTT)

  • 50 mM Tris (pH 7.4)

  • 2 mM EDTA

  • 1% (v/v) Triton X-100

Procedure:

  • Prepare the base lysis buffer (e.g., 50 mM Tris pH 7.4, 2 mM EDTA, 1% Triton X-100).[2]

  • Keep the lysis buffer on ice at all times.

  • Immediately before use, add the following inhibitors to the desired final concentration:

    • 1x Protease Inhibitor Cocktail

    • 30 µM SNJ-1945

    • 20 µM IDN-6556

    • 1 mM PMSF

    • 1 mM DTT[2]

  • Proceed with your standard cell or tissue lysis protocol, ensuring all steps are carried out at 4°C.[9][13]

Protocol 2: Western Blot Analysis of this compound Breakdown Products

This protocol outlines the steps for detecting intact this compound and its breakdown products to assess the effectiveness of your inhibition strategy.

Materials:

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF recommended)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against αII-spectrin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell or tissue lysates as described in Protocol 1.

  • Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • Load equal amounts of protein (typically 20-40 µg) per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature or overnight at 4°C with blocking buffer.

  • Incubate the membrane with the primary anti-αII-spectrin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the signal using an imaging system.

Expected Results:

  • Intact αII-Spectrin: A band at approximately 240-280 kDa.[7][8]

  • Calpain-mediated breakdown products (SBDPs): Bands at ~150 kDa and ~145 kDa.[7][8]

  • Caspase-3-mediated breakdown product (SBDP): A band at ~120 kDa.[7]

A successful inhibition of this compound proteolysis will result in a strong band for intact this compound and faint or absent bands for the breakdown products.

Visualizations

Spectrin_Proteolysis_Pathway cluster_stimuli Cellular Stress/Injury cluster_products Breakdown Products Necrotic_Stimuli Necrotic Stimuli (e.g., Excitotoxicity) Calpain Calpain Necrotic_Stimuli->Calpain Activates Apoptotic_Stimuli Apoptotic Stimuli Caspase3 Caspase-3 Apoptotic_Stimuli->Caspase3 Activates This compound Intact αII-Spectrin (~240-280 kDa) Calpain->this compound Cleaves SBDP150_145 SBDPs (~150/145 kDa) Caspase3->this compound SBDP120 SBDP (~120 kDa) This compound->SBDP150_145

Caption: Signaling pathway of this compound proteolysis.

Experimental_Workflow Start Start: Cell/Tissue Sample Lysis Cell Lysis on Ice with Optimized Lysis Buffer (Protocol 1) Start->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-αII-Spectrin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis of this compound and Breakdown Products Detection->Analysis

Caption: Experimental workflow for this compound analysis.

References

Technical Support Center: Optimizing Spectrin-Actin Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the buffer conditions for spectrin-actin binding studies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical buffer components to consider when studying this compound-actin binding?

The stability and interaction of this compound and actin are highly sensitive to the composition of the experimental buffer. The most critical factors to control are:

  • pH: Maintaining a physiological pH is crucial. Deviations, particularly to the acidic range, can lead to protein denaturation and aggregation.[1][2]

  • Ionic Strength: The salt concentration, typically KCl or NaCl, is vital for protein solubility and interaction. Both excessively low (<50 mM) and high (>150 mM) ionic strengths can disrupt the interaction or cause aggregation.[1][3]

  • Temperature: this compound-actin binding is temperature-dependent. The interaction is generally stronger at physiological temperatures (25-37°C) and is inhibited at lower temperatures such as 4°C.[4][5][6][7]

  • Divalent Cations: Magnesium (Mg²⁺) is required for actin polymerization.[1][4] Conversely, free calcium (Ca²⁺) at micromolar concentrations can inhibit the formation of the this compound-actin-protein 4.1 ternary complex, making a calcium chelator like EGTA essential.[1]

Q2: Why is my this compound-actin binding so weak or undetectable?

Weak or absent binding in your assay can stem from several factors beyond suboptimal buffer conditions:

  • Missing Accessory Proteins: The direct interaction between this compound and F-actin is inherently weak. Accessory proteins like Protein 4.1 are often necessary to significantly enhance binding affinity and form a stable ternary complex.[1][4] Adducin is another protein that promotes this interaction.[8]

  • Incorrect this compound Oligomeric State: this compound tetramers are more effective at binding and cross-linking actin filaments than this compound dimers.[1][4] It is advisable to confirm the oligomeric state of your this compound preparation.

  • Issues with Actin Polymerization: The assay relies on properly polymerized filamentous actin (F-actin). Ensure that your G-actin has been incubated with polymerization-inducing salts (e.g., KCl and MgCl₂) for a sufficient duration.[1]

  • Protein Quality: The integrity and purity of both this compound and actin are paramount. Degraded or denatured proteins will not bind correctly.[4]

Q3: What is the role of Protein 4.1 in this compound-actin binding?

Protein 4.1 is a critical potentiator of the this compound-actin interaction.[4] It functions by binding to both this compound and actin, effectively stabilizing the complex and dramatically increasing its affinity.[1] This is essential for the formation of a stable junctional complex in the red blood cell membrane skeleton. The addition of purified Protein 4.1 can significantly increase the actin-binding capacity in in vitro assays.[4]

Q4: What are some common assays to study this compound-actin binding?

Several in vitro techniques are commonly used to characterize the this compound-actin interaction:

  • Co-sedimentation Assay: This is a fundamental method where this compound is incubated with F-actin, and the F-actin is then pelleted by ultracentrifugation. If this compound binds, it will be found in the pellet with the actin.[4][9][10]

  • Pyrene-Actin Polymerization Assay: This fluorescence-based assay measures the effect of this compound on the rate and extent of actin polymerization.[4]

  • Falling Ball Viscometry: This technique measures changes in the viscosity of an actin solution. An increase in viscosity upon the addition of this compound suggests cross-linking of actin filaments.[4][5][7]

  • Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data on the binding affinity and association/dissociation rates of the interaction.[11][12][13][14][15]

Troubleshooting Guides

Co-sedimentation Assay Troubleshooting
Problem Potential Cause Troubleshooting Step Expected Outcome
High Background (this compound in pellet without F-actin) This compound AggregationPre-clear this compound stock by centrifuging at high speed (>100,000 x g) for 20-30 minutes at 4°C before use.[1]Reduced or no this compound in the "this compound alone" control pellet.[1]
Suboptimal Buffer ConditionsOptimize ionic strength (test a range of 50-150 mM KCl or NaCl).[1] Ensure pH is stable and within the 7.0-7.5 range.[1][4]This compound remains soluble in the supernatant.[1]
Poor Protein QualityUse a fresh aliquot of this compound that has not undergone multiple freeze-thaw cycles.[1]Improved protein solubility and reduced background.[1]
No this compound in Pellet with F-actin Weak InteractionInclude Protein 4.1 in the reaction to stabilize the complex.[1]This compound is detected in the pellet with F-actin.
Incorrect this compound OligomerVerify that your this compound preparation is primarily tetrameric using non-denaturing gel electrophoresis.[4]
Inactive ProteinsCheck for protein degradation by running this compound and actin on an SDS-PAGE gel.[4]
Inhibitory FactorsEnsure the presence of a calcium chelator like EGTA in your buffer to prevent inhibition by free calcium.[1][4]
Inconsistent Results Between Replicates Incomplete Actin PolymerizationEnsure G-actin is incubated for at least 1 hour at room temperature after adding the polymerization buffer.[1]Consistent amount of F-actin in the pellet across all samples.[1]
Pipetting ErrorsCarefully handle small volumes and ensure accurate pipetting.Reduced variability in protein amounts in the pellet fractions.[1]
Inconsistent Incubation TimesStandardize the incubation time for all reaction tubes (e.g., 30-60 minutes) at a consistent temperature.[1]More reproducible binding data.[1]

Quantitative Data Summary

Recommended Buffer Conditions & Protein Concentrations
Component Concentration Range Purpose Reference
Buffer 10-20 mM Tris or HEPESMaintains physiological pH (7.0-7.5)[4]
Salt 50-150 mM KCl or NaClRequired for actin polymerization and protein interactions[1][4]
Reducing Agent 0.2-1 mM DTT or β-mercaptoethanolPrevents protein oxidation[4]
Calcium Chelator 0.1-1 mM EGTAChelates free calcium which can inhibit binding[1][4]
Actin (Co-sedimentation) 5-20 µMMust be above the critical concentration for polymerization[4]
This compound (Co-sedimentation) 0.5-5 µMA molar ratio of actin to this compound between 4:1 and 10:1 is common[4]
Protein 4.1 1-5 µMOften used in a 1:1 molar ratio with this compound[4]

Experimental Protocols

F-Actin Co-sedimentation Assay
  • Preparation of F-Actin: a. Thaw a frozen aliquot of monomeric (G-)actin on ice. b. Dilute the G-actin to approximately 0.4 mg/mL in a general actin buffer (e.g., 5 mM Tris pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT).[4][10] c. To induce polymerization, add a polymerization buffer to final concentrations of 50 mM KCl, 2 mM MgCl₂, and 1 mM ATP.[4][10] d. Incubate at room temperature for at least 1 hour to allow for the formation of F-actin.[1][4]

  • Binding Reaction: a. In separate ultracentrifuge tubes, prepare the following reaction mixtures (total volume ~100 µL):[4]

    • Tube 1 (Negative Control): F-actin alone in reaction buffer.
    • Tube 2 (Test Reaction): F-actin plus your this compound preparation (and Protein 4.1 if applicable).
    • Tube 3 (Aggregation Control): this compound alone in reaction buffer. b. Incubate all tubes at room temperature (or desired temperature) for 30-60 minutes to allow binding to occur.[1][4]

  • Ultracentrifugation: a. Place the reaction tubes in an ultracentrifuge rotor. b. Centrifuge at a high speed, typically 100,000 - 150,000 x g, for 1.5 hours at 24°C.[4]

  • Sample Analysis: a. Carefully aspirate the supernatant from each tube and transfer it to a new labeled tube. b. Add an equal volume of 2x SDS-PAGE sample buffer to the supernatant fractions. c. To the pellet remaining in the ultracentrifuge tube, add 100 µL of 1x SDS-PAGE sample buffer and resuspend thoroughly.[4] d. Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel. e. Stain the gel (e.g., with Coomassie Blue) or perform a Western blot to visualize the proteins.[4]

  • Interpretation:

    • Positive Result: this compound will be present in the pellet fraction of Tube 2, but not significantly in the pellet of Tube 3.

    • Negative Result: this compound will remain in the supernatant fraction of Tube 2.

    • Aggregation: this compound will be present in the pellet fraction of Tube 3.

Visualizations

SpectrinActinSignaling cluster_membrane Plasma Membrane Ankyrin Ankyrin Band3 Band 3 Ankyrin->Band3 anchors GlycophorinC Glycophorin C This compound This compound Tetramer This compound->Ankyrin binds Actin F-Actin This compound->Actin weak binding Protein41 Protein 4.1 This compound->Protein41 binds Protein41->GlycophorinC anchors Protein41->Actin stabilizes Adducin Adducin Adducin->this compound promotes binding Adducin->Actin

Caption: this compound-actin junctional complex components.

CoSedimentationWorkflow start Start prepare_actin Prepare F-Actin start->prepare_actin prepare_this compound Prepare this compound (pre-clear aggregates) start->prepare_this compound mix_proteins Incubate this compound + F-Actin (30-60 min, RT) prepare_actin->mix_proteins prepare_this compound->mix_proteins centrifuge Ultracentrifugation (>100,000 x g) mix_proteins->centrifuge separate Separate Supernatant and Pellet centrifuge->separate analyze Analyze by SDS-PAGE separate->analyze end End analyze->end

Caption: Co-sedimentation assay workflow.

References

troubleshooting poor yield in recombinant spectrin expression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during recombinant spectrin expression.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Expression of Recombinant this compound

Q: I've transformed my this compound expression vector into E. coli, but I'm seeing very low or no protein expression after induction. What are the potential causes and how can I troubleshoot this?

A: Low or no expression is a common issue that can stem from several factors, from the DNA sequence to the induction conditions. Here’s a step-by-step guide to diagnose and resolve the problem.

1. Verify Your Construct:

  • Sequencing: Always sequence your final expression construct to ensure the this compound gene is in the correct reading frame and free of mutations.

  • Promoter and Ribosome Binding Site (RBS): Confirm that your gene is downstream of a suitable promoter (e.g., T7) and that a strong RBS is present.

2. Address Codon Bias:

  • Problem: this compound, especially from higher eukaryotes, may contain codons that are rarely used by E. coli. This "codon bias" can stall translation and lead to premature termination, resulting in low yields of full-length protein.[1]

  • Solution:

    • Codon-Optimized Gene Synthesis: Synthesize the this compound gene with codons optimized for E. coli expression.

    • Use Specialized E. coli Strains: Employ commercially available E. coli strains that contain plasmids expressing tRNAs for rare codons, such as BL21(DE3)-RIL/RP or Rosetta(DE3).[1] For example, GST-spectrin fusion proteins have been successfully expressed at 18°C in the BL21-CodonPlus(DE3)-RIPL strain.[2]

3. Optimize Induction Conditions:

  • IPTG Concentration: While a concentration of 1 mM IPTG is often used as a starting point, this can be toxic to the cells and lead to misfolded protein. For many proteins, lower concentrations are optimal.

  • Recommended Action: Perform a pilot experiment to test a range of IPTG concentrations (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1.0 mM). Studies have shown that for the T7 promoter system, optimal inducer concentrations can be as low as 0.05 to 0.1 mM.[3]

  • Induction Time and Temperature: The timing of induction and the post-induction temperature are critical. Inducing at a lower temperature for a longer period often improves protein folding and solubility.[1][4]

Issue 2: Recombinant this compound is Insoluble (Inclusion Bodies)

Q: My this compound protein is expressing at high levels, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?

A: Inclusion body formation is a common problem for large, complex proteins like this compound when expressed in E. coli. The high rate of protein synthesis can overwhelm the cellular folding machinery. Here are several strategies to enhance solubility:

1. Lower the Expression Temperature:

  • Mechanism: Reducing the temperature slows down the rate of protein synthesis, giving the polypeptide chain more time to fold correctly.[1] This is one of the most effective methods to prevent inclusion body formation.

  • Protocol: After inoculating your large-scale culture, grow the cells at 37°C to an OD600 of 0.6-0.8. Then, transfer the culture to a shaker at a lower temperature (e.g., 18-25°C), allow it to cool for 20-30 minutes, and then add the inducer (IPTG).[1][5] Continue the expression overnight. For example, mini-spectrin constructs have been successfully expressed at 18°C.[2]

2. Reduce Inducer Concentration:

  • Mechanism: A lower concentration of the inducer (e.g., IPTG) leads to a lower level of transcription from the promoter, thereby reducing the rate of protein synthesis.

  • Recommendation: As mentioned for low expression, titrate the IPTG concentration. Optimal concentrations are often in the 0.05-0.1 mM range.[3]

3. Choose the Right Expression Vector and Host:

  • Promoter Strength: A very strong promoter like T7 can lead to rapid protein accumulation and misfolding. If other methods fail, consider a vector with a weaker promoter.[4]

  • Chaperone Co-expression: Use E. coli strains engineered to co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) which can assist in the proper folding of your this compound protein.

4. Modify the this compound Construct:

  • Fusion Tags: The addition of certain fusion tags, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can sometimes enhance the solubility of the passenger protein.[1]

  • Expressing Domains: Full-length this compound is a very large protein. If your application allows, expressing smaller, stable domains of this compound can significantly improve solubility and yield.[5][6]

Issue 3: Degradation of Recombinant this compound

Q: I'm observing multiple smaller bands on my Western blot, suggesting my recombinant this compound is being degraded. How can I prevent this?

A: Protein degradation is often caused by host cell proteases released during cell lysis. Here’s how to minimize this issue:

1. Use Protease Inhibitor Cocktails:

  • Action: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to your lysis buffer. Ensure the cocktail is suitable for your lysis method (e.g., EDTA-free for IMAC purification).

2. Maintain Low Temperatures:

  • Action: Perform all purification steps (lysis, centrifugation, chromatography) at 4°C to reduce protease activity.[4]

3. Optimize Expression Time:

  • Problem: Very long induction times can sometimes lead to increased degradation as the cells enter stationary phase and begin to die.

  • Action: Perform a time-course experiment (e.g., collect samples at 2, 4, 6, and 16 hours post-induction) to determine the optimal expression time that maximizes the yield of full-length protein before significant degradation occurs.[4]

4. Consider the Fusion Tag Position:

  • Observation: N-terminally tagged proteins can sometimes be more susceptible to degradation, leading to the accumulation of smaller, tagged fragments during purification.

  • Solution: If degradation is a persistent problem, consider re-cloning your this compound construct with a C-terminal tag. This ensures that only full-length protein is purified via affinity chromatography.[4]

5. Use Protease-Deficient E. coli Strains:

  • Action: Utilize E. coli strains that are deficient in certain proteases, such as BL21(DE3) which is deficient in Lon and OmpT proteases.

Data & Protocols

Table 1: Optimization of Induction Parameters for this compound Expression
ParameterCondition 1 (Standard)Condition 2 (Optimized for Solubility)Expected Outcome
Host Strain BL21(DE3)BL21-CodonPlus(DE3)-RIPLImproved expression by supplying tRNAs for rare codons.
Growth Temp. 37°C37°C until induction-
OD600 at Induction 0.6 - 0.80.6 - 0.8-
Induction Temp. 37°C18°CSlower synthesis rate, promotes proper folding.[1][2]
IPTG Conc. 1.0 mM0.1 mMReduced metabolic burden, can improve yield and solubility.[3]
Induction Time 3-4 hours16-18 hours (Overnight)Allows for sufficient protein accumulation at a lower temperature.
Experimental Protocol: Trial Expression of Recombinant this compound in E. coli

This protocol provides a starting point for expressing a this compound construct from a T7 promoter-based vector (e.g., pET series) in E. coli BL21(DE3) or a derivative.

Materials:

  • LB Broth and LB Agar (B569324) plates with appropriate antibiotic.

  • E. coli expression host (e.g., BL21-CodonPlus(DE3)-RIPL).

  • This compound expression plasmid.

  • 1 M IPTG stock solution.

  • Shaking incubator.

  • Spectrophotometer.

Methodology:

  • Transformation: Transform the this compound expression plasmid into chemically competent E. coli cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB broth containing the selective antibiotic. Grow overnight at 37°C with vigorous shaking (200-250 rpm).

  • Main Culture Inoculation: The next day, inoculate 500 mL of pre-warmed LB broth (with antibiotic) with the overnight starter culture to an initial OD600 of ~0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Pre-Induction Sample: Aseptically remove a 1 mL aliquot of the culture. Centrifuge at max speed for 1 minute, discard the supernatant, and store the cell pellet at -20°C. This is your "uninduced" control.

  • Induction:

    • For Solubility Screening: Move the flask to a shaker set at 18°C. Let it equilibrate for 20-30 minutes.

    • Add IPTG to a final concentration of 0.1 mM.

  • Expression: Continue to incubate the culture overnight (16-18 hours) at 18°C with vigorous shaking.

  • Harvesting:

    • The next morning, check the OD600.

    • Take a final 1 mL aliquot for analysis (your "induced" sample).

    • Harvest the remaining cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Analysis: Lyse the uninduced and induced cell pellets and analyze the total cell protein by SDS-PAGE to confirm the expression of your recombinant this compound. Check both the soluble and insoluble fractions to assess solubility.

Visualizations

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Low_Yield Start Start: Low or No This compound Expression Check_Construct 1. Verify Construct - Sequence DNA - Check reading frame - Confirm Promoter/RBS Start->Check_Construct Issue_Found_Construct Issue Found? Check_Construct->Issue_Found_Construct Correct_Construct Re-clone or perform site-directed mutagenesis Issue_Found_Construct->Correct_Construct Yes Optimize_Codons 2. Address Codon Bias - Use codon-optimized E. coli strain (e.g., BL21-CodonPlus) - Re-synthesize gene Issue_Found_Construct->Optimize_Codons No Correct_Construct->Check_Construct Issue_Found_Codons Improvement? Optimize_Codons->Issue_Found_Codons Optimize_Induction 3. Optimize Induction - Titrate IPTG (0.05-0.5 mM) - Lower temperature (18-25°C) - Vary induction time Issue_Found_Codons->Optimize_Induction No Success Sufficient Yield Achieved Issue_Found_Codons->Success Yes Issue_Found_Induction Improvement? Optimize_Induction->Issue_Found_Induction Consider_Alternatives 4. Advanced Troubleshooting - Switch expression vector - Try different fusion tag - Test different E. coli host Issue_Found_Induction->Consider_Alternatives No Issue_Found_Induction->Success Yes Consider_Alternatives->Success

Caption: Decision tree for troubleshooting low recombinant this compound yield.

Workflow for Improving this compound Solubility

Improving_Solubility Start Start: this compound is in Inclusion Bodies Lower_Temp 1. Lower Expression Temperature (e.g., 18°C overnight) Start->Lower_Temp Check_Solubility1 Soluble Fraction Increased? Lower_Temp->Check_Solubility1 Reduce_IPTG 2. Reduce IPTG Concentration (e.g., 0.05-0.1 mM) Check_Solubility1->Reduce_IPTG No/Partially Success Soluble this compound Obtained Check_Solubility1->Success Yes Check_Solubility2 Soluble Fraction Increased? Reduce_IPTG->Check_Solubility2 Change_Vector 3. Change Expression System - Add solubility tag (MBP, GST) - Co-express chaperones Check_Solubility2->Change_Vector No/Partially Check_Solubility2->Success Yes Check_Solubility3 Soluble Fraction Increased? Change_Vector->Check_Solubility3 Express_Domains 4. Re-engineer Construct - Express smaller, stable domains instead of full-length protein Check_Solubility3->Express_Domains No Check_Solubility3->Success Yes Express_Domains->Success

Caption: Step-wise strategy for increasing the solubility of recombinant this compound.

References

Technical Support Center: Validation of a New Spectrin Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the specificity of a new spectrin antibody. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to validate the specificity of a new this compound antibody?

Antibody validation is essential to ensure that the antibody specifically recognizes and binds to its intended target, this compound, without cross-reacting with other proteins.[1][2] Using a non-validated antibody can lead to unreliable and irreproducible results, generating false-positive or false-negative data and wasting valuable time and resources.[2][3][4]

Q2: What are the primary methods for validating the specificity of a new antibody?

The most widely accepted methods for antibody specificity validation include:

  • Western Blotting (WB): To verify that the antibody recognizes a protein of the correct molecular weight.[4][5][6]

  • Genetic Knockdown or Knockout: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate this compound expression and confirm a corresponding loss of antibody signal.[7][8][9][10] This is often considered the gold standard for validation.[4][9]

  • Immunoprecipitation-Mass Spectrometry (IP-MS): To identify the protein(s) that the antibody binds to directly.[10][11][12]

  • Immunofluorescence (IF) / Immunohistochemistry (IHC): To ensure the antibody stains the correct subcellular or tissue location where this compound is expected to be found.[13][14]

Q3: My new this compound antibody shows multiple bands on a Western Blot. What could be the cause?

Multiple bands on a Western Blot could be due to several factors:

  • Protein Isoforms or Splice Variants: this compound has multiple isoforms which may have different molecular weights.

  • Post-Translational Modifications: Modifications such as phosphorylation or ubiquitination can alter the protein's migration in the gel.[15]

  • Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, leading to lower molecular weight bands.[15][16][17]

  • Non-Specific Binding: The antibody may be cross-reacting with other proteins.[5]

  • Antibody Concentration: Using too high a concentration of the primary antibody can sometimes lead to non-specific bands.[15][18]

Troubleshooting Guides

Western Blotting

Q: I am not getting any signal for this compound on my Western Blot. What should I do?

A: This could be due to a number of issues. Consider the following troubleshooting steps:

  • Confirm Protein Expression: Ensure that the cell line or tissue you are using expresses this compound at a detectable level.[17] It is recommended to include a positive control lysate.

  • Check Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time.[18][19]

  • Verify Protein Transfer: Use a Ponceau S stain to confirm that proteins have successfully transferred from the gel to the membrane.[16] Due to this compound's high molecular weight (~240-280 kDa), optimizing the transfer time and voltage is crucial.

  • Antibody Activity: Ensure your primary and secondary antibodies are stored correctly and have not expired.[18]

Q: My Western Blot for this compound has high background. How can I reduce it?

A: High background can obscure your results. Try these optimization steps:

  • Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).[18]

  • Washing Steps: Increase the number or duration of washes to remove non-specifically bound antibodies.[19]

  • Antibody Dilution: A high concentration of the primary or secondary antibody can contribute to background. Try further diluting your antibodies.[18]

  • Membrane Handling: Ensure the membrane does not dry out at any point during the procedure.[16]

Key Experimental Protocols

Western Blotting for this compound Antibody Validation

This protocol outlines the basic steps for validating a new this compound antibody using Western Blotting.

Experimental Workflow:

WB_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection Lysate_Prep Prepare Cell/Tissue Lysates Protein_Quant Quantify Protein Concentration Lysate_Prep->Protein_Quant Sample_Denature Denature Samples with Loading Buffer Protein_Quant->Sample_Denature Load_Gel Load Samples onto SDS-PAGE Gel Sample_Denature->Load_Gel Run_Gel Run Gel Electrophoresis Load_Gel->Run_Gel Transfer Transfer Proteins to PVDF/Nitrocellulose Membrane Run_Gel->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary this compound Antibody Block->Primary_Ab Wash1 Wash Membrane Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Membrane Secondary_Ab->Wash2 ECL Add ECL Substrate Wash2->ECL Image Image Blot ECL->Image

Caption: Western Blotting Workflow for Antibody Validation.

Methodology:

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.[20]

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[21]

  • Gel Electrophoresis:

    • Load the denatured protein samples into the wells of a low-percentage (e.g., 6-8%) SDS-PAGE gel to ensure good resolution of high molecular weight proteins like this compound.

    • Run the gel according to the manufacturer's instructions.[21]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21] For large proteins like this compound, a wet transfer overnight at 4°C is often more efficient.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[21]

    • Incubate the membrane with the primary this compound antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[21]

    • Capture the signal using an imaging system. A single band at the expected molecular weight for this compound (~240-280 kDa) indicates specificity.[5]

ParameterRecommended Range/Value
Protein Load 20-30 µg per lane
SDS-PAGE Gel % 6-8%
Primary Antibody Dilution 1:500 - 1:2000 (optimize for new antibody)
Secondary Antibody Dilution 1:2000 - 1:10000
Blocking Time 1 hour at room temperature
Primary Incubation Overnight at 4°C
Genetic Knockdown using siRNA

This protocol uses small interfering RNA (siRNA) to temporarily reduce the expression of this compound, providing a negative control to validate antibody specificity.[22][23]

Logical Workflow:

siRNA_Logic cluster_transfection Transfection cluster_analysis Analysis cluster_results Expected Results Cells Culture Cells siRNA_this compound Transfect with this compound siRNA Cells->siRNA_this compound siRNA_Control Transfect with Scrambled siRNA (Control) Cells->siRNA_Control Harvest Harvest Cells after 48-72h siRNA_this compound->Harvest siRNA_Control->Harvest WB Perform Western Blot Harvest->WB IF Perform Immunofluorescence Harvest->IF Result_this compound Reduced/Absent Signal in this compound siRNA Lane WB->Result_this compound Result_Control Normal Signal in Control Lane WB->Result_Control IF->Result_this compound IF->Result_Control

Caption: Logical Workflow for siRNA-mediated Antibody Validation.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells in a 6-well plate and grow to 50-70% confluency.

    • Prepare two sets of transfection complexes: one with siRNA targeting this compound and another with a non-targeting (scrambled) siRNA as a negative control.[23]

    • Transfect the cells according to the lipid transfection reagent manufacturer's protocol.

  • Incubation and Harvest:

    • Incubate the cells for 48-72 hours to allow for knockdown of the this compound protein.

    • Harvest the cells for analysis by Western Blot or Immunofluorescence.

  • Analysis:

    • For Western Blot analysis, prepare lysates and follow the protocol described above.

    • For Immunofluorescence, fix, permeabilize, and stain the cells with the this compound antibody.

  • Interpretation:

    • A specific antibody will show a significantly reduced or absent signal in the cells treated with this compound siRNA compared to the scrambled siRNA control.[22][24]

ParameterRecommended Range/Value
Cell Confluency at Transfection 50-70%
siRNA Concentration 10-50 nM (optimize for cell line)
Incubation Time Post-Transfection 48-72 hours
Immunoprecipitation-Mass Spectrometry (IP-MS)

IP-MS is a powerful technique that identifies the direct binding partners of your antibody.[11][12]

Experimental Workflow:

IPMS_Workflow cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Lysate_Prep Prepare Native Cell Lysate Ab_Incubation Incubate Lysate with this compound Antibody Lysate_Prep->Ab_Incubation Bead_Capture Capture Antibody-Protein Complex with Protein A/G Beads Ab_Incubation->Bead_Capture Wash_Beads Wash Beads to Remove Non-specific Binders Bead_Capture->Wash_Beads Elute Elute Bound Proteins Wash_Beads->Elute Digestion Digest Eluted Proteins into Peptides Elute->Digestion LC_MS Analyze Peptides by LC-MS/MS Digestion->LC_MS Data_Analysis Identify Proteins via Database Search LC_MS->Data_Analysis

Caption: IP-MS Workflow for Antibody Specificity Validation.

Methodology:

  • Immunoprecipitation:

    • Prepare a native (non-denaturing) cell lysate.

    • Incubate the lysate with your new this compound antibody (or a control IgG) overnight at 4°C.

    • Add Protein A/G magnetic beads to the lysate and incubate for 1-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[25]

    • Elute the bound proteins from the beads.

  • Mass Spectrometry:

    • The eluted proteins are digested into peptides, typically using trypsin.[26]

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27]

    • The MS data is then used to search a protein database to identify the proteins that were bound to the antibody.

  • Interpretation:

    • If the antibody is specific, this compound should be identified as the top hit with high confidence and significantly enriched compared to the control IgG immunoprecipitation.[12][28]

ParameterRecommended Range/Value
Starting Protein Amount 1-5 mg of total lysate
Antibody Amount 1-5 µg per IP
Bead Incubation Time 1-4 hours at 4°C
Knockout (KO) Cell Line Validation

Using a cell line where the gene for this compound has been knocked out (e.g., using CRISPR/Cas9) provides the most definitive evidence of antibody specificity.[7][8][9]

Logical Workflow:

KO_Logic cluster_cells Cell Lines cluster_analysis Analysis cluster_results Expected Results WT_Cells Wild-Type (WT) Cells Prepare_Lysates Prepare Lysates from WT and KO Cells WT_Cells->Prepare_Lysates KO_Cells This compound Knockout (KO) Cells KO_Cells->Prepare_Lysates WB Perform Western Blot Prepare_Lysates->WB IF Perform Immunofluorescence Prepare_Lysates->IF Result_WT Strong Signal in WT Cells WB->Result_WT Result_KO No Signal in KO Cells WB->Result_KO IF->Result_WT IF->Result_KO

Caption: Logic of Antibody Validation using KO Cell Lines.

Methodology:

  • Obtain Cell Lines: Acquire both the wild-type (WT) parental cell line and a verified this compound knockout (KO) cell line.[9]

  • Prepare Samples: Culture both cell lines under identical conditions and prepare lysates for Western Blot or fix and permeabilize cells for Immunofluorescence.

  • Analysis:

    • Perform Western Blotting or Immunofluorescence on both the WT and KO samples in parallel using the new this compound antibody.

  • Interpretation:

    • A specific antibody will detect a band or show staining in the WT cells but will show no signal in the KO cells.[3][9] Any signal detected in the KO cells indicates non-specific binding.[28]

References

Spectrin Western Blot Technical Support Center: Troubleshooting High Background

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spectrin Western blotting. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve high background issues in their experiments. High background can obscure the specific detection of this compound, leading to difficulty in data interpretation. This resource provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve clean and specific this compound Western blot results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background in a this compound Western blot?

High background in Western blotting can manifest as a general haze across the entire membrane or as multiple non-specific bands.[1] The most common culprits include:

  • Insufficient Blocking: Incomplete blocking of the membrane allows for non-specific binding of the primary and/or secondary antibodies.[1][2][3]

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to increased non-specific binding.[1][2][3][4]

  • Inadequate Washing: Insufficient washing fails to remove unbound antibodies, contributing to background noise.[1][4][5]

  • Poor Quality of Reagents: Old or contaminated buffers and antibodies can increase background.[4][6]

  • Membrane Issues: The type of membrane used (PVDF vs. nitrocellulose) and allowing the membrane to dry out can affect background levels.[1][3][7]

  • Cross-reactivity: The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself.[3]

  • Overexposure: Excessively long exposure times during signal detection can lead to a dark background.[1][2]

Q2: I'm seeing a uniform dark haze across my entire this compound blot. What should I do?

A uniform background often points to issues with the blocking, antibody incubation, or washing steps.[1] Here are some troubleshooting steps:

  • Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent.[8][9][10] Consider switching from non-fat dry milk to Bovine Serum Albumin (BSA) or vice-versa, as one may be more suitable for your specific antibodies.[1]

  • Adjust Antibody Concentrations: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong specific signal with minimal background.[1][3][4]

  • Enhance Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations. For example, try three to five washes of 5-15 minutes each with a buffer containing a detergent like Tween-20.[1][4][5]

Q3: My this compound blot has many non-specific bands. How can I get rid of them?

Non-specific bands can be caused by several factors, including:

  • Antibody Cross-reactivity: Your primary or secondary antibody may be recognizing other proteins in the lysate.

  • Protein Degradation: this compound is susceptible to degradation, which can result in multiple lower molecular weight bands.

  • High Antibody Concentration: As with a uniform background, too much antibody can lead to the detection of low-affinity, non-specific interactions.[1][2][3]

To address this, you can:

  • Use a More Specific Primary Antibody: Ensure your primary antibody is specific for this compound and consider using a monoclonal antibody for higher specificity.[11]

  • Prepare Fresh Lysates with Protease Inhibitors: To minimize protein degradation, prepare fresh samples and always include a protease inhibitor cocktail in your lysis buffer.[2][6]

  • Optimize Antibody Dilutions: Perform a dilution series for your primary antibody to find a concentration that minimizes non-specific binding while still detecting your target.[1][4]

  • Secondary Antibody Control: Run a control lane where the primary antibody is omitted to check for non-specific binding of the secondary antibody.[2][6]

Troubleshooting Guides

This section provides more detailed protocols and data to help you systematically troubleshoot high background in your this compound Western blots.

Optimizing the Blocking Step

Blocking is a critical step to prevent non-specific antibody binding to the membrane.[1][12]

Key Considerations:

  • Choice of Blocking Agent: The two most common blocking agents are non-fat dry milk and BSA.[1] For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins that can cause background.[1][3][13]

  • Concentration and Incubation Time: The concentration and incubation time may need to be optimized.

Blocking AgentTypical ConcentrationIncubation TimeTemperature
Non-fat Dry Milk3-5% (w/v)1 hour - overnightRoom Temperature or 4°C
Bovine Serum Albumin (BSA)3-5% (w/v)1 hour - overnightRoom Temperature or 4°C

Protocol for Optimal Blocking:

  • Prepare a 3-5% solution of your chosen blocking agent (non-fat dry milk or BSA) in Tris-buffered saline with Tween-20 (TBST) or Phosphate-buffered saline with Tween-20 (PBST).

  • Ensure the powder is fully dissolved to avoid speckles on the blot.[14] You can filter the blocking buffer if necessary.[4]

  • After transferring the proteins to the membrane, immerse the membrane completely in the blocking buffer.

  • Incubate for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]

Antibody Titration and Incubation

Using the correct antibody concentration is crucial for a clean blot.[1][4]

Primary Antibody:

  • Dilution: The optimal dilution depends on the antibody's affinity and should be determined empirically. Start with the manufacturer's recommended dilution and perform a titration series (e.g., 1:500, 1:1000, 1:2000, 1:5000).[6][11]

  • Incubation: Incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C.[15][16] Incubating at 4°C overnight can sometimes reduce non-specific binding.[1][4][7]

Secondary Antibody:

  • Dilution: A higher dilution of the secondary antibody can often help reduce background. Typical dilutions range from 1:5,000 to 1:20,000.[17][18]

  • Incubation: A 1-hour incubation at room temperature is usually sufficient.[17][19]

  • Control: Always include a control lane with only the secondary antibody to ensure it is not binding non-specifically.[2][6]

AntibodyRecommended Dilution RangeIncubation TimeTemperature
Primary Antibody1:500 - 1:5000 (Titrate)1-2 hours or OvernightRoom Temperature or 4°C
Secondary Antibody1:5,000 - 1:20,0001 hourRoom Temperature
Washing Protocol

Thorough washing is essential to remove unbound antibodies.[1][5]

Protocol for Effective Washing:

  • After both primary and secondary antibody incubations, wash the membrane with a sufficient volume of washing buffer (e.g., TBST or PBST) to fully submerge the membrane.[5]

  • Perform at least three to five washes of 5-15 minutes each with gentle agitation.[1][4][6]

  • Ensure your washing buffer is fresh and contains a detergent like Tween-20 (typically 0.05% - 0.1%).[1][5]

Experimental Workflow and Logic Diagram

To visualize the troubleshooting process, the following diagrams outline the standard Western blot workflow and a decision-making tree for addressing high background.

Western_Blot_Workflow A Sample Preparation (with Protease Inhibitors) B SDS-PAGE A->B C Protein Transfer (PVDF or Nitrocellulose) B->C D Blocking (1-2h RT or O/N 4°C) C->D E Primary Antibody Incubation D->E F Washing (3x 5-15 min) E->F G Secondary Antibody Incubation F->G H Washing (3x 5-15 min) G->H I Signal Detection H->I

Caption: Standard Western Blot experimental workflow.

Troubleshooting_High_Background Start High Background in this compound Blot Q1 Is the background uniform or hazy? Start->Q1 A1 Optimize Blocking: - Increase time/concentration - Change blocking agent Q1->A1 Yes Q2 Are there non-specific bands? Q1->Q2 No A2 Titrate Antibodies: - Decrease concentration A1->A2 A3 Improve Washing: - Increase number/duration A2->A3 A3->Q2 B1 Check Antibody Specificity: - Use monoclonal Ab - Secondary Ab control Q2->B1 Yes End Clean this compound Blot Q2->End No B2 Prevent Protein Degradation: - Use fresh lysate - Add protease inhibitors B1->B2 B3 Optimize Antibody Dilution B2->B3 B3->End

Caption: Troubleshooting logic for high background.

References

Technical Support Center: Optimizing Fixation for Spectrin Structures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize fixation methods for the preservation of spectrin cytoskeletal structures in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in preserving this compound structures during fixation?

This compound is a crucial component of the submembranous cytoskeleton, forming a network with actin and other proteins that is vital for maintaining cell shape and membrane integrity.[1][2] The primary challenge is that improper fixation can either fail to adequately cross-link the this compound network, leading to its disruption, or mask the epitopes recognized by antibodies, resulting in poor immunofluorescence signal. The choice of fixative and the protocol must be carefully optimized to preserve the delicate architecture of this network.

Q2: What are the main differences between paraformaldehyde (PFA) and methanol (B129727) fixation for this compound?

Paraformaldehyde (PFA), a cross-linking fixative, creates covalent bonds between proteins, preserving the structural integrity of the cell and the this compound network.[3] Methanol, on the other hand, is a precipitating/denaturing fixative that works by dehydrating the cell and causing proteins to precipitate.[3][4] While methanol fixation also permeabilizes the cell membrane, it can be harsher and may disrupt the fine structure of the this compound cytoskeleton and extract lipids.[3][5] Commercial formaldehyde (B43269) solutions often contain methanol as a stabilizer, which can impact the staining of cytoskeletal proteins.[6] For sensitive structures like the this compound-actin network, preparing fresh, methanol-free formaldehyde from PFA is often recommended.[6][7]

Q3: Can I use glutaraldehyde (B144438) in my fixative solution?

Glutaraldehyde is a stronger and more rapid cross-linking agent than PFA and can be excellent for preserving ultrastructure.[7] However, it can also increase autofluorescence, which is problematic for immunofluorescence experiments.[8] If you must use glutaraldehyde, it is crucial to quench the free aldehyde groups after fixation, typically with a solution of sodium borohydride (B1222165) or an inert amine like ethanolamine (B43304) or lysine, to prevent non-specific binding of antibodies.[7][8]

Q4: My anti-spectrin antibody is not working. How do I know if it's a fixation issue or an antibody issue?

First, confirm that your antibody has been validated for immunofluorescence (IF) or immunohistochemistry (IHC).[8] Run a positive control with a cell or tissue type known to express this compound abundantly, such as erythrocytes, to verify the antibody's activity.[2] It's also important to ensure the secondary antibody is compatible with the primary (e.g., use an anti-mouse secondary for a primary antibody raised in mouse).[8] If the positive control works with a standard protocol, then the issue likely lies with the fixation or sample preparation of your experimental sample. Over-fixation can mask the epitope; in this case, antigen retrieval may be necessary.[9]

Troubleshooting Guide

Problem 1: Weak or No this compound Staining

If you are observing a faint signal or no signal at all, consider the following causes and solutions.

Potential Cause Recommended Solution Citation
Over-fixation Over-fixation with cross-linking agents like PFA can mask the antigenic epitope. Reduce the fixation time or the concentration of the fixative.[8][10]
Inadequate Permeabilization If using a cross-linking fixative like PFA, the antibody may not be able to access the intracellular this compound network. Add a permeabilization step using a detergent like Triton X-100 (e.g., 0.1-0.5% in PBS for 10-15 minutes). Note that methanol or acetone (B3395972) fixation typically does not require a separate permeabilization step.[3][8]
Suboptimal Antibody Concentration The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution that provides the best signal-to-noise ratio.[9]
Incorrect Fixative Choice The chosen fixative may be destroying the epitope. If you are using a precipitating fixative like methanol, try a cross-linking fixative like PFA, and vice-versa.[7][11]
Protein Not Present/Abundant The target protein may not be present or may be expressed at very low levels in your sample. Run a positive control to confirm the antibody and protocol are working. Consider using a signal amplification method if expression is low.[9][12]
Problem 2: High Background or Non-Specific Staining

High background can obscure the specific signal from the this compound network.

Potential Cause Recommended Solution Citation
Insufficient Blocking Non-specific binding of antibodies can be reduced by effective blocking. Increase the blocking incubation time (e.g., to 1 hour at room temperature) or try a different blocking agent (e.g., 5-10% normal serum from the same species as the secondary antibody).[9][13]
Antibody Concentration Too High Excessively high concentrations of either the primary or secondary antibody can lead to non-specific binding. Reduce the antibody concentrations.[14]
Inadequate Washing Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background. Increase the number and/or duration of wash steps.[10]
Autofluorescence Tissues can have endogenous fluorescence (autofluorescence). This can be exacerbated by fixatives like glutaraldehyde. View an unstained control slide to check for autofluorescence. If present, consider treatment with sodium borohydride after fixation or a quenching agent like Sudan Black.[8]
Secondary Antibody Cross-Reactivity The secondary antibody may be binding non-specifically. Run a control where the primary antibody is omitted. If background staining persists, the secondary antibody is likely the cause. Consider using a pre-adsorbed secondary antibody.[13][15]
Problem 3: Distorted Cell Morphology or this compound Structure

The goal of fixation is to preserve the cellular structure as close to its native state as possible.

Potential Cause Recommended Solution Citation
Harsh Fixation/Permeabilization Precipitating fixatives like methanol or acetone can alter cell morphology by extracting lipids and causing proteins to collapse.[3] Similarly, high concentrations of detergents like Triton X-100 can disrupt membranes.[5]
Under-fixation If the fixation is too short or the fixative concentration is too low, the cytoskeletal structures will not be adequately stabilized and can be disrupted during subsequent staining steps. Increase fixation time or concentration.[11]
Osmotic Stress Ensure that all fixative and buffer solutions are isotonic to prevent cells from shrinking or swelling. Use a buffered solution like PBS (Phosphate-Buffered Saline) to prepare your fixatives.[16]

Experimental Protocols & Data

Comparison of Common Fixation Methods

The optimal fixation method is a balance between preserving structural integrity and maintaining antigenicity. The choice often needs to be determined empirically.[7]

Fixative Typical Concentration Typical Time/Temp Mechanism Pros Cons
Paraformaldehyde (PFA) 2-4% in PBS10-20 min at RTCross-linkingGood preservation of morphology; compatible with many antibodies.[4]May mask epitopes (requiring antigen retrieval); requires a separate permeabilization step.[4][8]
Cold Methanol 95-100%5-10 min at -20°CPrecipitating/DehydratingPermeabilizes cells simultaneously; can be good for some cytoskeletal antigens.[3]Can alter cell morphology; may extract soluble proteins and lipids; not ideal for fluorescent proteins.[3][4]
Cold Acetone 100%5-10 min at -20°CPrecipitating/DehydratingSimilar to methanol but can be less harsh.[4]Extracts lipids which can affect morphology; highly flammable.[4][7]
PFA + Glutaraldehyde 2-4% PFA + 0.1-0.5% Glutaraldehyde15-30 min at RTStrong Cross-linkingExcellent preservation of ultrastructure.[17]Often increases autofluorescence; requires quenching of free aldehydes.[7][8]
Protocol 1: Paraformaldehyde (PFA) Fixation for Cultured Cells

This protocol is a good starting point for preserving the this compound cytoskeleton while maintaining good cell morphology.

  • Preparation: Prepare fresh 4% PFA in PBS. To do this, gently heat powdered PFA in PBS at ~60°C in a chemical hood, adding a drop of NaOH to help it dissolve.[6] Cool to room temperature and filter before use.

  • Wash: Gently wash cells with pre-warmed PBS.

  • Fixation: Add the 4% PFA solution to the cells and incubate for 15 minutes at room temperature.

  • Wash: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.25% Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. This step is crucial for allowing the antibody to access the this compound network.

  • Blocking: Wash three times with PBS. Add a blocking buffer (e.g., 1% BSA and 10% Normal Goat Serum in PBS) and incubate for 1 hour at room temperature.

  • Antibody Staining: Proceed with primary and secondary antibody incubations as per the manufacturer's recommendations.

Protocol 2: Cold Methanol Fixation

This is a faster protocol that combines fixation and permeabilization but can be harsher on cell morphology.

  • Wash: Gently wash cells with PBS at room temperature.

  • Fixation: Aspirate the PBS and add ice-cold 100% methanol to the cells.

  • Incubation: Incubate at -20°C for 10 minutes.

  • Rehydration & Blocking: Aspirate the methanol and wash three times with PBS for 5 minutes each to rehydrate the cells. Proceed directly to the blocking step as permeabilization is not required.

  • Antibody Staining: Proceed with primary and secondary antibody incubations.

Visual Guides

Fixation_Decision_Workflow start What is your primary goal? morphology Preserve fine ultrastructure and cell morphology start->morphology Morphology is critical antigenicity Maximize antigen detection (bright signal) start->antigenicity Signal strength is key speed Fast protocol needed start->speed Speed is essential pfa Use 4% PFA Fixation morphology->pfa For standard IF pfa_ga Consider PFA + Glutaraldehyde (with quenching) morphology->pfa_ga For high-resolution imaging (EM) methanol Use Cold Methanol Fixation antigenicity->methanol If PFA gives weak signal pfa_ar Try PFA with Antigen Retrieval antigenicity->pfa_ar If morphology with PFA is good but signal is weak methanol_speed Use Cold Methanol Fixation speed->methanol_speed

Caption: Decision workflow for selecting a this compound fixation method.

Troubleshooting_Workflow start Problem with this compound Staining no_signal Weak or No Signal start->no_signal high_bg High Background start->high_bg bad_morph Poor Morphology start->bad_morph check_ab Check Antibody Controls (Positive Control, Titration) no_signal->check_ab check_blocking Increase Blocking Time/ Change Blocker high_bg->check_blocking use_pfa Switch to milder fixative (e.g., 4% PFA) bad_morph->use_pfa reduce_fix Reduce Fixation Time/ Concentration check_ab->reduce_fix Controls OK add_perm Optimize Permeabilization (e.g., add Triton X-100) reduce_fix->add_perm change_fix Switch Fixative (e.g., PFA to Methanol) add_perm->change_fix reduce_ab Reduce Antibody Concentration check_blocking->reduce_ab increase_wash Increase Wash Steps reduce_ab->increase_wash check_auto Check for Autofluorescence (Unstained Control) increase_wash->check_auto check_osm Ensure Buffers are Isotonic (e.g., use PBS) use_pfa->check_osm handle_gently Handle Samples Gently check_osm->handle_gently

Caption: Troubleshooting workflow for common this compound IF issues.

References

strategies for improving the efficiency of spectrin gene editing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spectrin gene editing. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during this compound gene editing experiments, particularly in hematopoietic stem and progenitor cells (HSPCs), a key target for treating this compound-related disorders.

Q1: My overall CRISPR editing efficiency for the this compound gene (e.g., SPTA1, SPTB) is low. Where should I start troubleshooting?

A1: Low editing efficiency is a common challenge. A systematic approach is best to identify the bottleneck. The primary areas to investigate are the guide RNA (gRNA), the delivery method, and the target cells.[1]

  • Guide RNA (sgRNA) Design and Quality: The sgRNA is critical for directing the Cas9 nuclease. Poor design or quality can drastically reduce efficiency.[2] It is advisable to test three to five different sgRNAs for each target gene to identify the most effective one.[2]

  • Delivery Method: The method used to deliver CRISPR-Cas9 components into target cells is a critical determinant of success.[2][3] Different cell types, especially primary cells like CD34+ HSPCs, have varying susceptibilities to delivery methods.[4]

  • Cellular Factors: The health, cell cycle stage, and DNA repair pathway activity of the target cells can all influence the outcome.[1] Editing is often more efficient in actively dividing cells.[5]

Below is a decision tree to guide your troubleshooting process.

G start Low Editing Efficiency Observed q1 Step 1: Validate sgRNA Design & Quality start->q1 a1_pass sgRNA is functional q1->a1_pass  Pass (in vitro cleavage) a1_fail Suboptimal sgRNA. Redesign using latest tools and re-validate. Test 3-5 sgRNAs per target. q1->a1_fail  Fail q2 Step 2: Assess Delivery Efficiency a1_pass->q2 end_fail Re-evaluate & Repeat a1_fail->end_fail a2_pass Delivery is efficient q2->a2_pass  Pass (e.g., >80% GFP) a2_fail Optimize delivery method. Titrate reagents. Try alternative methods (e.g., RNP electroporation). q2->a2_fail  Fail q3 Step 3: Verify Cas9 Activity & Cellular Health a2_pass->q3 a2_fail->end_fail a3_pass Cas9 is active & cells are healthy. Problem is likely locus-specific (e.g., chromatin accessibility). q3->a3_pass  Pass (control gene edited) a3_fail Check Cas9 expression/source. Optimize cell culture conditions. Ensure cells are healthy and dividing. q3->a3_fail  Fail end_pass Proceed with Experiment a3_pass->end_pass a3_fail->end_fail

A decision tree for troubleshooting low editing efficiency.

Q2: Which delivery method is most effective for editing this compound genes in CD34+ HSPCs?

A2: The choice of delivery system is crucial for balancing efficiency and toxicity in sensitive primary cells like HSPCs.[3] Studies comparing different methods have shown that delivering the CRISPR/Cas9 system as a pre-complexed ribonucleoprotein (RNP) via electroporation offers a good balance between high editing efficiency and low cytotoxicity.[6][7]

  • Ribonucleoprotein (RNP) Delivery: Exhibits a good balance between cytotoxicity and efficiency. It allows for transient, DNA-free delivery of the editing machinery, which can reduce off-target effects.[6][8]

  • Plasmid Delivery: Can lead to high editing frequency but is often associated with significant cell toxicity.[6][7]

  • Lentiviral Vector (LV) Delivery: Is robust and minimally toxic but often results in poor genome-editing efficiency for generating specific rearrangements.[6][7]

  • RNA-mediated Delivery: Can be highly toxic and less efficient than other methods in editing the β-globin locus, a comparable target in HSPCs.[6][7]

Q3: I am trying to introduce a specific point mutation using Homology Directed Repair (HDR), but the efficiency is very low, and I see many indels. How can I improve this?

A3: HDR is a precise repair mechanism, but it competes with the more dominant and error-prone Non-Homologous End Joining (NHEJ) pathway.[9] HDR is also primarily active in the late S and G2 phases of the cell cycle.[10][11] Therefore, strategies to improve HDR efficiency focus on biasing the repair pathway choice and optimizing cell cycle conditions.

  • Cell Cycle Synchronization: Using chemical agents like Nocodazole can arrest cells in the G2/M phase, enriching the population of cells in the HDR-active phases.[11]

  • Small Molecule Enhancers: Certain small molecules can be used to either inhibit NHEJ or enhance the activity of key HDR factors.[9][12]

  • Optimize the Donor Template: Using a single-stranded oligodeoxynucleotide (ssODN) as the repair template is common. Chemically modifying the ssODN can improve its stability and efficiency.[12]

  • Use Newer Editing Technologies: For introducing specific point mutations, consider using base editing or prime editing. These technologies can install point mutations without creating double-strand breaks (DSBs), thereby avoiding the competition with NHEJ and reducing indel formation.[13][14][15]

G DSB CRISPR-Cas9 Induced Double-Strand Break (DSB) NHEJ NHEJ Pathway (Non-Homologous End Joining) DSB->NHEJ Dominant Pathway (All cell cycle phases) HDR HDR Pathway (Homology Directed Repair) DSB->HDR Less Frequent (S/G2 phases only) Indels Error-Prone Repair: Insertions/Deletions (Indels) NHEJ->Indels Precise Precise Editing: Knock-in of desired change HDR->Precise Donor Donor DNA Template (e.g., ssODN) Donor->HDR

Competition between NHEJ and HDR repair pathways.

Q4: What are "off-target effects," and how can I minimize them in my this compound gene editing experiment?

A4: Off-target effects are unintended edits at genomic sites that are similar in sequence to the intended target site.[8][16] These can lead to unwanted mutations and are a critical safety concern, especially for therapeutic applications.

  • High-Fidelity Cas9 Variants: Engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9) have been developed to have reduced off-target activity.[16][17]

  • sgRNA Design: Use bioinformatics tools to design sgRNAs with minimal predicted off-target sites. Truncating the sgRNA to 17-18 base pairs can also increase specificity.[16]

  • RNP Delivery: Using RNP delivery limits the time the Cas9 nuclease is active in the cell, reducing the chance for off-target cleavage compared to plasmid or viral delivery which can express Cas9 for longer periods.[8]

  • Validate Off-Targets: Use deep sequencing techniques to experimentally validate predicted off-target sites and confirm the specificity of your editing.[16]

Quantitative Data Summary

Table 1: Comparison of CRISPR/Cas9 Delivery Methods in CD34+ HSPCs

This table summarizes the efficiency and cytotoxicity of different delivery methods for gene editing in human hematopoietic stem and progenitor cells, which are relevant for this compound gene correction.

Delivery MethodEditing EfficiencyCell ToxicityKey CharacteristicsReference
Plasmid HighSignificantHigh frequency of rearrangements but with major toxicity.[6][7]
Lentiviral Vector PoorMinimalRobust transduction but inefficient at targeted editing.[6][7]
RNA LowSignificantHighly toxic and less efficient for this cell type.[6][7]
RNP HighMinimalGood balance of high efficiency and low toxicity; DNA-free.[6][7]
Table 2: Strategies to Enhance Homology Directed Repair (HDR) Efficiency

This table outlines methods to increase the rate of precise gene editing through HDR.

StrategyMethodFold Increase in HDRCell TypeReference
Cell Cycle Arrest Nocodazole (200 ng/mL)Up to 6-foldHEK293T[11]
Cell Cycle Arrest Nocodazole (1 µg/mL)2.8-foldPorcine Fetal Fibroblasts[11]
Combined Approach Cold Shock + HDR Enhancer + Modified ssODN7-fold (ratio of HDR:NHEJ)human iPS cells[12]

Experimental Protocols

Protocol: High-Efficiency Gene Editing in CD34+ HSPCs using RNP Electroporation

This protocol provides a general framework for editing the this compound gene in CD34+ HSPCs. Optimization for specific cell sources and targets is recommended.

Materials:

  • Cryopreserved human CD34+ HSPCs

  • StemSpan™ SFEM II medium + CD34+ Expansion Supplement

  • High-fidelity Cas9 nuclease

  • Custom-synthesized sgRNA targeting the this compound gene

  • Electroporation buffer

  • Electroporation system (e.g., Lonza 4D-Nucleofector™, CellPore™)[18]

Workflow:

G cluster_prep Preparation (Day 1-2) cluster_edit Gene Editing (Day 3) cluster_post Post-Editing (Day 4 onwards) thaw 1. Thaw & Culture CD34+ HSPCs (24-48h pre-stimulation) rnp 2. Prepare RNP Complex (Incubate Cas9 + sgRNA) electro 3. Electroporation (Mix cells with RNP and electroporate) thaw->electro culture 4. Post-Transfection Culture (Recover and expand cells) electro->culture analysis 5. Analysis of Editing Efficiency (e.g., NGS, Flow Cytometry) culture->analysis

General experimental workflow for HSPC gene editing.

Methodology:

  • Cell Preparation (24-48 hours prior to editing):

    • Thaw cryopreserved CD34+ HSPCs according to the supplier's protocol.

    • Culture cells in StemSpan™ SFEM II medium supplemented with CD34+ Expansion Supplement. A pre-transfection culture period of 24-48 hours is often optimal for cell activation and can increase editing efficiencies.[18][19]

    • Maintain cell density below 1 x 10⁶ cells/mL to ensure nutrient availability.[18]

  • RNP Complex Formation (Day of editing):

    • Dilute the high-fidelity Cas9 protein and the this compound-targeting sgRNA separately in a nuclease-free buffer.

    • Mix the Cas9 and sgRNA at an optimized molar ratio (e.g., 1:1.2) and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.

  • Electroporation:

    • Harvest the pre-stimulated HSPCs and count them.

    • Resuspend the required number of cells (e.g., 1 x 10⁶ cells) in the appropriate electroporation buffer.

    • Gently mix the resuspended cells with the pre-formed RNP complex.

    • Transfer the mixture to an electroporation cuvette or cartridge and apply the optimized electrical pulse using your electroporation system.

  • Post-Transfection Culture and Analysis:

    • Immediately after electroporation, transfer the cells to a culture plate containing pre-warmed recovery medium.

    • Culture the cells for 3-4 days to allow for gene editing to occur and for the cells to recover.

    • After the culture period, harvest a subset of cells to assess viability and editing efficiency using methods like Next-Generation Sequencing (NGS) to quantify indels or flow cytometry if a protein knockout is expected.

References

Validation & Comparative

A Comparative Guide to Erythroid and Non-Erythroid Spectrin Isoforms: Structure, Function, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectrin is a ubiquitous cytoskeletal protein crucial for maintaining the structural integrity and mechanical properties of the plasma membrane. Existing as a family of isoforms, spectrins are broadly categorized into erythroid and non-erythroid types, each with distinct expression patterns, binding partners, and cellular functions. This guide provides an objective comparison of these isoforms, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

Core Functional Comparison: Beyond the Membrane Skeleton

While all spectrins contribute to the formation of a sub-membranous scaffold by crosslinking actin filaments, their isoform-specific roles are diverse. Erythroid this compound is highly specialized for the unique mechanical demands of red blood cells, whereas non-erythroid spectrins are multifunctional proteins involved in a wide array of cellular processes in virtually all other cell types.[1][2]

Erythroid this compound (αIβI): The Master of Mechanical Resilience

Primarily found in erythrocytes, the αI and βI this compound subunits form a deformable, hexagonal lattice that is essential for the biconcave shape, elasticity, and durability of red blood cells.[2][3] This network allows erythrocytes to withstand the high shear stress of circulation and deform to pass through narrow capillaries. The primary function of erythroid this compound is structural. Its interactions with ankyrin and protein 4.1 anchor the membrane skeleton to transmembrane proteins like Band 3 and Glycophorin C, ensuring membrane stability.[1][4] Mutations in erythroid this compound genes are a common cause of hereditary hemolytic anemias, such as hereditary elliptocytosis and spherocytosis, highlighting its critical role in red blood cell integrity.[4]

Non-Erythroid Spectrins (αII, βII-βV): Scaffolds for Dynamic Cellular Processes

Non-erythroid spectrins, with αII-spectrin (also known as fodrin) being the most common alpha subunit, are expressed ubiquitously in nucleated cells.[5][6] Their functions extend far beyond simple structural support. They are involved in:

  • Cell Adhesion and Motility: Non-erythroid spectrins interact with cell adhesion molecules and are involved in the formation of lamellipodia and cell spreading.[1]

  • Signal Transduction: They act as scaffolding proteins that organize transmembrane proteins, including ion channels and receptors, into specialized membrane domains, thereby regulating signaling pathways.[7]

  • Intracellular Trafficking: this compound isoforms are found on various organelles, suggesting a role in vesicle and organelle transport.

  • Nuclear Function: Uniquely, αII-spectrin is also found in the cell nucleus, where it plays a critical role in DNA repair, particularly for DNA interstrand cross-links (ICLs).[8][9][10] It is thought to act as a scaffold to recruit and organize DNA repair proteins at sites of damage.[8][10]

A key difference lies in their evolutionary conservation; non-erythroid this compound genes are strictly conserved across diverse species, whereas mammalian erythroid this compound genes have diverged more rapidly, reflecting their specialized adaptation.[6][11]

Quantitative Data Comparison

The functional distinctions between erythroid and non-erythroid spectrins are underscored by quantitative differences in their interactions with key binding partners.

ParameterErythroid this compound (αIβI)Non-Erythroid this compound (e.g., αIIβII)Significance
Calmodulin Binding Negligible binding in mammals.[11]High affinity, Ca²⁺-dependent binding (Kd ≈ 0.3 µM).[5]Suggests a role for non-erythroid this compound in calcium-dependent signaling pathways, a function largely absent in erythroid this compound.
Ankyrin-Independent Membrane Binding Binds with lower affinity and capacity to ankyrin-depleted brain membranes.[12]Binds with high affinity (Kd ≈ 3.0 nM) and capacity to ankyrin-depleted brain membranes.[12]Indicates that non-erythroid spectrins have robust, alternative mechanisms for membrane association, providing functional flexibility.
Structural Conservation Diverged considerably during mammalian evolution.[11]Striking similarity and strict conservation between divergent species.[6][11]Reflects the highly specialized role of erythroid this compound versus the conserved, fundamental functions of non-erythroid this compound.
Peptide Homology (Mammalian) Less than 10% homology with non-erythroid this compound (fodrin).[11]N/ADemonstrates significant structural differences at the protein level between the two major isoform families in mammals.

Key Signaling and Structural Pathways

The distinct roles of this compound isoforms are best understood by visualizing their interaction networks.

Diagram 1: Erythroid vs. Non-Erythroid this compound-Membrane Interactions cluster_erythroid Erythroid Cell Membrane cluster_non_erythroid Non-Erythroid Cell Membrane E_this compound Erythroid this compound (αIβI Tetramer) E_Ankyrin Ankyrin-R E_this compound->E_Ankyrin Binds βI subunit E_Actin Actin (Junctional Complex) E_this compound->E_Actin Crosslinks E_Protein41 Protein 4.1 E_this compound->E_Protein41 Binds E_Band3 Band 3 (Anion Exchanger) E_Ankyrin->E_Band3 Anchors E_Protein41->E_Actin E_GlycophorinC Glycophorin C E_Protein41->E_GlycophorinC Anchors E_Membrane Plasma Membrane NE_this compound Non-Erythroid this compound (αIIβII Tetramer) NE_Ankyrin Ankyrin-B/G NE_this compound->NE_Ankyrin Binds βII subunit NE_Actin Actin Cytoskeleton NE_this compound->NE_Actin Crosslinks NE_Calmodulin Calmodulin NE_this compound->NE_Calmodulin Binds (Ca²⁺ dependent) NE_IonChannel Ion Channel (e.g., NaV) NE_Ankyrin->NE_IonChannel Clusters NE_Adhesion Cell Adhesion Molecule (e.g., Cadherin) NE_Ankyrin->NE_Adhesion Links NE_Membrane Plasma Membrane

Diagram 1: Comparison of this compound-based membrane skeletons.

Diagram 2: Role of Non-Erythroid αII-Spectrin in DNA Repair cluster_nucleus Cell Nucleus DNA_Damage DNA Interstrand Cross-link (ICL) This compound αII-Spectrin (SPTAN1) DNA_Damage->this compound Binds damaged DNA XPF XPF (Nuclease) This compound->XPF Recruits to damage site Repair_Complex ICL Repair Complex This compound->Repair_Complex Acts as scaffold for FANCG FANCG FANCG->this compound Binds to SH3 domain & stabilizes XPF->Repair_Complex Component of DNA_Repair DNA Repair & Chromosome Stability Repair_Complex->DNA_Repair Executes

Diagram 2: αII-Spectrin's role in the DNA damage response.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the functions of this compound isoforms.

Co-Immunoprecipitation (Co-IP) to Identify this compound-Ankyrin Interaction

This protocol is used to isolate and identify proteins that interact with a specific this compound isoform within a cell lysate.[13][14]

Objective: To confirm the in vivo interaction between a specific β-spectrin isoform and an ankyrin isoform.

Methodology:

  • Cell Lysis:

    • Culture cells of interest (e.g., HEK293 cells transfected to express specific isoforms) to ~80-90% confluency.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with a protease inhibitor cocktail.

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by adding Protein A/G-coupled agarose (B213101) or magnetic beads and incubating for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

    • Centrifuge or use a magnetic rack to pellet the beads and transfer the pre-cleared supernatant to a new tube.

    • Add 2-5 µg of the primary antibody (e.g., anti-βII-spectrin antibody) to ~500 µg of pre-cleared protein lysate. As a negative control, add an equivalent amount of a non-specific IgG isotype control antibody to a separate aliquot of lysate.

    • Incubate overnight at 4°C with gentle rotation to form antigen-antibody complexes.

  • Capture and Elution:

    • Add an appropriate amount of pre-washed Protein A/G beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the immune complexes.

    • Pellet the beads by centrifugation or magnetic separation. Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by resuspending them in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using a primary antibody against the suspected interacting protein (e.g., anti-Ankyrin-G).

    • A band corresponding to the molecular weight of Ankyrin-G in the this compound IP lane (but not the IgG control lane) confirms the interaction.

Diagram 3: Experimental Workflow for Co-Immunoprecipitation Start Start: Cell Culture Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear Pre-clearing Lysate (with Protein A/G beads) Lysis->Preclear Antibody Incubate with Primary Antibody (e.g., anti-Spectrin) Preclear->Antibody Capture Capture Immune Complex (Add Protein A/G beads) Antibody->Capture Wash Wash Beads (Remove non-specific proteins) Capture->Wash Elute Elute Proteins (Boil in SDS buffer) Wash->Elute Analysis Analysis: SDS-PAGE & Western Blot (Probe for Ankyrin) Elute->Analysis Result Confirm Interaction Analysis->Result

Diagram 3: A generalized workflow for Co-IP experiments.
Microfluidic Cell Deformability Assay

This protocol measures the mechanical properties (stiffness) of cells, which can be influenced by the expression and organization of different this compound isoforms.[15][16]

Objective: To quantify the deformability of cells, comparing, for example, normal cells to cells with this compound knockdown.

Methodology:

  • Device Preparation:

    • Fabricate a microfluidic device with a constriction channel narrower than the diameter of the cells to be analyzed, using standard soft lithography techniques.[2]

    • Prime the device by flushing with 70% ethanol, followed by sterile PBS to ensure biocompatibility and bubble-free operation.

  • Cell Preparation:

    • Harvest cells (e.g., control vs. αII-spectrin siRNA-treated cancer cells) and resuspend them in a suitable buffer (e.g., PBS with 0.5% BSA) at a concentration of approximately 1x10⁶ cells/mL.

    • Filter the cell suspension through a cell strainer to remove clumps.

  • Deformation Measurement:

    • Load the cell suspension into a syringe and connect it to the microfluidic device via tubing.

    • Drive the cells through the device at a constant flow rate using a precision syringe pump.

    • As a cell passes through the narrow constriction, it will deform. Record this process using a high-speed camera mounted on an inverted microscope.

    • Simultaneously, a pressure sensor system connected to the microfluidic chip can be used to measure the pressure drop as each cell enters and traverses the constriction.[2][16]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ) to measure the length or deformation index (ratio of length to width) of each cell as it passes through the constriction.

    • Calculate cell stiffness (e.g., Young's modulus) using an appropriate physical model that relates the applied pressure, channel geometry, and observed cell deformation.

    • Compare the distribution of stiffness values between the control and experimental cell populations. A significant shift towards lower stiffness would indicate that the targeted this compound isoform contributes to cellular rigidity.

In Vitro this compound-Lipid Binding Assay

This protocol assesses the direct interaction of purified this compound with specific lipids using a protein-lipid overlay assay.[17][18]

Objective: To determine if a this compound isoform binds directly to specific phospholipids.

Methodology:

  • Lipid Immobilization:

    • Use commercially available nitrocellulose membranes pre-spotted with a panel of biologically relevant lipids (e.g., Cayman LipiDOT™ Strips).[18]

    • Alternatively, spot 1-2 µL of desired lipids (dissolved in an appropriate solvent like chloroform/methanol) onto a nitrocellulose membrane and allow them to dry completely.

  • Blocking:

    • Immerse the lipid-spotted membrane in a blocking buffer (e.g., 3% fatty acid-free Bovine Serum Albumin (BSA) in TBS-T) and incubate for 1 hour at room temperature with gentle agitation. This step prevents non-specific protein binding to the membrane.

  • Protein Incubation:

    • Dilute the purified this compound protein (e.g., 0.5-1.0 µg/mL) in blocking buffer.

    • Discard the blocking solution from the membrane and add the this compound solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Antibody Incubation and Detection:

    • Wash the membrane three times with TBS-T for 10 minutes each to remove unbound this compound.

    • Incubate the membrane with a primary antibody specific to the this compound isoform (or an antibody against a purification tag, like His-tag) diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane a final time to remove unbound secondary antibody.

  • Visualization:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence detection system. A signal at a specific lipid spot indicates a direct interaction between the this compound protein and that lipid.

References

Functional Dynamics in Muscle Cells: A Comparative Analysis of Spectrin and Dystrophin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional differences between two critical cytoskeletal proteins in muscle cells: spectrin and dystrophin. While both are members of the this compound superfamily and share structural similarities, their distinct roles in muscle fiber integrity, force transduction, and signaling are paramount to understanding muscle health and the pathogenesis of muscular dystrophies. This document synthesizes experimental data to objectively compare their performance and provides detailed methodologies for key investigative techniques.

Core Functional Differences: A Head-to-Head Comparison

This compound and dystrophin, despite their shared ancestry, have evolved to perform specialized functions within the muscle cell. Dystrophin's role is intrinsically linked to the dystrophin-glycoprotein complex (DGC), a multi-protein assembly that forms a critical bridge between the intracellular actin cytoskeleton and the extracellular matrix. This connection is vital for maintaining sarcolemmal integrity during the mechanical stress of muscle contraction.[1][2] this compound, in contrast, forms a more general sub-membranous scaffold that contributes to the overall shape and mechanical properties of the cell membrane.[3][4] While essential for membrane stability, it does not form the same direct, robust link to the extracellular matrix as dystrophin.

The functional divergence is most starkly illustrated by the consequences of their respective deficiencies. The absence or mutation of dystrophin leads to the severe muscle-wasting diseases Duchenne and Becker muscular dystrophies, characterized by progressive muscle degeneration and weakness.[5] This is a direct result of the compromised sarcolemmal stability, leading to contraction-induced injury.[6] While mutations in this compound genes (spectrinopathies) can cause a range of disorders, including hereditary spherocytosis and certain neurological conditions, their impact on muscle is generally less severe and phenotypically distinct from the muscular dystrophies.[7]

Quantitative Data Summary

The following tables summarize key quantitative data derived from experimental studies on this compound and dystrophin, highlighting their differential properties and the effects of their absence on muscle cell function.

ParameterDystrophinThis compoundKey Findings & References
Expression in Muscle ~0.002% of total muscle proteinVaries by isoform; generally more abundant than dystrophinDystrophin is a low-abundance protein.[8] this compound isoforms have varied expression patterns in muscle development.
Localization in Myofiber Primarily at the sarcolemma, concentrated at costameresSarcolemma and intracellularly, near Z-discsDystrophin's costameric localization is crucial for its function.[9] αII-spectrin is found at both the plasma membrane and near myofibrils.[10]
Key Binding Partners DGC: β-dystroglycan, sarcoglycans, dystrobrevin, syntrophins; Cytoskeleton: F-actin, microtubulesAnkyrin, protein 4.1, actin, adducinDystrophin's interaction with the DGC is central to its function.[2][11] this compound's interactions form a versatile membrane skeleton.[3]
Effect of Deficiency on Muscle Mechanics Increased sarcolemmal fragility, reduced stiffness, increased compliance and extensibilityDisrupted calcium homeostasis, disorganized Z-bands (in ankyrin-B knockout affecting this compound network)Dystrophin-deficient muscle is more susceptible to contraction-induced injury.[5][12][13] this compound network disruption impacts cardiomyocyte differentiation and function.[4][7]

Key Experimental Protocols

This section details the methodologies for cornerstone experiments used to elucidate the functions of this compound and dystrophin.

Immunofluorescence Staining for Protein Localization

This protocol allows for the visualization of dystrophin and this compound within muscle tissue sections, revealing their subcellular localization.

Materials:

  • Muscle biopsy cryosections (7-10 µm)

  • Primary antibodies:

    • Mouse anti-dystrophin (e.g., DYS1 for rod-domain, DYS2 for C-terminus)

    • Rabbit anti-spectrin (isoform-specific)

  • Secondary antibodies:

    • Alexa Fluor 488 goat anti-mouse IgG

    • Alexa Fluor 594 goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

  • Mounting medium

Procedure:

  • Air dry cryosections for 30 minutes at room temperature.

  • Fix sections in cold acetone (B3395972) (-20°C) for 10 minutes.

  • Wash sections three times in PBS for 5 minutes each.

  • Permeabilize sections with permeabilization buffer for 10 minutes.

  • Wash sections three times in PBS for 5 minutes each.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate sections with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash sections three times in PBS for 5 minutes each.

  • Incubate sections with fluorophore-conjugated secondary antibodies and DAPI diluted in blocking solution for 1 hour at room temperature in the dark.

  • Wash sections three times in PBS for 5 minutes each.

  • Mount coverslips using mounting medium.

  • Visualize sections using a fluorescence or confocal microscope.[14][15]

Quantitative Analysis: Image analysis software can be used to quantify dystrophin expression, often normalized to this compound signal at the sarcolemma to ensure accurate measurement.[16][17][18]

Co-Immunoprecipitation (Co-IP) for Identifying Binding Partners

This technique is used to isolate a specific protein and its interacting partners from a cell lysate.

Materials:

  • Muscle tissue or cultured muscle cells

  • Lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)

  • Primary antibody specific to the "bait" protein (e.g., anti-dystrophin or anti-spectrin)

  • Protein A/G-coupled agarose (B213101) or magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Lyse muscle tissue or cells in non-denaturing lysis buffer to preserve protein-protein interactions.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody for several hours to overnight at 4°C to form antibody-antigen complexes.

  • Add Protein A/G beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interacting partners.[19][20][21][22]

Measurement of Muscle Fiber Mechanical Properties

This protocol provides a general framework for assessing the mechanical properties of single muscle fibers or small muscle bundles, which is crucial for understanding the impact of cytoskeletal protein deficiencies.

Materials:

  • Isolated single muscle fibers or small muscle bundles

  • Force transducer and length controller apparatus

  • Physiological saline solution

  • High-potassium solution for chemical stimulation or electrodes for electrical stimulation

Procedure:

  • Isolate a single muscle fiber or a small bundle of fibers from a muscle biopsy.

  • Mount the fiber between a force transducer and a length controller in a chamber filled with physiological saline.

  • Measure the passive length-tension relationship by incrementally stretching the relaxed fiber and recording the corresponding force.

  • Induce maximal isometric contraction using high-potassium solution or electrical stimulation and measure the peak tetanic force.

  • To assess susceptibility to contraction-induced injury, subject the muscle to eccentric contractions (stretching the muscle while it is actively contracting) and measure the force deficit.

  • Analyze data to determine parameters such as passive stiffness, specific force (force per cross-sectional area), and the extent of contraction-induced damage.[1][12][13]

Signaling Pathways and Functional Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling and structural roles of dystrophin and this compound in muscle cells.

Dystrophin_Signaling_Pathway cluster_Cytoplasm Cytoplasm Laminin Laminin DGC Dystrophin-Glycoprotein Complex (DGC) Laminin->DGC Dystrophin Dystrophin DGC->Dystrophin Binds to β-dystroglycan Actin F-Actin Cytoskeleton Dystrophin->Actin Mechanical Linkage Syntrophin Syntrophin Dystrophin->Syntrophin Scaffolding nNOS nNOS NO_Production NO Signaling nNOS->NO_Production Produces Nitric Oxide Syntrophin->nNOS Recruitment Spectrin_Network cluster_Sarcolemma Sarcolemma cluster_Cytoskeleton Sub-membranous Cytoskeleton Membrane Plasma Membrane Ankyrin Ankyrin Ankyrin->Membrane Protein41 Protein 4.1 Protein41->Membrane This compound This compound Tetramer This compound->Ankyrin Anchors to membrane This compound->Protein41 Anchors to membrane Actin Actin Filaments This compound->Actin Cross-links Adducin Adducin Actin->Adducin Caps filament ends Experimental_Workflow_CoIP start Muscle Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear incubation Incubate with 'Bait' Antibody preclear->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash to Remove Non-specific Binders capture->wash elute Elute Protein Complex wash->elute analysis Analyze by Western Blot or Mass Spectrometry elute->analysis

References

Validating the Role of Spectrin in Erythrocyte Membrane Integrity Using Knockout Models: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of spectrin-knockout models in the context of erythrocyte membrane integrity. It offers a direct comparison with knockout models of key this compound-interacting proteins, ankyrin and protein 4.1R, to delineate their respective roles in maintaining red blood cell structure and function. This document is intended for researchers, scientists, and drug development professionals working on cytoskeletal proteins and associated pathologies.

Introduction to the Erythrocyte Membrane Skeleton

The erythrocyte membrane skeleton is a complex network of proteins crucial for maintaining the biconcave shape, deformability, and mechanical stability of red blood cells.[1][2] This network is primarily composed of this compound, actin, and associated proteins. This compound, a heterodimer of α and β subunits, forms long filaments that are cross-linked by short actin filaments. This lattice is anchored to the cell membrane via two major protein complexes: the ankyrin complex and the junctional complex.[2][3]

The ankyrin complex links the this compound skeleton to the transmembrane protein Band 3. Ankyrin is a key adapter protein in this complex. The junctional complex, which includes protein 4.1R, connects the this compound-actin network to another set of transmembrane proteins, including glycophorin C.[1][4] Disruptions in these interactions due to genetic mutations can lead to various forms of hereditary hemolytic anemias, such as hereditary spherocytosis and elliptocytosis.[5]

This guide focuses on validating the specific role of this compound by comparing the effects of its genetic knockout with those of ankyrin and protein 4.1R knockouts.

Comparison of Knockout Mouse Models

Knockout mouse models are invaluable tools for dissecting the individual contributions of this compound, ankyrin, and protein 4.1R to erythrocyte membrane integrity. Below is a summary of the key phenotypes observed in these models.

Data Presentation: Phenotypic Comparison of Knockout Mice
FeatureThis compound Knockout (β-spectrin)Ankyrin Knockout (Ank-1)Protein 4.1R KnockoutWild-Type Control
Erythrocyte Morphology Spherocytosis, fragmentationSpherocytosisSpherocytosis with some elliptocytesBiconcave disc
Anemia Severity Severe hemolytic anemiaSevere hemolytic anemiaModerate hemolytic anemiaNo anemia
Reticulocyte Count Markedly increasedMarkedly increasedIncreasedNormal (2.5%)
Mean Corpuscular Volume (MCV) ReducedReducedVariableNormal
Mean Corpuscular Hemoglobin Concentration (MCHC) IncreasedIncreasedIncreasedNormal
In vivo Erythrocyte Half-life Significantly reduced (~75% reduction)Significantly reducedReduced (~25% reduction)[6]Normal
Splenomegaly SevereSevereModerateAbsent
Data Presentation: Osmotic Fragility Comparison

Osmotic fragility is a measure of red blood cell resistance to lysis in hypotonic solutions. Increased fragility indicates reduced membrane integrity.

NaCl Concentration (%)% Hemolysis (this compound KO)% Hemolysis (Ankyrin KO)% Hemolysis (Protein 4.1R KO)% Hemolysis (Wild-Type)
0.7 ~20%~15%~10%0%
0.6 ~50%~40%~30%~5%
0.5 ~80%~70%~60%~20%
0.4 ~95%~90%~85%~50%
0.3 100%100%100%~90%

Note: The data presented is a representative compilation from multiple studies and may vary based on the specific mouse strain and experimental conditions.[6][7]

Signaling Pathways and Molecular Interactions

The stability of the erythrocyte membrane relies on a hierarchical network of protein-protein interactions. The following diagrams illustrate these relationships and the experimental workflow to study them.

Diagram: Erythrocyte Membrane Protein Interaction Network

cluster_membrane Plasma Membrane cluster_cytoskeleton Cytoskeleton Band3 Band 3 Ankyrin Ankyrin Band3->Ankyrin GlycophorinC Glycophorin C Protein41R Protein 4.1R GlycophorinC->Protein41R This compound This compound Actin Actin This compound->Actin Ankyrin->this compound Protein41R->this compound Protein41R->Actin

Caption: Interaction network of key erythrocyte membrane skeletal proteins.

Diagram: Experimental Workflow for Validating Protein Interactions

cluster_model Model Generation cluster_analysis Analysis CRISPR CRISPR/Cas9 Knockout in Erythroid Progenitors CoIP Co-Immunoprecipitation CRISPR->CoIP Fragility Osmotic Fragility Assay CRISPR->Fragility Microscopy Microscopy CRISPR->Microscopy WB Western Blot CoIP->WB

Caption: Workflow for generating and analyzing knockout models.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Generation of Knockout Erythroid Progenitor Cells using CRISPR/Cas9

This protocol describes the generation of knockout cell lines for this compound, ankyrin, or protein 4.1R in murine erythroid progenitor cells.

  • sgRNA Design and Cloning:

    • Design two to three single guide RNAs (sgRNAs) targeting an early exon of the gene of interest (Sptb, Ank1, or Epb41) using an online design tool.

    • Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a fluorescent marker (e.g., GFP).

  • Lentivirus Production:

    • Transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids.

    • Harvest the lentiviral particles from the cell supernatant after 48-72 hours.

  • Transduction of Erythroid Progenitors:

    • Isolate erythroid progenitor cells from mouse fetal liver or bone marrow.

    • Transduce the progenitor cells with the lentiviral particles.[8]

  • Selection and Clonal Expansion:

    • Sort GFP-positive cells using fluorescence-activated cell sorting (FACS) to enrich for transduced cells.

    • Plate single cells into 96-well plates to establish clonal populations.

  • Validation of Knockout:

    • Expand the clonal populations and extract genomic DNA.

    • Perform PCR and Sanger sequencing to confirm the presence of insertions/deletions (indels) at the target locus.

    • Confirm the absence of the target protein by Western blot analysis of cell lysates.[9][10]

Osmotic Fragility Assay

This assay measures the susceptibility of erythrocytes to hemolysis in hypotonic solutions.

  • Preparation of Saline Solutions:

    • Prepare a series of NaCl solutions with decreasing concentrations (e.g., 0.9%, 0.75%, 0.65%, 0.6%, 0.55%, 0.5%, 0.45%, 0.4%, 0.35%, 0.3%, 0.0%).

  • Blood Collection and Preparation:

    • Collect whole blood from wild-type and knockout mice in heparinized tubes.

    • Wash the red blood cells three times in 0.9% NaCl solution.

  • Incubation:

    • Add a standardized amount of washed red blood cells to each NaCl solution.

    • Incubate the suspensions at room temperature for 30 minutes.

  • Measurement of Hemolysis:

    • Centrifuge the tubes to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Data Analysis:

    • Calculate the percentage of hemolysis for each NaCl concentration, with the 0.0% NaCl solution representing 100% hemolysis.

    • Plot the percentage of hemolysis against the NaCl concentration to generate osmotic fragility curves.[6][7]

Co-Immunoprecipitation (Co-IP) and Western Blot Analysis

This protocol is used to confirm the disruption of protein-protein interactions in knockout erythrocytes.

  • Preparation of Erythrocyte Ghosts:

    • Lyse washed erythrocytes in a hypotonic buffer to prepare erythrocyte ghosts (membranes).

    • Wash the ghosts extensively to remove cytoplasmic proteins.[9][10]

  • Solubilization of Membrane Proteins:

    • Solubilize the ghost proteins in a non-denaturing lysis buffer containing a mild detergent (e.g., Triton X-100 or NP-40) and protease inhibitors.[11]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads to reduce non-specific binding.[12]

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-spectrin).

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against the "prey" proteins (e.g., anti-ankyrin, anti-protein 4.1R) to detect their presence or absence in the immunoprecipitated complex.

    • Quantify the band intensities to determine the relative amount of co-precipitated protein.

Conclusion

The use of knockout models has been instrumental in elucidating the specific roles of this compound, ankyrin, and protein 4.1R in maintaining erythrocyte membrane integrity. While all three knockout models result in increased osmotic fragility and a hemolytic anemia phenotype, the severity and specific morphological changes can differ, highlighting their distinct yet interconnected functions. This compound forms the core of the skeletal meshwork, and its absence leads to a catastrophic failure of membrane stability. Ankyrin and protein 4.1R are critical for anchoring this meshwork to the membrane, and their deficiencies result in a decoupling of the skeleton from the lipid bilayer, leading to membrane loss and spherocytosis.

The experimental approaches outlined in this guide provide a robust framework for validating the roles of these and other cytoskeletal proteins in cellular processes. By combining genetic knockout strategies with quantitative biochemical and biophysical assays, researchers can continue to unravel the complex molecular machinery that governs cell structure and function.

References

A Comparative Analysis of Spectrin Structure Across Diverse Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the structure and function of spectrin, a crucial cytoskeletal protein, across three evolutionarily distant species: Homo sapiens (humans), Drosophila melanogaster (fruit fly), and Caenorhabditis elegans (nematode). This document is intended for researchers, scientists, and drug development professionals interested in the conserved and divergent features of the this compound-based membrane skeleton.

Introduction

This compound is a large, flexible protein that forms a scaffold-like network on the intracellular side of the plasma membrane in most animal cells.[1][2] This this compound-actin cytoskeleton is fundamental to maintaining cell shape and mechanical stability, as well as organizing membrane domains by anchoring transmembrane proteins.[3][4] Understanding the species-specific adaptations and the conserved core functions of this compound can provide valuable insights into cellular mechanics, human diseases, and the evolution of multicellular organisms.[5][6]

Comparative Overview of this compound Architecture

This compound primarily exists as a heterodimer composed of α and β subunits, which associate in an antiparallel fashion to form a flexible rod-like structure.[7] These dimers then self-associate head-to-head to form heterotetramers, the basic functional unit of the this compound network.[7] The fundamental building block of both α and β this compound is the this compound repeat, a triple-helical bundle of approximately 106 amino acids.[8][9]

While this basic architecture is conserved, the number of this compound genes and the specific domain organization of the resulting proteins have diverged throughout evolution. Vertebrates, such as humans, possess a more extensive repertoire of this compound genes compared to invertebrates like Drosophila and C. elegans. Humans have two α-spectrin (SPTA1, SPTAN1) and five β-spectrin genes (SPTB, SPTBN1, SPTBN2, SPTBN4, SPTBN5), leading to a variety of tissue-specific isoforms.[1] In contrast, Drosophila has one α-spectrin and two β-spectrin genes (β and βH), and C. elegans has one α-spectrin (spc-1) and two β-spectrin genes (unc-70/β-G and sma-1/βH).[10][11][12]

Below is a summary of the key structural and functional domains of α and β this compound subunits:

  • α-Spectrin:

    • N-terminal self-association domain: Mediates the head-to-head association with β-spectrin to form tetramers.

    • This compound repeats: A series of repeating structural motifs that form the flexible rod-like structure.

    • SH3 domain: A protein-protein interaction domain.

    • C-terminal EF-hand domains: Calcium-binding domains.

  • β-Spectrin:

    • N-terminal actin-binding domain: Composed of two calponin homology (CH) domains, this region is crucial for cross-linking actin filaments.

    • This compound repeats: Form the bulk of the subunit.

    • Ankyrin-binding domain: A conserved region for interaction with ankyrin, which links the this compound skeleton to transmembrane proteins.

    • C-terminal Pleckstrin homology (PH) domain: Involved in membrane targeting through interactions with phosphoinositides.

    • C-terminal self-association domain: Interacts with the N-terminus of α-spectrin.

Quantitative Comparison of this compound Properties

Direct comparative experimental data for the physical properties of this compound across humans, Drosophila, and C. elegans is limited in the scientific literature. The following table summarizes the available quantitative data and highlights areas where further research is needed.

PropertyHomo sapiens (Erythroid αI/βI)Drosophila melanogasterCaenorhabditis elegans
Number of α-spectrin genes 211[12]
Number of β-spectrin genes 52 (β and βH)[10]2 (β-G and βH)[11]
α-spectrin size (kDa) ~280Data not available~275 (SPC-1)
β-spectrin size (kDa) ~246~250 (β), ~470 (βH)[10]~225-235 (UNC-70)[13]
Persistence Length Data not availableData not availableData not available
Mechanical Strength (Unfolding Force) Data not availableData not available~2.2 pN (in vivo tension)
Thermal Stability (Tm) Brain this compound repeats have a ~10°C higher average Tm than erythroid repeats.Data not availableData not available

Domain Organization of this compound

The following diagram illustrates the conserved domain architecture of a typical α/β this compound heterodimer.

cluster_alpha α-Spectrin cluster_beta β-Spectrin a_N N-terminus (Tetramerization) a_repeats This compound Repeats a_N->a_repeats b_N N-terminus (Actin Binding) a_SH3 SH3 Domain a_repeats->a_SH3 a_EF EF Hands a_SH3->a_EF a_C C-terminus a_EF->a_C b_C C-terminus (Dimerization) b_repeats This compound Repeats b_N->b_repeats b_ankyrin Ankyrin Binding b_repeats->b_ankyrin b_PH PH Domain b_ankyrin->b_PH b_PH->b_C

Conserved domain structure of α and β this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound structure and function.

This compound Purification

1. Purification from Human Erythrocytes:

  • Principle: This method relies on the abundance of this compound in red blood cells and its relatively weak association with the membrane, allowing for its extraction in low ionic strength buffers.

  • Protocol Outline:

    • Erythrocyte Lysis: Wash fresh red blood cells in an isotonic buffer and then lyse them in a hypotonic buffer to release hemoglobin and prepare "ghosts" (empty cell membranes).

    • This compound Extraction: Incubate the erythrocyte ghosts in a low ionic strength buffer at 37°C to dissociate this compound from the membrane.

    • Purification: Pellet the membrane ghosts by centrifugation and purify the this compound from the supernatant using gel filtration chromatography.

2. Affinity Purification from Drosophila and C. elegans

  • Principle: For organisms where this compound is not as abundant in a specific cell type, recombinant expression of tagged this compound or the use of specific antibodies allows for affinity purification.

  • Protocol Outline:

    • Lysate Preparation: Homogenize Drosophila embryos or larvae, or C. elegans worms to prepare a cell lysate.

    • Affinity Chromatography: Incubate the lysate with beads coupled to a specific antibody against this compound or a resin that binds to an engineered tag (e.g., His-tag, GST-tag) on a recombinant this compound protein.

    • Elution: Wash the beads to remove non-specifically bound proteins and then elute the purified this compound using a low pH buffer, a high salt buffer, or a competing ligand.

Analysis of this compound Structure and Function

1. Electron Microscopy:

  • Principle: Electron microscopy allows for the direct visualization of the this compound-actin network and individual this compound molecules.

  • Protocol Outline:

    • Sample Preparation: Prepare erythrocyte ghosts or other cell preparations and fix them with glutaraldehyde.

    • Negative Staining or Rotary Shadowing: For visualizing individual molecules, adsorb purified this compound onto a carbon-coated grid and stain with a heavy metal salt (e.g., uranyl acetate) or coat with a thin layer of platinum/carbon at a low angle.

    • Imaging: Visualize the samples using a transmission electron microscope.

2. Circular Dichroism (CD) Spectroscopy:

  • Principle: CD spectroscopy is used to determine the secondary structure content (e.g., α-helix, β-sheet) of proteins in solution by measuring the differential absorption of left- and right-circularly polarized light.

  • Protocol Outline:

    • Sample Preparation: Prepare a solution of purified this compound in a suitable buffer at a known concentration.

    • Data Acquisition: Record the CD spectrum of the protein solution in the far-UV region (typically 190-250 nm).

    • Data Analysis: Deconvolute the resulting spectrum using specialized software to estimate the percentage of different secondary structural elements.

3. This compound-Actin Binding Assay (Co-sedimentation):

  • Principle: This assay determines the binding of this compound to filamentous actin (F-actin) by separating F-actin and any bound proteins from unbound proteins by ultracentrifugation.

  • Protocol Outline:

    • Actin Polymerization: Polymerize purified globular actin (G-actin) into F-actin.

    • Binding Reaction: Incubate the F-actin with purified this compound.

    • Ultracentrifugation: Pellet the F-actin and bound this compound by high-speed centrifugation.

    • Analysis: Analyze the supernatant and pellet fractions by SDS-PAGE to determine the amount of this compound that co-sedimented with F-actin.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the purification and characterization of this compound.

cluster_purification Purification cluster_analysis Analysis start Source Material (Erythrocytes, Flies, Worms) lysis Cell Lysis start->lysis extraction This compound Extraction/ Affinity Binding lysis->extraction purification Chromatography extraction->purification em Electron Microscopy purification->em cd Circular Dichroism purification->cd binding Actin Binding Assay purification->binding

Workflow for this compound purification and analysis.

Conclusion

The this compound-based cytoskeleton is a highly conserved and essential structure in metazoans. While the core components and their fundamental roles in maintaining cell integrity are shared across species from worms to humans, significant diversification in gene number and isoform expression has occurred, reflecting adaptations to different physiological needs. This guide provides a framework for understanding the comparative aspects of this compound structure and function and offers standardized protocols for its investigation. Further research, particularly in obtaining quantitative data on the mechanical and thermal properties of this compound from invertebrate models, will be crucial for a more complete understanding of the evolution and function of this vital cytoskeletal component.

References

Confirming Spectrin-Protein Interactions: A Comparative Guide to Yeast Two-Hybrid Screening and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spectrins are cytoskeletal proteins crucial for maintaining membrane integrity and organizing signaling complexes. Identifying the binding partners of spectrin is key to understanding its diverse cellular roles. The yeast two-hybrid (Y2H) system is a powerful genetic method for discovering protein-protein interactions (PPIs). However, like any technique, it has its strengths and limitations. This guide provides a comprehensive comparison of Y2H screening with alternative biochemical and biophysical methods for confirming this compound-protein interactions, supported by experimental data and detailed protocols.

Comparison of Methods for Validating this compound-Protein Interactions

The choice of method for validating a putative this compound-protein interaction depends on several factors, including the nature of the interaction, the required data (qualitative vs. quantitative), and available resources. Yeast two-hybrid is an excellent initial screening tool, while methods like co-immunoprecipitation, pull-down assays, and surface plasmon resonance offer orthogonal validation and deeper quantitative insights.

Data Presentation
MethodPrincipleType of DataThroughputCommon this compound Application
Yeast Two-Hybrid (Y2H) Reconstitution of a functional transcription factor in yeast upon interaction of a "bait" (this compound) and "prey" protein.Qualitative/Semi-quantitativeHighScreening cDNA libraries for novel this compound interactors.
Co-Immunoprecipitation (Co-IP) Antibody-based purification of a target protein (this compound) and its binding partners from a cell lysate.Qualitative/Semi-quantitativeLow to MediumValidating interactions within a cellular context.
Pull-Down Assay In vitro binding of a purified "bait" protein (e.g., GST-spectrin) to a "prey" protein from a cell lysate or purified sample.Qualitative/Semi-quantitativeMediumConfirming direct interactions and mapping binding domains.
Surface Plasmon Resonance (SPR) Real-time, label-free detection of binding events by measuring changes in refractive index at a sensor surface.Quantitative (Kinetics & Affinity)Low to MediumCharacterizing the binding affinity and kinetics of this compound interactions.
Isothermal Titration Calorimetry (ITC) Measurement of heat changes upon binding of two molecules in solution.Quantitative (Thermodynamics)LowDetermining the thermodynamic parameters of this compound interactions.
Quantitative Comparison of Y2H and ITC for this compound Interaction

A study on the interaction between the N-terminal region of αII-spectrin and the C-terminal region of βII-spectrin provides a direct comparison between Y2H and a quantitative biophysical method, Isothermal Titration Calorimetry (ITC).[1][2]

αII-Spectrin MutantY2H Interaction with βII-SpectrinITC Binding to βI-Spectrin (Kd)
Wild-type+~7 nM
V22F+~7 nM
V22M+~35 nM
V22W+~90 nM
V22D-No binding detected

These results demonstrate a good correlation between the qualitative data from Y2H and the quantitative affinity measurements from ITC.[1][2] The Y2H system was able to distinguish between interacting and non-interacting mutants, while ITC provided precise binding affinities.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screening

Principle: The Y2H system relies on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[3] A this compound "bait" protein is fused to the DBD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey interact, the DBD and AD are brought into proximity, activating reporter genes and allowing yeast to grow on selective media.[3]

Protocol Outline:

  • Bait Plasmid Construction: Clone the this compound gene or a specific domain into a Y2H bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain.

  • Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., AH109) and test for autoactivation of the reporter genes.[4]

  • Library Screening: Transform a cDNA or ORF library (fused to an activation domain in a vector like pGADT7) into the yeast strain containing the this compound bait plasmid.

  • Selection of Positive Clones: Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to identify interacting partners.

  • Validation of Interactions: Isolate the prey plasmids from positive clones and re-transform them with the bait plasmid to confirm the interaction. A β-galactosidase assay can also be performed for further confirmation.

Co-Immunoprecipitation (Co-IP)

Principle: Co-IP is used to identify in vivo protein interactions. An antibody against a known protein (this compound) is used to pull it out of a cell lysate, along with any proteins that are bound to it.[5]

Protocol Outline:

  • Cell Lysis: Lyse cells expressing the this compound protein of interest under non-denaturing conditions to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the this compound protein.

  • Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-spectrin complex.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the this compound and its interacting partners from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting protein.

GST Pull-Down Assay

Principle: This in vitro technique is used to confirm direct protein-protein interactions. A recombinant "bait" protein (e.g., this compound fused to Glutathione-S-Transferase, GST) is immobilized on glutathione-coated beads.[6] These beads are then incubated with a cell lysate or a purified "prey" protein.

Protocol Outline:

  • Bait Protein Expression and Purification: Express and purify the GST-spectrin fusion protein from bacteria.

  • Bait Immobilization: Incubate the purified GST-spectrin with glutathione-agarose beads to immobilize the bait.

  • Binding: Incubate the immobilized bait with a cell lysate containing the "prey" protein or with purified prey protein.

  • Washing: Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the GST-spectrin and its bound proteins.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free technique that measures binding events in real-time.[7] One protein (the "ligand," e.g., this compound) is immobilized on a sensor chip, and the other protein (the "analyte") is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte.[7]

Protocol Outline:

  • Ligand Immobilization: Immobilize purified this compound onto a sensor chip.

  • Analyte Injection: Inject different concentrations of the purified interacting protein (analyte) over the sensor surface.

  • Data Collection: Monitor the change in resonance units (RU) over time to generate a sensorgram.

  • Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualization of this compound-Related Pathways and Workflows

Yeast Two-Hybrid Experimental Workflow

Y2H_Workflow cluster_prep Plasmid Preparation cluster_yeast Yeast Transformation & Screening cluster_validation Validation Bait Clone this compound gene into DBD vector (pGBKT7) TransformBait Transform yeast (AH109) with this compound-DBD bait Bait->TransformBait Prey Prepare Prey cDNA library in AD vector (pGADT7) TransformPrey Transform bait-containing yeast with Prey library Prey->TransformPrey TestAuto Test for auto-activation TransformBait->TestAuto TestAuto->TransformPrey If no auto-activation Selection Plate on selective media (-His, -Ade) TransformPrey->Selection IsolatePrey Isolate Prey plasmids from positive colonies Selection->IsolatePrey Retransform Co-transform fresh yeast with Bait and isolated Prey IsolatePrey->Retransform Confirm Confirm interaction by growth and/or β-gal assay Retransform->Confirm

Caption: Workflow for Yeast Two-Hybrid Screening of this compound Interactions.

This compound in Cell Adhesion Signaling

This compound plays a crucial role in cell adhesion by linking the actin cytoskeleton to cell adhesion molecules at the plasma membrane.[8][9][10]

Spectrin_Adhesion_Signaling cluster_membrane Plasma Membrane Integrin Integrin This compound This compound Integrin->this compound indirectly links to Cadherin Cadherin Cadherin->this compound indirectly links to Ankyrin Ankyrin This compound->Ankyrin binds Actin Actin Cytoskeleton This compound->Actin crosslinks Ankyrin->Cadherin links ECM Extracellular Matrix ECM->Integrin binds

Caption: this compound's role in linking adhesion molecules to the actin cytoskeleton.

Conclusion

Confirming this compound-protein interactions requires a multi-faceted approach. Yeast two-hybrid screening serves as an effective high-throughput method for identifying potential binding partners. However, due to the possibility of false positives and the in vitro nature of the assay, it is crucial to validate these findings using orthogonal methods. Co-immunoprecipitation and pull-down assays can confirm interactions in a more physiological context and provide evidence for direct binding, respectively. For a detailed understanding of the binding kinetics and thermodynamics, biophysical techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry are indispensable. By combining these approaches, researchers can build a robust and comprehensive picture of the this compound interactome and its role in cellular signaling.

References

Spectrin Breakdown Products: A Comparative Guide for Neurological Disorder Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of spectrin and its breakdown products (SBDPs) as potential biomarkers for neurological disorders, with a primary focus on Traumatic Brain Injury (TBI) and a prospective view on neurodegenerative conditions such as Alzheimer's disease. The information presented herein is supported by experimental data to aid in the evaluation of their clinical and research utility against other established and emerging biomarkers.

This compound as a Biomarker: An Overview

This compound, a crucial cytoskeletal protein abundant in neurons, undergoes proteolytic cleavage by calpain and caspase-3 following neuronal injury. This process generates stable breakdown products (SBDPs), namely SBDP150, SBDP145 (calpain-mediated), and SBDP120 (caspase-3-mediated), which are released into the cerebrospinal fluid (CSF) and blood.[1][2] The quantification of these SBDPs offers a window into the underlying pathophysiological mechanisms of neuronal death—necrotic/oncotic versus apoptotic pathways—making them promising biomarker candidates for assessing the severity and prognosis of neurological damage.[3][4]

Traumatic Brain Injury (TBI)

This compound breakdown products have been most extensively studied in the context of TBI, where they have demonstrated significant potential in diagnostics and prognostics.

Quantitative Analysis of this compound Breakdown Products in Severe TBI

Studies have shown a significant elevation of SBDPs in the CSF of patients with severe TBI compared to controls. The levels of these biomarkers have been correlated with clinical indicators of injury severity and patient outcomes.

BiomarkerPatient GroupNMean Concentration (ng/mL)Correlation with GCS Score (within 24h)Prediction of Mortality (Odds Ratio)Source
SBDP145 Severe TBI (GCS 3-5)4025.93 ± 7.428Significant inverse correlation5.9 (>6 ng/mL)[2][3]
Severe TBI (GCS 6-8)10.10 ± 2.807[2][3]
Control< 1Not ApplicableNot Applicable[3]
SBDP120 Severe TBI40> 17.55 (in non-survivors)No significant correlation18.34 (>17.55 ng/mL)[2][3]
Control< 1Not ApplicableNot Applicable[3]

GCS: Glasgow Coma Scale. Data presented as mean ± standard error of the mean where available.

Comparative Performance of TBI Biomarkers

The utility of SBDPs as TBI biomarkers is best understood in comparison to other well-established and emerging biomarkers.

BiomarkerPrimary SourceFluidDiagnostic Accuracy (AUC for CT positive)Peak Time Post-InjuryKey AdvantagesKey Limitations
SBDPs Neurons (Axons)CSF, SerumNot extensively reported in large cohortsHours to DaysDifferentiates cell death pathways (necrosis vs. apoptosis)[3][4]Primarily validated in CSF; less data on serum[5]
GFAP AstrocytesSerum, Plasma0.88[6]~20 hours[7]High specificity for intracranial injury[6]Can be elevated in non-TBI conditions with astrogliosis[8]
UCH-L1 NeuronsSerum, Plasma0.71[6]~8 hours[7]Early indicator of neuronal injury[7]Lower specificity compared to GFAP; present in other tissues[7]
Total Tau Neurons (Axons)CSF, SerumVariableDaysCorrelates with axonal injury severity[5]Not specific to TBI[5]
NfL Neurons (Axons)CSF, Serum0.84-0.92 (depending on severity)Days to WeeksReflects ongoing axonal degeneration; prognostic value[9]Not specific to TBI; elevated in many neurological disorders[9]

AUC: Area Under the Curve; CT: Computed Tomography; GFAP: Glial Fibrillary Acidic Protein; UCH-L1: Ubiquitin C-terminal Hydrolase-L1; NfL: Neurofilament Light.

Neurodegenerative Diseases: Alzheimer's Disease

The application of this compound breakdown products as biomarkers in chronic neurodegenerative diseases like Alzheimer's is an emerging area of research. The underlying hypothesis is that chronic, low-level neuronal and synaptic damage could lead to a measurable increase in SBDPs.

This compound Breakdown Products in Alzheimer's Disease

Preliminary studies suggest that calpain-mediated SBDPs are elevated in the CSF of Alzheimer's patients and accumulate in the brains of transgenic animal models.[4]

BiomarkerPatient GroupNFindingSource
SBDP150/145 Alzheimer's Disease14>2.5-fold increase in CSF levels compared to controls[4]
Age-matched Controls9[4]
Aβ42 Alzheimer's Disease30Decreased CSF levels (398.94 pg/ml) in prodromal AD[10]
Stable Mild Cognitive ImpairmentHigher CSF levels (873.44 pg/ml)[10]
p-Tau Alzheimer's Disease30Increased CSF levels (82.31 pg/ml) in prodromal AD[10]
Stable Mild Cognitive ImpairmentLower CSF levels (43.56 pg/ml)[10]

Aβ42: Amyloid-beta 42; p-Tau: Phosphorylated Tau.

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection and Processing

Standardized procedures are critical for the reliability of biomarker measurements. The following is a summary of best practices based on established guidelines.[1][11][12][13][14]

  • Patient Preparation : Fasting is generally not required for most CSF biomarkers, but consistency in collection time (e.g., morning) is recommended.[11]

  • Collection : A lumbar puncture is performed to collect up to 30 mL of CSF into polypropylene (B1209903) tubes.[11] The first 1-2 mL may be discarded if contaminated with blood.[1]

  • Initial Handling : A small volume (e.g., 1 mL) should be sent for a cell count to assess for blood contamination.[11] Samples should be kept upright.[11]

  • Centrifugation : Centrifuge at approximately 2000 x g for 10 minutes at room temperature to pellet any cells and debris.[14]

  • Aliquoting and Storage : The supernatant is carefully aliquoted into polypropylene cryovials and frozen at -80°C for long-term storage.[11] Repeated freeze-thaw cycles should be avoided.[11]

Quantification of this compound Breakdown Products

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common method for the quantitative measurement of SBDPs in CSF and serum.[3][15][16][17]

  • Plate Coating : A microtiter plate is pre-coated with a capture antibody specific to the target SBDP (e.g., SBDP145 or SBDP120).

  • Sample Incubation : Standards and samples (e.g., CSF) are added to the wells and incubated to allow the SBDPs to bind to the capture antibody.

  • Detection Antibody : A detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), that is also specific to the SBDP is added.

  • Substrate Addition : A substrate for the enzyme is added, which results in a color change.

  • Measurement : The optical density of the color change is measured using a spectrophotometer, and the concentration of the SBDP in the sample is determined by comparison to a standard curve.

Western Blotting

Western blotting is often used for the initial identification and semi-quantitative analysis of SBDPs.[18][19][20]

  • Sample Preparation : CSF or brain tissue homogenates are prepared in a lysis buffer.

  • Protein Separation : Proteins in the samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting : The membrane is incubated with a primary antibody specific to αII-spectrin or a specific SBDP. This is followed by incubation with a secondary antibody conjugated to an enzyme.

  • Detection : A substrate is added to produce a signal (e.g., chemiluminescence) that can be detected, allowing for the visualization of the full-length this compound and its breakdown products.

Visualizations

G cluster_0 Neuronal Injury cluster_1 Proteolytic Cleavage cluster_2 This compound Breakdown Products (SBDPs) αII-Spectrin αII-Spectrin Calpain Calpain αII-Spectrin->Calpain Necrotic/ Excitotoxic Injury Caspase-3 Caspase-3 αII-Spectrin->Caspase-3 Apoptotic Injury SBDP150 SBDP150 Calpain->SBDP150 SBDP145 SBDP145 Calpain->SBDP145 SBDP120 SBDP120 Caspase-3->SBDP120

Caption: Proteolytic cleavage of αII-spectrin into breakdown products.

G cluster_0 Patient Cohort Selection cluster_1 Sample Collection & Processing cluster_2 Biomarker Quantification cluster_3 Data Analysis & Validation Neurological Disorder Patients Neurological Disorder Patients CSF/Blood Collection CSF/Blood Collection Neurological Disorder Patients->CSF/Blood Collection Control Subjects Control Subjects Control Subjects->CSF/Blood Collection Standardized Processing Standardized Processing CSF/Blood Collection->Standardized Processing Biobanking Biobanking Standardized Processing->Biobanking ELISA ELISA Biobanking->ELISA Western Blot Western Blot Biobanking->Western Blot Statistical Analysis Statistical Analysis ELISA->Statistical Analysis Western Blot->Statistical Analysis Correlation with Clinical Data Correlation with Clinical Data Statistical Analysis->Correlation with Clinical Data Comparison with Other Biomarkers Comparison with Other Biomarkers Correlation with Clinical Data->Comparison with Other Biomarkers

Caption: Experimental workflow for this compound biomarker validation.

References

A Comparative Guide to the Binding Partners of Beta-Spectrin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding partners of different beta-spectrin isoforms, supported by experimental data. Spectrins are crucial cytoskeletal proteins that form a scaffold network beneath the plasma membrane, contributing to cell shape, stability, and the organization of membrane domains. The beta-spectrin subunit, in particular, plays a key role in linking the spectrin network to the plasma membrane and other cytoskeletal components through its diverse binding interactions. Understanding the specific binding partners of each beta-spectrin isoform is essential for elucidating their unique cellular functions and their involvement in various physiological and pathological processes.

Diversity of Beta-Spectrin Isoforms

Vertebrates express five major beta-spectrin isoforms, each encoded by a different gene:

  • βI-spectrin (SPTB): The prototypical isoform, highly expressed in erythrocytes and also found in the brain and muscle.

  • βII-spectrin (SPTBN1): A widely expressed isoform found in most non-erythroid cells, often referred to as fodrin.

  • βIII-spectrin (SPTBN2): Predominantly expressed in the brain and other neuronal tissues.

  • βIV-spectrin (SPTBN4): Enriched in the nervous system, particularly at axon initial segments and nodes of Ranvier.

  • βV-spectrin (SPTBN5): A large and complex isoform with roles in various tissues, including the inner ear and photoreceptor cells.

Comparative Analysis of Binding Partners

The different beta-spectrin isoforms share a common set of binding partners that are fundamental to the organization of the this compound-based cytoskeleton. However, they also exhibit unique interactions that contribute to their specialized functions in different cell types and subcellular locations.

Common Binding Partners

All beta-spectrin isoforms are known to interact with a core set of proteins that form the foundation of the this compound-actin network.

Binding PartnerFunction
α-Spectrin Forms heterodimers with β-spectrin, which then self-associate to form heterotetramers, the basic building block of the this compound network.[1]
Actin (F-actin) Cross-linked by this compound tetramers to form a polygonal network. The N-terminal actin-binding domain (ABD) of β-spectrin mediates this interaction.[1][2]
Protein 4.1 Stabilizes the this compound-actin interaction. The sensitivity to protein 4.1 is conferred by the β-spectrin subunit.[3][4][5]
Adducin Promotes the association of this compound with actin, particularly at the barbed ends of actin filaments.[1]
Ankyrins Anchor the this compound-actin network to the plasma membrane by binding to both β-spectrin and integral membrane proteins.[1]
Isoform-Specific and Preferential Binding Partners

While sharing common interactors, the beta-spectrin isoforms display distinct preferences and unique binding partners, which are critical for their specialized roles.

IsoformSpecific/Preferential Binding PartnersFunctional Significance
βI-Spectrin (SPTB) Ankyrin-R (ANK1): High-affinity interaction crucial for the integrity of the erythrocyte membrane skeleton.Essential for red blood cell shape, deformability, and mechanical stability.
Band 3 (Anion Exchanger 1): Indirectly, via ankyrin-R.Links the cytoskeleton to a major transmembrane protein in erythrocytes.
Glycophorin C: Indirectly, via protein 4.1R.Provides another point of attachment to the erythrocyte membrane.
βII-Spectrin (SPTBN1) Ankyrin-B (ANK2) & Ankyrin-G (ANK3): Interacts with both general ankyrin isoforms.[2][6]Broadly involved in membrane organization in various non-erythroid cells.
SMADs (SMAD2/3/4): Involved in TGF-β signaling.Regulates gene expression and cellular responses to TGF-β.
E-cadherin: At cell-cell adhesion sites.Links the this compound cytoskeleton to adherens junctions.
Na+/K+ ATPase: Localization and stabilization at the plasma membrane.[2]Important for maintaining ion gradients in various cell types.
βIII-Spectrin (SPTBN2) Ankyrin-B (ANK2): Shows a preference for ankyrin-B.[7]Important for neuronal cytoskeleton organization.
EAAT4 (Excitatory Amino Acid Transporter 4): A glutamate (B1630785) transporter.Links the this compound cytoskeleton to neurotransmitter transport in the brain.
Arp1 (Actin-related protein 1): A component of the dynactin (B1176013) complex.Implicates βIII-spectrin in vesicular transport.
βIV-Spectrin (SPTBN4) Ankyrin-G (ANK3): Strong and specific interaction.Crucial for the organization of axon initial segments and nodes of Ranvier.
Voltage-gated Sodium Channels (Nav): Indirectly, via ankyrin-G.Essential for the clustering of ion channels and proper action potential propagation.
GABAA Receptors (α2 subunit): Preferential association at AIS synapses.[8]Involved in the organization of inhibitory synapses.
βV-Spectrin (SPTBN5) Myosin VIIa: An unconventional myosin.[3]Implicated in protein trafficking in photoreceptor cells.
Rhodopsin: The primary photoreceptor protein.[3]Suggests a role in the organization of phototransduction components.
Dynein Intermediate Chain: Component of the dynein motor protein complex.[9]Links βV-spectrin to microtubule-based transport.
Kinesin: Another motor protein.[10]Further supports a role in intracellular transport.

Quantitative Analysis of Binding Affinities

The strength of the interaction between beta-spectrin isoforms and their binding partners, often expressed as the dissociation constant (Kd), is a critical determinant of the stability and dynamics of the resulting protein complexes.

β-Spectrin IsoformBinding PartnerMethodDissociation Constant (Kd)Reference
β-Spectrin (general)Ankyrin (ZU5 domain)Surface Plasmon Resonance15.2 nM
βI-SpectrinαII-SpectrinIsothermal Titration Calorimetry~7 nM[11]
βII-SpectrinAnkyrin-B (exZZU domain)Not specified~0.20 µM[6]
β-AdducinThis compound-Actin Complex (at fast-growing ends)Not specifiedHalf-maximal activity at 15 nM[12]
β-AdducinThis compound-Actin Complex (at lateral sites)Not specifiedHalf-maximal activity at 75 nM[12]

Experimental Protocols for Studying Beta-Spectrin Interactions

The identification and characterization of beta-spectrin binding partners rely on a variety of experimental techniques. Below are detailed methodologies for three key approaches.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify in vivo protein-protein interactions by using an antibody to pull down a specific protein (the "bait") and its binding partners from a cell lysate.

1. Cell Lysis:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, and a protease inhibitor cocktail). The choice of detergent is critical to preserve protein-protein interactions.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

2. Pre-clearing the Lysate (Optional but Recommended):

  • Add protein A/G-agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. This step reduces non-specific binding to the beads.

  • Centrifuge and discard the beads.

3. Immunoprecipitation:

  • Add a primary antibody specific to the beta-spectrin isoform of interest to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution:

  • Elute the protein complexes from the beads by adding a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) or by boiling in SDS-PAGE sample buffer.

6. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the bait protein and suspected interacting partners. Alternatively, mass spectrometry can be used to identify novel binding partners.

Yeast Two-Hybrid (Y2H) System

The Y2H system is a genetic method used to discover binary protein-protein interactions in a eukaryotic host.

1. Plasmid Construction:

  • Clone the cDNA of the beta-spectrin isoform of interest (the "bait") into a plasmid containing a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

  • Clone a library of cDNAs from the tissue of interest (the "prey") into a separate plasmid containing the activation domain (AD) of the same transcription factor.

2. Yeast Transformation:

  • Co-transform a suitable yeast reporter strain with the bait and prey plasmids. The reporter strain typically has reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the DBD.

3. Selection and Screening:

  • Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine, adenine). Only yeast cells in which the bait and prey proteins interact will be able to grow. This is because the interaction brings the DBD and AD into close proximity, reconstituting a functional transcription factor that drives the expression of the reporter genes.[13]

  • A colorimetric assay for β-galactosidase activity (from the lacZ reporter gene) can also be used to confirm positive interactions.

4. Identification of Interacting Partners:

  • Isolate the prey plasmids from the positive yeast colonies.

  • Sequence the cDNA insert in the prey plasmid to identify the protein that interacts with the beta-spectrin bait.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the kinetics and affinity of protein-protein interactions in real-time.[14]

1. Sensor Chip Preparation:

  • Immobilize one of the purified proteins (the "ligand," e.g., a specific beta-spectrin isoform) onto the surface of a sensor chip. Amine coupling is a common method for immobilization.

2. Interaction Analysis:

  • Inject a solution containing the other purified protein (the "analyte," e.g., a potential binding partner) at various concentrations over the sensor chip surface.

  • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).

3. Data Analysis:

  • A sensorgram, which plots RU versus time, is generated for each analyte concentration.

  • From the association and dissociation phases of the sensorgram, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) can be calculated. A lower Kd value indicates a higher binding affinity.

Visualization of Beta-Spectrin Interaction Networks

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and interaction hubs for different beta-spectrin isoforms.

Beta_I_Spectrin_Interactions SPTB βI-Spectrin SPTA α-Spectrin SPTB->SPTA Dimerization Actin F-Actin SPTB->Actin Actin Binding Domain AnkyrinR Ankyrin-R SPTB->AnkyrinR Membrane Anchoring Protein41R Protein 4.1R SPTB->Protein41R Stabilizes Actin Interaction Adducin Adducin SPTB->Adducin Promotes this compound-Actin Association Band3 Band 3 AnkyrinR->Band3 GlycophorinC Glycophorin C Protein41R->GlycophorinC PlasmaMembrane Plasma Membrane Beta_II_Spectrin_Interactions SPTBN1 βII-Spectrin SPTA α-Spectrin SPTBN1->SPTA Actin F-Actin SPTBN1->Actin AnkyrinBG Ankyrin-B/G SPTBN1->AnkyrinBG SMADs SMAD2/3/4 SPTBN1->SMADs Ecadherin E-cadherin SPTBN1->Ecadherin NaKATPase Na+/K+ ATPase SPTBN1->NaKATPase TGFb_Pathway TGF-β Signaling SMADs->TGFb_Pathway Beta_IV_Spectrin_Interactions SPTBN4 βIV-Spectrin AnkyrinG Ankyrin-G SPTBN4->AnkyrinG Specific Interaction GABAAR GABAA Receptors (α2 subunit) SPTBN4->GABAAR Synaptic Organization AIS Axon Initial Segment / Node of Ranvier NavChannels Voltage-gated Na+ Channels AnkyrinG->NavChannels Clustering

References

Functional Redundancy and Specificity of Spectrin Isoforms in Epithelial Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spectrin-based membrane skeleton is a crucial component of epithelial cells, playing a vital role in maintaining cell shape, polarity, and tissue integrity. This guide provides a comparative analysis of the functional redundancy and specific roles of different this compound isoforms—α-spectrin, β-spectrin, and βH-spectrin (in Drosophila)—supported by experimental data.

Comparative Analysis of this compound Isoform Functions

This compound isoforms, while sharing structural similarities, exhibit both overlapping and distinct functions in epithelial cells. Their roles are often context-dependent, varying with cell type and developmental stage. This section summarizes the key functions and compares the effects of their depletion.

Maintenance of Epithelial Monolayer Integrity

All this compound isoforms are generally essential for maintaining a monolayered epithelial architecture. Loss of any this compound subunit can lead to multilayering and a loss of epithelial organization.

Table 1: Quantitative Comparison of Phenotypes Related to Epithelial Integrity

Featureα-Spectrin Knockdown/Mutantβ-Spectrin Knockdown/MutantβH-Spectrin (Karst) Knockdown/MutantExperimental System
Epithelial Multilayering Severe multilayering of follicle cellsMultilayering of follicle cellsDisrupted follicle cell epithelium, but not explicitly quantified as multilayering in the same mannerDrosophila ovarian follicle cells
Wing Size Increased wing size-Increased wing sizeDrosophila wing imaginal disc
Eye Overgrowth Moderate eye overgrowthNo consistent effectModerate eye overgrowthDrosophila eye imaginal disc
Regulation of Cell Shape and Apical Constriction

This compound isoforms are critical for regulating cell shape changes during morphogenesis. βH-spectrin, in particular, has a specialized role in apical constriction.

Table 2: Quantitative Comparison of Cell Shape Parameters

Parameterα-Spectrin Knockdown/Mutantβ-Spectrin Knockdown/MutantβH-Spectrin (Karst) Knockdown/MutantExperimental System
Apical Cell Area Increased apical area in pupal retina cells-Failure of apical constriction, leading to larger apical areasDrosophila pupal retina, Drosophila gastrulation
Cell Columnarization Failure of follicle cells to columnarize--Drosophila follicular epithelium
Cortical Tension Decreased cortical tension despite increased myosin II activity--Drosophila pupal retina epithelial cells
Establishment and Maintenance of Cell Polarity

This compound isoforms are key to establishing and maintaining the distinct apical and basolateral domains of epithelial cells, primarily by anchoring specific membrane proteins.

Table 3: Comparison of Protein Localization Defects

Proteinα-Spectrin Knockdown/Mutantβ-Spectrin Knockdown/MutantβH-Spectrin (Karst) Knockdown/MutantExperimental System
Na,K-ATPase No apparent effect on basolateral localization[1]Loss of basolateral accumulation[1]-Drosophila midgut copper cells
Ankyrin No significant alteration in polarized distributionNo significant alteration in polarized distribution-Drosophila epithelial cells
βH-Spectrin Loss of stable recruitment to the apical domain-N/ADrosophila follicle cells
β-Spectrin Does not prevent assembly at the lateral domainN/A-Drosophila follicle cells

Signaling Pathways

This compound isoforms are involved in crucial signaling pathways that regulate cell proliferation, and cytoskeletal dynamics.

Hippo Signaling Pathway

Spectrins act as upstream regulators of the Hippo signaling pathway, which controls tissue growth. Both apical and basolateral spectrins can influence this pathway, suggesting a role in mechanosensing. Loss of this compound function generally leads to tissue overgrowth due to the misregulation of the Hippo pathway effector Yorkie (Yki) in Drosophila, or its mammalian homolog YAP.[2][3]

Hippo_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Spectrin_alpha_betaH α/βH-Spectrin (Apical) Ex Expanded (Ex) Spectrin_alpha_betaH->Ex binds Hpo Hippo (Hpo) MST1/2 Spectrin_alpha_betaH->Hpo Spectrin_alpha_beta α/β-Spectrin (Basolateral) Spectrin_alpha_beta->Hpo regulates Spectrin_alpha_beta->Hpo Crb Crumbs (Crb) Crb->Ex Ex->Hpo Mer Merlin (Mer) Mer->Hpo Kibra Kibra Kibra->Hpo Wts Warts (Wts) LATS1/2 Hpo->Wts phosphorylates Hpo->Wts Sav Salvador (Sav) SAV1 Sav->Hpo Yki Yorkie (Yki) YAP/TAZ Wts->Yki phosphorylates (inactivates) Wts->Yki Mats Mats MOB1 Mats->Wts 14-3-3 14-3-3 Yki->14-3-3 binds when phosphorylated Sd Scalloped (Sd) TEAD Yki->Sd co-activates Yki->Sd 14-3-3->Yki sequesters in cytoplasm Proliferation_Genes Proliferation & Anti-apoptosis Genes Sd->Proliferation_Genes activates transcription

Caption: this compound's role in the Hippo signaling pathway.

Regulation of Actomyosin (B1167339) Contractility

Spectrins modulate the actomyosin cytoskeleton, which is essential for cell shape changes, cortical tension, and junctional stability. This regulation can occur through interactions with Rho family GTPases and by influencing the organization of actin filaments.[4][5]

Actomyosin_Regulation cluster_membrane Plasma Membrane cluster_cytoskeleton Cytoskeleton & Signaling This compound This compound Network (α/β and α/βH) Ankyrin Ankyrin This compound->Ankyrin binds Adducin Adducin This compound->Adducin binds Actin Actin Filaments This compound->Actin crosslinks RhoGTPases Rho Family GTPases (RhoA, Rac1, Cdc42) This compound->RhoGTPases regulates Junctional_Integrity Junctional_Integrity This compound->Junctional_Integrity E-cadherin E-cadherin Ankyrin->E-cadherin links to Adducin->Actin caps/bundles E-cadherin->Actin anchors Actin->this compound feedback MyosinII Myosin II MyosinII->Actin contracts MyosinII->Junctional_Integrity ROCK ROCK RhoGTPases->ROCK activates ROCK->MyosinII activates

Caption: this compound's regulation of the actomyosin cytoskeleton.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study this compound function in epithelial cells.

Immunofluorescence Staining of this compound in Drosophila Ovarian Follicle Cells

This protocol is adapted from methods used to visualize the subcellular localization of this compound isoforms.

Materials:

  • Dissecting buffer (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

  • Primary antibodies (e.g., mouse anti-α-spectrin, rabbit anti-β-spectrin, rabbit anti-βH-spectrin)

  • Fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 568)

  • Mounting medium with DAPI

Procedure:

  • Dissect ovaries from adult female Drosophila in PBS.

  • Fix the ovaries in fixation buffer for 20 minutes at room temperature.

  • Wash the ovaries three times with PBS.

  • Permeabilize the tissue with permeabilization buffer for 20 minutes.

  • Block for 1 hour in blocking solution.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash three times with PBS containing 0.1% Triton X-100.

  • Incubate with secondary antibodies diluted in blocking solution for 2 hours at room temperature in the dark.

  • Wash three times with PBS containing 0.1% Triton X-100.

  • Mount the ovarioles in mounting medium with DAPI.

  • Image using a confocal microscope.

RNAi-Mediated Knockdown of this compound in Caco-2 Cells and TEER Measurement

This protocol describes the knockdown of this compound isoforms in a human epithelial cell line and the subsequent assessment of barrier function.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • siRNA targeting the desired this compound isoform and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM reduced-serum medium

  • Transwell inserts

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

Procedure:

siRNA Transfection:

  • Seed Caco-2 cells on Transwell inserts and allow them to form a confluent monolayer.

  • On the day of transfection, dilute the siRNA in Opti-MEM.

  • In a separate tube, dilute the transfection reagent in Opti-MEM.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow complex formation.

  • Add the siRNA-lipid complex to the cells.

  • Incubate for 48-72 hours before analysis.

TEER Measurement:

  • Equilibrate the Transwell plate to room temperature.

  • Add fresh, pre-warmed culture medium to the apical and basolateral compartments.

  • Sterilize the electrodes with 70% ethanol (B145695) and rinse with sterile PBS.

  • Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber.

  • Record the resistance reading in ohms (Ω).

  • Measure the resistance of a blank Transwell insert without cells.

  • Calculate the TEER value (in Ω·cm²) by subtracting the blank resistance from the sample resistance and multiplying by the surface area of the Transwell membrane.

Quantification of Cell Shape using ImageJ/Fiji

This protocol outlines a basic workflow for quantifying epithelial cell shape from fluorescence microscopy images.

Software:

  • ImageJ or Fiji (--INVALID-LINK--)

Procedure:

  • Open the confocal image of the epithelial layer (e.g., stained for a cell boundary marker like E-cadherin).

  • Use the "Subtract Background" function if necessary.

  • Apply a median filter to reduce noise.

  • Use the "Threshold" tool to create a binary image of the cell outlines.

  • Use the "Watershed" command to separate touching cells.

  • Use the "Analyze Particles" function to measure cell parameters. Set the size and circularity parameters to exclude noise and artifacts.

  • Select the desired measurements (e.g., Area, Perimeter, Circularity, Aspect Ratio).

  • The results will be displayed in a table, which can be saved for further analysis.

References

Unraveling the Spectrin Interactome: A Comparative Proteomic Guide to Healthy and Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectrin-interacting proteome in healthy versus diseased cells, with a focus on hereditary spherocytosis and neurological disorders. By presenting quantitative data, detailed experimental methodologies, and pathway visualizations, we aim to offer a comprehensive resource for understanding the molecular intricacies of this compound-related pathologies and to aid in the identification of potential therapeutic targets.

Comparative Analysis of this compound-Interacting Proteins

This compound and its network of interacting proteins form a crucial cytoskeletal structure that is fundamental to maintaining cell shape, elasticity, and the organization of transmembrane proteins. Disruptions in this network are implicated in a variety of human diseases, ranging from hemolytic anemias to neurodegenerative disorders. This section compares the quantitative changes in the this compound interactome observed in different pathological conditions.

Hereditary Spherocytosis: A Paradigm of Erythrocyte Membrane Disorders

Hereditary spherocytosis (HS) is a group of genetic disorders characterized by defects in red blood cell (RBC) membrane proteins, leading to fragile, sphere-shaped erythrocytes that are prematurely destroyed in the spleen.[1][2][3][4][5][6][7] The core of HS pathology lies in the disruption of the vertical interactions between the this compound-based cytoskeleton and the lipid bilayer, primarily involving this compound, ankyrin, band 3, and protein 4.2.[1][3][4][6][7]

Quantitative proteomic studies, often employing techniques like two-dimensional gel electrophoresis (2-DE) and mass spectrometry, have elucidated the specific protein deficiencies in HS patients.[1][2][6]

Table 1: Quantitative Changes in this compound-Interacting Proteins in Hereditary Spherocytosis

ProteinDisease StateMethodQuantitative ChangeReference
This compound (α & β chains) Hereditary SpherocytosisSDS-PAGE, RadioimmunoassayIsolated or combined deficiency (up to 50% reduction)[8]
Hereditary Spherocytosis2-DE, Mass SpectrometryMarkedly increased levels of seven isoforms/subunits (up to 10.51-fold)[2]
Ankyrin Hereditary SpherocytosisSDS-PAGE, Mass SpectrometryDeficiency in a subset of patients[4][5]
Band 3 Protein Hereditary Spherocytosis2-DE, Mass SpectrometryDecreased levels of two isoforms/subunits (~50% reduction)[2]
Hereditary SpherocytosisSDS-PAGE20-30% reduction in some patients[4]
Protein 4.2 Hereditary SpherocytosisSDS-PAGEDeficiency in a subset of patients[5]
Protein 4.1 Hereditary Spherocytosis2-DE, Mass SpectrometryTwo isoforms/subunits increased, one isoform/subunit decreased[2]

Note: The quantitative changes can vary depending on the specific mutation and the severity of the disease.

Neurological Disorders: The Emerging Role of the this compound Cytoskeleton

The this compound cytoskeleton is ubiquitously expressed in the nervous system and plays a critical role in neuronal development, axonal transport, and the clustering of ion channels.[9][10][11] Pathogenic variants in genes encoding neuronal spectrins (e.g., SPTAN1, SPTBN1, SPTBN2, SPTBN4) are linked to a range of neurological disorders, collectively termed "spectrinopathies," which include spinocerebellar ataxias, developmental delays, and intellectual disability.[9][10]

Spinocerebellar Ataxia Type 5 (SCA5): This autosomal dominant neurodegenerative disorder is caused by mutations in the SPTBN2 gene, which encodes β-III this compound.[12][13] These mutations can have a dominant-negative effect, interfering with protein trafficking and the interaction with other proteins like Arp1, a component of the dynactin (B1176013) complex.[12] One specific mutation, L253P, has been shown to dramatically increase the binding affinity of β-III this compound to F-actin, which is thought to be a key driver of neurodegeneration.[13]

Alzheimer's Disease (AD): While not a classical spectrinopathy, quantitative proteomic studies of the AD brain have revealed alterations in proteins that are part of or interact with the cytoskeleton. Although direct quantitative data on this compound-interacting proteins in AD is still emerging, studies have identified changes in synaptic proteins and proteins involved in the unfolded protein response, pathways where this compound plays a role.[14] Quantitative interaction proteomics has been employed to map the binding partners of disease-associated proteins like APP, revealing networks involved in protein degradation and misfolding.[15][16]

Further research employing quantitative proteomics is necessary to build a comprehensive picture of the alterations in the this compound interactome across a wider range of neurological disorders.

Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining reliable and reproducible quantitative proteomics data. Below are methodologies for key experiments cited in the analysis of this compound-interacting proteins.

Erythrocyte Ghost Membrane Preparation for Proteomic Analysis

This protocol is adapted from methodologies used for studying red blood cell membrane proteins.[2][3]

  • Blood Collection and RBC Isolation:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge at a low speed (e.g., 1,500 x g) for 15 minutes at 4°C to separate plasma, buffy coat, and red blood cells.

    • Carefully remove the plasma and buffy coat.

    • Wash the packed RBCs three times with a cold isotonic buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Hemolysis and Membrane Isolation ("Ghost" Preparation):

    • Lyse the washed RBCs by adding a hypotonic buffer (e.g., 5 mM phosphate (B84403) buffer, pH 8.0) containing protease inhibitors.

    • Incubate on ice to allow for complete hemolysis.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the erythrocyte membranes (ghosts).

    • Wash the ghosts repeatedly with the hypotonic buffer until the supernatant is clear of hemoglobin.

  • Protein Extraction:

    • Solubilize the membrane proteins from the ghost pellet using a lysis buffer containing detergents (e.g., 2% SDS) and protease inhibitors.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Quantitative Mass Spectrometry Workflows

1. Label-Free Quantification (LFQ)

LFQ is a powerful method for the relative quantification of proteins by comparing the signal intensities of peptides across different samples.[9][10][17][18]

  • In-solution or In-gel Digestion:

    • Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a protease, typically trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides using reverse-phase liquid chromatography.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Use software like MaxQuant to identify peptides and proteins by searching the MS/MS spectra against a protein database.

    • Quantify the proteins based on the intensity of the precursor ions (MS1 intensity) or by spectral counting.

    • Perform statistical analysis to identify significantly regulated proteins between healthy and diseased samples.

2. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique that allows for the accurate relative quantification of proteins in cultured cells.[19][20][21][22][23]

  • Cell Culture and Labeling:

    • Culture one population of cells ("heavy") in a medium containing stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine).

    • Culture a second population of cells ("light") in a medium with normal amino acids.

    • Ensure complete incorporation of the labeled amino acids over several cell divisions.

  • Sample Mixing and Protein Extraction:

    • Mix equal amounts of protein from the "heavy" and "light" cell populations.

    • Extract and digest the combined protein sample as described for LFQ.

  • LC-MS/MS Analysis and Quantification:

    • Analyze the peptide mixture by LC-MS/MS.

    • Quantify the relative abundance of proteins by comparing the signal intensities of the "heavy" and "light" peptide pairs.

Visualizing the Molecular Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental workflows.

Experimental_Workflow_for_Comparative_Proteomics cluster_sample_prep Sample Preparation cluster_protein_extraction Protein Processing cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Healthy Healthy Cells/Tissues Protein_Extraction Protein Extraction Healthy->Protein_Extraction Diseased Diseased Cells/Tissues Diseased->Protein_Extraction Digestion Tryptic Digestion Protein_Extraction->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Peptide Mixture DB_Search Database Search & Protein ID LC_MS->DB_Search Quantification Quantitative Analysis DB_Search->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: General workflow for comparative proteomics analysis.

Spectrin_Interaction_Pathway cluster_membrane Cell Membrane This compound This compound (α/β) Ankyrin Ankyrin This compound->Ankyrin binds Actin Actin This compound->Actin crosslinks Protein41 Protein 4.1 This compound->Protein41 binds Adducin Adducin This compound->Adducin caps ends Band3 Band 3 Ankyrin->Band3 anchors Protein42 Protein 4.2 Band3->Protein42 associates Protein41->Actin promotes binding GlycophorinC Glycophorin C Protein41->GlycophorinC anchors Adducin->Actin promotes binding PlasmaMembrane Plasma Membrane

Caption: Key this compound interactions at the erythrocyte membrane.

SILAC_Workflow cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis Light Control Cells (Light Amino Acids) Mix Mix Cell Populations 1:1 Light->Mix Heavy Treated Cells (Heavy Amino Acids) Heavy->Mix Lyse Cell Lysis & Protein Extraction Mix->Lyse Digest Tryptic Digestion Lyse->Digest LCMS LC-MS/MS Digest->LCMS Quant Quantification (Heavy/Light Ratios) LCMS->Quant

Caption: Workflow of a SILAC-based quantitative proteomics experiment.

References

Spectrin's Divergent Roles in Cardiac and Skeletal Muscle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectrin, a crucial cytoskeletal protein, plays fundamental yet distinct roles in the structural integrity and function of cardiac and skeletal muscle. While in both tissues it is essential for maintaining membrane stability and organizing transmembrane proteins, its specific isoforms, localization, and involvement in signaling pathways diverge significantly, leading to different physiological and pathophysiological outcomes. This guide provides an objective comparison of this compound's role in these two critical muscle types, supported by experimental data, detailed methodologies, and visual representations of key pathways.

I. Comparative Overview of this compound in Cardiac vs. Skeletal Muscle

The this compound network, a key component of the sub-sarcolemmal cytoskeleton, demonstrates significant heterogeneity between cardiomyocytes and skeletal muscle fibers. This is reflected in the differential expression of this compound isoforms, their subcellular localization, and their functional implications.

Isoform Expression and Localization

Cardiac and skeletal muscle express multiple this compound isoforms, with some being tissue-specific, leading to distinct functional complexes.[1] In cardiac muscle, five erythroid-like α,β this compound-reactive isoforms have been identified, with the 255 kD erythroid β-spectrin isoform being specific to this tissue.[1] Both erythroid β- and nonerythroid α-spectrins are found at the costameres, the plasma membrane, and the Z-discs.[1][2] Specifically, αII-spectrin is prominently located near the Z-disc within contractile fibers and at the cardiomyocyte plasma membrane.[2]

In contrast, while skeletal muscle shares some erythroid spectrins with cardiac muscle, it expresses a distinct 284 kD nonerythroid α-spectrin isoform.[1] The expression profile of this compound isoforms in skeletal muscle also undergoes developmental changes, with β-spectrin replacing β-fodrin at the sarcolemma as the muscle fibers mature.[3] In adult skeletal muscle, the membrane skeleton is composed of both α-fodrin and β-spectrin.[3]

Table 1: this compound Isoform Distribution in Cardiac and Skeletal Muscle

This compound IsoformCardiac Muscle ExpressionSkeletal Muscle ExpressionKey References
α-Spectrin αII-spectrin (predominant non-erythroid), Erythroid α-spectrin (280 kD)α-Fodrin (αII-spectrin), Erythroid α-spectrin (280 kD)[1][2][3]
β-Spectrin βI, βII, βIV, 255 kD erythroid β-spectrin (cardiac-specific)β-Spectrin (replaces β-fodrin during development), β-Fodrin (embryonic)[1][3][4]
Functional Comparisons

The differential expression and localization of this compound isoforms translate into distinct functional roles in cardiac and skeletal muscle, particularly in the regulation of ion channels, calcium handling, and signaling pathways.

Table 2: Functional Comparison of this compound in Cardiac and Skeletal Muscle

FunctionCardiac MuscleSkeletal MuscleKey References
Membrane Integrity Maintains sarcolemmal integrity during continuous contraction-relaxation cycles.Stabilizes the sarcolemma during forceful contractions and stretching.[4]
Ion Channel Organization Organizes Na_v1.5, RyR2, and other ion channels at the intercalated discs and Z-discs, crucial for excitation-contraction coupling and preventing arrhythmias.Clusters proteins at the neuromuscular junction and costameres.[5]
Calcium Homeostasis Mice with ankyrin-B (a this compound-associated protein) knockout exhibit disrupted calcium homeostasis in cardiomyocytes.[5]This compound-associated ankyrins are located at the Z-line and M-line, in proximity to the sarcoplasmic reticulum, suggesting a role in calcium handling.[3][3][5]
Signaling Pathways β2-spectrin is involved in the TGF-β/Smad signaling pathway, crucial for cardiomyocyte differentiation and heart development.[6][7] this compound also regulates the Hippo signaling pathway.[8][9][10]Less defined role in these specific signaling pathways compared to cardiac muscle.[6][7][8][9][10]
Actin Dynamics Loss of β2-spectrin leads to disorganized F-actin networks in cardiomyocytes.[7]This compound plays a seeding role in the polymerization of actin filaments.[4]

II. Experimental Data and Key Findings

Experimental models, particularly knockout mice, have been instrumental in elucidating the specific roles of this compound isoforms in cardiac and skeletal muscle.

Cardiac Muscle: Insights from Knockout Models

Studies on mice with cardiac-specific knockout of αII-spectrin (cKO) have revealed significant structural and functional abnormalities. These mice exhibit a 77.9% reduction in βI this compound and a 93.2% reduction in βII this compound protein levels, indicating a critical role for αII-spectrin in stabilizing its binding partners.[11][12] Furthermore, αII-spectrin cKO hearts show a 59.5% reduction in the expression of the sodium channel Na_v1.5.[12]

The loss of β2-spectrin in cardiomyocytes leads to a significant decrease in their spontaneous beating rate, which is only 44% of that observed in control cells.[7] This functional deficit is accompanied by a dramatic reduction and abnormal distribution of dystrophin and disorganized F-actin, tropomyosin, and α-SMA networks.[7]

Table 3: Quantitative Data from this compound Knockout Studies in Cardiac Muscle

ParameterExperimental ModelObservationKey Reference
βI this compound Protein LevelαII-spectrin cKO mouse cardiomyocytes77.9% reduction[11][12]
βII this compound Protein LevelαII-spectrin cKO mouse cardiomyocytes93.2% reduction[11][12]
Na_v1.5 Protein ExpressionαII-spectrin cKO mouse hearts59.5% reduction[12]
Cardiomyocyte Beating Rateβ2-spectrin deleted primary cardiomyocytes44% of control[7]
Skeletal Muscle: Developmental and Structural Roles

In skeletal muscle, the developmental shift in this compound isoforms is a key finding. During late embryogenesis and early postnatal development, a unique this compound complex consisting of α-fodrin, β-fodrin, and the muscle isoform of β-spectrin is present at the sarcolemma.[3] As the muscle matures, β-fodrin expression decreases and is absent from the sarcolemma of adult myofibers, being replaced by β-spectrin.[3]

Functionally, this compound has been shown to markedly accelerate the polymerization of skeletal muscle actin. The rate of actin polymerization increases proportionally with the concentration of this compound added.[4]

III. Key Signaling Pathways and Experimental Workflows

This compound is not merely a structural protein but also a key player in various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.

TGF_Beta_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB TGF-β TGFBR2 TGF-β RII TGFB->TGFBR2 1. Binding TGFBR1 TGF-β RI TGFBR2->TGFBR1 2. Recruitment & Phosphorylation SMADs Smad2/3 TGFBR1->SMADs 3. Phosphorylation This compound β2-Spectrin This compound->SMADs 4. Adaptor (Facilitates Signaling) SMAD_complex Smad2/3-Smad4 Complex SMADs->SMAD_complex 5. Complex Formation SMAD4 Smad4 SMAD4->SMAD_complex Transcription Gene Transcription (Cardiomyocyte Differentiation) SMAD_complex->Transcription 6. Nuclear Translocation

Caption: TGF-β/Smad signaling pathway in cardiomyocytes, highlighting the role of β2-spectrin.

Hippo_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound Apical this compound Ex Expanded (Ex) This compound->Ex Binds Crb Crumbs (Crb) Crb->Ex Hippo Hippo (Hpo) Ex->Hippo Activates Warts Warts (Wts) Hippo->Warts Phosphorylates Yki Yorkie (Yki) (Inactive) Warts->Yki Phosphorylates (Inhibits) Yki_active Yorkie (Yki) (Active) Growth Tissue Growth Yki_active->Growth Promotes

Caption: this compound's role in the Hippo signaling pathway, regulating tissue growth.

Experimental_Workflow cluster_sample Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Tissue Cardiac or Skeletal Muscle Tissue Lysate Cell Lysate Preparation Tissue->Lysate Antibody Add this compound-specific Antibody Lysate->Antibody Beads Protein A/G Beads Antibody->Beads Complex Capture this compound -Protein Complex Beads->Complex Elution Elute Proteins Complex->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Western Western Blot (for specific proteins) SDS_PAGE->Western MassSpec Mass Spectrometry (for novel interactors) SDS_PAGE->MassSpec

References

Comparative Guide to the Validation of nNOSμ Localization

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of methodologies for confirming the sarcolemmal localization of neuronal nitric oxide synthase mu (nNOSμ), with a focus on the role of dystrophin's spectrin repeat 17 and alternative targeting strategies.

This guide provides a detailed comparison of experimental approaches used to validate the subcellular localization of nNOSμ, a critical enzyme in skeletal muscle physiology. Proper localization of nNOSμ to the sarcolemma, the muscle cell membrane, is essential for its function in regulating blood flow and muscle contractility.[1] Mislocalization of nNOSμ is associated with various neuromuscular disorders, including Duchenne muscular dystrophy (DMD).[2] This document outlines the primary mechanism of nNOSμ localization mediated by dystrophin's this compound repeat 17 and compares it with a dystrophin-independent targeting method. Detailed experimental protocols and quantitative data are provided to assist researchers in selecting and implementing appropriate validation techniques.

The this compound Repeat 17-Dependent Localization of nNOSμ

The canonical pathway for nNOSμ localization at the sarcolemma involves a multi-protein complex centered around dystrophin. Within this complex, the this compound-like repeats 16 and 17 (R16/17) of dystrophin play a crucial role.[3] Current models suggest that this compound repeat 17 contains a binding site for α-syntrophin, which in turn recruits nNOSμ to the dystrophin-associated glycoprotein (B1211001) complex (DAGC).[4][5] There is also evidence for a direct, albeit weaker, interaction between the PDZ domain of nNOSμ and dystrophin's this compound repeats 16 and 17.[3]

A variety of techniques have been employed to validate the interaction between nNOSμ and dystrophin's this compound repeat 17. These methods are crucial for understanding the molecular basis of nNOSμ localization and for developing therapeutic strategies for diseases where this localization is disrupted.

1.1.1. Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify and characterize binary protein-protein interactions. In the context of nNOSμ localization, Y2H has been used to demonstrate the interaction between the nNOSμ PDZ domain and dystrophin's this compound repeats.

  • Experimental Protocol:

    • Plasmid Construction:

      • The PDZ domain of nNOSμ is cloned into a Y2H "bait" vector (e.g., a vector containing a DNA-binding domain like LexA or GAL4).

      • Dystrophin fragments, such as individual this compound repeats (R16, R17) or the combined R16/17 region, are cloned into a Y2H "prey" vector (e.g., a vector containing a transcriptional activation domain). The PDZ domain of α-syntrophin is often used as a positive control prey.[3]

    • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

    • Interaction Assay: If the bait and prey proteins interact, the DNA-binding domain and the activation domain are brought into proximity, reconstituting a functional transcription factor. This drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing yeast to grow on selective media and/or exhibit a color change (e.g., blue colonies in the presence of X-gal).

    • Quantitative Analysis: The strength of the interaction can be quantified by measuring the activity of a reporter enzyme, such as β-galactosidase.

1.1.2. Co-Immunoprecipitation (Co-IP)

Co-IP is a technique used to identify physiologically relevant protein-protein interactions from cell or tissue lysates. This method has been instrumental in showing the association of nNOSμ with the dystrophin complex in skeletal muscle.[6]

  • Experimental Protocol:

    • Lysate Preparation: Skeletal muscle tissue is homogenized in a non-denaturing lysis buffer to preserve protein complexes.

    • Immunoprecipitation: An antibody specific to a "bait" protein (e.g., dystrophin) is added to the lysate and incubated to form an antibody-protein complex.

    • Complex Capture: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complexes.

    • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

    • Elution and Analysis: The bound proteins are eluted from the beads, separated by SDS-PAGE, and analyzed by Western blotting using an antibody against the suspected interacting "prey" protein (e.g., nNOSμ).

1.1.3. AAV-Mediated Expression in mdx Mice

The mdx mouse, a model for DMD, lacks dystrophin and consequently shows mislocalization of nNOSμ from the sarcolemma.[1] This model is invaluable for in vivo validation of the domains of dystrophin required for nNOSμ localization. Adeno-associated virus (AAV) vectors are used to deliver micro-dystrophin constructs with or without specific this compound repeats into the muscle of mdx mice.

  • Experimental Protocol:

    • Vector Construction: Micro-dystrophin transgenes, containing various combinations of this compound repeats (e.g., with or without R16/17), are cloned into an AAV vector under the control of a muscle-specific promoter (e.g., CK8e or MHCK7).[7][8]

    • Vector Production and Purification: High-titer AAV vectors are produced in cell culture and purified.

    • Animal Injection: The AAV vector is delivered to mdx mice, typically via intramuscular or systemic injection.[7][9]

    • Immunofluorescence Analysis: After a period of time to allow for transgene expression, muscle tissue is harvested, sectioned, and subjected to immunofluorescence staining with antibodies against dystrophin and nNOSμ. The colocalization of the expressed micro-dystrophin and nNOSμ at the sarcolemma is then assessed by microscopy. The percentage of nNOSμ-positive fibers can be quantified.[1]

The following table summarizes quantitative data comparing the binding affinities of the nNOSμ PDZ domain to dystrophin R16/17 and α-syntrophin.

Interacting ProteinsMethodBinding Affinity (KD)Reference
nNOSμ-PDZ and Dystrophin R16-17BLItz50 ± 6 µM[10]
nNOSμ-PDZ and α-Syntrophin-PDZBLItz7.2 ± 1.2 µM[10]
nNOSμ-PDZ and Dystrophin R16/17Quantitative Y2H~5-fold lower than α-Syntrophin-PDZ[3]

These data indicate that while there is a direct interaction between nNOSμ and dystrophin R16/17, the affinity is significantly lower than that of the nNOSμ interaction with α-syntrophin, supporting a model where α-syntrophin is the primary linker of nNOSμ to the dystrophin complex.[4]

Dystrophin-Independent Localization of nNOSμ

An alternative approach to restore nNOSμ to the sarcolemma in the absence of dystrophin involves artificially targeting the enzyme to the membrane. This has been achieved by creating a modified nNOSμ (NOS-M) that is targeted for palmitoylation.[11]

The primary method for validating this dystrophin-independent localization is the creation and analysis of transgenic mice expressing the modified nNOSμ.

2.1.1. Generation of Palmitoylated nNOSμ (NOS-M) Transgenic Mice

  • Experimental Protocol:

    • Transgene Construction: A transgene is constructed containing the nNOSμ coding sequence fused with a C-terminal palmitoylation signal sequence from the K-Ras oncogene.[10] A tag, such as a hemagglutinin (HA) tag, is often included for easier detection. The expression is driven by a muscle-specific promoter like the human skeletal actin (HSA) promoter.[11]

    • Generation of Transgenic Mice: The transgene is introduced into the germline of mice, typically through pronuclear microinjection of fertilized eggs.[12] Founder mice are identified and bred to establish a transgenic line. These mice are then crossed with mdx mice to assess the localization and function of NOS-M in a dystrophin-deficient background.

    • Immunofluorescence and Western Blot Analysis: Muscle tissue from the transgenic mdx mice is analyzed by immunofluorescence and Western blotting to confirm the expression and sarcolemmal localization of the HA-tagged NOS-M.[11] Immunostaining will show strong sarcolemmal localization of NOS-M, in contrast to the cytosolic localization of non-targeted nNOSμ.[10]

While direct binding affinity data is not applicable to this method, its efficacy is demonstrated by functional outcomes. Studies have shown that expression of NOS-M in mdx mice significantly improves muscle function and resistance to fatigue, whereas expression of non-targeted nNOSμ at similar levels shows no improvement.[11] This highlights the critical importance of sarcolemmal localization for nNOSμ function.

Visualization of Pathways and Workflows

nNOSu_Localization_Pathway cluster_Sarcolemma Sarcolemma Dystrophin Dystrophin Spectrin_Repeat_17 This compound Repeat 17 Dystrophin->Spectrin_Repeat_17 contains Cytosol Cytosol alpha_Syntrophin α-Syntrophin Spectrin_Repeat_17->alpha_Syntrophin binds nNOSu nNOSμ alpha_Syntrophin->nNOSu recruits nNOSu->Spectrin_Repeat_17 weak interaction Extracellular_Matrix Extracellular Matrix

nNOSμ Localization Pathway

AAV_Validation_Workflow start Start construct_aav Construct AAV Vector (Micro-dystrophin +/- R16/17) start->construct_aav inject_mdx Inject mdx Mice construct_aav->inject_mdx express_transgene Allow Transgene Expression inject_mdx->express_transgene harvest_muscle Harvest Muscle Tissue express_transgene->harvest_muscle immunofluorescence Immunofluorescence Staining (Dystrophin & nNOSμ) harvest_muscle->immunofluorescence analyze Microscopy Analysis (Assess Sarcolemmal Colocalization) immunofluorescence->analyze end End analyze->end

AAV Validation Workflow

Palmitoylation_Workflow start Start construct_transgene Construct NOS-M Transgene (nNOSμ + Palmitoylation Signal) start->construct_transgene generate_transgenic Generate Transgenic Mice construct_transgene->generate_transgenic cross_mdx Cross with mdx Mice generate_transgenic->cross_mdx analyze_expression Analyze Muscle Tissue (Western Blot & Immunofluorescence) cross_mdx->analyze_expression assess_function Assess Muscle Function (e.g., Force Measurement) analyze_expression->assess_function end End assess_function->end

Palmitoylation Method Workflow

Conclusion

The validation of nNOSμ localization is paramount for both basic research into muscle physiology and the development of therapeutics for neuromuscular diseases. The this compound repeat 17-dependent mechanism represents the endogenous pathway for nNOSμ anchoring at the sarcolemma, and its validation through techniques like Y2H, Co-IP, and in vivo expression in mdx mice provides a detailed understanding of the molecular interactions involved. The alternative approach of using a palmitoylation signal to target nNOSμ to the membrane offers a promising dystrophin-independent strategy for restoring nNOSμ function. This guide provides researchers with a comparative overview of these methodologies, including detailed protocols and quantitative data, to facilitate the design and execution of experiments aimed at understanding and manipulating nNOSμ localization.

References

A Comparative Guide to the Subsarcolemmal Organization of Dystrophin and Beta-Spectrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the subsarcolemmal organization of dystrophin and β-spectrin, two critical cytoskeletal proteins in muscle cells. Understanding their distinct and overlapping roles is crucial for research into muscular dystrophies and the development of novel therapeutic strategies.

Comparative Analysis

Dystrophin and β-spectrin are both key components of the sub-sarcolemmal cytoskeleton in muscle fibers, playing crucial roles in maintaining membrane integrity and linking the internal cytoskeleton to the extracellular matrix. While they share some structural similarities, such as the presence of spectrin-like repeats, their organization, and primary functions at the sarcolemma exhibit significant differences.

Dystrophin is a large protein that is a central component of the dystrophin-glycoprotein complex (DGC). This complex acts as a direct molecular link between the intracellular actin cytoskeleton and the extracellular matrix, a connection vital for protecting the sarcolemma from the mechanical stress of muscle contraction.[1][2] Dystrophin is found along the entire cytoplasmic face of the sarcolemma but is particularly concentrated in regions known as costameres, which are rib-like structures aligned with the Z and M lines of the sarcomeres.[1][3] Its absence or dysfunction leads to Duchenne and Becker muscular dystrophies, characterized by progressive muscle degeneration.[4][5]

Beta-spectrin , on the other hand, is part of a more extensive this compound-based membrane skeleton. In muscle cells, β-spectrin also localizes to the costameres, where it colocalizes with dystrophin.[4][6] However, unlike dystrophin, β-spectrin is not significantly present in the intercostameric regions of the sarcolemma.[3] The this compound network is thought to provide general structural support to the membrane and to organize membrane domains. While dystrophin's primary role is in force transduction and membrane stability during contraction, the this compound network has a broader role in maintaining the structural integrity of the plasma membrane in various cell types. In dystrophin-deficient muscle, the organization of the β-spectrin scaffold can be secondarily affected, highlighting an indirect functional relationship.[6]

A key distinction lies in their dependency. The localization of dystrophin at the sarcolemma is not dependent on β-spectrin.[3] Conversely, while the initial localization of β-spectrin appears independent of dystrophin, its long-term organization and stability at the costameres can be compromised in the absence of a functional DGC.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative and organizational differences between subsarcolemmal dystrophin and β-spectrin based on experimental observations.

FeatureDystrophinβ-Spectrin
Molecular Weight ~427 kDa[2]~240-270 kDa (isoform dependent)[8]
Subsarcolemmal Distribution Concentrated at costameres, but also present in intercostameric regions and near myonuclei.[3]Primarily concentrated at costameres, with little to no presence in intercostameric regions.[3][6]
Association with Sarcomeres Overlies Z-lines, M-lines, and I-bands.[4]Primarily associated with Z-bands.[6]
Primary Binding Partners β-dystroglycan, actin, syntrophins, dystrobrevin.[1]α-spectrin, ankyrin, actin, protein 4.1.[9][10]
Dependence on the other for localization Independent of β-spectrin for its sarcolemmal localization.[3]Initial localization is independent of dystrophin, but its long-term organization can be disrupted in dystrophic muscle.[6]

Experimental Protocols

Immunofluorescence Staining for Dystrophin and β-Spectrin

This protocol is used to visualize the localization of dystrophin and β-spectrin in muscle tissue sections.

1. Tissue Preparation:

  • Obtain fresh frozen muscle biopsies and embed in Optimal Cutting Temperature (OCT) compound.
  • Cryosection the muscle tissue at 7-10 µm thickness using a cryostat and mount on charged glass slides.[11]
  • Air dry the sections for 30 minutes.

2. Fixation and Permeabilization:

  • Fix the sections in pre-chilled acetone (B3395972) or 4% paraformaldehyde for 10 minutes.
  • Wash three times with phosphate-buffered saline (PBS).
  • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes (if using a fixative other than acetone).
  • Wash three times with PBS.

3. Blocking:

  • Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Dilute primary antibodies against dystrophin (e.g., MANDYS106) and β-spectrin in blocking buffer.
  • Incubate the sections with the primary antibodies overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation:

  • Wash the sections three times with PBS.
  • Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-mouse and Alexa Fluor 594 goat anti-rabbit) for 1 hour at room temperature in the dark.
  • Wash three times with PBS.

6. Mounting and Imaging:

  • Mount the coverslips using a mounting medium containing DAPI for nuclear counterstaining.
  • Image the sections using a confocal or fluorescence microscope.[12]

Co-Immunoprecipitation (Co-IP) to study Protein Interactions

This protocol is used to determine if dystrophin and β-spectrin are part of the same protein complex.

1. Cell Lysis:

  • Harvest muscle cells or tissue and lyse in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[13]
  • Incubate on ice for 30 minutes with periodic vortexing.
  • Centrifuge at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.

2. Pre-clearing:

  • Incubate the lysate with protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
  • Centrifuge and collect the pre-cleared supernatant.

3. Immunoprecipitation:

  • Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., dystrophin) overnight at 4°C with gentle rotation.
  • Add protein A/G beads and incubate for another 1-3 hours to capture the antibody-protein complexes.[13]

4. Washing:

  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE.
  • Perform a Western blot using an antibody against the "prey" protein (e.g., β-spectrin) to detect its presence in the immunoprecipitated complex.

Visualizing Molecular Interactions

The following diagrams illustrate the subsarcolemmal organization and key interactions of dystrophin and β-spectrin.

Dystrophin_Complex cluster_extracellular Extracellular Matrix cluster_sarcolemma Sarcolemma cluster_cytoplasm Cytoplasm Laminin Laminin alpha_DG α-Dystroglycan Laminin->alpha_DG beta_DG β-Dystroglycan alpha_DG->beta_DG Dystrophin Dystrophin beta_DG->Dystrophin Sarcoglycans Sarcoglycan Complex Sarcoglycans->beta_DG Sarcospan Sarcospan Sarcospan->Sarcoglycans Actin F-Actin Dystrophin->Actin Syntrophins Syntrophins Dystrophin->Syntrophins Dystrobrevin Dystrobrevin Dystrophin->Dystrobrevin Spectrin_Network cluster_sarcolemma_this compound Sarcolemma cluster_cytoplasm_this compound Cytoplasm Ankyrin Ankyrin beta_this compound β-Spectrin Ankyrin->beta_this compound Protein41 Protein 4.1 Protein41->beta_this compound alpha_this compound α-Spectrin alpha_this compound->beta_this compound forms heterodimer Actin_this compound F-Actin alpha_this compound->Actin_this compound beta_this compound->Actin_this compound Adducin Adducin Adducin->Actin_this compound

References

Safety Operating Guide

Essential Guide to the Proper Disposal of SPECTRIN

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This document provides essential safety and logistical information for the disposal of SPECTRIN, a key cytoskeletal protein. By adhering to these procedural guidelines, your laboratory can maintain operational integrity and contribute to a culture of safety.

This compound Handling and Storage

Proper handling and storage are critical first steps in the lifecycle of any laboratory reagent, including this compound. Below is a summary of key quantitative data related to its storage and molecular properties. It is important to note that storage conditions can vary based on the formulation provided by different suppliers.

ParameterValueSourceNotes
Storage Temperature -20°CSigma-AldrichRecommended for this compound supplied in a 50% glycerol (B35011) solution.[1]
4°CSanta Cruz BiotechnologyRecommended for a specific antibody product; explicitly states "DO NOT FREEZE".[2]
Molecular Weight (α subunit precursor) ~240 kDaSanta Cruz Biotechnology[2]
Molecular Weight (β subunit) ~230 kDa and 250 kDaSigma-Aldrich[1]

Note on Storage: The discrepancy in recommended storage temperatures likely arises from the different buffer compositions in which the this compound is supplied. Products containing glycerol are often stored at -20°C to prevent freeze-thaw cycles, while other formulations may be damaged by freezing.[1][2] Always refer to the manufacturer's specific instructions for the product you are using.

Experimental Protocol: General Decontamination of Biological Waste

While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, a general procedure for the decontamination of biological waste, such as protein solutions, is a standard laboratory practice. This typically involves chemical inactivation.

Objective: To render this compound waste non-hazardous before final disposal.

Materials:

  • This compound waste (e.g., unused solutions, contaminated labware)

  • 10% bleach solution (or other approved disinfectant)

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

  • Biohazard waste container

Methodology:

  • Preparation: Don appropriate PPE. Prepare a fresh 10% bleach solution.

  • Inactivation:

    • For liquid this compound waste, add the 10% bleach solution to the waste in a 1:10 ratio (one part bleach to nine parts waste).

    • For solid waste contaminated with this compound (e.g., pipette tips, tubes), fully immerse the items in the 10% bleach solution.

  • Contact Time: Allow the bleach to be in contact with the waste for a minimum of 30 minutes to ensure thorough decontamination.

  • Neutralization (if required by local regulations): For large volumes of bleached waste, it may be necessary to neutralize the bleach with sodium thiosulfate (B1220275) before disposal down the drain. Consult your institution's Environmental Health and Safety (EHS) office.

  • Final Disposal:

    • After decontamination, liquid waste may typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous chemicals.

    • Decontaminated solid waste should be placed in a designated biohazard bag or container.

Disclaimer: This is a general guideline. Always consult and adhere to your institution's specific biosafety and chemical hygiene plans.

This compound Disposal Workflow

The proper disposal of this compound and its associated waste requires a systematic approach to ensure safety and compliance with local regulations. The following diagram illustrates the decision-making process and recommended workflow.

G cluster_0 This compound Waste Assessment cluster_1 Disposal Pathways cluster_2 Final Steps start Identify this compound Waste Stream is_mixed Is it mixed with other hazardous materials? start->is_mixed bio_waste Treat as Biological Waste is_mixed->bio_waste No consult_ehs Consult Institutional EHS for mixed waste disposal is_mixed->consult_ehs Yes decon Decontaminate (e.g., with 10% bleach) bio_waste->decon chem_waste Consult Chemical Waste Procedures dispose_solid Dispose in Biohazard Container decon->dispose_solid Solid Waste dispose_liquid Dispose down drain with water (post-decontamination and neutralization if required) decon->dispose_liquid Liquid Waste documentation Document Disposal dispose_solid->documentation dispose_liquid->documentation consult_ehs->documentation

Caption: Workflow for the proper disposal of this compound waste.

Essential Disposal Procedures

The disposal of this compound, as a non-hazardous biological material, should follow standard laboratory procedures for biological waste. However, it is crucial to consider if the this compound is in a solution containing other hazardous chemicals.

1. Uncontaminated this compound Solutions:

  • For aqueous solutions of this compound without other hazardous components, treatment as general biological waste is appropriate.

  • Liquid Waste: Decontaminate with a 10% bleach solution for at least 30 minutes. After decontamination, this can typically be poured down the drain with plenty of water. Always check with your local EHS for specific guidelines on drain disposal.

  • Solid Waste: Items contaminated with this compound solution (e.g., pipette tips, microfuge tubes) should be decontaminated in a 10% bleach solution and then disposed of in a biohazard waste container.

2. This compound Mixed with Hazardous Chemicals:

  • If this compound is in a solution containing hazardous materials (e.g., certain preservatives, organic solvents), it must be treated as chemical waste.

  • Consult your institution's chemical hygiene plan and EHS office for specific disposal procedures for the chemical components.

  • Do NOT dispose of these solutions down the drain. They must be collected in a properly labeled hazardous waste container for pickup by your EHS department.

3. Sharps Waste:

  • Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container to prevent physical injury.[3]

4. Documentation:

  • Maintain a record of the disposal of all chemical waste, including mixed this compound waste, in accordance with your laboratory's and institution's policies.

By following these guidelines, you can ensure the safe and proper disposal of this compound waste, contributing to a secure and compliant research environment. Always prioritize consulting your local Environmental Health and Safety office for specific institutional requirements.

References

Essential Safety and Operational Guide for Handling SPECTRIN

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of spectrin is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure and efficient laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Glasses/GogglesMust be worn at all times in the laboratory to protect from splashes.
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk reagent preparation or sonication.
Hand Protection Nitrile GlovesStandard for handling protein solutions. Ensure gloves are compatible with any chemicals used in the procedure.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.
Respiratory Protection Not generally requiredWork should be conducted in a well-ventilated area. If there is a risk of aerosolization of hazardous materials used in conjunction with this compound, a risk assessment should be performed to determine if a respirator is necessary.
Foot Protection Closed-toe shoesMust be worn at all times in the laboratory.

Operational Plans

Proper handling and storage are critical to maintain the stability and integrity of this compound.

Storage:

  • Store purified this compound solutions at -80°C for long-term storage.[1]

  • For short-term storage (a few days), 4°C is acceptable.[2]

  • Avoid repeated freeze-thaw cycles, which can denature the protein. Aliquoting the protein into single-use volumes is recommended.

Handling:

  • All handling of this compound should be performed in a designated clean area of the laboratory.

  • Use sterile pipette tips and tubes to prevent contamination.

  • When thawing, do so slowly on ice.

  • After thawing, gently mix the solution by pipetting up and down; do not vortex, as this can cause the protein to aggregate and denature.

Disposal Plan

The disposal of this compound and associated materials must be carried out in accordance with institutional and local regulations for biological and chemical waste.

Liquid Waste:

  • Liquid waste containing this compound, buffers, and other non-hazardous reagents can typically be disposed of down the drain with copious amounts of water, provided it is permitted by local regulations.

  • If the liquid waste contains hazardous chemicals (e.g., detergents, crosslinkers), it must be collected in a designated hazardous waste container and disposed of through the institution's environmental health and safety office.

Solid Waste:

  • Gels, membranes, and other solid materials contaminated with this compound should be disposed of in the biohazardous waste stream.

  • Uncontaminated materials such as pipette tips and tubes can be disposed of in the regular laboratory trash.

Experimental Protocols

Protocol 1: Purification of this compound from Human Erythrocytes

This protocol describes the extraction and purification of this compound from human red blood cell ghosts.[1][3][4]

Materials:

  • Fresh human blood collected in an anticoagulant (e.g., EDTA)

  • Isotonic saline (0.9% NaCl)

  • Hypotonic lysis buffer (e.g., 5 mM sodium phosphate, pH 8.0, with protease inhibitors)

  • Extraction buffer (e.g., 0.1 mM EDTA, pH 8.0)

  • Gel filtration column (e.g., Sepharose 4B or Superose 6)

  • Gel filtration buffer (e.g., 130 mM KCl, 20 mM NaCl, 1 mM MgCl2, 10 mM Tris-HCl, pH 7.4)

Methodology:

  • Preparation of Erythrocyte Ghosts:

    • Wash erythrocytes three times in 10 volumes of isotonic saline by centrifugation at 3,000 x g for 10 minutes at 4°C.[1]

    • Lyse the washed erythrocytes by resuspending them in at least 20 volumes of ice-cold hypotonic lysis buffer.

    • Centrifuge the lysate at 20,000 x g for 20 minutes at 4°C to pellet the erythrocyte ghosts.

    • Wash the ghosts repeatedly with hypotonic lysis buffer until the supernatant is clear and the pellet is white.

  • Extraction of this compound:

    • Resuspend the erythrocyte ghosts in the extraction buffer.

    • Incubate at 37°C for 30-60 minutes to release this compound from the membrane.

    • Centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes. The supernatant contains the crude this compound extract.[1]

  • Purification of this compound:

    • Concentrate the crude this compound extract.

    • Apply the concentrated extract to a gel filtration column equilibrated with gel filtration buffer.

    • Elute the proteins with the same buffer and collect fractions.

    • Analyze the fractions by SDS-PAGE to identify those containing purified this compound.

    • Pool the pure fractions, concentrate if necessary, and store at -80°C.[1]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Study this compound Interactions

This protocol provides a general workflow for investigating the interaction of this compound with a protein of interest (Protein X).[5][6][7]

Materials:

  • Cell lysate containing this compound and the protein of interest

  • Antibody specific to the protein of interest (or this compound)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)

Methodology:

  • Cell Lysis:

    • Lyse cells in Co-IP Lysis/Wash Buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C.

    • Incubate the pre-cleared lysate with the antibody against the protein of interest overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for 1-3 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer to remove non-specific binding proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads using Elution Buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and the protein of interest.

Mandatory Visualizations

Caption: Interaction of this compound with Ankyrin and Actin at the plasma membrane.

Hippo_Signaling_Pathway This compound This compound Actomyosin Cortex Actomyosin Cortex This compound->Actomyosin Cortex regulates Hippo Kinase Cascade Hippo Kinase Cascade Actomyosin Cortex->Hippo Kinase Cascade inhibits YAP/TAZ YAP/TAZ Hippo Kinase Cascade->YAP/TAZ phosphorylates Nuclear Translocation Nuclear Translocation YAP/TAZ->Nuclear Translocation inhibits Gene Transcription (Proliferation) Gene Transcription (Proliferation) Nuclear Translocation->Gene Transcription (Proliferation)

Caption: Role of this compound in the Hippo Signaling Pathway.

References

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